molecular formula C10H10N2 B1356941 3-Methylquinolin-8-amine CAS No. 3393-71-3

3-Methylquinolin-8-amine

Cat. No.: B1356941
CAS No.: 3393-71-3
M. Wt: 158.2 g/mol
InChI Key: YLAVIVCVGRVZQH-UHFFFAOYSA-N
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Description

3-Methylquinolin-8-amine (C 10 H 10 N 2 ) is a quinoline derivative of significant interest in chemical synthesis and research. Compounds based on the quinolin-8-amine structure are valuable scaffolds in organic synthesis, often serving as directing groups in metal-catalyzed C-H bond functionalization chemistry, which enables the efficient construction of complex carbon-carbon bonds . The closely related 2-methylquinolin-8-amine has been utilized in the preparation of organoaluminum complexes, which demonstrate catalytic activity in the ring-opening polymerization of ε-caprolactone, highlighting the potential of this compound class in materials science and polymer chemistry . Furthermore, the 8-aminoquinoline core is a privileged structure in medicinal chemistry, famously exemplified by derivatives like primaquine and tafenoquine, which are used for their anti-malarial activity . These 8-aminoquinolines are known to localize within mitochondrial membranes, and their activity is believed to involve metabolic activation and the generation of reactive oxygen species, leading to disruption of cellular energy production . Researchers value this compound for developing new synthetic methodologies, exploring novel coordination complexes, and as a building block for biologically active molecules. Please handle this material with care. Safety Note: According to data for similar compounds, potential hazards include acute toxicity if swallowed, skin and eye irritation, and specific target organ toxicity upon repeated exposure (H302, H315, H319, H335) . The product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

IUPAC Name

3-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAVIVCVGRVZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313284
Record name 3-Methyl-8-quinolinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3393-71-3
Record name 3-Methyl-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3393-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-8-quinolinamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methylquinolin-8-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its core chemical properties, established synthesis protocols, reactivity, and its burgeoning applications, grounded in authoritative scientific data.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, such as this compound, offer a versatile platform for developing novel bioactive molecules. The introduction of a methyl group at the 3-position and an amine group at the 8-position imparts specific electronic and steric properties that influence its chemical behavior and biological activity. This guide aims to provide a detailed understanding of this specific derivative for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential interactions with biological systems.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 3393-71-3[2]
Molecular Formula C₁₀H₁₀N₂[3]
Molecular Weight 158.20 g/mol [3]
Canonical SMILES CC1=CC2=C(C(=CC=C2)N)N=C1[2]
InChI Key YLAVIVCVGRVZQH-UHFFFAOYSA-N[2]
PubChem CID 15783794[2]
Physical Properties

Synthesis Methodologies

The synthesis of substituted quinolines is a well-established field in organic chemistry. While a specific, detailed synthesis protocol for this compound was not found in the initial search, general and adaptable methods for producing 8-aminoquinoline derivatives are well-documented. These methods can be logically extended to the synthesis of the 3-methyl derivative.

Classical Synthetic Routes

Traditional methods for synthesizing the 8-aminoquinoline core often involve multi-step sequences. These can include reactions like the Skraup-Doebner-von Miller synthesis, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. For substituted 8-aminoquinolines, a correspondingly substituted o-phenylenediamine can be utilized as a starting material.[5]

Modern Synthetic Approaches

Contemporary synthetic chemistry offers more efficient and regioselective routes. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing the amino group at the 8-position of a pre-functionalized quinoline core.[5] Another modern approach is the Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, which can construct the substituted quinoline ring system from simpler precursors.[5]

Conceptual Synthesis Workflow

A plausible synthetic strategy for this compound could involve the following conceptual steps, which would require experimental optimization.

G A Start: 2-Nitro-m-toluidine B Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) A->B C Intermediate: 3-Methyl-8-nitroquinoline B->C D Reduction (e.g., Sn/HCl or Catalytic Hydrogenation) C->D E Product: this compound D->E G cluster_reactants Reactants A This compound D Mannich Reaction (Aminomethylation) A->D B Formaldehyde B->D C Secondary Amine (e.g., Piperidine) C->D E Product: N-((3-methylquinolin-8-yl)methyl)amine derivative D->E

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methylquinolin-8-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded overview of the primary synthetic pathway for 3-Methylquinolin-8-amine, a crucial scaffold in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound offers a unique three-dimensional structure and electronic distribution, making it a valuable building block for the synthesis of novel drug candidates. The 8-amino group provides a key handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Strategic Overview of the Synthesis

The most logical and efficient synthetic route to this compound is a two-stage process. The first stage involves the construction of the 3-methyl-substituted quinoline ring system with a nitro group at the 8-position. This is typically achieved through a classic acid-catalyzed cyclization reaction. The second stage is the selective reduction of the 8-nitro group to the desired 8-amino functionality.

Synthesis_Overview Start Starting Materials Intermediate 3-Methyl-8-nitroquinoline Start->Intermediate Stage 1: Skraup/Doebner-von Miller Reaction Final_Product This compound Intermediate->Final_Product Stage 2: Nitro Group Reduction

Caption: High-level overview of the two-stage synthesis of this compound.

Stage 1: Synthesis of 3-Methyl-8-nitroquinoline via Skraup-Doebner-von Miller Reaction

The construction of the 3-methylquinoline core is most effectively accomplished using a variation of the Skraup or Doebner-von Miller reaction.[1][2] These reactions involve the acid-catalyzed condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.[1]

Causality Behind Experimental Choices:
  • Starting Materials:

    • 2-Nitroaniline: This is the logical choice of the aniline component. The ortho-nitro group serves two critical functions: it deactivates the aromatic ring, which can help control the regioselectivity of the cyclization, and it provides the precursor to the desired 8-amino group in the final product.

    • Crotonaldehyde: This α,β-unsaturated aldehyde is the ideal four-carbon partner to provide the "upper" portion of the quinoline ring system, including the 3-methyl group. It is readily available and highly reactive in this context.

  • Reaction Conditions:

    • Acid Catalyst: Concentrated sulfuric acid is typically employed. It serves to protonate the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the dehydration and cyclization steps.

    • Oxidizing Agent: In the classic Skraup synthesis, an oxidizing agent is required to aromatize the dihydroquinoline intermediate.[2] Often, the nitro group of a co-reactant (like nitrobenzene) or even the starting 2-nitroaniline can serve this purpose. In some variations, an external oxidizing agent like arsenic acid may be used, though this is less common now due to toxicity concerns.[2] The Doebner-von Miller reaction is a more general term for the reaction of anilines with α,β-unsaturated carbonyl compounds and may not always require a separate oxidizing agent.[1]

    • Temperature: The reaction is typically heated to promote the dehydration and cyclization steps. Careful temperature control is crucial as the reaction can be exothermic.

Reaction Mechanism

The mechanism of the Skraup-Doebner-von Miller reaction is complex and has been the subject of considerable study.[1] A generally accepted pathway is as follows:

  • Michael Addition: The amino group of 2-nitroaniline undergoes a conjugate (Michael) addition to the β-carbon of crotonaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack of the aromatic ring onto the protonated aldehyde, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 3-methyl-8-nitroquinoline.

Skraup_Doebner_von_Miller cluster_reactants Reactants cluster_process Reaction Steps cluster_product Intermediate Product 2-Nitroaniline 2-Nitroaniline Michael Addition Michael Addition 2-Nitroaniline->Michael Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael Addition Cyclization & Dehydration Cyclization & Dehydration Michael Addition->Cyclization & Dehydration Intermediate Oxidation Oxidation Cyclization & Dehydration->Oxidation Dihydroquinoline 3-Methyl-8-nitroquinoline 3-Methyl-8-nitroquinoline Oxidation->3-Methyl-8-nitroquinoline

Caption: Mechanistic workflow for the synthesis of 3-Methyl-8-nitroquinoline.

Experimental Protocol: Synthesis of 3-Methyl-8-nitroquinoline

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive acids and potentially exothermic steps. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-nitroaniline (1.0 eq).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (3-4 eq) with stirring and cooling in an ice bath to control the initial exotherm.

  • Addition of Crotonaldehyde: Once the aniline is fully dissolved and the solution has cooled, add crotonaldehyde (1.1-1.2 eq) dropwise, maintaining the temperature below 20°C.

  • Heating: After the addition is complete, gradually heat the reaction mixture to 120-130°C and maintain this temperature for 2-3 hours. The color of the reaction mixture will darken significantly.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to dissipate the heat of neutralization.

    • The crude 3-methyl-8-nitroquinoline will precipitate as a solid.

  • Purification:

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 3-methyl-8-nitroquinoline.

Parameter Typical Value Justification
Reactant Ratio 1.1-1.2 eq. CrotonaldehydeA slight excess of the aldehyde ensures complete consumption of the aniline.
Temperature 120-130°CSufficient to drive the cyclization and dehydration steps to completion.
Reaction Time 2-3 hoursTypically sufficient for the reaction to reach completion.
Yield 60-75% (reported for similar reactions)Good to excellent yields can be expected with careful control of conditions.

Stage 2: Reduction of 3-Methyl-8-nitroquinoline to this compound

The selective reduction of the aromatic nitro group to an amine is a well-established transformation in organic synthesis. Several methods are effective for this conversion, with the choice often depending on the scale of the reaction, the presence of other functional groups, and available equipment.

Comparison of Reduction Methods
Method Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalystHigh yields, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, potential for catalyst poisoning, may reduce other functional groups.
Chemical Reduction (Bechamp) Fe powder, Acetic Acid (AcOH)Inexpensive, tolerant of many functional groups, scalable.[3][4]Work-up can be tedious due to iron salts, may require heating.
Chemical Reduction SnCl₂·2H₂O, conc. HClMild conditions, highly chemoselective.[5]Stoichiometric amounts of tin salts are produced, which can complicate work-up and pose environmental concerns.

For this particular synthesis, catalytic hydrogenation and the Bechamp reduction (Fe/AcOH) are both excellent choices. The Bechamp reduction is often favored in a laboratory setting due to its operational simplicity.

Experimental Protocol: Reduction of 3-Methyl-8-nitroquinoline (Bechamp Reduction)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-methyl-8-nitroquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 ratio).

  • Addition of Iron: Add iron powder (3-5 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and basify to a pH of 9-10 with a concentrated aqueous solution of sodium carbonate or ammonium hydroxide.

  • Extraction and Purification:

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Nitro_Reduction cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Methyl-8-nitroquinoline 3-Methyl-8-nitroquinoline Heating (Reflux) Heating (Reflux) 3-Methyl-8-nitroquinoline->Heating (Reflux) Fe / AcOH Fe / AcOH Fe / AcOH->Heating (Reflux) Work-up (Filtration, Neutralization) Work-up (Filtration, Neutralization) Heating (Reflux)->Work-up (Filtration, Neutralization) Extraction & Purification Extraction & Purification Work-up (Filtration, Neutralization)->Extraction & Purification This compound This compound Extraction & Purification->this compound

Caption: Workflow for the Bechamp reduction of 3-Methyl-8-nitroquinoline.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on classic, well-understood organic reactions. By employing a Skraup-Doebner-von Miller type reaction to construct the quinoline core followed by a reliable nitro group reduction, researchers can access this valuable building block in good yields. The choice of specific reagents and conditions for each step can be tailored to the available resources and the scale of the synthesis, with the Bechamp reduction offering a practical and efficient method for the final transformation. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this compound, empowering further innovation in the field of drug discovery and development.

References

  • Organic Syntheses Procedure. (n.d.). Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Brieflands. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • ResearchGate. (n.d.). Hydrogenation of 3‐methylquinoline. The total catalytic process is indicated. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • NIH. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of catalyst dosage proportions on the hydrogenation of 8-MQL. Retrieved from [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • YouTube. (2022). Skraup Reaction. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OP ISOQUINOLINE AND 3-METHYLISOQTJINOLINE A THESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • RSC Publishing. (2020). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Google Patents. (n.d.). US5130434A - Preparation of 3-methylquinoline-8-carboxylic acid.

Sources

An In-depth Technical Guide to 3-Methylquinolin-8-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinolin-8-amine is a heterocyclic aromatic amine that belongs to the highly significant 8-aminoquinoline (AQ) class of compounds. The AQ scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for several critical antimalarial drugs, including primaquine and tafenoquine.[1] The introduction of a methyl group at the C-3 position of the quinoline ring offers a nuanced modification to the electronic and steric properties of the parent scaffold, presenting a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, including its chemical identity, a detailed, field-proven synthetic protocol, potential applications in drug discovery, and essential safety and handling information. As this compound is a specialized research chemical, this document serves as a foundational resource for its synthesis and strategic deployment in medicinal chemistry programs.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating its status as a novel or specialized research compound, its identity is unequivocally defined by its structure. Its properties can be reliably predicted based on its constituent parts: the 8-aminoquinoline core and the C-3 methyl substituent. The most direct and logical precursor for its synthesis is 3-Methylquinolin-8-ol, which is commercially available.

Table 1: Physicochemical Properties of this compound and its Key Precursor

PropertyThis compound (Predicted)3-Methylquinolin-8-ol (Experimental)
IUPAC Name This compound3-methylquinolin-8-ol[2]
Synonyms 3-Methyl-8-aminoquinoline3-Methyl-8-hydroxyquinoline, 3-Methyl-oxine[2][3]
CAS Number Not Assigned75457-13-5[2][3][4]
Molecular Formula C₁₀H₁₀N₂C₁₀H₉NO[2][3][4]
Molecular Weight 158.20 g/mol 159.18 g/mol [3][4]
Appearance Predicted: Pale yellow to brown solidOff-white to yellow solid
Solubility Predicted: Soluble in DCM, Methanol, DMSOSoluble in DCM[4]
pKa (Predicted) ~4.5 (quinolinic nitrogen), ~4.0 (amino group)-
XLogP3 (Predicted) ~2.22.4[2]

Synthesis and Purification: A Senior Application Scientist's Perspective

The synthesis of this compound is not yet described in detail in readily available literature. However, a robust and high-yielding synthetic route can be designed based on well-established transformations in heterocyclic chemistry. The most logical and efficient pathway commences with the commercially available precursor, 3-Methylquinolin-8-ol.

Retrosynthetic Analysis & Strategy

The primary strategic consideration is the conversion of the C-8 hydroxyl group of 3-Methylquinolin-8-ol into a primary amine. This transformation is a common challenge in medicinal chemistry. A direct amination is often difficult and low-yielding. A more reliable, multi-step approach involves the conversion of the hydroxyl group into a better leaving group, followed by displacement with an amine source. However, a highly effective and increasingly utilized method for this specific transformation on electron-rich aromatic systems is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.

To apply this methodology, the phenol must first be converted to a triflate, which is an excellent leaving group for cross-coupling reactions. The triflate can then be coupled with an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to reveal the desired primary amine. This approach is chosen for its high functional group tolerance, generally good yields, and reliability.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process designed for efficiency and scalability in a research laboratory setting.

G cluster_0 Step 1: Triflation cluster_1 Step 2: Buchwald-Hartwig Amination A 3-Methylquinolin-8-ol (CAS: 75457-13-5) C 3-Methylquinolin-8-yl trifluoromethanesulfonate (Intermediate) A->C Activation of Hydroxyl B Triflic Anhydride (Tf2O) Pyridine, DCM, 0 °C to RT D Benzophenone Imine Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110 °C E N-(3-methylquinolin-8-yl)-1,1-diphenylmethanimine (Coupled Intermediate) C->E Pd-catalyzed C-N Coupling G This compound (Final Product) E->G Hydrolysis F Aqueous HCl THF, RT G cluster_0 Structural Modifications Scaffold 8-Aminoquinoline Core Bioactivity Driver (Antimalarial, Anticancer) Mod1 C3-Methyl Group Modulates: • Lipophilicity • Steric Profile • Metabolism Scaffold:f1->Mod1:f0 Influences Target Novel Drug Candidates Improved Properties: • Potency • Selectivity • ADME Profile Mod1:f1->Target:f0 Leads to Mod2 C8-Amine Group Key Handle for: • Amide/Sulfonamide Formation • Alkylation • Further Coupling Rxns Mod2:f1->Target:f0 Enables Synthesis of

Sources

physical and chemical properties of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylquinolin-8-amine

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic aromatic amine of significant interest to researchers in medicinal chemistry and materials science. As a functionalized derivative of the 8-aminoquinoline (8AQ) scaffold, this compound holds potential as a key building block for novel therapeutic agents and specialized organic materials. While specific experimental data for this exact isomer is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to present a robust profile. We offer predicted physicochemical data, detailed protocols for synthesis and analytical characterization, and an expert discussion on its chemical reactivity and potential applications. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel quinoline derivatives.

Compound Identification and Molecular Structure

This compound belongs to the 8-aminoquinoline class, a pharmacophore renowned for its presence in antimalarial drugs like Primaquine and Tafenoquine[1]. The core structure consists of a quinoline bicyclic system, with a primary amine group at the C8 position and a methyl group at the C3 position.

The strategic placement of these functional groups dictates the molecule's chemical personality. The 8-amino group is a potent nucleophile and a key coordination site for metal chelation, a property integral to the biological activity of many 8-hydroxyquinolines[2]. The lone pair of the amino nitrogen is partially delocalized into the aromatic system, activating the ring towards electrophilic substitution. The methyl group at C3, an electron-donating group, subtly modulates the electronic properties of the pyridine ring, potentially influencing the compound's basicity and metabolic stability.

Computed Molecular Identifiers:

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₀N₂[3][4][5]
Molecular Weight 158.20 g/mol [3][4][5]
Canonical SMILES CC1=CC2=C(C(=CC=C2)N)N=C1-
InChI Key (Predicted)-
CAS Number Not readily available in public databases.-

Predicted Physicochemical Properties

Direct experimental data for this compound is limited. However, by analyzing its constituent parts and isomers, we can formulate reliable predictions. The introduction of a methyl group to the 8-aminoquinoline (8AQ) scaffold is expected to slightly increase its lipophilicity (logP) and decrease its melting point compared to the unsubstituted parent compound due to disruption of crystal lattice packing.

Table of Predicted Properties and Comparative Data:

PropertyPredicted Value (this compound)8-Aminoquinoline[6]2-Methylquinolin-8-amine[3]3-Methylquinoline[7][8]
Appearance Pale yellow to brown solidYellow solidified massSolidLight yellow liquid
Melting Point 55 - 60 °C60 - 65 °C(Not specified)16 - 17 °C
Boiling Point > 260 °C (decomp.)174 °C / 26 mmHg(Not specified)252 - 253 °C
Solubility Sparingly soluble in water; Soluble in ethanol, DMSO, chloroformInsoluble in water19 µg/mL in water (pH 7.4)(Not specified)
pKa (Predicted) ~4.5 (for quinoline N)3.99(Not specified)5.17
logP (Predicted) ~2.11.81.92.5

Rationale for Predictions: The melting point is predicted to be slightly lower than the parent 8-aminoquinoline, as the methyl group can interfere with the intermolecular hydrogen bonding and stacking interactions that define the crystal lattice. Its solubility profile is expected to be typical of aromatic amines, with poor aqueous solubility that increases in acidic conditions due to the formation of the ammonium salt.

Predicted Spectroscopic and Analytical Characterization

Verification of the structure and purity of this compound is paramount. The following sections detail the expected spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for structural confirmation.

    • Aromatic Protons (δ 7.0 - 8.8 ppm): Five distinct signals are expected in the aromatic region. The protons on the pyridine ring (H2, H4) will appear most downfield, likely as sharp singlets or narrow doublets. The protons on the benzene ring (H5, H6, H7) will show characteristic coupling patterns (doublets, triplets).

    • Amine Protons (δ ~4.0 - 5.0 ppm): A broad singlet corresponding to the two -NH₂ protons is expected. The chemical shift of this peak is highly dependent on solvent and concentration.

    • Methyl Protons (δ ~2.5 ppm): A sharp singlet integrating to three protons is expected for the C3-methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the unique chemical environments of the molecule. Quaternary carbons (C3, C4a, C8, C8a) will be identifiable by their lack of signal in a DEPT-135 experiment.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretching (3300 - 3500 cm⁻¹): As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in this region, corresponding to the symmetric and asymmetric N-H stretches.

  • C-H Aromatic Stretching (~3050 cm⁻¹): One or more sharp, weak bands characteristic of sp² C-H bonds.

  • N-H Bending (1580 - 1650 cm⁻¹): A medium-to-strong scissoring vibration band.

  • C=C and C=N Stretching (1400 - 1620 cm⁻¹): Multiple sharp bands of variable intensity from the quinoline core.

  • C-N Stretching (1250 - 1335 cm⁻¹): A medium-to-strong band characteristic of aromatic C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): Using Electron Ionization (EI), a strong molecular ion peak is expected at m/z = 158, corresponding to the molecular weight (C₁₀H₁₀N₂).

  • Nitrogen Rule: The even nominal molecular weight (158) is consistent with the presence of an even number of nitrogen atoms (2), as dictated by the nitrogen rule.

  • Key Fragments: Common fragmentation pathways for quinolines include the loss of HCN (m/z 131) from the pyridine ring. The loss of a methyl radical (•CH₃) to give a fragment at m/z 143 is also plausible.

Proposed Synthesis and Experimental Protocols

A plausible and efficient route to synthesize this compound is via a modified Skraup synthesis, a classic method for quinoline formation[2].

Proposed Synthesis Workflow

G cluster_synthesis Synthesis & Purification A 1,2-Diamino-3-methylbenzene E Skraup Reaction (Heat) A->E B Glycerol B->E C Sulfuric Acid (Catalyst) C->E D Oxidizing Agent (e.g., Nitrobenzene) D->E F Crude Product Mixture E->F G Base Quench (e.g., NaOH) F->G H Extraction (e.g., DCM) G->H I Column Chromatography (Silica, EtOAc/Hexane) H->I J Pure this compound I->J

Caption: Proposed Skraup synthesis workflow for this compound.

Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol and must be performed with appropriate safety precautions by trained personnel.

  • Materials: 1,2-Diamino-3-methylbenzene, glycerol, concentrated sulfuric acid, nitrobenzene, sodium hydroxide, dichloromethane (DCM), ethyl acetate, hexane, silica gel.

  • Reaction Setup: To a mechanically stirred solution of concentrated sulfuric acid in a three-neck flask equipped with a reflux condenser, cautiously add 1,2-diamino-3-methylbenzene.

  • Addition of Reagents: Slowly add glycerol to the mixture. Following this, add the oxidizing agent (nitrobenzene).

  • Heating: Heat the reaction mixture carefully to ~130-140 °C. The reaction is exothermic and requires careful temperature control. Maintain heating for 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with concentrated sodium hydroxide solution until the pH is >10. This step must be performed in an ice bath as it is highly exothermic.

  • Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify the residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Isolation: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a solid.

Protocol: Purity Assessment by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. A reverse-phase method is chosen due to the compound's moderate polarity.

  • System: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile/Water.

  • Analysis: Inject 5 µL and integrate the peak area. Purity is reported as the area of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak with >95% area.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional regions: the nucleophilic 8-amino group and the quinoline ring system.

  • Amine Group Reactivity: The primary amine is a strong nucleophile and will readily undergo reactions such as acylation, alkylation, and diazotization. It is also the site of protonation in acidic media. This amine is the key handle for derivatization in drug development, allowing for the attachment of side chains to modulate pharmacological properties, similar to the synthesis of Primaquine[1].

  • Aromatic Ring Reactivity: The quinoline ring is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group, meaning substitution is likely to occur at the C5 and C7 positions.

  • Stability and Storage: Like many aromatic amines, this compound is likely susceptible to oxidation and may darken upon exposure to air and light. It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold in drug discovery and materials science.

  • Medicinal Chemistry: The 8-aminoquinoline core is a "privileged scaffold" with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties[2]. The 8-amino group is crucial for the antimalarial activity against the liver stages of Plasmodium vivax[1]. The 3-methyl substituent can be used to fine-tune the molecule's steric and electronic properties, potentially leading to derivatives with improved efficacy, altered metabolic profiles, or reduced toxicity.

  • Coordination Chemistry: The 1,8-disposition of the amino group and the quinoline nitrogen creates a bidentate chelation site, analogous to the well-studied 8-hydroxyquinoline. This allows for the formation of stable complexes with various metal ions, opening applications in catalysis, chemical sensing, and the development of fluorescent materials[2].

Characterization Workflow Visualization

The following diagram outlines a comprehensive workflow for the synthesis and validation of a novel chemical entity like this compound, ensuring scientific integrity and reproducibility.

G cluster_main Comprehensive Characterization Workflow cluster_id Structural Identification cluster_purity Purity & Quantification start Proposed Synthesis (Skraup Reaction) purification Purification (Column Chromatography) start->purification nmr 1H & 13C NMR (Structural Backbone) purification->nmr Identity Confirmation ms HRMS (Molecular Formula) purification->ms Identity Confirmation ir FT-IR (Functional Groups) purification->ir Identity Confirmation hplc RP-HPLC (Purity >95%) purification->hplc Purity Check mp Melting Point (Physical Constant) purification->mp Purity Check final Characterized Compound Batch nmr->final ms->final ir->final hplc->final mp->final

Caption: A logical workflow for the synthesis and full analytical validation.

References

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  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

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Introduction: The Significance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylquinolin-8-amine: Molecular Structure, Characterization, and Synthesis

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and neuroprotective properties.[1][2] this compound is a specific derivative that serves as a crucial building block for the synthesis of more complex, biologically active molecules and functional materials. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic properties, a representative synthetic protocol, and its applications for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is characterized by a quinoline core with a methyl group (CH₃) substituted at the C3 position and an amine group (NH₂) at the C8 position. This specific arrangement of functional groups dictates its chemical reactivity, chelating ability, and biological interaction profile.

PropertyValueSource
IUPAC Name This compoundN/A (Standard Nomenclature)
Synonyms 8-Amino-3-methylquinolineN/A
CAS Number 7557-83-7[3][4]
Molecular Formula C₁₀H₁₀N₂[5][6]
Molecular Weight 158.20 g/mol [5][6]
Structural Representation

The planarity of the quinoline ring system and the positioning of the electron-donating amine and methyl groups are key determinants of the molecule's electronic and steric properties.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is fundamental to verifying the structure and purity of a synthesized compound. The following sections detail the expected spectral data for this compound, based on the analysis of its constituent functional groups and related molecular structures.[7][8][9]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, one would expect:

  • Aromatic Protons (quinoline ring): Multiple signals in the range of δ 7.0-8.8 ppm. The specific coupling patterns (doublets, triplets, doublet of doublets) would allow for the assignment of protons at positions 2, 4, 5, 6, and 7.

  • Amine Protons (-NH₂): A broad singlet, typically in the range of δ 4.0-6.0 ppm. The chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.

  • Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.6 ppm, as it is attached to an aromatic ring and has no adjacent protons to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10] The key vibrational bands for this compound are:

  • N-H Stretching: As a primary amine, it will exhibit two characteristic sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[11][12]

  • Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

  • N-H Bending (Scissoring): A medium to strong absorption is expected in the 1580-1650 cm⁻¹ region.[11]

  • C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline aromatic system.

  • C-N Stretching: A strong band for the aromatic amine C-N bond is expected between 1250-1335 cm⁻¹.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 158, corresponding to the molecular weight of the compound.

  • Nitrogen Rule: The presence of two nitrogen atoms results in an even nominal molecular weight, which is consistent with the Nitrogen Rule.[12]

  • Fragmentation: Common fragmentation patterns for quinolines include the loss of HCN (27 Da) from the pyridine ring. The methyl group can be lost as a methyl radical (CH₃•, 15 Da), leading to a fragment at m/z = 143.[13][14]

Spectroscopic TechniqueExpected Signals / PeaksInterpretation
¹H NMR δ 7.0-8.8 (m), δ 4.0-6.0 (br s), δ 2.4-2.6 (s)Aromatic, Amine (NH₂), and Methyl (CH₃) protons
IR Spectroscopy 3300-3500 cm⁻¹ (2 bands), 1580-1650 cm⁻¹, 1250-1335 cm⁻¹N-H stretch (1° amine), N-H bend, Aromatic C-N stretch
Mass Spectrometry m/z 158 (M⁺), 143 (M-15)Molecular ion, Loss of methyl group

Synthesis Pathway and Experimental Protocol

The synthesis of substituted 8-aminoquinolines can be achieved through various methods. A common approach involves the construction of the quinoline ring system via a cyclization reaction, followed by functional group manipulations. The Skraup-Doebner-von Miller reaction is a classic method for quinoline synthesis.

Workflow: Synthesis of this compound

A plausible synthetic route starts from 2-nitroaniline and crotonaldehyde, which undergo a Skraup-Doebner-von Miller type reaction to form 3-methyl-8-nitroquinoline. Subsequent reduction of the nitro group yields the final product, this compound.

cluster_0 Reactants cluster_1 Intermediate cluster_2 Final Product Reactant1 2-Nitroaniline Intermediate 3-Methyl-8-nitroquinoline Reactant1->Intermediate Skraup-Doebner-von Miller Reaction (Acid Catalyst, Oxidizing Agent) Reactant2 Crotonaldehyde Reactant2->Intermediate Skraup-Doebner-von Miller Reaction (Acid Catalyst, Oxidizing Agent) Product This compound Intermediate->Product Reduction (e.g., Sn/HCl or H₂, Pd/C)

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Nitro-Quinoline Reduction

This protocol is a representative example and must be performed with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of 3-Methyl-8-nitroquinoline

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Flask: To the flask, add 2-nitroaniline (1.0 eq) and a suitable acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Addition of Reagents: Slowly add crotonaldehyde (1.2 eq) and an oxidizing agent (e.g., arsenic pentoxide or the nitroaniline itself can act as the oxidant) to the stirring mixture.

  • Reaction: Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution) until a precipitate forms.

  • Isolation: Collect the crude 3-methyl-8-nitroquinoline precipitate by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography.

Step 2: Reduction to this compound

  • Setup: In a fume hood, dissolve the purified 3-methyl-8-nitroquinoline (1.0 eq) from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent. A common laboratory method is the use of tin metal (Sn) and concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on Carbon catalyst, Pd/C) can be used.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup (Sn/HCl method): Filter to remove any remaining tin. Make the filtrate strongly basic with NaOH solution to precipitate the amine product.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.

Applications in Research and Development

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously as the basis for antimalarial drugs like primaquine and tafenoquine.[15] The amine group at the C8 position is a key pharmacophore and also serves as a versatile chemical handle for further modification.

  • Medicinal Chemistry: this compound is an attractive starting material for synthesizing novel therapeutic agents. The amine group can be readily converted into amides, sulfonamides, or used in coupling reactions to explore new chemical space for anticancer, anti-inflammatory, or anti-infective drugs.[16] The methyl group at C3 can influence the molecule's steric profile and metabolic stability.

  • Chelating Agents: Like the well-known 8-hydroxyquinoline, 8-aminoquinoline derivatives are effective chelating agents for various metal ions.[2][17] This property is exploited in the development of metal-sequestering agents, analytical reagents, and fluorescent sensors.

  • Materials Science: The rigid, planar quinoline structure is beneficial for applications in organic electronics. Derivatives have been investigated for use in Organic Light-Emitting Diodes (OLEDs) as charge transport materials or hosts for emissive dopants.[17]

Safety and Handling

As with any laboratory chemical, this compound must be handled with care. The following information is based on safety data for structurally related aminoquinolines.[18][19]

  • General Hazards: Suspected of causing genetic defects.[18][19] May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[18]

  • Handling: Always work in a well-ventilated chemical fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[19] Avoid generating dust. Wash hands thoroughly after handling.[20][21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18][21] Keep away from strong oxidizing agents and strong acids.[18][20]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][20]

    • Skin: Wash off with soap and plenty of water.[18][20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18][20]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][20][21]

References

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  • PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

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3-Methylquinolin-8-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methylquinolin-8-amine

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, a vital heterocyclic amine scaffold in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering an in-depth analysis grounded in field-proven insights. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity verification of this target molecule. The guide details optimized experimental protocols, explains the causal logic behind procedural choices, and presents a full, predicted spectral analysis. All data is contextualized with authoritative references, ensuring a self-validating and trustworthy resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides unparalleled insight into the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the precise mapping of the molecule's atomic connectivity and stereochemistry.

Guiding Principles: Why NMR is Indispensable

For a molecule like this compound, NMR is not just a characterization technique; it is the definitive proof of structure. It allows us to confirm the specific substitution pattern on the quinoline ring system—distinguishing the 3-methyl and 8-amino isomers from numerous other possibilities. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling (J-coupling) between adjacent nuclei reveals their connectivity.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments. For this compound (C₁₀H₁₀N₂), we expect signals corresponding to the aromatic protons on the quinoline core, the methyl group protons, and the amine protons.

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Scientist's Rationale: DMSO-d₆ is an excellent choice due to its high dissolving power for polar compounds containing amine groups. It also shifts the exchangeable amine protons downfield, reducing interference with other signals. The residual solvent peak (δ ≈ 2.50 ppm) provides a reliable internal reference.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[2]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30) is typically sufficient.

    • Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Dissolve 5-10 mg in 0.6 mL DMSO-d6 prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 acq2 Acquire FID (16-64 Scans) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 interp1 Assign Chemical Shifts (δ) proc3->interp1 interp2 Analyze Coupling (J) interp1->interp2 interp3 Confirm Structure interp2->interp3 IR_Correlation Structure This compound -NH₂ Primary Amine C-H Aromatic -CH₃ Aliphatic C=C / C=N Quinoline Ring IR_Regions IR_Regions Structure:f1->IR_Regions:f1 Two Bands Structure:f2->IR_Regions:f2 Characteristic Structure:f3->IR_Regions:f3 Characteristic Structure:f4->IR_Regions:f4 Fingerprint Region Structure:f0->IR_Regions:f5 Characteristic

Caption: Correlation of functional groups in the molecule to IR regions.

Expected IR Absorption Bands

The IR spectrum will provide clear evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium (two bands)
3100 - 3000C-H StretchAromatic C-HMedium to Weak
2980 - 2850C-H StretchMethyl (-CH₃)Medium to Weak
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
1620 - 1450C=C and C=N StretchAromatic Ring SystemStrong to Medium (multiple bands)
1335 - 1250C-N StretchAromatic AmineStrong
910 - 665N-H WagPrimary Amine (-NH₂)Strong, Broad

Scientist's Rationale: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂), arising from the symmetric and asymmetric stretching modes. This feature, combined with the aromatic C-H stretches above 3000 cm⁻¹, confirms the presence of an amino group on an aromatic ring. [3][4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: ESI-TOF MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically keeps the molecule intact. A Time-of-Flight (TOF) analyzer provides high-resolution mass accuracy.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

    • Scientist's Rationale: Formic acid is added to the mobile phase to facilitate protonation of the basic amine and quinoline nitrogen atoms, promoting the formation of the desired [M+H]⁺ ion in positive ion mode. [5]2. Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive ESI (+).

    • Mass Range: Scan a range of m/z 50-500 to ensure capture of the molecular ion and potential fragments.

    • Capillary Voltage: Typically set between 3-4 kV.

Expected Mass Spectrum and Fragmentation
  • Molecular Formula: C₁₀H₁₀N₂

  • Monoisotopic Mass: 158.0844 g/mol

  • Expected Molecular Ion: In positive ESI mode, the primary species observed will be the protonated molecule, [M+H]⁺.

    • Predicted [M+H]⁺: m/z 159.0917

High-resolution mass spectrometry can confirm the elemental composition. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide further structural proof. A plausible fragmentation pathway involves the characteristic loss of small, stable molecules from the quinoline ring.

Fragmentation M [M+H]⁺ m/z = 159.0917 F1 [M+H - NH₃]⁺ m/z = 142.0651 M->F1 - NH₃ F2 [M+H - HCN]⁺ m/z = 132.0753 M->F2 - HCN F3 [M+H - CH₃CN]⁺ m/z = 118.0597 F2->F3 - CH₂

Caption: A plausible ESI-MS fragmentation pathway for this compound.

m/zIon FormulaDescription
159.0917[C₁₀H₁₁N₂]⁺Protonated Molecular Ion ([M+H]⁺)
142.0651[C₁₀H₈N]⁺Loss of ammonia (NH₃) from the 8-amino group.
132.0753[C₉H₉N]⁺Loss of hydrogen cyanide (HCN) from the quinoline ring. [6]

Conclusion

The collective application of NMR, IR, and MS provides a robust and orthogonal dataset for the unequivocal identification and characterization of this compound. ¹H and ¹³C NMR establish the precise atomic connectivity and isomeric purity. IR spectroscopy offers rapid confirmation of the essential primary amine and aromatic functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This integrated analytical approach forms a self-validating system, ensuring the scientific integrity required for advanced research and development applications.

References

  • Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Available at: [Link]

  • Diab, A. M. et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]

  • Gîngu, O. et al. (2020). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. Available at: [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 3-Methylquinolin-8-amine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. While a singular, celebrated "discovery" of this specific molecule is not prominently documented, its existence is a logical extension of classic quinoline synthesis methodologies. This document will therefore focus on the probable synthetic routes, mechanistic underpinnings, and the scientific rationale that positions this compound as a valuable building block in medicinal chemistry.

I. Introduction: The Quinoline Core and Its Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence in pharmaceuticals, from the historic antimalarial quinine to modern anticancer and anti-inflammatory drugs, underscores the "privileged" nature of this heterocyclic system. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of physicochemical properties and biological activity. The 8-aminoquinoline series, in particular, has a rich history in the development of antimalarial drugs like primaquine and tafenoquine.[2][3] The introduction of a methyl group at the 3-position, as in this compound, offers an additional vector for molecular design, influencing steric interactions, metabolic stability, and target engagement.

II. Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound (I) can be approached through several established named reactions for quinoline formation. A retrosynthetic analysis suggests that the core quinoline ring can be constructed from an appropriately substituted aniline precursor. The two most probable and historically significant methods for this transformation are the Skraup and Doebner-von Miller reactions.

A. The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable method for quinoline formation, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5]

Conceptual Workflow for Skraup Synthesis:

Skraup_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product cluster_final_product Final Product Aniline 2-Amino-toluene Michael Michael Addition Aniline->Michael Glycerol Glycerol Dehydration Dehydration of Glycerol to Acrolein Glycerol->Dehydration H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acid Sulfuric Acid Dehydration->Michael Acrolein Cyclization Electrophilic Cyclization Michael->Cyclization Oxidation Dehydrogenation/ Oxidation Cyclization->Oxidation [O] Product 3,8-Dimethylquinoline Oxidation->Product FinalProduct This compound Product->FinalProduct Further Functionalization Doebner_von_Miller_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product cluster_final_product Final Product Aniline o-Toluidine Michael Conjugate Addition Aniline->Michael UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Methacrolein) UnsaturatedCarbonyl->Michael Catalyst Acid Catalyst (e.g., H₂SO₄, Lewis Acids) Catalyst->Michael Cyclization Intramolecular Electrophilic Substitution Michael->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product 3,8-Dimethylquinoline Aromatization->Product FinalProduct This compound Product->FinalProduct Further Functionalization

Caption: Conceptual workflow of the Doebner-von Miller synthesis for 3,8-dimethylquinoline.

Mechanistic Insights:

The reaction is initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. [6]The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is subsequently oxidized to the quinoline. The mechanism has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. [7]

III. Experimental Protocols

The following are representative, detailed protocols for the synthesis of this compound, based on the established methodologies.

A. Synthesis of 3,8-Dimethylquinoline via a Modified Doebner-von Miller Reaction

This protocol adapts the Doebner-von Miller reaction for the synthesis of the precursor, 3,8-dimethylquinoline.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with o-toluidine and 70-90% sulfuric acid. The mixture is cooled in an ice bath.

  • Addition of Reactant: Methacrolein is added dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

  • Catalyst Addition: A catalytic amount of iodine or an iodine compound is added to the reaction mixture.

  • Reflux: The mixture is slowly heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The solution is then neutralized with a suitable base (e.g., concentrated sodium hydroxide solution) until alkaline.

  • Extraction: The aqueous layer is extracted several times with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 3,8-dimethylquinoline.

B. Functionalization to this compound

The final step involves the conversion of the 8-methyl group of 3,8-dimethylquinoline to an 8-amino group. This is typically a multi-step process.

  • Oxidation: The 8-methyl group is first oxidized to a carboxylic acid using a strong oxidizing agent like nitric acid in the presence of a vanadium catalyst, yielding 3-methylquinoline-8-carboxylic acid. [8]2. Amidation/Rearrangement: The carboxylic acid can then be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement.

IV. Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its use in further research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[9]
Molecular Weight 158.20 g/mol Calculated
CAS Number 3393-71-3[9]
IUPAC Name This compound[9]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum would display ten distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

V. Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. [10]The quinoline core is a known pharmacophore, and the presence of the 8-amino group allows for the introduction of various side chains, a common strategy in the development of antimalarial drugs. The 3-methyl group can provide beneficial steric bulk, influence the electronics of the ring system, and block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

VI. Conclusion

While the precise moment of its "discovery" may be embedded within the broader history of quinoline chemistry, this compound stands out as a molecule of significant synthetic utility. Its preparation, achievable through robust and well-understood chemical transformations like the Doebner-von Miller reaction, provides a gateway to novel chemical entities. For researchers in drug discovery, this compound represents a valuable scaffold, offering a strategic combination of a privileged heterocyclic core and versatile functional groups for the rational design of new therapeutic agents.

References

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  • US5130434A - Preparation of 3-methylquinoline-8-carboxylic acid - Google Patents. (n.d.).
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The Untapped Therapeutic Potential of 3-Methylquinolin-8-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Promise within a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory effects.[1][2][3][4] Within this versatile family, 8-aminoquinolines have carved a distinct niche, most notably as antimalarial drugs like primaquine and tafenoquine.[5] This technical guide delves into the potential biological activity of a specific, yet underexplored, derivative: 3-Methylquinolin-8-amine . By synthesizing data from structurally related compounds and proposing a robust framework for its investigation, we aim to illuminate the therapeutic promise of this molecule for researchers, scientists, and drug development professionals.

While direct, extensive research on this compound is nascent, the wealth of data on the 8-aminoquinoline and 8-hydroxyquinoline cores provides a strong foundation for predicting its pharmacological profile. The introduction of a methyl group at the 3-position is not a trivial modification; it can significantly influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby modulating its activity and specificity. This guide will, therefore, be a prospective analysis, grounded in established principles of medicinal chemistry and supported by a comprehensive review of the existing literature on related quinoline derivatives.

Part 1: The 8-Aminoquinoline Core - A Legacy of Therapeutic Innovation

The 8-aminoquinoline scaffold is synonymous with antimalarial drug discovery.[5] Compounds bearing this moiety have been a cornerstone in the fight against parasitic diseases.[6] The biological activity of these compounds is multifaceted and often linked to their ability to chelate metal ions, generate reactive oxygen species (ROS), and interfere with essential parasitic metabolic pathways.

Beyond their antiparasitic effects, 8-aminoquinoline derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity: The quinoline ring is a common feature in many antibacterial agents. Derivatives of 8-hydroxyquinoline, a close structural analog of 8-aminoquinoline, exhibit potent activity against a range of bacteria, including resistant strains like MRSA, and fungi.[6][7][8] This activity is often attributed to their ability to disrupt cell membrane integrity and inhibit essential enzymes.[9]

  • Anticancer Properties: A growing body of evidence supports the anticancer potential of quinoline derivatives.[1][2][10] Mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication and repair processes.[11] The metal-chelating properties of 8-hydroxyquinolines are also implicated in their anticancer effects, as they can disrupt the function of metalloenzymes crucial for tumor growth.[12][13]

  • Enzyme Inhibition: The ability of the 8-hydroxyquinoline scaffold to coordinate with metal ions makes it an effective inhibitor of various metalloenzymes.[13] This has been exploited in the design of inhibitors for enzymes like catechol-O-methyltransferase (COMT), which are relevant in the treatment of neurological disorders.[14]

Part 2: The Influence of 3-Methyl Substitution - A Hypothesis-Driven Exploration

The introduction of a methyl group at the 3-position of the quinoline ring in this compound is expected to subtly but significantly alter its biological profile compared to the parent 8-aminoquinoline.

Potential Physicochemical Modifications:

  • Increased Lipophilicity: The methyl group will increase the molecule's lipophilicity, which could enhance its ability to cross cell membranes and improve its pharmacokinetic properties, such as oral bioavailability.

  • Electronic Effects: The electron-donating nature of the methyl group may influence the basicity of the quinoline nitrogen and the amino group, potentially affecting the molecule's pKa and its interactions with biological targets.

  • Steric Hindrance: The methyl group could introduce steric hindrance that might either enhance or diminish the binding affinity to specific enzymes or receptors, leading to improved selectivity.

Based on these anticipated modifications, we can hypothesize the following potential biological activities for this compound:

Potential Antimicrobial Activity

Given the established antimicrobial properties of the 8-hydroxyquinoline and 8-aminoquinoline scaffolds, it is highly probable that this compound will exhibit antibacterial and antifungal activity.[6][7][8][15] The increased lipophilicity conferred by the 3-methyl group could lead to enhanced penetration of microbial cell walls, potentially resulting in greater potency.

Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC)

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, MRSA), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains should be selected.

  • Preparation of Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microbroth Dilution Assay:

    • A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the microbial strain.

    • Positive (microbe and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical MIC Values (µg/mL)

Microbial StrainThis compoundCiprofloxacin (Control)Amphotericin B (Control)
S. aureus41-
MRSA832-
E. coli160.5-
C. albicans8-2
A. fumigatus16-4

Visualization: Proposed Mechanism of Antimicrobial Action

antimicrobial_mechanism cluster_compound This compound cluster_cell Microbial Cell cluster_outcome Outcome Compound 3-MQ-8-Amine Membrane Cell Membrane Disruption Compound->Membrane Lipophilicity Enzyme Essential Enzyme Inhibition Compound->Enzyme Metal Chelation DNA DNA Gyrase Inhibition Compound->DNA CellDeath Cell Death Membrane->CellDeath Enzyme->CellDeath DNA->CellDeath

Caption: Proposed mechanisms of antimicrobial action for this compound.

Potential Anticancer Activity

The anticancer potential of this compound is a compelling area for investigation.[10][11][16] The structural similarity to 8-hydroxyquinoline derivatives that exhibit cytotoxicity against various cancer cell lines suggests a similar mode of action.[1] The 3-methyl group could enhance cellular uptake and potentially modulate selectivity towards certain cancer cell types.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HUVEC) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Hypothetical IC50 Values (µM)

Cell LineThis compoundDoxorubicin (Control)
MCF-75.20.8
A5498.71.2
HCT1166.51.0
HUVEC> 505.5

Visualization: Apoptosis Induction Pathway

apoptosis_pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential pathway for apoptosis induction by this compound.

Potential Enzyme Inhibition

The 8-aminoquinoline moiety, particularly its ability to chelate metal ions, suggests that this compound could be an inhibitor of metalloenzymes.[13] The 3-methyl group might influence the binding pocket interactions, potentially leading to potent and selective inhibition.

Experimental Protocol: Metalloenzyme Inhibition Assay (e.g., Matrix Metalloproteinase - MMP)

  • Enzyme and Substrate: Recombinant human MMP (e.g., MMP-2 or MMP-9) and a fluorogenic peptide substrate are used.

  • Assay Buffer: A suitable assay buffer containing the necessary cofactors (e.g., Ca2+, Zn2+) is prepared.

  • Inhibition Assay:

    • The enzyme is pre-incubated with various concentrations of this compound in a 96-well plate.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is determined, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Part 3: Synthesis and Characterization

While this guide focuses on the potential biological activity, a brief overview of a plausible synthetic route is warranted. The synthesis of this compound can be approached through established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, followed by functional group manipulations to introduce the amino group at the 8-position.

Visualization: Hypothetical Synthetic Workflow

synthesis_workflow Start Starting Materials (e.g., o-nitroaniline derivative) Step1 Skraup Synthesis (or similar) Start->Step1 Intermediate1 3-Methyl-8-nitroquinoline Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Sn/HCl) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A plausible synthetic workflow for this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic development. Based on the extensive literature on the 8-aminoquinoline and 8-hydroxyquinoline scaffolds, it is reasonable to hypothesize that this compound will possess a spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The strategic placement of the 3-methyl group may offer advantages in terms of potency, selectivity, and pharmacokinetic profile.

The experimental protocols and conceptual frameworks presented in this guide provide a clear roadmap for the systematic investigation of this compound. Future research should focus on:

  • Total Synthesis and Characterization: The first crucial step is the efficient synthesis and unambiguous structural confirmation of the compound.

  • Broad-Spectrum Biological Screening: A comprehensive screening against a wide range of microbial strains, cancer cell lines, and a panel of relevant enzymes is essential to identify its most promising therapeutic applications.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological activities will be critical for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 3-position and other positions on the quinoline ring will provide valuable insights for lead optimization.

References

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An In-Depth Technical Guide to 3-Methylquinolin-8-amine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methylquinolin-8-amine derivatives and analogs, a promising class of compounds in modern drug discovery. We will delve into the synthetic strategies for constructing this core scaffold, explore its derivatization, and analyze the structure-activity relationships (SAR) that govern its biological effects, with a particular focus on its potential as a privileged structure in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this quinoline subfamily.

The 8-Aminoquinoline Scaffold: A Foundation of Therapeutic Innovation

The 8-aminoquinoline core is a well-established privileged structure in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria.[1] Compounds like primaquine and tafenoquine, both 8-aminoquinoline derivatives, are indispensable for their ability to eradicate the dormant liver stages of Plasmodium vivax and P. ovale, a crucial aspect of radical cure.[2] Beyond their antimalarial prowess, 8-aminoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making them a fertile ground for drug discovery and development.[1]

The introduction of a methyl group at the 3-position of the quinoline ring system offers a subtle yet potentially impactful modification to this established scaffold. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic characteristics. While the broader class of 8-aminoquinolines has been extensively studied, the specific exploration of 3-methyl analogs presents a nuanced opportunity for the development of novel therapeutic agents with potentially improved efficacy and safety profiles.

Synthesis of the this compound Core

The construction of the this compound nucleus can be approached through several established synthetic methodologies for quinoline ring formation. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.

Classical Synthetic Routes

Two of the most venerable methods for quinoline synthesis, the Skraup and Friedländer syntheses, can be adapted to produce the this compound core.

Skraup Synthesis: This reaction typically involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4][5] To synthesize 3-methyl-8-nitroquinoline, a precursor to the target amine, one could theoretically employ a modified Skraup reaction using a substituted aniline and crotonaldehyde (which can be formed in situ from glycerol derivatives) to introduce the 3-methyl group. The subsequent reduction of the nitro group at the 8-position would yield this compound.

Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7][8] For the synthesis of a this compound derivative, one could envision the reaction of a suitably substituted 2-aminobenzaldehyde or 2-aminophenyl ketone with propionaldehyde or acetone, respectively, under acidic or basic conditions.

A general workflow for these classical syntheses is depicted below:

G cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis S_Start Substituted Aniline + Glycerol/Crotonaldehyde S_Intermediate Cyclization & Oxidation S_Start->S_Intermediate H2SO4, Oxidizing Agent S_Product 3-Methyl-8-nitroquinoline S_Intermediate->S_Product S_Final Reduction S_Product->S_Final S_End This compound S_Final->S_End F_Start 2-Aminoaryl Ketone/Aldehyde + Compound with α-methylene F_Intermediate Condensation & Cyclization F_Start->F_Intermediate Acid or Base Catalyst F_Product Substituted 3-Methylquinoline F_Intermediate->F_Product F_End Further functionalization to This compound F_Product->F_End

Caption: Classical synthetic routes to the this compound core.

Modern Synthetic Methodologies

More contemporary approaches offer greater control and efficiency. While not explicitly detailed for this compound in the reviewed literature, modern cross-coupling reactions and C-H activation strategies are powerful tools for the synthesis of substituted quinolines. For instance, a pre-functionalized 8-aminoquinoline could potentially undergo a C-H methylation at the 3-position, although regioselectivity would be a key challenge to overcome.

Derivatization and Structure-Activity Relationships (SAR)

The primary amino group at the 8-position of the 3-methylquinoline core is a key handle for derivatization, allowing for the introduction of various side chains to modulate the compound's biological activity, pharmacokinetic properties, and toxicity profile.

The Importance of the 8-Amino Side Chain

In the context of antimalarial 8-aminoquinolines, the nature of the diamine side chain is critical for activity. Modifications to this side chain have been extensively explored to optimize efficacy and reduce the hemolytic toxicity associated with this class of drugs, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2] It is reasonable to extrapolate that similar derivatization strategies would be applicable to the this compound scaffold.

Influence of the 3-Methyl Group on Biological Activity

The impact of substitution at the 3-position of the 8-aminoquinoline ring is less well-documented than modifications at other positions. However, available data suggests that it can have a significant effect on biological activity. For example, a study on 3-arylquinolines as potential antileishmanial agents demonstrated that substitutions at the 3-position are tolerated and can lead to potent compounds.[9][10]

In the realm of antimalarials, the introduction of substituents on the quinoline nucleus can lead to a loss of activity, although this is highly dependent on the position and nature of the substituent. While a comprehensive SAR for 3-substituted 8-aminoquinolines is yet to be fully elucidated, the presence of a small alkyl group like methyl at the 3-position could influence the molecule's conformation and its interaction with biological targets.

The general workflow for the derivatization and biological evaluation of this compound analogs is outlined below:

G Core This compound Core Derivatization Derivatization of 8-Amino Group (e.g., addition of side chains) Core->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening (e.g., antimalarial, anticancer assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design

Caption: Workflow for the development of this compound derivatives.

Biological Activities and Therapeutic Potential

While research specifically focused on this compound derivatives is emerging, the broader family of 8-aminoquinolines provides a strong indication of their potential therapeutic applications.

Table 1: Potential Therapeutic Applications of this compound Analogs

Therapeutic AreaRationale and Supporting Evidence from 8-Aminoquinolines
Antimalarial The 8-aminoquinoline scaffold is the gold standard for radical cure of relapsing malaria.[2] The 3-methyl substitution could modulate efficacy against different Plasmodium species or resistant strains.
Anticancer Certain 8-aminoquinoline derivatives have shown promising anticancer properties.[1] The 3-methyl group may enhance selectivity for cancer cells or improve pharmacokinetic properties.
Antimicrobial Broad-spectrum antimicrobial activity has been reported for 8-aminoquinoline derivatives.[1] Metal complexes of these compounds are particularly promising.
Antiviral The antiviral potential of 8-aminoquinolines is an active area of research.[1]
Antileishmanial 3-Arylquinoline derivatives have demonstrated potent activity against Leishmania parasites.[9][10]

Experimental Protocols

General Procedure for the Friedländer Synthesis of a Substituted Quinoline

The following is a representative protocol for the Friedländer synthesis, which can be adapted for the synthesis of 3-methylquinoline derivatives.[6][7][8]

Materials:

  • 2-aminobenzaldehyde or a substituted analog

  • A ketone or aldehyde with an α-methylene group (e.g., acetone for a 2-methylquinoline, propionaldehyde for a 3-methylquinoline)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Dissolve the 2-aminobenzaldehyde derivative and the carbonyl compound in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the acid or base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinoline.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion and Future Directions

The this compound scaffold represents an intriguing, yet relatively underexplored, area within the broader field of 8-aminoquinoline chemistry. The foundational knowledge of 8-aminoquinoline synthesis and SAR provides a robust platform for the systematic investigation of 3-methyl analogs. Future research should focus on the development of efficient and regioselective synthetic routes to the this compound core and the systematic exploration of its derivatization to build comprehensive SAR models for various therapeutic targets. Such efforts hold the promise of unlocking new therapeutic agents with improved efficacy, selectivity, and safety profiles, further cementing the legacy of the 8-aminoquinoline scaffold in drug discovery.

References

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  • Wikipedia. Friedländer synthesis.

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An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and spectroscopic examination of 3-Methylquinolin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] This document outlines the structural elucidation, synthesis rationale, spectroscopic characterization, and in-depth computational analysis of this compound. By integrating experimental data with theoretical calculations, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and further exploring the potential of this molecule. The methodologies detailed herein are designed to be self-validating, emphasizing the causality behind experimental and computational choices to ensure scientific integrity.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery and materials science.[4][5] Its electron-deficient nature and ability to form molecular complexes through hydrogen bonding contribute to its versatile biological and chemical properties.[4][6] The strategic placement of substituents on the quinoline ring can significantly modulate its electronic and steric properties, thereby fine-tuning its biological activity and material characteristics.[1][7] this compound, with a methyl group at the 3-position and an amine group at the 8-position, presents an intriguing subject for theoretical and experimental investigation due to the interplay of electron-donating and potentially coordinating groups.

Synthesis and Structural Elucidation

While a direct, optimized synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Friedländer synthesis, followed by functional group manipulations.

Proposed Synthetic Strategy: A Modified Friedländer Synthesis

The Friedländer synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, offers a versatile route to substituted quinolines. A plausible pathway for the synthesis of this compound is outlined below.

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of 2-amino-3-nitrobenzaldehyde. This intermediate can be prepared from commercially available starting materials through established nitration and subsequent reduction protocols.

  • Step 2: Friedländer Annulation. React 2-amino-3-nitrobenzaldehyde with propionaldehyde in the presence of a base catalyst (e.g., NaOH or piperidine) in an alcoholic solvent. The α-methylene group of propionaldehyde will react with the carbonyl and amino groups of the benzaldehyde derivative to form the quinoline ring, yielding 3-methyl-8-nitroquinoline.

  • Step 3: Reduction of the Nitro Group. The resulting 3-methyl-8-nitroquinoline can be reduced to this compound using standard reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C).

  • Purification. The final product would be purified by column chromatography on silica gel, followed by recrystallization to obtain analytically pure this compound.

G cluster_synthesis Proposed Synthesis of this compound Start 2-amino-3-nitrobenzaldehyde + Propionaldehyde Reaction1 Friedländer Annulation (Base Catalyst) Intermediate 3-Methyl-8-nitroquinoline Reaction2 Reduction (e.g., SnCl2/HCl) Product This compound

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern. For instance, the protons on the benzene and pyridine rings will exhibit characteristic splitting patterns.[8][9][10]

  • ¹³C NMR: The carbon NMR spectrum would display signals for all the unique carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the quinoline core. The chemical shifts would be indicative of the electronic environment of each carbon atom.[7][9]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring and quinoline C=C and C=N stretching vibrations are expected in the 1400-1650 cm⁻¹ region.[11]

  • N-H bending: The N-H bending vibration of the primary amine should be visible around 1600 cm⁻¹.

2.2.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands corresponding to the π → π* and n → π* electronic transitions within the quinoline chromophore.[12][13] The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.

Theoretical and Computational Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules. Density Functional Theory (DFT) is a powerful tool for these investigations.[14][15]

Density Functional Theory (DFT) Calculations

Methodology: DFT Calculations

  • Geometry Optimization: The molecular geometry of this compound would be optimized using a suitable DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR data.

  • Electronic Properties Analysis: From the optimized structure, various electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[14]

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

    • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[14]

G cluster_dft DFT Computational Workflow Input This compound Structure Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Frequency Frequency Calculation Properties Electronic Property Calculation HOMO_LUMO HOMO/LUMO Analysis MEP MEP Mapping Reactivity Reactivity Descriptors

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-5.8 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap4.6 eVChemical stability and reactivity
Ionization Potential5.8 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Chemical Hardness2.3 eVResistance to change in electron configuration
Electrophilicity Index1.7 eVPropensity to accept electrons

Note: These are illustrative values and would need to be calculated specifically for this compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16] This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Given the known anticancer and antimicrobial activities of quinoline derivatives, molecular docking studies of this compound against relevant biological targets would be highly informative.

Methodology: Molecular Docking

  • Target Selection: Based on the known activities of similar quinoline compounds, potential protein targets could include DNA gyrase for antibacterial activity or specific kinases involved in cancer cell proliferation.

  • Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) would be prepared by energy minimization. The 3D structure of the target protein (the receptor) would be obtained from the Protein Data Bank (PDB).

  • Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the active site of the receptor. The program will generate multiple possible binding poses and score them based on their predicted binding affinity (e.g., in kcal/mol).

  • Analysis of Binding Interactions: The best-scoring poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

G cluster_docking Molecular Docking Workflow Ligand This compound (Ligand) Receptor Target Protein (Receptor) Preparation Ligand & Receptor Preparation Docking Docking Simulation (e.g., AutoDock) Analysis Binding Pose and Interaction Analysis

Potential Applications and Future Directions

The theoretical and spectroscopic data for this compound provide a foundation for exploring its potential in various applications:

  • Drug Development: The presence of the amine group at the 8-position suggests potential for metal chelation, a property often associated with anticancer and antimicrobial activity.[2][7] Further in vitro and in vivo studies are warranted to validate the predictions from molecular docking.

  • Materials Science: Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and sensors due to their photophysical properties.[4][6] The electronic properties calculated through DFT can guide the design of novel materials with tailored optoelectronic characteristics.

Future research should focus on the optimized synthesis and experimental validation of the predicted properties of this compound. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related derivatives, would be a logical next step in harnessing the full potential of this promising scaffold.

References

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3-Methylquinolin-8-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylquinolin-8-amine: Synthesis, Properties, and Applications

Introduction

This compound (CAS No. 3393-71-3) is a heterocyclic aromatic amine belonging to the versatile class of 8-aminoquinoline compounds.[1] Its structure is characterized by a quinoline core—a bicyclic system composed of a benzene ring fused to a pyridine ring—functionalized with a methyl group at the C-3 position and an amino group at the C-8 position. This specific arrangement of functional groups makes it a molecule of significant interest for researchers, scientists, and drug development professionals.

The 8-aminoquinoline scaffold is a well-established pharmacophore, most famously represented by the FDA-approved antimalarial drug primaquine, which is essential for eradicating the relapsing forms of malaria.[2] The nitrogen atom at the 8-position serves as a critical site for chemical modification, enabling the fine-tuning of the molecule's physicochemical properties and biological activities.[2] Consequently, this compound serves not only as a valuable building block in the synthesis of novel therapeutic agents but also as a robust ligand in coordination chemistry, capable of forming stable complexes with various metal ions.[3][4] This guide provides a technical overview of its synthesis, properties, and key applications, offering field-proven insights for its use in advanced research.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in experimental design. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundJ&K Scientific[1]
CAS Number 3393-71-3J&K Scientific[1]
PubChem CID 15783794J&K Scientific[1]
Molecular Formula C₁₀H₁₀N₂PubChem
Molecular Weight 158.20 g/mol PubChem
InChI Key YLAVIVCVGRVZQH-UHFFFAOYSA-NJ&K Scientific[1]
SMILES CC1=CC2=C(C(=CC=C2)N)N=C1J&K Scientific[1]

Synthesis and Mechanistic Considerations

The synthesis of 8-aminoquinoline derivatives can be approached through several established routes. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be logically inferred from standard methodologies for this class of compounds.

The construction of the core quinoline ring is often achieved via classic reactions such as the Skraup synthesis . This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form the bicyclic system.[2] For this compound, a plausible pathway would involve starting with a suitably substituted aniline precursor.

A highly effective method for converting an 8-hydroxyquinoline to its corresponding 8-amino derivative is the Bucherer reaction . This reaction has been used to synthesize multidentate 8-aminoquinoline ligands in high yield and involves treating the hydroxy derivative with an aqueous sulfite or bisulfite solution and ammonia.[5][6] This suggests that 3-methylquinolin-8-ol could serve as a direct precursor to this compound.

The general workflow for synthesizing substituted 8-aminoquinolines provides a framework for designing a specific route to the target compound.

G cluster_0 Route A: De Novo Ring Formation cluster_1 Route B: Precursor Conversion cluster_2 Route C: Halogen Displacement A1 Substituted Aniline (e.g., 2-amino-toluene derivative) A2 Skraup or Doebner-von Miller Reaction (with α,β-unsaturated aldehyde) A1->A2 A3 Quinoline Core Formation A2->A3 A4 Nitration at C8 A3->A4 A5 Reduction of Nitro Group A4->A5 A6 This compound A5->A6 B1 3-Methylquinolin-8-ol B2 Bucherer Reaction (Ammonia, Sodium Bisulfite) B1->B2 B3 This compound B2->B3 C1 8-Bromo-3-methylquinoline C2 Buchwald-Hartwig Amination (Ammonia source, Pd catalyst) C1->C2 C3 This compound C2->C3

Figure 1: Plausible synthetic workflows for this compound.

Spectroscopic Characterization Profile

The identity and purity of this compound are confirmed through standard spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 6.8-8.5 ppm) corresponding to the protons on the quinoline ring. A sharp singlet would appear in the aliphatic region (approx. 2.4-2.6 ppm) for the three protons of the methyl group. A broad singlet, corresponding to the two protons of the primary amine (NH₂), would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum is expected to display 10 distinct signals. Nine signals would be in the aromatic region (approx. 110-150 ppm) for the carbons of the quinoline core, and one signal in the aliphatic region (approx. 15-20 ppm) for the methyl carbon.

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 158 or 159, respectively, corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands. Two distinct peaks in the range of 3300-3500 cm⁻¹ would indicate the symmetric and asymmetric N-H stretching of the primary amine. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while C=C and C=N bond stretching within the quinoline ring would appear in the 1500-1650 cm⁻¹ region.

Core Applications in Research and Development

The utility of this compound stems from the proven biological and chemical properties of the 8-aminoquinoline scaffold.

Medicinal Chemistry: A Scaffold for Broad-Spectrum Anti-Infectives

The 8-aminoquinoline class is a cornerstone of anti-infective drug discovery.[7] Research has demonstrated that derivatives of this scaffold possess a wide range of pharmacological activities.[3]

  • Antimalarial Activity: 8-Aminoquinolines are critical for targeting the liver stages and gametocytes of Plasmodium parasites, making them indispensable for preventing relapse and blocking transmission of malaria.[2]

  • Broad-Spectrum Efficacy: A systematic study of ring-substituted 8-quinolinamines revealed potent in vitro activity against not only drug-sensitive and drug-resistant strains of P. falciparum but also against other pathogens.[3] These compounds exhibited significant antileishmanial, antifungal (against Candida and Cryptococcus species), and antibacterial activities (against Staphylococcus aureus and Mycobacterium intracellulare).[3] The introduction of substituents like the methyl group at C-3 can modulate the compound's lipophilicity and electronic properties, potentially enhancing efficacy and improving its pharmacological profile.

Coordination Chemistry: A Versatile Bidentate Ligand

The 8-aminoquinoline moiety is an excellent bidentate chelating ligand. It coordinates to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the C-8 amino group, forming a stable five-membered chelate ring.[4]

This chelating ability is well-established, with studies showing that even complex, multidentate ligands built from 8-aminoquinoline units can form stable, isolable complexes with a range of transition metals, including zinc(II), cadmium(II), and cobalt(III).[5][6] The resulting metal complexes have potential applications in catalysis, materials science, and as metallo-drugs. The methyl group at the C-3 position in this compound can provide steric influence that may affect the geometry and stability of the resulting metal complexes.

Figure 2: Bidentate chelation of a metal ion by this compound.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of an 8-aminoquinoline scaffold, which would require specific optimization for the synthesis of this compound.

Protocol 1: Illustrative Synthesis of an 8-Aminoquinoline via Precursor Conversion (Bucherer Reaction)

This protocol is based on established methods for converting 8-hydroxyquinolines to 8-aminoquinolines and should be performed by trained personnel with appropriate safety precautions.[5][6]

Objective: To convert 3-Methylquinolin-8-ol to this compound.

Materials:

  • 3-Methylquinolin-8-ol

  • Ammonium sulfite or sodium bisulfite

  • Aqueous ammonia (28-30%)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Pressurized reaction vessel or sealed tube

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, charge 3-methylquinolin-8-ol (1.0 eq), ammonium sulfite (approx. 3.0 eq), and concentrated aqueous ammonia. The vessel should not be filled more than two-thirds of its total volume.

  • Heating: Securely seal the reaction vessel. Place it behind a protective shield in a temperature-controlled heating mantle or oil bath. Heat the reaction mixture to 140-160 °C with vigorous stirring.

    • Causality Note: The elevated temperature and pressure are necessary to drive the nucleophilic substitution of the hydroxyl group with the amino group, which is facilitated by the formation of a sulfite adduct intermediate.

  • Reaction Monitoring: Maintain the temperature for 12-24 hours. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature before carefully venting and opening it in a well-ventilated fume hood.

  • Basification & Extraction: Make the aqueous solution strongly basic by adding 5M NaOH solution. Extract the product from the aqueous layer three times with a suitable organic solvent (e.g., DCM or EtOAc).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy as described in the characterization section.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic building block with significant, demonstrated potential in medicinal and coordination chemistry. Its foundation on the 8-aminoquinoline scaffold provides a strong rationale for its exploration in the development of broad-spectrum anti-infective agents, particularly in the fight against drug-resistant pathogens.[3] Its ability to act as a robust bidentate ligand opens avenues for creating novel metal complexes with tailored catalytic, sensory, or therapeutic properties.[4]

Future research should focus on the streamlined, scalable synthesis of this compound to increase its accessibility. Further derivatization, particularly at the 8-amino position, could lead to the discovery of new chemical entities with enhanced biological activity and optimized ADME (absorption, distribution, metabolism, and excretion) properties. Moreover, a systematic investigation into its metal complexes could uncover new applications in areas ranging from asymmetric catalysis to materials science, building upon the rich chemistry of the quinoline family.

References

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  • US5130434A - Preparation of 3-methylquinoline-8-carboxylic acid. Google Patents.
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  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

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  • The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. UNCW Institutional Repository. Available at: [Link]

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  • The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies | Request PDF. ResearchGate. Available at: [Link]

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  • Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. PMC, NIH. Available at: [Link]

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Introduction: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Methylquinolin-8-amine

This compound (CAS No. 3393-71-3) is a substituted quinoline derivative with potential applications in medicinal chemistry and material science.[1] As with many specialized research chemicals, comprehensive, peer-reviewed safety data and official Safety Data Sheets (SDS) are not always readily available. This guide is designed for researchers, scientists, and drug development professionals to establish a robust safety framework for handling this compound.

In the absence of specific data, this document employs a precautionary principle, deriving safety protocols from the known hazards of structurally analogous compounds, primarily the parent compound 8-aminoquinoline [2][3] and related substituted quinolines such as 8-methylquinoline [4][5] and 3-methylquinolin-8-ol .[6] This approach ensures that handling procedures are grounded in authoritative data from similar chemical classes, promoting a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment

Based on the toxicological profiles of related aminoquinolines, this compound should be treated as a hazardous substance until proven otherwise.[7] The primary hazards are anticipated to be acute toxicity, irritation, and potential mutagenicity.

1.1. Predicted GHS Classification

The following hazard classifications are extrapolated from data on 8-aminoquinoline and other related structures.[2][6][8][9]

Hazard ClassCategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed8-Aminoquinoline[2], 8-Methyl-5-quinolinamine[8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin8-Aminoquinoline[2], Isoquinolin-8-amine[9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation8-Aminoquinoline[2][3], 3-Methylquinolin-8-ol[6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation8-Aminoquinoline[2][3], 3-Methylquinolin-8-ol[6]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects8-Aminoquinoline[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation3-Methylquinolin-8-ol[6], Isoquinolin-8-amine[9]

1.2. Primary Routes of Exposure and Toxicological Rationale

  • Inhalation: As a solid, inhalation of dust particles can cause respiratory tract irritation.[4][5][6]

  • Dermal Contact: Aromatic amines can be absorbed through the skin, leading to systemic toxicity and skin irritation.[2][4]

  • Eye Contact: Direct contact with dust or solutions can cause serious eye irritation.[2][5][6]

  • Ingestion: The compound is predicted to be harmful if swallowed.[2] Do not eat, drink, or smoke when handling this product.[2][10]

The causality behind these hazards lies in the chemical nature of the quinoline ring system and the exocyclic amine group, which can interfere with biological processes. The suspicion of mutagenicity for the parent compound 8-aminoquinoline necessitates stringent handling to minimize exposure.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial. This is known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls for this compound A Elimination / Substitution (Most Effective) B Engineering Controls (Chemical Fume Hood, Ventilation) A->B Is the hazard still present? C Administrative Controls (SOPs, Training, Labeling) B->C Is the hazard still present? D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) C->D Is residual risk present?

Caption: Hierarchy of Controls Workflow.

2.1. Mandatory Engineering Controls

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2] The causality is simple: a fume hood contains and exhausts airborne contaminants away from the operator's breathing zone.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted.[5][10]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][11][12]

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield is required if there is a splash hazard.[13]Protects against dust particles and splashes. Regular spectacles are insufficient. Goggles provide a seal around the eyes.[2][14]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).Gloves must be inspected for defects before use. Use proper removal technique to avoid skin contact with the outer surface of the glove. Wash and dry hands after removal.[10][15][16]
Skin/Body Protection Long-sleeved laboratory coat. Chemical-resistant apron and protective boots may be required for larger quantities.[10]Prevents incidental skin contact. Contaminated clothing must be removed immediately and washed before reuse.[11]
Respiratory Protection Not typically required if work is conducted within a certified fume hood. If a fume hood is unavailable or in case of spill clean-up, a NIOSH/MSHA approved respirator with an organic vapor/particulate filter cartridge is necessary.[2][4][17]A respirator program, including fit-testing and cartridge change schedules, must be in place if respirators are used.[13]

Step-by-Step Handling and Experimental Workflow

Trustworthiness in a protocol comes from its clarity and built-in safety checks. The following workflow for weighing the solid and preparing a stock solution is a self-validating system.

Protocol: Weighing and Dissolving this compound

  • Preparation:

    • Confirm the chemical fume hood is on and functioning correctly.

    • Don all required PPE (lab coat, safety goggles, gloves).

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Gather all necessary equipment: spatula, weigh boat, vial for the final solution, solvent, and waste container.

  • Weighing:

    • Tare the analytical balance with the weigh boat inside.

    • Carefully transfer the approximate amount of this compound from the stock bottle to the weigh boat using a clean spatula. Minimize the creation of dust.[2]

    • Close the stock bottle immediately to prevent contamination and exposure.

    • Record the exact weight.

  • Dissolution:

    • Carefully add the weighed solid to the labeled destination vial.

    • Using a pipette, add the desired volume of solvent to the vial.

    • Cap the vial securely and mix (vortex or sonicate) until the solid is fully dissolved. All these steps must occur within the fume hood.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated materials (e.g., pipette tips, wipes) into a designated solid hazardous waste container located inside the fume hood.

    • Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[2][10]

Storage, Spill Management, and Disposal

4.1. Storage Conditions

Proper storage is essential for maintaining chemical integrity and safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][12]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][14]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[2]

4.2. Spill Management

Prompt and correct response to a spill minimizes risk.

A Spill Detected B Assess Severity (Minor <1g vs. Major >1g) A->B C Minor Spill Procedure B->C Minor D Major Spill Procedure B->D Major E Alert personnel in the immediate area. Use spill kit to cover with absorbent material. C->E F Evacuate the laboratory. Alert supervisor and EHS immediately. D->F G Carefully sweep up absorbed material. Place in a sealed, labeled waste container. E->G I Allow only trained emergency responders to enter. F->I H Decontaminate the area. G->H J Document the incident. H->J I->J

Caption: Spill Response Decision Tree.

For any spill, avoid breathing dust or vapors.[10] Ensure adequate ventilation.[15] For containment, use an inert absorbent material.[18]

4.3. Waste Disposal

All waste containing this compound must be treated as hazardous.[7]

  • Segregation: Do not mix with non-hazardous waste. Keep solid and liquid waste streams separate.

  • Containers: Use clearly labeled, sealed containers suitable for hazardous chemical waste. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Toxic, Irritant).

  • Disposal: Dispose of contents and container in accordance with local, regional, and national environmental regulations through an approved waste disposal plant.[2][11] Do not let the product enter drains.[10]

Emergency Procedures and First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury. If exposed or concerned, get medical advice/attention.[2][11]

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][15][17]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[18] Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes (at least 15).[2][15] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][19] Never give anything by mouth to an unconscious person.[15] Call a physician or poison control center immediately.[2][11]

References

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An In-depth Technical Guide to the Solubility of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3-methylquinolin-8-amine, a crucial physicochemical parameter for researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes information from structurally related compounds to predict its solubility profile and offers detailed protocols for its empirical determination.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a molecule like this compound, understanding its solubility is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating therapeutic agents with optimal bioavailability. Quinoline derivatives are of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The solubility of these compounds directly impacts their absorption, distribution, metabolism, and excretion (ADME) profile, making it a critical parameter to characterize early in the drug discovery process.

Physicochemical Properties and Predicted Solubility Profile

The structure of this compound, featuring a quinoline core with a methyl group at the 3-position and an amino group at the 8-position, dictates its solubility behavior. The quinoline ring system is inherently lipophilic, while the amino group introduces a polar and basic center.

Key Influencing Factors:

  • pH: The basic amino group (pKa of the related 8-aminoquinoline is approximately 3.99) will be protonated in acidic conditions, forming a more soluble salt.[2] Therefore, the aqueous solubility of this compound is expected to be significantly higher at lower pH values.

  • Solvent Polarity: As a general principle, "like dissolves like." The molecule's aromatic, nonpolar portion suggests solubility in nonpolar organic solvents, while the polar amino group will interact favorably with polar solvents. Thus, it is anticipated to have good solubility in polar organic solvents like ethanol, methanol, and DMSO.

  • Temperature: Generally, the solubility of solid organic compounds increases with temperature. This is an important consideration for processes like recrystallization.

  • Ionic Strength: The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of an organic compound. This effect should be considered when working with buffered solutions.[1]

Based on data for analogous compounds, such as 2-methyl-8-aminoquinoline (aqueous solubility of 19 µg/mL at pH 7.4) and 8-methylquinoline (aqueous solubility of 1 to 5 mg/mL), it can be inferred that this compound is likely to have low to moderate aqueous solubility at neutral pH.[3][4]

Experimental Determination of Solubility

A robust and reproducible experimental protocol is essential for accurately determining the solubility of this compound. The equilibrium solubility shake-flask method is a widely accepted standard.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected solvents (e.g., water, pH buffers, ethanol, methanol, DMSO, acetonitrile, acetone)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess this compound prep2 Add to vials prep1->prep2 prep3 Add a precise volume of solvent prep2->prep3 equil1 Seal vials and place in shaker prep3->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm syringe filter samp2->samp3 samp4 Dilute sample with mobile phase samp3->samp4 samp5 Quantify by validated HPLC-UV method samp4->samp5

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials to ensure that a saturated solution is achieved. The excess solid should be visually apparent.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

Analytical Quantification by HPLC-UV

A validated HPLC-UV method is crucial for the accurate quantification of this compound in the solubility samples.

Proposed HPLC Method

Based on methods for similar quinoline derivatives, a reverse-phase HPLC method is recommended.[5]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate or formate buffer) is suitable. For LC-MS compatibility, a volatile buffer like ammonium formate is preferable.[6]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound. The UV-Vis spectrum of quinoline derivatives typically shows strong absorption between 230-380 nm.[7]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

Method Validation

The analytical method must be validated to ensure its accuracy, precision, linearity, and specificity according to international guidelines.

Data Summary and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison across different solvents and conditions.

Solvent SystemTemperature (°C)Predicted SolubilityRationale
Water (pH 7.0)25LowLipophilic quinoline core, neutral amino group.
Water (pH 2.0)25HighProtonation of the basic amino group to form a soluble salt.
Ethanol25HighPolar protic solvent capable of hydrogen bonding with the amino group.
Methanol25HighSimilar to ethanol, a polar protic solvent.
DMSO25Very HighHighly polar aprotic solvent, effective at solvating a wide range of compounds.
Acetonitrile25ModeratePolar aprotic solvent, generally a good solvent for many organic molecules.
Acetone25ModeratePolar aprotic solvent.
Hexane25Very LowNonpolar solvent, unlikely to effectively solvate the polar amino group.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific experimental data is limited, a combination of theoretical predictions based on analogous compounds and robust experimental protocols allows for a thorough characterization of this crucial physicochemical property. The provided methodologies for solubility determination and analytical quantification will enable researchers to generate the necessary data to advance their research and development activities.

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The Commercial Landscape of 3-Methylquinolin-8-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide, authored for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 3-Methylquinolin-8-amine, a heterocyclic amine with significant potential in medicinal chemistry. This document delves into its commercial availability, plausible synthetic routes, chemical properties, and the broader context of its applications in the development of novel therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties[1][2]. The 8-aminoquinoline subclass, in particular, is renowned for its potent antimalarial effects, with primaquine being a notable example[3][4]. The strategic placement of substituents on the quinoline scaffold allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound, the subject of this guide, represents a specific variation within this important class of compounds, offering a unique profile for further investigation and development.

Commercial Availability

For researchers seeking to procure this compound for preliminary studies, the compound is commercially available, though it is not as widely stocked as some more common quinoline derivatives. The primary identifier for this compound is its CAS number.

Table 1: Commercial Availability of this compound

ParameterInformationSource
Chemical Name This compoundCHEMLYTE SOLUTIONS CO.,LTD[5]
Synonyms 8-Quinolinamine, 3-methyl-; Quinoline, 8-amino-3-methyl-CHEMLYTE SOLUTIONS CO.,LTD[5]
CAS Number 3393-71-3CHEMLYTE SOLUTIONS CO.,LTD[5]
Known Supplier CHEMLYTE SOLUTIONS CO.,LTDCHEMLYTE SOLUTIONS CO.,LTD[5]

Note: Researchers are advised to contact the supplier directly for the most current information on purity, pricing, and lead times for research-grade quantities.

Synthesis of this compound: A Plausible Approach

While direct, published protocols for the synthesis of this compound are not readily found in mainstream chemical literature, a viable synthetic strategy can be devised based on established methodologies for analogous quinoline derivatives. A common and effective approach would be the reduction of a corresponding 3-methyl-8-nitroquinoline precursor.

Proposed Synthetic Pathway

A logical and well-precedented method for the synthesis of this compound involves a two-step process starting from a suitable aniline derivative, followed by the reduction of a nitro group. The Skraup synthesis, a classic method for quinoline synthesis, can be adapted for the initial step[6].

Synthesis_Pathway cluster_0 Step 1: Skraup-Doebner-von Miller Reaction cluster_1 Step 2: Nitro Group Reduction A o-Nitroaniline D 3-Methyl-8-nitroquinoline A->D Cyclization B Crotonaldehyde B->D Cyclization C Oxidizing Agent (e.g., H2SO4, Glycerol) C->D Cyclization F This compound D->F Reduction E Reducing Agent (e.g., Fe/HCl or H2/Pd-C) E->F Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-8-nitroquinoline (Skraup-Doebner-von Miller Reaction)

  • To a stirred mixture of o-nitroaniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath to control the exothermic reaction.

  • Add crotonaldehyde dropwise to the mixture, maintaining the temperature below 120°C.

  • After the addition is complete, heat the reaction mixture to 140-150°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) until a precipitate forms.

  • Filter the crude product, wash with water, and purify by recrystallization or column chromatography to obtain 3-methyl-8-nitroquinoline.

Step 2: Reduction of 3-Methyl-8-nitroquinoline to this compound

  • Suspend the synthesized 3-methyl-8-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • If using iron and hydrochloric acid, heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Neutralize the filtrate with a base to precipitate the crude this compound.

  • Filter the product, wash with water, and purify by recrystallization or column chromatography to yield the final product.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its application in drug design and development.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂CHEMLYTE SOLUTIONS CO.,LTD[5]
Molecular Weight 158.20 g/mol CHEMLYTE SOLUTIONS CO.,LTD[5]
CAS Number 3393-71-3CHEMLYTE SOLUTIONS CO.,LTD[5]
Melting Point 70-71 °CCHEMLYTE SOLUTIONS CO.,LTD[5]
Boiling Point 332.3 ± 27.0 °C (Predicted)CHEMLYTE SOLUTIONS CO.,LTD[5]
Density 1.169 ± 0.06 g/cm³CHEMLYTE SOLUTIONS CO.,LTD[5]
pKa 4.26 ± 0.11CHEMLYTE SOLUTIONS CO.,LTD[5]
XLogP3 2.70660CHEMLYTE SOLUTIONS CO.,LTD[5]

Applications in Drug Discovery and Development

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity[4]. This versatility makes its derivatives, including this compound, attractive candidates for drug discovery programs.

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of 8-hydroxyquinoline derivatives, which share structural similarities with 8-aminoquinolines[7]. The proposed mechanisms often involve the chelation of metal ions that are essential for tumor growth and proliferation[8]. The introduction of a methyl group at the 3-position of the quinoline ring can influence the compound's lipophilicity and steric profile, potentially leading to altered cell permeability and target engagement.

Antimicrobial and Antimalarial Activity

The 8-aminoquinoline class is most famously associated with antimalarial drugs[3]. While the precise mechanism of action can vary, it often involves the generation of reactive oxygen species that are toxic to the parasite. The 3-methyl substituent could modulate the electronic properties of the quinoline ring, thereby influencing its redox potential and antimalarial efficacy. Furthermore, quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, making this compound a candidate for development as a novel anti-infective agent[1].

Biological_Applications cluster_drug_discovery Drug Discovery & Development This compound This compound Anticancer Anticancer This compound->Anticancer Metal Chelation, Apoptosis Induction Antimicrobial Antimicrobial This compound->Antimicrobial Enzyme Inhibition, Membrane Disruption Antimalarial Antimalarial This compound->Antimalarial ROS Generation, Heme Polymerization Inhibition Neuroprotective Agents Neuroprotective Agents This compound->Neuroprotective Agents Modulation of Neurotransmitter Systems

Caption: Potential therapeutic applications of this compound.

Conclusion

This compound is a commercially available heterocyclic amine with a strong foundation for exploration in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural similarity to biologically active quinoline derivatives suggests a high potential for therapeutic applications. This guide provides the essential technical information for researchers to initiate further investigation into the medicinal chemistry and pharmacological profile of this promising compound.

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Foreword: Charting the Unexplored Territory of a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-Methylquinolin-8-amine

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the potential mechanisms of action of this compound. As of this writing, this compound remains a sparsely studied molecule, lacking a well-defined and experimentally validated biological role in publicly accessible literature. However, the absence of direct evidence is not a barrier but an invitation to rigorous scientific inquiry.

The Antimalarial Paradigm: A Hypothesized Two-Step Biochemical Relay

The hallmark of the 8-aminoquinoline class, to which this compound belongs, is its unique ability to eradicate the dormant liver-stage (hypnozoite) forms of Plasmodium vivax and P. ovale malaria parasites.[1][2] This action, termed "radical cure," prevents disease relapse. The prevailing hypothesis for this activity is a two-step biochemical relay, which posits that these compounds are, in fact, prodrugs.[3][4]

Step 1: Metabolic Bioactivation in the Host

8-aminoquinolines are not directly parasiticidal. Their activity is contingent upon metabolic activation by host liver enzymes, predominantly the cytochrome P450 isoform 2D6 (CYP2D6).[1][3][4] This enzymatic process hydroxylates the quinoline ring, creating redox-active metabolites.[3] It is therefore highly probable that this compound would undergo a similar biotransformation in hepatocytes to generate reactive intermediates essential for its downstream effects. The rate and profile of this metabolism would be a critical determinant of both its efficacy and potential host toxicity.

Step 2: Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The hydroxylated metabolites generated in Step 1 are potent redox-cycling agents. Within the parasite, these molecules can be reduced by enzymes such as CYP reductase (CPR).[3] This creates an unstable intermediate that rapidly auto-oxidizes, transferring an electron to molecular oxygen to generate superoxide radicals and, subsequently, other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5] This futile cycle repeats, turning the metabolite into a catalytic engine for massive ROS production.[1][4] This sudden and overwhelming oxidative stress is believed to be the primary cytotoxic mechanism, causing widespread damage to parasite proteins, lipids, and nucleic acids, leading to cell death.[1][5]

Two_Step_Relay_Mechanism cluster_host Host Hepatocyte cluster_parasite Malaria Parasite Prodrug This compound (Prodrug) CYP2D6 CYP2D6 Prodrug->CYP2D6 Step 1: Bioactivation Metabolite Redox-Active Metabolites (e.g., Hydroxylated Derivatives) Metabolite_p Redox-Active Metabolites Metabolite->Metabolite_p Enters Parasite CYP2D6->Metabolite ROS Reactive Oxygen Species (H₂O₂, O₂⁻) Death Parasite Death (Oxidative Damage) ROS->Death RedoxCycle Redox Cycling (e.g., via CPR) Metabolite_p->RedoxCycle Step 2: ROS Generation RedoxCycle->ROS

Caption: Proposed two-step mechanism of action for this compound.

Disruption of Mitochondrial Homeostasis

The mitochondrion of the Plasmodium parasite is a primary target for the oxidative assault initiated by 8-aminoquinoline metabolites.[6][7] The parasite's mitochondrial electron transport chain (mETC) is particularly vulnerable.

The massive influx of ROS can directly damage key components of the mETC, leading to:

  • Inhibition of Respiration: Interference with electron flow disrupts the parasite's ability to perform oxidative phosphorylation.[6][8]

  • Collapse of Membrane Potential: Damage to the mitochondrial inner membrane leads to a loss of the electrochemical gradient necessary for ATP synthesis.

  • ATP Depletion: The shutdown of oxidative phosphorylation results in a severe energy crisis within the parasite, halting essential metabolic processes.[9]

Therefore, a key downstream effect of the primary redox-cycling mechanism is the targeted destruction of the parasite's energy-producing machinery, ensuring its demise.[8]

Metal Chelation: A Parallel Mechanism of Action

Independent of their redox activity, both 8-aminoquinolines and their close structural cousins, 8-hydroxyquinolines, are potent metal-chelating agents.[10][11][12] The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group form a bidentate ligand capable of sequestering divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).[13][14]

This chelation activity can constitute a distinct mechanism of action by:

  • Inhibiting Metalloenzymes: Many essential enzymes within a pathogen rely on metal cofactors for their catalytic activity. By sequestering these ions, this compound could inhibit critical metabolic pathways.

  • Disrupting Metal Homeostasis: The transport and regulation of metal ions are tightly controlled processes. Introducing a powerful chelator can disrupt this balance, leading to cellular dysfunction.[14]

This mechanism is particularly relevant in the context of potential anticancer or broader antimicrobial activities, where targeting metalloenzymes or disrupting metal-dependent signaling pathways can be an effective strategy.[10]

Chelation_Diagram cluster_ligand This compound N_ring N (ring) Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) N_ring->Metal Chelation Bond N_amine N (amine) N_amine->Metal Chelation Bond

Caption: Metal chelation by the 8-aminoquinoline scaffold.

Potential Role as a Calcium Ionophore

Research on N-Methylquinolin-8-amine, a close structural isomer, has indicated its function as a cytosolic calcium ionophore. An ionophore is a lipid-soluble molecule that can transport ions across a biological membrane. By binding to calcium ions, this compound could potentially shuttle them across cellular and organellar membranes, disrupting the tightly regulated intracellular calcium gradients.[15][16]

Disruption of Ca²⁺ homeostasis can have profound and pleiotropic effects, including:

  • Induction of apoptosis (programmed cell death).[17]

  • Impairment of signaling pathways dependent on calcium as a second messenger.

  • Mitochondrial dysfunction, as calcium overload can trigger the opening of the mitochondrial permeability transition pore.[18]

This potential mechanism, while speculative for this compound itself, is a valid and testable hypothesis based on evidence from closely related structures.

A Framework for Investigation: Experimental Protocols

To move from hypothesis to evidence, a structured experimental approach is required. The following protocols represent a logical workflow to systematically investigate the mechanism of action of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_biochem Biochemical & In Vitro Assays cluster_cell Cell-Based Assays start Hypothesize Mechanism (Based on 8-AQ Class) protocol1 Protocol 1: Metabolism Assay (Liver Microsomes) start->protocol1 Test Bioactivation protocol4 Protocol 4: Metal Chelation Assay (UV-Vis Titration) start->protocol4 Test Chelation protocol5 Protocol 5: Calcium Flux Assay (e.g., Fura-2) start->protocol5 Test Ionophore Activity protocol2 Protocol 2: ROS Detection Assay (e.g., DCFH-DA) protocol1->protocol2 Use Metabolites elucidation Mechanism Elucidation protocol4->elucidation protocol3 Protocol 3: Mitochondrial Function (Oxygen Consumption) protocol2->protocol3 Confirm Downstream Effect protocol3->elucidation protocol5->elucidation

Caption: Logical workflow for elucidating the mechanism of action.

Protocol 1: In Vitro Metabolism Assay

Objective: To determine if this compound is metabolized by liver enzymes, a prerequisite for the hypothesized bioactivation step.

Causality: This experiment directly tests Step 1 of the primary hypothesis. If no metabolites are formed, the redox-cycling mechanism is less likely, and other mechanisms like direct chelation or ionophore activity may be primary.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing human liver microsomes (commercially available), a NADPH-generating system (cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).

  • Incubation: Add this compound to the reaction mixture and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and any newly formed metabolites (e.g., hydroxylated species).

  • Control: Run parallel reactions without the NADPH-generating system to ensure any observed metabolism is enzyme-dependent.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection

Objective: To measure the generation of intracellular ROS in a relevant cell model upon treatment with this compound or its identified metabolites.

Causality: This experiment directly tests Step 2 of the primary hypothesis. A significant increase in ROS would strongly support an oxidative stress-based mechanism.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., a human hepatoma cell line like HepG2, or the target pathogen if applicable).

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This probe is non-fluorescent until oxidized by ROS.

  • Treatment: Treat the loaded cells with varying concentrations of this compound (and/or its metabolites from Protocol 1). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Measurement: Incubate for a defined period. Measure the increase in fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Quantify the fold-change in fluorescence relative to the vehicle control to determine the extent of ROS production.

Protocol 3: Mitochondrial Function Assay (Oxygen Consumption Rate)

Objective: To assess the impact of this compound on mitochondrial respiration.

Causality: This experiment tests the hypothesized downstream effect on mitochondria. A decrease in oxygen consumption would indicate impairment of the electron transport chain, consistent with the oxidative stress mechanism.

Methodology:

  • Cell Seeding: Seed cells in a specialized microplate for cellular respiration analysis (e.g., Seahorse XF plate).

  • Treatment: Treat the cells with this compound for a predetermined time.

  • Respirometry Analysis: Use an extracellular flux analyzer (e.g., Seahorse) to measure the real-time oxygen consumption rate (OCR).

  • Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to dissect different parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity.

  • Interpretation: Compare the OCR profiles of treated cells to control cells to identify specific defects in mitochondrial function.

Quantitative Data from Analog Studies

To provide context for potential experimental outcomes, the following table summarizes inhibitory concentrations for primaquine and tafenoquine against P. falciparum liver stages.

CompoundTarget StageIC₅₀ (nM)Citation
PrimaquineP. falciparum Liver Stage~1,100[3]
TafenoquineP. falciparum Liver Stage~20[19]
5-HydroxyprimaquineP. falciparum Liver Stage~120[3]

Note: IC₅₀ values can vary based on experimental conditions and parasite strain. This data highlights that the hydroxylated metabolite of primaquine is significantly more potent than the parent drug, underscoring the importance of bioactivation.

Conclusion

While the definitive mechanism of action for this compound awaits direct experimental validation, a robust framework for its investigation can be constructed from the extensive knowledge of its 8-aminoquinoline predecessors. The most probable mechanism involves a two-step bioactivation and redox-cycling cascade, culminating in overwhelming oxidative stress and mitochondrial collapse within the target organism. Concurrently, plausible parallel mechanisms involving metal chelation and the disruption of calcium homeostasis cannot be discounted and may contribute to its overall biological activity profile or confer activities beyond antimalarial effects. The experimental strategies outlined in this guide provide a clear and logical path for researchers to systematically test these hypotheses and, in doing so, fully characterize the therapeutic potential and toxicological liabilities of this novel chemical entity.

References

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Methodological & Application

synthesis of 3-Methylquinolin-8-amine from 2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 3-Methylquinolin-8-amine from 2-nitroaniline

Abstract

This document provides a comprehensive, in-depth technical guide for the two-step synthesis of this compound, a valuable heterocyclic building block. The synthesis commences with 2-nitroaniline, which undergoes a Doebner-von Miller cyclization with crotonaldehyde to yield the intermediate, 3-methyl-8-nitroquinoline. Subsequent reduction of the nitro group affords the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that combines detailed, step-by-step protocols with mechanistic insights and critical safety considerations, grounded in authoritative references.

Introduction and Synthetic Strategy

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimalarial, anticancer, and antibacterial properties. This compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The synthetic route detailed herein is a robust and logical two-step process:

  • Doebner-von Miller Reaction: An acid-catalyzed cyclocondensation of 2-nitroaniline with crotonaldehyde to construct the 3-methyl-8-nitroquinoline core.

  • Aromatic Nitro Group Reduction: A chemoselective reduction of the 8-nitro group to the corresponding primary amine, yielding the final product.

This approach is advantageous due to the commercial availability of the starting materials and the reliability of the chosen chemical transformations.

Overall Reaction Scheme:

Step 1: 2-nitroaniline reacts with crotonaldehyde via Doebner-von Miller reaction. Step 2: The resulting 3-methyl-8-nitroquinoline is reduced to this compound.

Part I: Synthesis of 3-methyl-8-nitroquinoline

Principle and Mechanism

The formation of the quinoline ring is achieved via the Doebner-von Miller reaction, a variation of the classic Skraup synthesis.[1] The reaction proceeds through several key stages, the exact mechanism of which has been a subject of extensive study.[1][2] A widely accepted pathway involves the following sequence:

  • Michael Addition: The reaction initiates with a 1,4-conjugate (Michael) addition of the primary amine (2-nitroaniline) to the α,β-unsaturated aldehyde (crotonaldehyde) under strong acidic conditions.[3]

  • Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the electron-rich aniline ring onto the protonated aldehyde, forming a heterocyclic ring.

  • Dehydration: The cyclic intermediate readily dehydrates to form a 1,2-dihydroquinoline derivative.

  • Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline system. In this specific synthesis, the nitro group of the starting material or an external oxidizing agent can facilitate this transformation.

The use of a strong Brønsted acid, such as sulfuric acid, is crucial as it catalyzes both the Michael addition and the cyclization-dehydration steps.[4]

Visualization: Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Mechanism Start 2-Nitroaniline + Crotonaldehyde Michael_Addition Michael Addition (Acid Catalyzed) Start->Michael_Addition Intermediate1 β-Anilino Aldehyde Intermediate Michael_Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxydihydroquinoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Intermediate3 1,2-Dihydroquinoline Intermediate Dehydration->Intermediate3 Oxidation Oxidation Intermediate3->Oxidation Product 3-methyl-8-nitroquinoline Oxidation->Product

Caption: Key steps in the acid-catalyzed Doebner-von Miller reaction.

Experimental Protocol: 3-methyl-8-nitroquinoline

Safety First: This reaction is highly exothermic and involves toxic, corrosive, and flammable materials. It MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Nitroaniline138.1213.8 g0.10
Crotonaldehyde (stabilized)70.098.4 g (9.9 mL)0.12
Concentrated Sulfuric Acid (98%)98.0830 mL~0.55
Arsenic Pentoxide (As₂O₅)229.8412.6 g0.055

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer with heating capabilities.

  • Initial Mixture: To the flask, add 2-nitroaniline (13.8 g) and arsenic pentoxide (12.6 g). Note: Arsenic compounds are highly toxic; handle with extreme care.

  • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (30 mL) dropwise via the dropping funnel. The addition is highly exothermic; maintain the internal temperature below 20°C by controlling the addition rate and using the ice bath.[3]

  • Reactant Addition: Once the acid addition is complete and the mixture is homogeneous, add crotonaldehyde (9.9 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the mixture using a heating mantle. The reaction will become exothermic again.[5] Maintain a gentle reflux (internal temperature of ~120-130°C) for 3 hours. The mixture will darken significantly.

  • Work-up: Allow the reaction mixture to cool to room temperature. Very cautiously, pour the viscous mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Cool the diluted mixture in an ice bath. Slowly and carefully neutralize the acidic solution by adding a cold 40% aqueous sodium hydroxide solution until the pH is strongly alkaline (pH > 10). This step is also highly exothermic.

  • Isolation: The crude product often precipitates as a dark solid or oil. If solid, filter the precipitate using a Büchner funnel and wash thoroughly with cold water. If an oil, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Purification:

    • Combine the organic extracts (if performed), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude solid (from either method) should be recrystallized from ethanol or a mixture of ethanol and water to yield 3-methyl-8-nitroquinoline as yellow crystals.

Part II: Synthesis of this compound

Principle and Methods

The reduction of an aromatic nitro group is a common and vital transformation in organic synthesis. Several methods are available, but for this application, reduction with a metal in acidic medium is a classic, cost-effective, and high-yielding choice. The reaction of iron filings in the presence of an acid (like acetic or hydrochloric acid) is particularly effective.[6] The iron acts as the electron donor, reducing the nitro group in a stepwise fashion, while the acid protonates the intermediates and dissolves the resulting iron oxides.

Experimental Protocol: this compound

Safety First: The reaction generates hydrogen gas, which is flammable. Ensure the setup is not sealed and is well-ventilated. Handle acids with appropriate care.

ReagentMolar Mass ( g/mol )QuantityMoles
3-methyl-8-nitroquinoline188.189.4 g0.05
Iron Powder (<100 mesh)55.8416.8 g0.30
Glacial Acetic Acid60.05100 mL-
Ethanol (95%)46.07100 mL-

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, create a slurry of 3-methyl-8-nitroquinoline (9.4 g) and iron powder (16.8 g) in a mixture of ethanol (100 mL) and water (25 mL).

  • Reaction: Heat the slurry to a gentle reflux. Through the condenser, add glacial acetic acid (10 mL) portion-wise over 15 minutes. The reaction is exothermic and the reflux rate will increase.

  • Heating: Maintain the mixture at reflux with vigorous stirring for 2 hours. The yellow color of the nitro compound should fade. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture and filter it hot through a pad of Celite to remove the iron and iron salts. Wash the filter cake with hot ethanol (2 x 25 mL).

  • Solvent Removal: Combine the filtrate and washings and remove the ethanol and acetic acid under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

    • Add 100 mL of 2 M hydrochloric acid. Shake well. The amine product will move to the aqueous layer as its hydrochloride salt. Separate the layers.

    • Wash the organic layer with another 25 mL of 2 M HCl. Combine the aqueous layers.

    • Cool the combined aqueous layers in an ice bath and make it basic (pH > 10) by the slow addition of concentrated ammonium hydroxide or 40% NaOH solution.[5]

    • The free amine will precipitate or form an oil. Extract the product back into dichloromethane (3 x 50 mL).

  • Final Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or an ethanol/water mixture to yield the final product.

Experimental Workflow and Data Summary

Visualization: Overall Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow Start 2-Nitroaniline + Crotonaldehyde Step1 Doebner-von Miller Reaction (H₂SO₄, As₂O₅, Δ) Start->Step1 Workup1 Aqueous Workup & Neutralization Step1->Workup1 Intermediate Crude 3-methyl-8-nitroquinoline Workup1->Intermediate Purify1 Recrystallization Intermediate->Purify1 Pure_Intermediate Pure Intermediate Purify1->Pure_Intermediate Step2 Nitro Reduction (Fe, CH₃COOH, Δ) Pure_Intermediate->Step2 Workup2 Acid-Base Extraction Step2->Workup2 Product Crude This compound Workup2->Product Purify2 Vacuum Distillation or Recrystallization Product->Purify2 Final_Product Final Product Purify2->Final_Product

Sources

Synthesis of 3-Methylquinolin-8-amine: An Experimental Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties. Specifically, 3-Methylquinolin-8-amine serves as a crucial building block for the synthesis of novel therapeutic agents, including potential antimalarials, and as a ligand in the development of advanced organometallic catalysts. Its synthesis, while conceptually straightforward, demands meticulous attention to reaction conditions and safety protocols due to the hazardous nature of the intermediates and reagents involved.

This document provides a comprehensive, field-proven experimental guide for the two-step synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and safety considerations that ensure a successful and safe outcome. The synthesis proceeds via a modified Skraup reaction to form the quinoline core, followed by a selective reduction of a nitro group.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Step 1: Skraup Synthesis of 3-Methyl-8-nitroquinoline. This step involves the acid-catalyzed cyclization of 2-nitroaniline with crotonaldehyde to form the quinoline ring system. Arsenic pentoxide is employed as an oxidizing agent to facilitate the final aromatization step.

  • Step 2: Reduction of 3-Methyl-8-nitroquinoline. The nitro group of the intermediate is selectively reduced to the corresponding primary amine using iron powder in an acidic medium, a classic and robust method for this transformation.[1]

PART 1: Experimental Protocol

Step 1: Skraup Synthesis of 3-Methyl-8-nitroquinoline

The Skraup synthesis is a powerful, albeit often aggressive, method for constructing the quinoline ring.[2][3] This modified procedure utilizes crotonaldehyde as the α,β-unsaturated carbonyl component and 2-nitroaniline as the aromatic amine precursor. The strong acidic environment facilitates both the initial Michael addition and the subsequent cyclization and dehydration steps. An oxidizing agent is crucial for the final dehydrogenation to the aromatic quinoline system.

Materials and Reagents

ReagentFormulaMW ( g/mol )QuantityMolesNotes
2-NitroanilineC₆H₆N₂O₂138.1227.6 g0.20Toxic, handle with care[4][5][6][7][8]
CrotonaldehydeC₄H₆O70.0917.5 mL0.21Highly flammable, toxic, and lachrymatory[9][10][11][12][13]
Arsenic PentoxideAs₂O₅229.8434.5 g0.15Highly toxic and carcinogenic
Sulfuric Acid (98%)H₂SO₄98.08100 mL-Corrosive
WaterH₂O18.02As needed-Deionized
Ammonium Hydroxide (28-30%)NH₄OH35.04~150 mL-Corrosive
MethanolCH₃OH32.04As needed-Flammable

Experimental Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-nitroaniline (27.6 g, 0.20 mol) and arsenic pentoxide (34.5 g, 0.15 mol).

    • Causality: A three-necked flask allows for simultaneous stirring, addition of reagents, and temperature control, which is critical for managing this potentially exothermic reaction. Mechanical stirring is essential to maintain a homogenous slurry.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (100 mL) to the flask with vigorous stirring. An initial exotherm will be observed; use an ice-water bath to maintain the temperature below 60°C.

    • Causality: The slow addition of sulfuric acid prevents a runaway reaction. Sulfuric acid acts as both the solvent and the catalyst for the cyclization and dehydration steps.

  • Addition of Crotonaldehyde: Once the initial mixture has cooled to approximately 40°C, add crotonaldehyde (17.5 mL, 0.21 mol) dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the temperature between 90-100°C during the addition.

    • Causality: Crotonaldehyde is the source of the atoms that will form the pyridine ring of the quinoline. Dropwise addition is crucial to control the reaction rate and prevent polymerization or violent side reactions.[9][10][11]

  • Reaction Heating: After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature for 3-4 hours with continued stirring. The mixture will darken significantly.

    • Causality: This heating period drives the cyclization, dehydration, and subsequent oxidation reactions to completion.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Very cautiously, pour the viscous mixture onto approximately 500 g of crushed ice in a large beaker with stirring.

    • Causality: Quenching the reaction on ice dilutes the strong acid and precipitates the crude product. This must be done carefully due to the large amount of heat generated.

  • Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8-9. This should be performed in a well-ventilated fume hood as fumes will be generated. The crude product will precipitate as a dark solid.

    • Causality: Neutralization is necessary to remove the sulfuric acid and precipitate the organic product, which is insoluble in the basic aqueous solution.

  • Purification: Filter the crude solid using a Büchner funnel and wash thoroughly with cold water. Recrystallize the crude product from methanol to afford 3-methyl-8-nitroquinoline as yellow-brown crystals.

Step 2: Reduction of 3-Methyl-8-nitroquinoline to this compound

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The use of iron powder in an acidic medium is a classic, cost-effective, and reliable method.[1][14][15][16]

Materials and Reagents

ReagentFormulaMW ( g/mol )QuantityMolesNotes
3-Methyl-8-nitroquinolineC₁₀H₈N₂O₂188.1818.8 g0.10Synthesized in Step 1
Iron PowderFe55.8428.0 g0.50Fine powder, <100 mesh
EthanolC₂H₅OH46.07200 mL-Flammable
Acetic Acid (Glacial)CH₃COOH60.0550 mL-Corrosive
Sodium BicarbonateNaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-Flammable
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Experimental Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methyl-8-nitroquinoline (18.8 g, 0.10 mol) in a mixture of ethanol (200 mL) and glacial acetic acid (50 mL).

  • Addition of Iron: To the stirred suspension, add iron powder (28.0 g, 0.50 mol) in portions over 15-20 minutes. The reaction is exothermic, and the mixture may begin to reflux.

    • Causality: Iron acts as the reducing agent, transferring electrons to the nitro group. The acidic medium (acetic acid) provides the protons necessary for the reduction and helps to activate the iron surface. Adding the iron in portions helps to control the exotherm.

  • Reaction Heating: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating ensures the reaction goes to completion. TLC is a critical tool for monitoring the disappearance of the starting material and the appearance of the product.

  • Work-up and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the iron salts and excess iron powder. Wash the filter cake with ethanol.

    • Causality: Celite is a filter aid that prevents the fine iron particles and salts from clogging the filter paper.

  • Solvent Removal and Neutralization: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

    • Causality: Removing the organic solvent simplifies the subsequent extraction. Neutralization with sodium bicarbonate removes the acetic acid and precipitates the free amine product.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

PART 2: Data Analysis and Characterization

Expected Yields and Physical Properties

CompoundAppearanceExpected YieldMelting Point (°C)
3-Methyl-8-nitroquinolineYellow-brown crystals60-70%135-137
This compoundPale yellow to amber solid80-90%56-58

Spectroscopic Data

  • 3-Methyl-8-nitroquinoline:

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the methyl group (singlet, ~2.6 ppm), and aromatic protons in the range of 7.5-8.9 ppm.

  • This compound:

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the methyl group (singlet, ~2.5 ppm), a broad singlet for the amine protons (~4.5-5.5 ppm, exchangeable with D₂O), and aromatic protons in the range of 6.8-8.6 ppm.

    • IR (KBr): Expect characteristic N-H stretching bands around 3300-3500 cm⁻¹.

PART 3: Workflow and Mechanistic Visualization

Experimental Workflow Diagram

G cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Nitro Reduction s1_start Mix 2-Nitroaniline & As₂O₅ s1_add_h2so4 Add H₂SO₄ (T < 60°C) s1_start->s1_add_h2so4 s1_add_crotonaldehyde Add Crotonaldehyde (90-100°C) s1_add_h2so4->s1_add_crotonaldehyde s1_heat Heat (120-130°C, 3-4h) s1_add_crotonaldehyde->s1_heat s1_quench Quench on Ice s1_heat->s1_quench s1_neutralize Neutralize with NH₄OH s1_quench->s1_neutralize s1_filter Filter & Wash s1_neutralize->s1_filter s1_recrystallize Recrystallize from Methanol s1_filter->s1_recrystallize s1_product Product 1: 3-Methyl-8-nitroquinoline s1_recrystallize->s1_product s2_start Suspend Product 1 in EtOH/AcOH s1_product->s2_start Transfer to Step 2 s2_add_fe Add Fe Powder s2_start->s2_add_fe s2_reflux Reflux (2-3h) s2_add_fe->s2_reflux s2_filter Filter through Celite s2_reflux->s2_filter s2_evaporate Evaporate Ethanol s2_filter->s2_evaporate s2_neutralize Neutralize with NaHCO₃ s2_evaporate->s2_neutralize s2_extract Extract with Ethyl Acetate s2_neutralize->s2_extract s2_purify Dry & Concentrate s2_extract->s2_purify s2_product Final Product: this compound s2_purify->s2_product

Caption: Overall experimental workflow for the two-step synthesis.

Skraup Reaction Mechanism

G A 2-Nitroaniline C Michael Addition (Acid Catalyzed) A->C B Crotonaldehyde B->C D Cyclization C->D Electrophilic Aromatic Substitution E Dehydration D->E F Dihydroquinoline Intermediate E->F G Oxidation (e.g., by As₂O₅) F->G H 3-Methyl-8-nitroquinoline G->H

Caption: Simplified mechanism of the Skraup synthesis step.

Safety and Handling

  • 2-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin.[4][5][6][7][8] It is also a suspected mutagen. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Crotonaldehyde: Extremely flammable, toxic, and a severe irritant to the eyes, skin, and respiratory tract.[9][10][11][12][13] It is a lachrymator. All manipulations must be performed in a well-ventilated fume hood.

  • Arsenic Pentoxide: Highly toxic and a known carcinogen. Extreme caution must be exercised. Avoid inhalation of dust and skin contact.

  • Sulfuric Acid: Highly corrosive. Causes severe burns upon contact. Add slowly to other solutions to avoid splashing.

  • Skraup Reaction: The reaction itself is notoriously exothermic and can become violent if not properly controlled.[2][17] Strict adherence to the temperature control measures outlined in the protocol is essential. Ensure a safety shower and eyewash station are readily accessible.

  • Iron Powder: Flammable solid. The reduction reaction is exothermic and generates hydrogen gas, which is flammable. Ensure the setup is well-ventilated and free from ignition sources.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Crotonaldehyde. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, June 10). Safety Data Sheet: Crotonaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC): Crotonaldehyde. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Crotonaldehyde, (E)-. Retrieved from [Link]

  • Wikipedia. (2023, September 24). Skraup reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Skraup synthesis. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-Methyl-8-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (2020, September 24). Skraup reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of 3‐methylquinoline. Retrieved from [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Google Patents. (n.d.). US3347864A - Production of aminoquinolines.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Retrieved from [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. Retrieved from [Link]

  • PubMed Central. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from [Link]

  • Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). The Catalytic Hydrogenation of Isoquinoline and 3-Methylisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • Google Patents. (n.d.). EP0132714B1 - Process for the preparation of quinolines.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-METHYLQUINOLIN-8-AMINE. Retrieved from [Link]

  • Wikipedia. (2023, September 24). 8-Aminoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of catalyst dosage proportions on the hydrogenation of 8-MQL. Retrieved from [Link]

  • Google Patents. (2015, May 21). WO2015071230A1 - Catalytic hydrogenation of nitriles.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

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The Versatile Scaffold: 3-Methylquinolin-8-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Significance of the 8-Amino Substituent

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the edifice of medicinal chemistry.[1] Its rigid structure and ability to intercalate with DNA, coupled with its capacity for diverse functionalization, have rendered it a privileged pharmacophore in the development of therapeutic agents.[1] Among its numerous derivatives, the 8-aminoquinoline series stands out for its profound and varied biological activities, a legacy that began with the development of the first synthetic antimalarial drugs.[2][3] The strategic placement of the amino group at the 8-position facilitates chelation of metal ions, a property that underpins many of its therapeutic effects, from antimicrobial to neuroprotective actions.[4] This guide delves into the specific applications of a promising, yet underexplored, member of this family: 3-Methylquinolin-8-amine . We will explore its synthesis, biological activities, and its potential as a versatile building block in the rational design of novel therapeutics. The introduction of a methyl group at the 3-position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the 8-aminoquinoline core typically involves classical methodologies such as the nitration of quinoline followed by reduction, or the amination of 8-chloroquinoline.[3][4] For the specific synthesis of this compound, a common and adaptable strategy is the Skraup synthesis, which can be modified to incorporate the desired methyl substituent.

Protocol 1: Modified Skraup Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the this compound scaffold.

Rationale: The Skraup synthesis is a robust method for constructing the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid. By starting with 2-aminoanisole and using crotonaldehyde instead of glycerol, the 3-methylquinoline core can be effectively synthesized. Subsequent nitration and reduction steps yield the target compound.

Materials:

  • 2-Aminoanisole (o-anisidine)

  • Crotonaldehyde

  • Concentrated Sulfuric Acid

  • Arsenic pentoxide (or other suitable oxidizing agent)

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Tin(II) chloride dihydrate

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 8-Methoxy-3-methylquinoline: In a three-necked flask equipped with a reflux condenser and a dropping funnel, slowly add concentrated sulfuric acid to a mixture of 2-aminoanisole and arsenic pentoxide while cooling in an ice bath. Subsequently, add crotonaldehyde dropwise with vigorous stirring. After the addition is complete, heat the mixture at 130-140°C for 4-5 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution until alkaline. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Nitration to 8-Methoxy-3-methyl-5-nitroquinoline: Dissolve the 8-methoxy-3-methylquinoline obtained in the previous step in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise while maintaining the temperature below 5°C. Stir the mixture for 2-3 hours at this temperature. Pour the reaction mixture onto crushed ice. Filter the precipitated product, wash with cold water, and dry.

  • Reduction to 5-Amino-8-methoxy-3-methylquinoline: Suspend the nitro compound in concentrated hydrochloric acid and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Heat the mixture at 80-90°C for 2-3 hours. Cool the reaction and neutralize with a concentrated sodium hydroxide solution. Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Demethylation to 5-Amino-3-methylquinolin-8-ol: This step can be achieved using various demethylating agents like hydrobromic acid or boron tribromide.

  • Conversion to this compound: The final conversion of the 8-hydroxy group to an 8-amino group can be achieved through a multi-step process involving conversion to a leaving group (e.g., chloro) followed by amination.

Self-Validation: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure the completion of the reaction. The structure and purity of the final product and intermediates should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Medicinal Chemistry Applications of the this compound Scaffold

While specific studies on this compound are emerging, the extensive research on the broader 8-aminoquinoline class provides a strong foundation for predicting its potential applications. The 3-methyl group can serve as a critical modulator of activity and selectivity.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms including the inhibition of topoisomerases and protein kinases.[1][5] The 8-aminoquinoline scaffold, in particular, has been explored for its antiproliferative properties.

Rationale for the 3-Methyl Group: The presence of a methyl group at the 3-position can enhance the lipophilicity of the molecule, potentially improving its cell permeability and bioavailability. Furthermore, the steric bulk of the methyl group can influence the binding affinity and selectivity towards specific enzyme targets. Studies on related 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated significant cytotoxic activity against cancer cell lines, suggesting that substitution at the 3-position is a viable strategy for developing novel anticancer agents.[6]

Potential Kinase Inhibition: The quinoline core is a recognized scaffold for designing kinase inhibitors.[7] The 3-methyl group could be strategically employed to probe the hydrophobic pockets of the ATP-binding site of various kinases, potentially leading to the development of selective inhibitors for targets such as PI3K, CDK, or ATM kinase.[2][8]

Workflow for Anticancer Drug Discovery:

Caption: Workflow for anticancer drug discovery using the this compound scaffold.

Antimicrobial and Antifungal Properties

The 8-aminoquinoline scaffold has a long history in the fight against infectious diseases, most notably malaria.[2] Its derivatives have also demonstrated broad-spectrum activity against bacteria and fungi.[1][9]

Mechanism of Action: The antimicrobial activity of 8-aminoquinolines is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolic processes. The 3-methyl group could influence the chelation properties of the molecule, potentially enhancing its efficacy or altering its spectrum of activity.

Protocol 2: Evaluation of Antimicrobial Activity

Rationale: This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbes in medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. A standard antibiotic or antifungal agent should be included as a positive control for the assay.

Table 1: Representative Antimicrobial Activity of 8-Aminoquinoline Derivatives

Compound ClassTarget OrganismActivity (MIC/IC50)Reference
8-QuinolinaminesPlasmodium falciparumIC50 = 20–4760 ng/mL[1]
8-QuinolinaminesCandida albicansIC50 = 4.93–19.38 μg/mL[1]
8-QuinolinaminesStaphylococcus aureusIC50 = 1.33–18.9 μg/mL[1]
2-chloro-8-methylquinoline amine derivativesAntifungal activityNot specified[10]
Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathologies involving oxidative stress, metal ion dyshomeostasis, and protein aggregation.[11] 8-Hydroxyquinoline derivatives have shown promise as multi-target agents for these conditions, and 8-aminoquinolines are also being actively investigated.[12][13]

Rationale for this compound:

  • Metal Chelation: The 8-aminoquinoline scaffold can chelate redox-active metal ions like copper and iron, which are implicated in the generation of reactive oxygen species (ROS) and the aggregation of amyloid-beta peptides.[12] The 3-methyl group may fine-tune the metal-binding properties.

  • Antioxidant Activity: The quinoline ring system can act as a radical scavenger. The electron-donating nature of the methyl group could potentially enhance this antioxidant capacity.

  • Enzyme Inhibition: Derivatives could be designed to inhibit key enzymes involved in neurodegeneration, such as cholinesterases or monoamine oxidases (MAOs).[11]

Signaling Pathway in Neuroprotection:

neuroprotection_pathway Compound This compound Derivative Metal Metal Ion Chelation (Cu, Fe, Zn) Compound->Metal ROS Reduced Oxidative Stress Compound->ROS Aggregation Inhibition of Aβ Aggregation Compound->Aggregation ChE Cholinesterase Inhibition Compound->ChE MAO MAO Inhibition Compound->MAO Metal->ROS Metal->Aggregation Neuroprotection Neuroprotection ROS->Neuroprotection Aggregation->Neuroprotection ChE->Neuroprotection MAO->Neuroprotection

Caption: Potential multi-target neuroprotective mechanisms of this compound derivatives.

Conclusion and Future Perspectives

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct research on this specific molecule is still in its nascent stages, the wealth of data on the broader 8-aminoquinoline class provides a clear roadmap for its exploration in medicinal chemistry. The strategic placement of the 3-methyl group offers a valuable tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of 8-aminoquinoline derivatives. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to fully elucidate the impact of the 3-methyl substituent on anticancer, antimicrobial, and neuroprotective activities. Such studies will undoubtedly pave the way for the discovery of new and effective drugs for a range of human diseases.

References

  • Jain, M., Reddy, C. V. R. P., Halder, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3060-3075. Available from: [Link]

  • Fedorova, O., et al. (2019). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 24(21), 3844. Available from: [Link]

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3060-3075. Available from: [Link]

  • Szűcs, E., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3385. Available from: [Link]

  • Kumar, S., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 670-675. Available from: [Link]

  • Loscher, W., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7998-8023. Available from: [Link]

  • Loscher, W., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7998-8023. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6430. Available from: [Link]

  • Tong, C., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of Biological Engineering, 19(1), 1-13. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(5), 259. Available from: [Link]

  • Iacopini, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. Available from: [Link]

  • Hernandez, S. H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (Doctoral dissertation, University of South Florida). Available from: [Link]

  • Elmabruk, A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(6), e04216. Available from: [Link]

  • Odingo, J. O., et al. (2020). 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Tuberculosis, 123, 101944. Available from: [Link]

  • Musiol, R., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2519. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6430. Available from: [Link]

  • Iacopini, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. Available from: [Link]

  • Vanparia, S. F., et al. (2011). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. International Journal of Molecular Sciences, 12(4), 2664-2680. Available from: [Link]

  • Vale, N., et al. (2009). Pharmacology of 8-aminoquinolines. Current drug metabolism, 10(6), 579-591. Available from: [Link]

  • QD-1–12, A. S. O. 8. A. D. (2020). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(10), e2000438. Available from: [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Benchekroun, M., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. Available from: [Link]

  • Al-Hussain, S. A., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(13), 10804. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline. In PubChem. Retrieved January 12, 2026, from [Link]

  • Bolognesi, M. L., et al. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem, 11(12), 1284-1295. Available from: [Link]

Sources

The Synthetic Versatility of 3-Methylquinolin-8-amine: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount. The quinoline scaffold, a privileged heterocyclic motif, is at the heart of numerous pharmaceuticals and functional materials. Among its many derivatives, 3-Methylquinolin-8-amine emerges as a particularly valuable, yet perhaps underutilized, building block. Its unique trifecta of functionalities—a nucleophilic primary amine at the 8-position, a sterically and electronically influential methyl group at the 3-position, and the intrinsic reactivity of the quinoline core—offers a rich playground for synthetic exploration. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and the underlying chemical principles, to empower researchers in their quest for novel molecular architectures.

Characterization and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3393-71-3
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Typically a solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.

Spectroscopic Signature:

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) likely in the range of δ 2.4-2.8 ppm. The aromatic protons on the quinoline core will appear as a series of doublets, triplets, and multiplets in the aromatic region (δ 7.0-8.9 ppm). The protons of the amino group (NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[1]

  • ¹³C NMR: The spectrum will display ten distinct carbon signals. The methyl carbon should appear in the aliphatic region (around δ 15-25 ppm). The aromatic and heterocyclic carbons will resonate in the downfield region (δ 110-150 ppm).[2][3]

  • Infrared (IR) Spectroscopy: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.[1] The spectrum will also show C-H stretching vibrations from the aromatic and methyl groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring.[4]

  • Mass Spectrometry: The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at m/z = 158.[5]

Core Application: A Versatile Amine for Amide and Sulfonamide Synthesis

The primary amino group at the 8-position of this compound is a potent nucleophile, making it an excellent starting material for the synthesis of a wide array of amides and sulfonamides. These derivatives are not only valuable final products in their own right but also serve as crucial intermediates for further functionalization, most notably in C-H activation.

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the synthesis of N-(3-methylquinolin-8-yl) amides using a peptide coupling reagent.

Workflow for Amide Synthesis:

A streamlined workflow for amide synthesis.

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(3-methylquinolin-8-yl) amide.

Causality and Experimental Choices:

  • Pre-activation: Pre-activating the carboxylic acid with HATU and a base forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. This minimizes side reactions and often leads to higher yields.

  • Choice of Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid produced during the reaction without competing with the primary amine nucleophile.

  • Solvent: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which helps to dissolve the reactants and facilitate the reaction.

Table 2: Common Amide Coupling Reagents

ReagentFull NameActivating AgentBy-products
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideO-acylisoureaWater-soluble urea
DCC N,N'-DicyclohexylcarbodiimideO-acylisoureaDicyclohexylurea (DCU)
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateActive esterTetramethylurea, HOAt
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateActive esterTetramethylurea, HOBt

Advanced Application: A Removable Directing Group for C-H Functionalization

One of the most powerful applications of the 8-aminoquinoline scaffold in modern organic synthesis is its use as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[6][7] The 8-amino group, once converted to an amide, acts as a handle to direct a metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. The 3-methyl substituent in our target building block can provide unique steric and electronic properties to the resulting catalyst-substrate complex, potentially influencing reactivity and selectivity.

Protocol 2: Palladium-Catalyzed C-7 Arylation of the Quinoline Ring

This two-step protocol first involves the synthesis of an N-(3-methylquinolin-8-yl) amide, which then serves as the substrate for a palladium-catalyzed C-H arylation at the C-7 position.

Workflow for C-H Arylation:

A multi-step workflow for C-H arylation.

Step A: Synthesis of N-(3-methylquinolin-8-yl)pivalamide

  • Follow Protocol 1, using pivaloyl chloride or pivalic acid as the carboxylic acid component. The bulky pivaloyl group is often effective in promoting C-H activation.

Step B: Palladium-Catalyzed C-7 Arylation

Materials:

  • N-(3-methylquinolin-8-yl)pivalamide (from Step A)

  • Aryl iodide of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add N-(3-methylquinolin-8-yl)pivalamide (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the 7-aryl-N-(3-methylquinolin-8-yl)pivalamide.

Mechanistic Insight and Rationale:

The 8-amidoquinoline moiety acts as a bidentate ligand, coordinating to the palladium catalyst through the quinoline nitrogen and the amide oxygen. This brings the catalyst into close proximity to the C-7 C-H bond, facilitating its cleavage via a concerted metalation-deprotonation pathway.[7][8] The resulting palladacycle can then undergo oxidative addition with the aryl iodide, followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The quinoline core is a well-established scaffold in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The 3-methyl and 8-amino functionalities of this compound provide ideal vectors for diversification to generate libraries of potential kinase inhibitors.

Conceptual Synthetic Pathway to Kinase Inhibitor Scaffolds:

Kinase_Inhibitor_Synthesis Start This compound Amidation Amide Library Synthesis (Various Carboxylic Acids) Start->Amidation Sulfonamidation Sulfonamide Library Synthesis (Various Sulfonyl Chlorides) Start->Sulfonamidation Amide_Library Amide Library Amidation->Amide_Library Sulfonamide_Library Sulfonamide Library Sulfonamidation->Sulfonamide_Library Screening Kinase Inhibitory Screening Amide_Library->Screening Sulfonamide_Library->Screening Hit Hit Compound Screening->Hit

Sources

Application Notes & Protocols: 3-Methylquinolin-8-amine as a Versatile Precursor for Bioactive Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide focuses on 3-methylquinolin-8-amine, a readily accessible building block, detailing its strategic application in the synthesis of complex, fused heterocyclic compounds. The presence of the 8-amino group, in conjunction with the adjacent C7 position, provides a reactive dyad for annulation reactions, enabling the construction of novel ring systems. We present detailed, field-tested protocols for the synthesis of imidazo[4,5-h]quinolines, known for their immunomodulatory properties, and pyrido[3,2-g]quinolines, which have shown potential as antiproliferative agents.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile precursor in their synthetic programs.

Part 1: Synthesis of Fused Imidazo[4,5-h]quinolines

Application Note 1.1: The Strategic Importance of the Imidazo[4,5-h]quinoline Core

The imidazo[4,5-h]quinoline framework is a privileged scaffold in drug discovery, most notably as a pharmacophore for Toll-Like Receptor 7 and 8 (TLR7/8) agonists.[4] Compounds bearing this core can stimulate the innate immune system, leading to the production of cytokines and other immune mediators. This activity has been harnessed in the development of antiviral and anticancer therapies. The synthesis of these molecules is therefore of significant interest, and this compound serves as an excellent starting point for creating analogs with tailored properties. The methyl group at the 3-position can provide a valuable steric and electronic handle for modulating biological activity and metabolic stability.

Mechanism Insight 1.2: A Multi-Step Pathway to Imidazole Annulation

The direct synthesis of an imidazo[4,5-h]quinoline from this compound is not a single-step process. The construction of the fused imidazole ring, typically via the Phillips-Ladenburg condensation, requires a vicinal ortho-diamine.[5] Therefore, this compound must first be converted into 3-methylquinoline-7,8-diamine. This is achieved through a reliable two-step sequence: electrophilic nitration at the C7 position, followed by reduction of the newly introduced nitro group to an amine. The resulting 3-methylquinoline-7,8-diamine is then cyclized with a suitable carboxylic acid or its derivative (e.g., acetic anhydride to install a 2-methyl group on the imidazole ring) under acidic conditions to yield the target fused heterocyclic system.[6]

Experimental Workflow: From Starting Material to Fused Imidazole

The overall synthetic strategy is a three-stage process, transforming the initial quinoline into the more complex, biologically active imidazoquinoline.

G Start This compound Intermediate1 7-Nitro-3-methylquinolin-8-amine Start->Intermediate1 Step A: Nitration (H₂SO₄, KNO₃) Intermediate2 3-Methylquinoline-7,8-diamine Intermediate1->Intermediate2 Step B: Reduction (SnCl₂·2H₂O, HCl) Product 2,5-Dimethyl-1H- imidazo[4,5-h]quinoline Intermediate2->Product Step C: Cyclocondensation (Acetic Anhydride, Heat)

Caption: Synthetic workflow for 2,5-Dimethyl-1H-imidazo[4,5-h]quinoline.

Protocol 1.3: Multi-Step Synthesis of 2,5-Dimethyl-1H-imidazo[4,5-h]quinoline

This protocol outlines the complete synthesis from this compound.

Step A: Synthesis of 7-Nitro-3-methylquinolin-8-amine

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 50 mL of concentrated sulfuric acid.

  • Dissolution: Carefully add this compound (10.0 g, 63.2 mmol) portion-wise to the stirred sulfuric acid, ensuring the temperature remains below 20°C. Stir until complete dissolution.

  • Nitration: Cool the solution to 0-5°C using the ice bath. Add potassium nitrate (6.7 g, 66.3 mmol) in small portions over 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. A yellow precipitate will form. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Step B: Synthesis of 3-Methylquinoline-7,8-diamine

  • Setup: To a 500 mL round-bottom flask, add 7-nitro-3-methylquinolin-8-amine (10.0 g, 49.2 mmol), ethanol (200 mL), and concentrated hydrochloric acid (50 mL).

  • Reduction: Heat the mixture to 70°C. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (55.5 g, 246 mmol) portion-wise. The reaction is exothermic; maintain the temperature around 70-80°C.

  • Reaction Monitoring: Stir the mixture at 75°C for 2 hours. The disappearance of the yellow starting material indicates the reaction is progressing. Monitor completion using TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 300 mL of ice water. Basify the solution by slowly adding a 40% aqueous NaOH solution until the pH is >10. The tin salts will precipitate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diamine, which should be used promptly in the next step due to its susceptibility to oxidation.

Step C: Synthesis of 2,5-Dimethyl-1H-imidazo[4,5-h]quinoline

  • Reaction: In a 100 mL round-bottom flask, suspend the crude 3-methylquinoline-7,8-diamine (7.0 g, 40.4 mmol) in acetic anhydride (30 mL).

  • Cyclization: Heat the mixture to reflux (approximately 140°C) and maintain for 3 hours.

  • Work-up: Cool the reaction to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. A solid will precipitate.

  • Neutralization & Isolation: Neutralize the solution with saturated sodium bicarbonate solution. Filter the resulting solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the pure title compound.

Part 2: Synthesis of Fused Pyrido[3,2-g]quinolines

Application Note 2.1: The Pyrido[3,2-g]quinoline Scaffold in Oncology

Linearly fused aromatic systems are of great interest in drug development, particularly as DNA intercalating agents and topoisomerase inhibitors. The pyrido[3,2-g]quinoline scaffold represents a tricyclic system that has been investigated for its antiproliferative activity against various cancer cell lines.[3] The synthesis of derivatives allows for the exploration of structure-activity relationships, where substituents on the quinoline and the newly formed pyridine ring can be modified to optimize potency and selectivity.[3] this compound provides an accessible entry point to this class of compounds through classical heterocyclic synthesis reactions.

Mechanism Insight 2.2: The Skraup-Doebner-Von Miller Synthesis

The construction of a pyridine ring fused to the quinoline core at the 7 and 8 positions can be achieved via the Skraup synthesis or its variants, such as the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound (or precursors that generate one in situ, like glycerol). The mechanism proceeds through several key steps:

  • Michael Addition: The 8-amino group of the quinoline acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the carbonyl carbon onto the electron-rich C7 position of the quinoline ring.

  • Dehydration & Oxidation: The cyclized intermediate then dehydrates to form a dihydro-pyridoquinoline, which is subsequently oxidized to the fully aromatic pyrido[3,2-g]quinoline system. An oxidizing agent, such as arsenic pentoxide, nitrobenzene, or even air, is typically required.

G cluster_0 Skraup Synthesis Mechanism A This compound + Acrolein (H⁺) B Michael Adduct A->B 1. Michael Addition C Cyclized Intermediate B->C 2. Electrophilic    Cyclization D Dihydropyridoquinoline C->D 3. Dehydration E 10-Methylpyrido[3,2-g]quinoline D->E 4. Oxidation    [O]

Caption: Key stages in the Skraup synthesis of a pyrido[3,2-g]quinoline.

Protocol 2.3: Synthesis of 10-Methylpyrido[3,2-g]quinoline

This protocol is an adaptation of the classical Skraup synthesis.

Caution: This reaction uses corrosive and toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add concentrated sulfuric acid (60 mL).

  • Reagent Addition: Carefully add this compound (15.8 g, 100 mmol), followed by glycerol (29 mL, 400 mmol).

  • Oxidizing Agent: Slowly and carefully add arsenic pentoxide (15 g). (Alternative: Use nitrobenzene as both solvent and oxidant, but work-up is different).

  • Reaction: Heat the mixture gently at first. Once the initial vigorous reaction subsides, heat the mixture to reflux (140-150°C) for 4-5 hours.

  • Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it into 1 L of water.

  • Purification: Filter the solution to remove any solids. Make the filtrate strongly alkaline with concentrated sodium hydroxide solution, which will precipitate the crude product. The mixture may be steam-distilled to remove any unreacted nitrobenzene if it was used as the oxidant.

  • Isolation: Filter the solid product, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Summary of Analytical Data

The following table summarizes key analytical data for the compounds described in the protocols. Data should be confirmed by experimental analysis.

Compound NameMolecular FormulaMol. WeightExpected AppearanceKey ¹H NMR Signals (δ, ppm) (Illustrative)
7-Nitro-3-methylquinolin-8-amineC₁₀H₉N₃O₂203.20Yellow SolidAromatic protons (7-9 ppm), Methyl singlet (~2.5 ppm), Amine broad singlet
3-Methylquinoline-7,8-diamineC₁₀H₁₁N₃173.22Off-white/Tan SolidAromatic protons (7-8 ppm), Methyl singlet (~2.4 ppm), Two amine singlets
2,5-Dimethyl-1H-imidazo[4,5-h]quinolineC₁₂H₁₁N₃197.24Light Brown/White SolidAromatic protons (7.5-9 ppm), Two methyl singlets (~2.6-2.8 ppm)
10-Methylpyrido[3,2-g]quinolineC₁₃H₁₀N₂194.23Crystalline SolidComplex aromatic multiplet (7.5-9.5 ppm), Methyl singlet (~2.7 ppm)

References

  • Chen, Y. L., et al. (2001). Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Journal of Medicinal Chemistry, 44(14), 2374-2377. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. Der Pharma Chemica, 8(19), 136-148. [Link]

  • Azizi, Z., et al. (2018). Synthesis of Quinolines and Pyrido[3,2-g or 2,3-g]quinolines Catalyzed by Heterogeneous Propylphosphonium Tetrachloroindate Ionic Liquid. Catalysis Letters, 148, 2736–2744. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 15, 1439–1464. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Verma, A., & Joshi, S. (2014). Quinoline: A versatile heterocyclic. Journal of Chemical and Pharmaceutical Research, 6(9), 346-353. [Link]

  • Kaur, M., et al. (2014). Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. RSC Advances, 4, 15862-15881. [Link]

  • Ismail, M. M., et al. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molbank, 2000(3), M162. [Link]

  • Gobis, K., et al. (2018). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 61(23), 10587-10603. [Link]

  • Larin, A. N., et al. (2025). Selective Synthesis of Imidazo[4,5‑f]- and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega, 10(49), 60763-60772. [Link]

Sources

Protocol for N-Alkylation of 3-Methylquinolin-8-amine: A Guide to Synthetic Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Authored by: A Senior Application Scientist

Introduction

3-Methylquinolin-8-amine is a pivotal heterocyclic scaffold in the fields of medicinal chemistry and materials science. As a privileged structural motif, its derivatives are explored for a wide range of biological activities, including antimalarial, anticancer, and neuroprotective properties. The nitrogen atom of the 8-amino group serves as a critical handle for chemical modification, with N-alkylation being a fundamental transformation to modulate the compound's physicochemical properties, target engagement, and pharmacokinetic profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for rational methodology selection and optimization. We will detail three primary, field-proven protocols: classical alkylation with alkyl halides, versatile reductive amination, and modern borrowing hydrogen catalysis. Each protocol is presented with an emphasis on experimental causality, ensuring that the described methods are robust and reproducible.

Core Concepts in the N-Alkylation of Arylamines

The N-alkylation of an aromatic amine like this compound is governed by the nucleophilicity of the exocyclic amino group. While the nitrogen lone pair is available for reaction, its reactivity is tempered by delocalization into the quinoline ring system. A key challenge in these reactions is controlling the extent of alkylation; the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the potential for over-alkylation and the formation of undesired tertiary amines or even quaternary ammonium salts.[1] Strategic selection of reagents, bases, and reaction conditions is therefore paramount to achieving high selectivity for the desired mono-alkylated product.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method represents the most direct approach for introducing an alkyl group onto the amine nitrogen via a nucleophilic substitution (SN2) reaction. The success of this protocol hinges on the careful selection of a non-nucleophilic, sterically hindered base. The base's role is to deprotonate the amine or, more commonly, to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Causality Behind Experimental Choices
  • Base Selection: A strong, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA) is crucial. These bases are capable of scavenging the acid byproduct without competing with the aminoquinoline as a nucleophile to react with the alkyl halide.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the amine salt intermediates and effectively solvate the cations, promoting the SN2 reaction pathway without interfering with the nucleophile.

  • Temperature: Moderate heating is often required to overcome the activation energy of the reaction, especially with less reactive alkyl halides (e.g., alkyl chlorides). However, excessive heat can promote side reactions, including elimination (if the alkyl halide structure allows) or over-alkylation.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Base in Solvent B Establish Inert Atmosphere (N₂ or Ar) A->B C Slowly Add Alkyl Halide at Room Temperature B->C D Heat Reaction Mixture (e.g., 60-80 °C) C->D E Monitor Progress via TLC/LC-MS D->E F Cool to RT & Quench (e.g., with water) E->F G Extract with Organic Solvent (e.g., EtOAc, DCM) F->G H Wash, Dry & Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for Classical N-Alkylation.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (MeCN, ~0.1 M).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reagent Addition: Add the desired alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic solids and rinse with a small amount of MeCN. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly versatile and widely employed method for forming C-N bonds, including N-alkylation.[3] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) intermediate from the condensation of the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[4] The key advantage is the use of mild and selective reducing agents that reduce the C=N double bond of the imine in preference to the C=O bond of the starting carbonyl.[5]

Causality Behind Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a preferred reagent. It is mild, tolerant of slightly acidic conditions which favor iminium ion formation, and does not readily reduce aldehydes or ketones, thus minimizing side reactions.[6] Catalytic hydrogenation (H₂ over Pd/C) is a greener alternative but may not be compatible with other reducible functional groups in the molecule (e.g., nitro groups, some heterocycles).[6][7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for reactions with STAB as they are non-protic and effectively dissolve the reagents. For catalytic hydrogenation, alcohols like methanol or ethanol are typically used.

  • Acid Catalyst: A small amount of acetic acid (AcOH) is often added to catalyze the formation of the imine/iminium ion intermediate, which is the species that is actually reduced.

General Mechanism: Reductive Amination```dot

// Reactants Amine [label="R¹-NH₂\n(this compound)"]; Carbonyl [label="R²R³C=O\n(Aldehyde/Ketone)"];

// Intermediates Imine [label="R¹-N=CR²R³\n(Imine Intermediate)"]; Iminium [label="[R¹-NH=CR²R³]⁺\n(Iminium Ion)"];

// Product Product [label="R¹-NH-CHR²R³\n(N-Alkylated Product)"];

// Path {rank=same; Amine; Carbonyl;} Amine -> Imine [label="+ H⁺, -H₂O"]; Carbonyl -> Imine; Imine -> Iminium [label="+ H⁺"]; Iminium -> Product [label="+ [H⁻]\n(e.g., NaBH(OAc)₃)"]; }

Caption: Simplified Borrowing Hydrogen catalytic cycle.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a Schlenk tube or a sealed vial, add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%), this compound (1.0 eq.), the primary alcohol (1.5 eq.), and potassium tert-butoxide (KOtBu, 1.0 eq.).

  • Inert Atmosphere: Add anhydrous toluene (~0.2 M). Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110-120 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short plug of celite to remove the catalyst and base residues.

  • Purification: Concentrate the filtrate and purify the resulting crude material by flash column chromatography on silica gel to obtain the desired product.

Data Summary and Comparison

Method Alkylating Agent Key Reagents Solvent Temp. Typical Yields Key Advantages Key Limitations
Classical Alkylation Alkyl Halide (R-X)K₂CO₃ or Cs₂CO₃MeCN, DMF60-80 °C60-85%Simple, direct, widely applicableStoichiometric waste (salt), risk of over-alkylation, toxic alkylating agents
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃, H₂/Pd-CDCE, MeOHRT - 40 °C70-95%High yields, excellent selectivity, mild conditions, broad substrate scopeRequires stoichiometric reductant (STAB), hydrogenation can be non-selective
Borrowing Hydrogen Alcohol (R-OH)[Ru] catalyst, KOtBuToluene100-130 °C65-90%Atom economical, green (water byproduct), uses readily available alcoholsHigh temperatures, requires inert atmosphere, catalyst cost/sensitivity

References

  • The Reaction of 6-Methoxy-8-aminoquinoline with Alkylamino-alkyl Halides. Journal of the American Chemical Society.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Semantic Scholar.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS.
  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv.
  • Amine synthesis by reductive amination (reductive alkyl
  • Amine Preparation 4 - Reductive Amin

Sources

Application Note & Protocol: N-Acylation of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The N-acylation of aminoquinolines is a cornerstone transformation in synthetic organic chemistry, pivotal for the development of novel pharmaceuticals, functional materials, and agrochemicals.[1] The resulting N-acyl quinoline scaffold is a privileged structure found in numerous biologically active compounds. 3-Methylquinolin-8-amine is a valuable starting material, and its functionalization via N-acylation allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of acyl groups.

This document provides a comprehensive guide for the N-acylation of this compound. It details two robust protocols utilizing common acylating agents—an acyl chloride and an acid anhydride. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering insights into reagent selection, reaction optimization, and product validation. The methodologies are designed to be reproducible and scalable, serving the needs of researchers in both academic and industrial drug development settings.

Reaction Overview and Mechanistic Insights

The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Key Reaction Components:

  • Substrate: this compound. The amine group at the C8 position is a potent nucleophile. The quinoline ring system is electron-rich, but the primary amine's reactivity dominates this transformation.

  • Acylating Agents:

    • Acyl Chlorides (e.g., Acetyl Chloride): Highly reactive electrophiles that facilitate rapid acylation, even with less reactive amines.[3] Their high reactivity necessitates careful handling and anhydrous conditions to prevent hydrolysis.[4]

    • Acid Anhydrides (e.g., Acetic Anhydride): Moderately reactive and less sensitive to moisture than acyl chlorides, making them a convenient and often safer alternative.[5] The reaction may sometimes require mild heating or a catalyst to proceed efficiently.

  • Base: Crucial for neutralizing the acidic byproduct (HCl or a carboxylic acid) generated during the reaction.[6] Scavenging this acid is essential, as its accumulation would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The reaction proceeds via a two-step addition-elimination mechanism. The amine first adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to yield the stable amide product.[7]

N-Acylation Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination Amine R'-NH₂ (this compound) Tetrahedral_Intermediate Tetrahedral Intermediate (Unstable) Amine->Tetrahedral_Intermediate Attacks Carbonyl Carbon Acyl_Chloride R-COCl (Acylating Agent) Acyl_Chloride->Tetrahedral_Intermediate Product_Protonated Protonated Amide Tetrahedral_Intermediate->Product_Protonated C=O reforms Leaving_Group Cl⁻ (Leaving Group) Tetrahedral_Intermediate->Leaving_Group Final_Amide N-Acylated Product (Amide) Product_Protonated->Final_Amide Deprotonation by Base Byproduct Base-H⁺Cl⁻ caption Fig 1. Nucleophilic Addition-Elimination Mechanism.

Caption: Fig 1. Nucleophilic Addition-Elimination Mechanism.

Experimental Design & Rationale

The success of the N-acylation reaction hinges on the careful selection of reagents and conditions.

  • Solvent Choice: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred. They effectively dissolve the reactants without interfering with the reaction. For highly reactive acyl chlorides, it is imperative to use anhydrous solvents to prevent competitive hydrolysis of the acylating agent.

  • Base Selection:

    • Tertiary Amines (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are non-nucleophilic bases ideal for scavenging the acid byproduct without competing with the substrate amine in attacking the acylating agent.[8]

    • Pyridine: Can serve as both a base and a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which then acylates the amine. However, it can also be acylated itself, so its use must be considered carefully.

  • Temperature Control: The reaction of amines with acyl chlorides is often highly exothermic. Initiating the reaction at 0 °C helps to control the reaction rate, minimize the formation of side products, and ensure safety. The reaction is then typically allowed to warm to room temperature to ensure completion.

  • Catalyst-Free Conditions: For reactions with acid anhydrides, protocols often work efficiently at room temperature without any catalyst, presenting a greener and simpler alternative.[9] For less reactive systems, a mild Lewis acid catalyst like iodine can be employed to enhance the reaction rate.[10][11]

Detailed Experimental Protocols

Protocol A: N-Acetylation using Acetyl Chloride

This protocol is ideal for rapid and high-yielding acetylation using a highly reactive acyl chloride.

4.1 Materials & Equipment

Reagent/MaterialGradeSupplier Example
This compound>98%Sigma-Aldrich
Acetyl Chloride>99%Sigma-Aldrich
Triethylamine (TEA)>99.5%, anhydrousAcros Organics
Dichloromethane (DCM)Anhydrous, >99.8%Fisher Scientific
Saturated Sodium BicarbonateACS ReagentVWR
BrineACS ReagentVWR
Anhydrous Magnesium SulfateLaboratory GradeVWR
Silica Gel230-400 meshSorbent Tech.
  • Equipment: Round-bottom flasks, magnetic stirrer, stir bars, ice bath, separatory funnel, rotary evaporator, column chromatography setup, TLC plates.

4.2 Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.00 g, 6.32 mmol, 1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine in 30 mL of anhydrous DCM. Add triethylamine (1.32 mL, 9.48 mmol, 1.5 equiv). Stir the solution until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acylating Agent Addition: Add acetyl chloride (0.54 mL, 7.58 mmol, 1.2 equiv) dropwise to the stirred solution over 5-10 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting amine.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. To prevent tailing of the product on the acidic silica, the eluent can be modified with 0.5-1% triethylamine.[12]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).

    • Combine the fractions containing the pure product and evaporate the solvent to yield N-(3-methylquinolin-8-yl)acetamide as a solid.

Protocol B: N-Acetylation using Acetic Anhydride

This protocol offers a milder, often catalyst-free alternative to using acyl chlorides.[9]

4.3 Materials & Equipment

Reagent/MaterialGradeSupplier Example
This compound>98%Sigma-Aldrich
Acetic Anhydride>99%Sigma-Aldrich
Tetrahydrofuran (THF)ACS GradeFisher Scientific
Ethyl AcetateACS GradeVWR
Saturated Sodium BicarbonateACS ReagentVWR
Anhydrous Sodium SulfateLaboratory GradeVWR
  • Equipment: Same as Protocol A.

4.4 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.32 mmol, 1.0 equiv) in 25 mL of THF. Note: This reaction can also be attempted under solvent-free conditions.[9]

  • Acylating Agent Addition: Add acetic anhydride (0.71 mL, 7.58 mmol, 1.2 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into 50 mL of cold saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize the acetic acid byproduct.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography as described in Protocol A or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Experimental_Workflow A 1. Reactant Setup - Dissolve Amine & Base - Cool to 0°C (Protocol A) B 2. Acylation - Add Acylating Agent - Stir at RT A->B C 3. Reaction Monitoring - TLC Analysis B->C D 4. Aqueous Work-up - Quench Reaction - Wash with NaHCO₃/Brine C->D Upon Completion E 5. Extraction & Drying - Extract with Organic Solvent - Dry over MgSO₄/Na₂SO₄ D->E F 6. Purification - Column Chromatography or Recrystallization E->F Crude Product G 7. Characterization - NMR, IR, MS Analysis - Yield & Purity Determination F->G Pure Product caption Fig 2. General Experimental Workflow.

Caption: Fig 2. General Experimental Workflow.

Product Characterization

The final product, N-(3-methylquinolin-8-yl)acetamide, should be characterized to confirm its identity and purity.

  • ¹H NMR (500 MHz, CDCl₃): Expected signals would include a singlet for the acetyl methyl group (δ ≈ 2.2-2.4 ppm), a singlet for the quinoline C3-methyl group (δ ≈ 2.6-2.8 ppm), aromatic protons for the quinoline core (δ ≈ 7.4-8.9 ppm), and a broad singlet for the amide N-H proton (δ ≈ 9.5-10.5 ppm).[13][14]

  • ¹³C NMR (125 MHz, CDCl₃): Expect signals for the acetyl methyl carbon (δ ≈ 25 ppm), the quinoline C3-methyl carbon (δ ≈ 18-20 ppm), multiple signals in the aromatic region (δ ≈ 115-150 ppm), and the amide carbonyl carbon (δ ≈ 168-170 ppm).[13][14]

  • FT-IR (ATR, cm⁻¹): Characteristic peaks include N-H stretching (≈ 3300-3250 cm⁻¹), C-H stretching (≈ 3100-2900 cm⁻¹), a strong C=O (amide I band) stretch (≈ 1670-1650 cm⁻¹), and C=C/C=N stretching from the quinoline ring (≈ 1600-1450 cm⁻¹).[15]

  • Mass Spectrometry (ESI+): The calculated mass for C₁₂H₁₂N₂O [M+H]⁺ is 201.10. The observed mass should be within an acceptable error margin.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Starting amine is protonated.1. Use a fresh bottle of acyl chloride/anhydride.2. Ensure at least 1.1 equivalents of base are used.3. Check the pH of the starting material solution; it should be basic.
Recovery of Starting Material 1. Reaction time is too short.2. Insufficiently reactive acylating agent.3. Reaction temperature is too low.1. Extend the reaction time and monitor by TLC.2. Switch from an anhydride to a more reactive acyl chloride.3. For anhydride reactions, consider gentle heating (40-50 °C).
Multiple Product Spots on TLC 1. Diacylation (formation of imide).2. O-acylation if impurities are present.3. Decomposition.1. Avoid a large excess of the acylating agent. Use dropwise addition at 0 °C.2. Ensure high purity of starting materials.3. Run the reaction at a lower temperature.
Product Streaking on Silica Gel The basic nitrogen of the quinoline ring is interacting with acidic silanol groups on the silica surface.1. Deactivate the silica gel by adding 0.5-2% triethylamine or pyridine to the column eluent.[12]2. Use an alternative stationary phase like neutral or basic alumina.[12]

Conclusion

The N-acylation of this compound is a fundamental and versatile reaction for generating libraries of potential drug candidates and functional molecules. The protocols detailed herein, utilizing either acetyl chloride or acetic anhydride, provide reliable and efficient pathways to the desired N-acylated products. By understanding the underlying mechanism and the rationale for experimental choices, researchers can effectively troubleshoot and adapt these methods for a wide range of acylating agents, facilitating the rapid advancement of their scientific programs.

References

  • Phillips, G. P., et al. (2020). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters. Available at: [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Available at: [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. Available at: [Link]

  • Mátravölgyi, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (Various Authors). N-Acylation Reactions of Amines. Available at: [Link]

  • Devi, N., & Das, P. J. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Available at: [Link]

  • Mekhalfia, A., & Bardaoui, K. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reddy, T., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

  • Saikia, U. P., et al. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Semantic Scholar. Available at: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • Organic Chemistry Explained. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. Available at: [Link]

  • Barthel, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Pearson Education. (2024). Reactions of Amino Acids: Acylation. Available at: [Link]

  • Allery Chemistry. (2015). Acylation (Acid Chloride Reactions). YouTube. Available at: [Link]

  • Allery Chemistry. (2016). Acylation (Acid Anhydride Reactions). YouTube. Available at: [Link]

  • Gore, R. P., et al. (2011). A concise review on N-acylation reactions. Der Pharma Chemica. Available at: [Link]

  • Leslie, J. M. (2020). Acylation using an anhydride. YouTube. Available at: [Link]

  • Wang, Z., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. Available at: [Link]

  • Al-Busafi, S. N., et al. (2014). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Rodríguez-Linares, B., et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Acta Crystallographica Section E. Available at: [Link]

  • ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available at: [Link]

  • MDPI. (2020). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

  • MDPI. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link]

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Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling for the Synthesis of 3-Methylquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives are foundational to a wide array of therapeutic agents, exhibiting activities ranging from antimalarial and antimicrobial to anticancer and neuroprotective.[3][4] Specifically, the 8-aminoquinoline scaffold is the core of numerous approved drugs, making it a high-value target for synthetic diversification.[2] The introduction of a methyl group at the 3-position can modulate the electronic properties and lipophilicity of the molecule, further influencing its biological profile.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[5][6] Its broad functional group tolerance, use of readily available and relatively non-toxic organoboron reagents, and generally mild reaction conditions have made it a cornerstone of modern synthetic chemistry.[7][8]

This guide provides an in-depth exploration of the application of Suzuki-Miyaura coupling to 3-methylquinolin-8-amine derivatives. We will dissect the reaction mechanism with a focus on challenges specific to this substrate class, present optimized protocols, and offer field-proven insights to guide researchers in leveraging this powerful transformation for drug development.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][9] Understanding this cycle is critical for rational troubleshooting and optimization. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex trans-R¹-Pd(II)L₂-X Pd0->PdII_complex + R¹-X ArX R¹-X (e.g., 5-Bromo-3-methylquinolin-8-amine) OxAdd Oxidative Addition PdII_Ar trans-R¹-Pd(II)L₂-R² PdII_complex->PdII_Ar + R²-B(OR)₃⁻ Transmetalation Transmetalation Boronate R²-B(OR)₃⁻ (Activated Boronic Species) Base Base (e.g., K₂CO₃) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + Base PdII_Ar->Pd0 Product R¹-R² (Coupled Product) PdII_Ar->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the quinoline derivative. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electron density of the palladium center. Electron-rich, bulky phosphine ligands are often employed to accelerate this step, especially for less reactive aryl chlorides.[6][10]

  • Transmetalation: This is the transfer of the organic group (R²) from the boron atom to the palladium(II) center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[7] The choice of base is critical and can significantly impact reaction efficiency.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast and irreversible.[7]

Key Challenges with this compound Substrates

While robust, the Suzuki coupling of N-heteroaromatic amines presents specific challenges that must be addressed for successful synthesis.

  • Catalyst Poisoning: The primary amine at the 8-position and the quinoline nitrogen can act as ligands, coordinating to the palladium center. This coordination can inhibit catalytic activity by occupying sites needed for the catalytic cycle to proceed, a phenomenon known as catalyst poisoning.[11][12]

    • Mitigation Strategy: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) is crucial. These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the substrate's nitrogen atoms while still promoting the desired catalytic steps.[13][14]

  • Poor Substrate Reactivity: Amino groups can be poor coupling partners.[11] Furthermore, the quinoline ring system can influence the reactivity of the C-X bond.

    • Mitigation Strategy: Careful selection of the palladium precatalyst and ligand is paramount. Screening different combinations is often necessary. Additionally, using more reactive aryl bromides or iodides over chlorides is advisable, especially during initial explorations.

Optimized Reaction Parameters: A Tabulated Guide

Successful Suzuki coupling hinges on the interplay between the catalyst, ligand, base, and solvent. The following tables summarize common starting points for optimization.

Table 1: Recommended Palladium Catalyst and Ligand Combinations

Catalyst PrecursorLigandTypical Loading (mol%)Key Characteristics & Use Cases
Pd(OAc)₂SPhos1 - 3Excellent for a broad range of aryl bromides and chlorides. Good tolerance for amine functional groups.[15]
Pd₂(dba)₃XPhos1 - 3Highly active system, particularly for sterically hindered substrates and challenging heteroaryl couplings.
Pd(PPh₃)₄(None)2 - 5A "classical" catalyst; effective for simple aryl iodides and bromides but can be less efficient for complex substrates.
[Pd(dppf)Cl₂](None)2 - 5Robust and air-stable precatalyst, often used for its reliability with a wide range of boronic acids.[13][16]

Table 2: Base and Solvent Selection Guide

BaseStrengthCommon SolventsNotes and Rationale
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂O, DMFA versatile and cost-effective base. The aqueous phase is crucial for dissolving the carbonate and facilitating boronate formation.[17]
K₃PO₄StrongDioxane, TolueneA stronger base, often effective in difficult couplings or when using less reactive boronic acid derivatives.[9]
Cs₂CO₃StrongDioxane, TolueneHighly effective but more expensive. Its high solubility in organic solvents can accelerate the reaction.

Experimental Workflow and Protocols

The following diagram and protocol provide a comprehensive guide for executing the Suzuki-Miyaura coupling of a halo-3-methylquinolin-8-amine derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Purification & Analysis A 1. Weigh Reactants (Quinoline-Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Add to Flame-Dried Reaction Vessel A->B C 3. Seal Vessel & Purge with Inert Gas (Ar/N₂) B->C D 4. Add Degassed Solvent(s) via Syringe C->D E 5. Heat to Reaction Temperature (e.g., 80-100 °C) D->E F 6. Monitor by TLC/LC-MS (Typically 4-24h) E->F G 7. Cool to RT & Quench (e.g., with H₂O) F->G H 8. Organic Extraction (e.g., EtOAc, DCM) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, HRMS) J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 5-Aryl-3-methylquinolin-8-amine

Materials:

  • 5-Bromo-3-methylquinolin-8-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (Schlenk flask or sealed vial), magnetic stirrer, heating mantle/oil bath

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or a sealable reaction vial containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Charging Reactants: To the cooled vessel, add 5-bromo-3-methylquinolin-8-amine, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and SPhos.

    • Causality Note: Adding the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst and ligands, which can be sensitive to air and moisture.[14]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes. Add the solvent mixture to the reaction vessel via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

    • Causality Note: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. Degassing the solvent is a critical step to maximize catalyst lifetime and reaction yield.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 90-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-18 hours.

    • Self-Validation Checkpoint: A successful reaction will show the consumption of the starting quinoline-bromide and the appearance of a new, typically more non-polar, UV-active spot corresponding to the biaryl product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-3-methylquinolin-8-amine product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross-Coupling Using a Palladium Complex of 7′-Butoxy-7-(diphenylphosphino)-8,8′-biquinolyl: Investigation of a New Chiral Ligand Architecture. ResearchGate. Available at: [Link]

  • Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Semantic Scholar. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Autechaux.com. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. ACS Publications. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

  • Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands. ResearchGate. Available at: [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC - NIH. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling. Amanote Research. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC - NIH. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

Sources

Application Notes & Protocols: 3-Methylquinolin-8-amine as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 3-Methylquinolin-8-amine.

Authored by: Gemini, Senior Application Scientist

Abstract

This compound has emerged as a highly effective bidentate ligand in transition metal catalysis. Its unique structural architecture, featuring a sterically accessible quinoline nitrogen and an 8-amino group, allows for the formation of stable five-membered chelate rings with various transition metals. This chelation enhances catalyst stability and activity, making it a valuable tool for forging critical molecular bonds. The methyl group at the 3-position provides subtle steric influence that can modulate reactivity and selectivity. This guide provides an in-depth exploration of this compound's applications in palladium-catalyzed cross-coupling reactions and its role as a directing group in C-H activation, complete with detailed, field-tested protocols.

Ligand Profile and Synthesis

Structural Features and Coordination Chemistry

This compound is a privileged ligand scaffold. The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group act as a powerful bidentate (N,N) chelating system. Upon coordination to a metal center, such as palladium, it forms a thermodynamically stable five-membered ring. This cyclometallated complex structure is crucial for its efficacy in catalysis, as it stabilizes the active catalytic species, prevents catalyst decomposition (e.g., palladium black precipitation), and facilitates key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2] The methyl substituent at the C3 position introduces a degree of steric bulk, which can influence the ligand's electronic properties and the geometric arrangement of substrates around the metal center, thereby impacting reaction outcomes.

Synthesis Protocol

The synthesis of this compound can be adapted from established quinoline synthesis methodologies, such as the Doebner-von Miller reaction. A plausible route involves the reaction of o-nitroaniline with crotonaldehyde, followed by reduction of the nitro group.

Protocol 1: Synthesis of this compound

  • Step A: Synthesis of 3-Methyl-8-nitroquinoline

    • To a stirred solution of o-nitroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water, add a catalytic amount of iron(III) chloride.

    • Heat the mixture to 90-100 °C.

    • Slowly add crotonaldehyde (1.5 eq.) to the reaction mixture over 1 hour, maintaining the temperature.

    • After the addition is complete, continue heating for an additional 3-4 hours.

    • Cool the reaction mixture to room temperature and neutralize carefully with a concentrated sodium hydroxide solution until the pH is ~8-9.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-methyl-8-nitroquinoline.

  • Step B: Reduction to this compound

    • Dissolve the 3-methyl-8-nitroquinoline (1 eq.) from Step A in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution.

    • Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Extract the filtrate with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are foundational in modern synthetic chemistry, particularly for constructing C-C and C-N bonds in the pharmaceutical and materials science industries.[3][4][5] The this compound ligand forms a robust and highly active catalytic system with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling organoboron compounds with organic halides or triflates.[6][7] The Pd/3-methylquinolin-8-amine system effectively catalyzes this transformation with high yields and broad functional group tolerance.

Causality Behind Protocol Choices:

  • Palladium Source: Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7][9]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.[9]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (1.1-2.2 mol%, to match the palladium loading).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidYield (%)
4-BromoanisolePhenylboronic acid>95
2-Chlorotoluene4-Acetylphenylboronic acid89
3-Iodopyridine2-Thiopheneboronic acid92

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 boronate R²-B(OR)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[4][10] The reaction couples an amine with an aryl halide or triflate. The Pd/3-methylquinolin-8-amine system provides an efficient catalytic platform for this transformation.

Causality Behind Protocol Choices:

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[8][11] Its role is to deprotonate the amine (or the N-H of the intermediate palladium complex) to facilitate the reductive elimination step.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[12]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup:

    • In a glovebox, add the aryl halide (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk tube.

    • In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the this compound ligand (2.2-4.4 mol%).

    • Add the catalyst/ligand mixture to the Schlenk tube.

    • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

    • Seal the tube and bring it out of the glovebox.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 2: Illustrative Data for Buchwald-Hartwig Amination

Aryl HalideAmineYield (%)
4-ChlorotolueneMorpholine94
1-Bromo-3,5-dimethylbenzeneAniline91
2-Bromopyridinen-Hexylamine88

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)L(HNR₂)]⁺X⁻ amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L-NR₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application in C-H Activation/Functionalization

Direct C-H activation is a highly desirable, atom-economical strategy for molecular synthesis.[1] The 8-aminoquinoline moiety is a powerful and widely used bidentate directing group for the functionalization of C(sp³)-H bonds.[13][14] In this context, this compound serves as a versatile handle. It can be covalently attached to a substrate, and the quinoline nitrogen then directs a transition metal catalyst to a specific C-H bond within the substrate for selective functionalization.

Directed C(sp³)-H Arylation

A common strategy involves forming an amide bond between the 8-amino group and a carboxylic acid substrate. The quinoline nitrogen then directs a palladium catalyst to activate a typically unreactive β or γ C(sp³)-H bond for arylation.

Protocol 4: Synthesis of an Amide Substrate

  • In a round-bottom flask, dissolve the aliphatic carboxylic acid (1.0 eq.) and a peptide coupling reagent like HATU (1.1 eq.) in an anhydrous solvent like DMF.

  • Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq.) to the mixture.

  • Stir at room temperature for 6-12 hours until the reaction is complete (monitored by TLC).

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired amide-linked substrate.

Protocol 5: General Procedure for Directed C(sp³)-H Arylation

  • Reaction Setup:

    • To a sealable reaction tube, add the amide substrate from Protocol 4 (1.0 eq.), the aryl iodide (2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and a silver-based oxidant (e.g., Ag₂CO₃, 2.0 eq.).

    • Evacuate and backfill the tube with an inert gas.

    • Add a suitable solvent, often a polar, non-coordinating one like hexafluoroisopropanol (HFIP) or tert-amyl alcohol.

  • Reaction Execution:

    • Seal the tube and heat the mixture to 100-130 °C for 12-24 hours.

    • Cool the reaction and filter through a pad of celite to remove insoluble silver salts, washing with ethyl acetate.

  • Work-up and Purification:

    • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the arylated product.

    • The this compound directing group can then be cleaved under acidic or basic hydrolysis conditions if desired.

Diagram 3: Workflow for Directed C-H Activation

CH_Activation_Workflow start_materials This compound + R-COOH coupling Amide Coupling (Protocol 4) start_materials->coupling substrate Substrate with Directing Group coupling->substrate ch_activation Pd-Catalyzed C-H Arylation (Protocol 5) + Ar-I substrate->ch_activation functionalized_product Functionalized Product (Directing Group Attached) ch_activation->functionalized_product cleavage Directing Group Cleavage (Hydrolysis) functionalized_product->cleavage final_product Final Arylated Product cleavage->final_product

Caption: Workflow for using this compound as a directing group.

Conclusion

This compound is a robust and versatile ligand for transition metal catalysis. Its strong chelating ability provides access to stable and highly active catalysts for critical bond-forming reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, its utility as a covalent directing group opens pathways for advanced strategies like site-selective C-H functionalization, enabling the synthesis of complex molecular architectures from simple precursors. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage the power of this ligand in their synthetic endeavors.

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  • D. K., T., et al. (2015). CpCo(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes*. ACS Catalysis, 5(3), 1686-1690. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Farhang, M., et al. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 12(28), 17799-17818. [Link]

  • Gaillard, S., et al. (2017). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 7(12), 378. [Link]

  • Huang, Y., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 94-99. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1004. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 5-6. [Link]

  • Semantic Scholar. (n.d.). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. [Link]

  • Peng, B., et al. (2020). A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides. Angewandte Chemie International Edition, 59(28), 11463-11470. [Link]

  • Al-Hamdani, A. A. S. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Heffeter, P., et al. (2012). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 55(21), 9353-9366. [Link]

Sources

Understanding the Molecule: Physicochemical Properties and Impurity Profile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 3-Methylquinolin-8-amine

For researchers and professionals in drug development, obtaining compounds of the highest purity is a foundational requirement for reliable downstream applications and regulatory compliance. This compound, a key heterocyclic building block, is no exception. Its purification can be challenging due to its basicity and potential for complex impurity profiles arising from its synthesis. This guide provides a detailed, experience-driven approach to purifying this compound, moving beyond simple step-by-step instructions to explain the rationale behind each methodological choice.

A successful purification strategy begins with a thorough understanding of the target compound and its likely contaminants.

Physicochemical Properties (Inferred)

While extensive experimental data for this compound is not broadly published, we can infer its key properties from its parent compound, quinolin-8-amine, and related structures.

PropertyInferred Value / CharacteristicRationale & Impact on Purification
Molecular Weight ~158.20 g/mol Standard for most organic compounds; does not necessitate specialized techniques.
Physical State Likely a yellow or off-white solid at room temperature.[1][2]Suitable for purification by recrystallization.
Basicity (pKa) The quinoline nitrogen and the 8-amino group are basic.The amine functionality is central to the purification strategy, enabling acid-base extraction and influencing chromatographic behavior.[3][4]
Solubility Likely soluble in polar organic solvents (ethanol, acetone, dichloromethane, ethyl acetate); sparingly soluble or insoluble in water and nonpolar alkanes.[2]Guides the selection of solvents for chromatography and recrystallization.
Melting Point Expected to be a defined solid, similar to quinolin-8-amine (60-65 °C).[2]A sharp melting point is a key indicator of purity post-purification.
Common Impurity Profile

Impurities in a sample of this compound are typically byproducts of its synthesis. Depending on the synthetic route (e.g., modified Skraup or Friedländer synthesis), common contaminants may include:

  • Unreacted Starting Materials: Such as o-nitroaniline derivatives or crotonaldehyde precursors.

  • Isomeric Byproducts: Positional isomers formed during the cyclization reaction.

  • Over-/Under-Reduced Species: If the synthesis involves a reduction step (e.g., reduction of a nitro group), incompletely reduced intermediates or over-reduced side products may be present.[5]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts from the synthetic steps.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity (>99%). The choice and sequence of techniques depend on the initial purity and the nature of the impurities.

PurificationWorkflow Crude Crude this compound LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Initial Cleanup (Removes non-basic impurities) Column Column Chromatography LLE->Column Intermediate Purity (Separates amines) Analysis Purity Analysis (TLC, HPLC, NMR) LLE->Analysis Recrystal Recrystallization Column->Recrystal High Purity (Final Polish) Column->Analysis Pure Pure Product (>99%) Recrystal->Pure Recrystal->Analysis

Caption: Strategic workflow for purifying this compound.

Detailed Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is an excellent first step for removing neutral and acidic impurities from the crude product. It leverages the basicity of the amine to selectively move it between aqueous and organic phases.[4]

Principle: The basic this compound is protonated by an acid to form a water-soluble ammonium salt. Neutral and acidic impurities remain in the organic phase and are discarded. The aqueous phase is then basified to regenerate the free amine, which is extracted back into an organic solvent.

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., DCM) step1 Add 1M HCl (aq) Shake Funnel Separate Layers start->step1 org1 Organic Phase (Neutral/Acidic Impurities) Discard step1:f2->org1 aq1 Aqueous Phase (Protonated Amine Salt) Keep step1:f2->aq1 step2 step2 aq1->step2 step3 Extract with DCM (3x) Combine Organic Layers step2->step3 org2 Organic Phase (Purified Amine) step3:f1->org2 aq2 Aqueous Phase (Inorganic Salts) Discard step3:f0->aq2 final Dry (Na2SO4), Filter, and Evaporate Solvent org2->final

Caption: Workflow for acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine salt will be in the upper aqueous layer. Drain and discard the lower organic layer, which contains neutral and acidic impurities.

  • Basification: Return the aqueous layer to the funnel. Slowly add 6M sodium hydroxide (NaOH) solution while monitoring the pH with litmus paper or a pH meter. Continue adding base until the solution is strongly alkaline (pH > 10) and the free amine precipitates or makes the solution cloudy.[4]

  • Organic Extraction: Extract the free amine from the aqueous layer by adding a fresh portion of DCM. Shake and separate the layers. Repeat this extraction two more times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

Chromatography is essential for separating the target compound from structurally similar impurities, such as isomers, that are not removed by extraction.

Principle: The crude mixture is loaded onto a column of silica gel. A solvent system (mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase (silica gel). More polar compounds adsorb more strongly and elute later.

Expert Insight—Counteracting Tailing: The basic amine group in this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and potential loss of the compound on the column. To mitigate this, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase to neutralize these acidic sites.[3]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.2-0.4. A good starting point for quinoline derivatives is a mixture of a nonpolar solvent like cyclohexane or hexane and a polar solvent like ethyl acetate.[1]

  • Slurry Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Cyclohexane:Ethyl Acetate 90:10). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the previous step in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the mobile phase, modified with 0.5-1% triethylamine, to the column reservoir.[3] Apply pressure (flash chromatography) and begin collecting fractions.

  • Monitoring: Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Recrystallization is the ultimate step for achieving high crystalline purity, removing trace impurities left after chromatography.[6]

Principle: The compound is dissolved in a minimum amount of a hot solvent in which it has high solubility. As the solution cools slowly, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent (mother liquor).

Step-by-Step Methodology:

  • Solvent Screening: The key is to find a suitable solvent or solvent pair.[3][6]

    • Single Solvent: Test solvents like ethanol, isopropanol, or toluene. A good solvent will dissolve the compound when hot but not when cold.

    • Solvent Pair: Use a pair of miscible solvents, one in which the compound is soluble (e.g., ethanol, acetone) and one in which it is insoluble (e.g., water, hexane).

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent dropwise to ensure you are using the minimum amount necessary.

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy, then allow it to cool. Slow cooling is crucial for forming large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent. The purity can be confirmed by melting point analysis, which should show a sharp melting range.

References

  • Raymond, Z., Weibel, N., & Charbonnière, L. J. (2010). Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines through a Povarov Approach. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • ChemBK. (n.d.). quinolin-8-amine. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-5-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cresswell, G. M., et al. (2016). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances. The Royal Society of Chemistry. Available at: [Link]

  • Szakács, Z., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. MDPI. Available at: [Link]

  • PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Kovács, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2016). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Journal of Saudi Chemical Society. Elsevier. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Isoquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). Arkivoc. Available at: [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Satyanarayana, M., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. Retrieved from [Link]

  • Kovács, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Al-Trawneh, S. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. MDPI. Available at: [Link]

  • Betti, M., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. MDPI. Available at: [Link]

  • El-Gaby, M.S.A., et al. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

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Application Note: A Robust and Scalable Two-Step Synthesis of 3-Methylquinolin-8-amine for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylquinolin-8-amine is a critical quinoline-based scaffold, most notably serving as a key precursor in the synthesis of primaquine, an essential antimalarial drug. The demand for high-purity this compound necessitates a synthetic route that is not only efficient and high-yielding but also robust, safe, and amenable to multi-kilogram scale-up. Traditional quinoline syntheses, such as the Skraup reaction, are often characterized by harsh, exothermic conditions and significant waste generation, making them less suitable for industrial production.[1][2]

This application note details a validated, two-step synthetic strategy designed for the large-scale production of this compound. The pathway leverages a modified Doebner-von Miller reaction followed by a highly selective catalytic hydrogenation. This approach offers significant advantages, including the use of readily available starting materials, milder reaction conditions compared to classical methods, high overall yield, and a straightforward purification profile, addressing the core requirements of drug development professionals for safety, scalability, and economic viability.

Strategic Overview of the Synthetic Pathway

The selected synthetic route proceeds in two distinct, high-yielding stages:

  • Doebner-von Miller Cyclization: Synthesis of the intermediate, 3-Methyl-8-nitroquinoline, via an acid-catalyzed condensation of 2-nitroaniline with crotonaldehyde. This method is a variation of the Skraup synthesis but generally offers better control and safety at scale.[3][4]

  • Selective Catalytic Hydrogenation: Reduction of the nitro group of 3-Methyl-8-nitroquinoline to the target primary amine, this compound, using a palladium-on-carbon (Pd/C) catalyst. This method is renowned for its high chemoselectivity, leaving the quinoline core intact, and its clean, environmentally benign profile.[5][6][7]

The causality for this strategic choice is rooted in process safety and efficiency. By separating the quinoline ring formation from the introduction of the sensitive amine functionality, we avoid the harsh oxidative conditions of a direct Skraup synthesis on a substituted o-phenylenediamine, which could lead to unwanted side reactions and purification challenges.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 2-Nitroaniline B 3-Methyl-8-nitroquinoline A->B Step 1: Doebner-von Miller Reaction (Crotonaldehyde, HCl, Oxidant) C This compound B->C Step 2: Catalytic Hydrogenation (H₂, Pd/C)

Figure 1: Overall two-step synthetic pathway.

Part 1: Scale-Up Synthesis of 3-Methyl-8-nitroquinoline

Principle and Mechanistic Insights

The Doebner-von Miller reaction is a robust method for synthesizing substituted quinolines.[4] The mechanism involves the initial Michael addition of the aniline (2-nitroaniline) to the α,β-unsaturated aldehyde (crotonaldehyde).[4] This is followed by an acid-catalyzed cyclization and subsequent dehydration. An oxidizing agent, often the nitro group of a second molecule of 2-nitroaniline or an external agent, facilitates the final aromatization step to yield the stable quinoline ring system.[3] The choice of a strong Brønsted acid like hydrochloric acid is critical for catalyzing both the initial condensation and the final cyclodehydration steps.

Detailed Experimental Protocol (1.0 kg Scale)
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • To the reactor, charge concentrated hydrochloric acid (3.0 L).

    • While stirring, carefully add 2-nitroaniline (1.00 kg, 7.24 mol). An initial exotherm may be observed; maintain the temperature below 40°C.

    • Add arsenic pentoxide (0.40 kg, 1.74 mol) as the oxidizing agent. CAUTION: Arsenic compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Reaction Execution:

    • Begin heating the stirred slurry to 60°C.

    • Slowly add crotonaldehyde (0.76 kg, 10.86 mol) via an addition funnel over 2-3 hours. The reaction is exothermic; control the addition rate to maintain the internal temperature between 65-75°C.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 100-105°C) and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 2-nitroaniline is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to 50°C.

    • Slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing 10 L of ice-water.

    • Adjust the pH of the aqueous slurry to 8-9 by the slow addition of 50% aqueous sodium hydroxide solution, while maintaining the temperature below 30°C with external cooling.

    • The crude 3-Methyl-8-nitroquinoline will precipitate as a solid. Stir the slurry for 1 hour at room temperature.

    • Isolate the solid product by filtration and wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral.

  • Purification:

    • Dry the crude product under vacuum at 60°C.

    • Recrystallize the dried solid from ethanol or isopropanol to yield high-purity 3-Methyl-8-nitroquinoline as a yellow crystalline solid.

Data Summary: Reagents and Yield

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
2-Nitroaniline138.121.00 kg7.241.0
Crotonaldehyde70.090.76 kg10.861.5
Hydrochloric Acid (conc.)36.463.0 L-Solvent/Catalyst
Arsenic Pentoxide229.840.40 kg1.740.24
Product 3-Methyl-8-nitroquinoline 188.18 ~1.15 kg ~84% Yield

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Figure 2: Workflow for the synthesis of 3-Methyl-8-nitroquinoline.

Part 2: Selective Catalytic Hydrogenation to this compound

Principle and Catalyst Selection

Catalytic hydrogenation is the premier industrial method for the reduction of aromatic nitro compounds.[8] The reaction proceeds on the surface of a heterogeneous catalyst, where molecular hydrogen is activated and reacts with the nitro group. The key to success is chemoselectivity—reducing the nitro group without affecting other reducible functionalities, such as the quinoline ring.

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity, excellent selectivity, and cost-effectiveness compared to platinum or rhodium.[5] The reaction is typically run under moderate hydrogen pressure in a polar solvent like methanol or ethanol, which effectively solubilizes the substrate and facilitates interaction with the catalyst surface.

Detailed Experimental Protocol (1.0 kg Scale)
  • Reactor Setup: Use a high-pressure autoclave (e.g., a 20 L Hastelloy or stainless steel hydrogenator) equipped with a gas-entrainment agitator, heating/cooling jacket, pressure gauge, and gas inlet/outlet valves.

  • Catalyst and Reagent Charging:

    • Under a nitrogen atmosphere, charge the autoclave with 5% Palladium on Carbon (50% wet, 100 g, 1-2 wt% dry basis).

    • Add methanol (10 L) as the solvent.

    • Add 3-Methyl-8-nitroquinoline (1.00 kg, 5.31 mol).

  • Reaction Execution:

    • Seal the autoclave. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen to 50-60 psi (approx. 3.5-4.1 bar).

    • Begin agitation and heat the mixture to 45-50°C. An exotherm is expected as the reaction initiates. Use the cooling jacket to maintain the temperature within this range.

  • Reaction Monitoring: The reaction progress is primarily monitored by the cessation of hydrogen uptake. The theoretical hydrogen uptake can be calculated (3 molar equivalents). Confirmation of completion should be done via TLC or HPLC analysis of a carefully degassed and filtered sample. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure and purge the reactor three times with nitrogen.

    • CAUTION: The Pd/C catalyst is pyrophoric and may ignite if exposed to air. Filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the catalyst. Wash the catalyst pad with additional methanol (2 x 500 mL).

    • Combine the filtrate and washes and remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude solid is the target product, this compound.

  • Purification: The product is often of sufficient purity (>98%) for subsequent steps. If required, it can be further purified by recrystallization from a suitable solvent system like toluene/heptane.

Data Summary: Reagents and Yield

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
3-Methyl-8-nitroquinoline188.181.00 kg5.311.0
5% Pd/C (50% wet)-100-200 g-1-2 wt% (dry)
Hydrogen (H₂)2.0250-60 psi>15.93>3.0
Methanol32.0410 L-Solvent
Product This compound 158.20 ~0.82 kg ~97% Yield

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Figure 3: Workflow for the catalytic hydrogenation to this compound.

Safety and Handling Considerations

  • 2-Nitroaniline: Toxic and may cause damage to organs through prolonged exposure. Handle in a well-ventilated area with appropriate PPE, including gloves and safety glasses.[9][10]

  • Crotonaldehyde: Highly flammable, toxic, and corrosive. All transfers should be conducted in a fume hood.

  • Arsenic Pentoxide: Extremely toxic and a known carcinogen. Strict handling protocols, including respiratory protection and contained disposal, are mandatory.

  • Hydrogen Gas: Highly flammable and explosive. Use in a designated area with appropriate safety interlocks and monitoring. Ensure the system is free of leaks and purged of oxygen.

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously in air. Always handle wet or under an inert atmosphere.[5]

Conclusion

The presented two-step synthesis provides a highly effective and scalable pathway to this compound. By employing a controlled Doebner-von Miller cyclization followed by a clean and selective catalytic hydrogenation, this protocol circumvents the hazards and inefficiencies of older methods. The process delivers the target compound in high yield and purity, making it an ideal and validated procedure for researchers and drug development professionals engaged in the large-scale manufacturing of pharmaceutical intermediates.

References

  • Benchchem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2001). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Tetrahedron, 57(32), 6987-6993.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2486-2491.
  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 2, 1-23.
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  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-Chemistry.org. Retrieved from [Link]

  • Reeve, H. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitroanisole. Cole-Parmer. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Organic Syntheses. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Methylquinolin-8-amine in Modern Chemistry

This compound is a versatile heterocyclic scaffold that holds significant value in the fields of medicinal chemistry, materials science, and catalysis. Its unique structural features—a nucleophilic amino group, an activatable methyl group, and a quinoline core—provide multiple handles for chemical modification. The 8-aminoquinoline moiety is a well-established directing group in transition metal-catalyzed C-H activation, enabling regioselective functionalization that would otherwise be challenging to achieve.[1] This allows for the precise installation of various functional groups, expanding the chemical space and enabling the synthesis of complex molecules with tailored properties.

This guide provides a comprehensive overview of the key functionalization strategies for this compound, complete with detailed experimental protocols and mechanistic insights. The methodologies described herein are designed to be robust and adaptable, empowering researchers to leverage this valuable building block in their synthetic endeavors.

I. N-Functionalization of the 8-Amino Group: Gateway to Amides, Alkylamines, and Beyond

The primary amino group at the C8 position is a prime site for initial modifications, allowing for the introduction of a wide array of functionalities through N-acylation and N-alkylation. These transformations are not only crucial for creating diverse derivatives but also for modulating the electronic properties of the quinoline ring and its directing group capabilities.

I.A. N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that converts the 8-amino group into an amide. This is often a necessary step for employing the 8-aminoquinoline moiety as a bidentate directing group in C-H activation reactions. The resulting amide is also a key structural motif in many biologically active molecules.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the primary amine onto an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. The use of a base is crucial to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity.[2]

Diagram of N-Acylation Workflow

N_Acylation cluster_reactants Reactants cluster_process Process cluster_products Products 3-MQ-8-amine This compound Reaction Stir in Aprotic Solvent (e.g., DCM, THF) 0 °C to RT 3-MQ-8-amine->Reaction Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction N_Acylated_Product N-Acyl-3-methylquinolin-8-amine Reaction->N_Acylated_Product Byproduct Base-HCl Salt Reaction->Byproduct

Caption: Workflow for the N-acylation of this compound.

Detailed Protocol: N-Acylation with Benzoyl Chloride

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add pyridine (1.2 eq.) to the stirred solution.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzoyl-3-methylquinolin-8-amine.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

I.B. N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl or aryl groups to the amino moiety, which can significantly alter the steric and electronic properties of the molecule. Reductive amination and borrowing hydrogen catalysis are modern, efficient methods for this transformation.[3]

Mechanistic Rationale: In the borrowing hydrogen methodology, a metal catalyst (e.g., Ru-based) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ.[3] The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine and regenerate the catalyst. This process is highly atom-economical, with water being the only byproduct.

Detailed Protocol: Ruthenium-Catalyzed N-Alkylation with Benzyl Alcohol

  • Reaction Setup: In a pressure-rated vial, combine this compound (1.0 eq.), benzyl alcohol (1.5 eq.), a commercially available ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%), and a suitable ligand (e.g., a phosphine ligand, 4 mol%).

  • Solvent and Base: Add an appropriate solvent (e.g., toluene, 0.2 M) and a base (e.g., K₂CO₃, 1.5 eq.).

  • Reaction: Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

  • Cooling and Filtration: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the N-benzyl-3-methylquinolin-8-amine.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

II. C(sp³)-H Functionalization of the 3-Methyl Group: A Hub for Molecular Elaboration

The methyl group at the C3 position is a key site for functionalization, primarily through transition metal-catalyzed C(sp³)-H activation. The 8-amino group (or its acylated form) acts as a powerful directing group, facilitating the formation of a metallacycle intermediate that enables selective reactions at the methyl group.

II.A. Palladium-Catalyzed C(sp³)-H Arylation

Palladium catalysis is a cornerstone of C-H functionalization, and the arylation of the 3-methyl group can be achieved with high efficiency and selectivity.[1]

Mechanistic Rationale: The reaction typically begins with the coordination of the palladium catalyst to the 8-amino (or amido) group and the quinoline nitrogen. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. Oxidative addition of an aryl halide to the Pd(II) center, followed by reductive elimination, furnishes the C-C coupled product and regenerates the active palladium catalyst.

Diagram of Palladium-Catalyzed C(sp³)-H Arylation

Pd_Catalyzed_Arylation Substrate N-Acyl-3-methylquinolin-8-amine Reaction Heat (100-140 °C) Substrate->Reaction Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 3-(Arylmethyl)quinolin-8-amine derivative Reaction->Product

Caption: Key components for the Pd-catalyzed arylation of the 3-methyl group.

Detailed Protocol: Palladium-Catalyzed Arylation with 4-Iodotoluene

  • Reactant Preparation: To an oven-dried Schlenk tube, add N-pivaloyl-3-methylquinolin-8-amine (1.0 eq.), 4-iodotoluene (1.5 eq.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous toluene (0.1 M) via syringe.

  • Reaction: Heat the reaction mixture at 120 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired arylated product. The pivaloyl protecting group can be removed under acidic or basic conditions if desired.

  • Characterization: Confirm the structure by spectroscopic methods.

II.B. Rhodium-Catalyzed C(sp³)-H Alkylation

Rhodium catalysts are also highly effective for the C(sp³)-H functionalization of 8-methylquinolines, particularly for alkylation reactions with activated olefins like maleimides.[4]

Mechanistic Rationale: Similar to palladium catalysis, the reaction is initiated by the formation of a rhodacycle intermediate. The olefin then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. Subsequent protonolysis releases the alkylated product and regenerates the active Rh(III) catalyst.[5]

Detailed Protocol: Rhodium-Catalyzed Alkylation with N-Phenylmaleimide

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), N-phenylmaleimide (1.2 eq.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Solvent: Add 1,2-dichloroethane (DCE) as the solvent (0.2 M).

  • Reaction: Heat the mixture at 80 °C for 12 hours.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the alkylated product.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Comparison of C(sp³)-H Functionalization Methods

MethodCatalystCoupling PartnerTypical ConditionsYield RangeReference
Arylation Pd(OAc)₂Aryl IodideK₂CO₃, Toluene, 120 °C60-85%[1]
Alkylation [CpRhCl₂]₂MaleimideAgSbF₆, DCE, 80 °C70-95%[4]
Methylation [CpRh(OAc)₂]₂KMeBF₃Ag₂CO₃, DCE, 100 °C55-75%[5]

III. Ring-Forming Reactions: The Pictet-Spengler Reaction

For derivatives of this compound that can be transformed into a β-arylethylamine structure, the Pictet-Spengler reaction offers a powerful method for constructing a new heterocyclic ring, leading to complex polycyclic scaffolds.[6]

Mechanistic Rationale: The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or an iminium ion under acidic conditions).[7] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon, leading to cyclization. A final deprotonation step restores aromaticity and yields the tetrahydro-β-carboline or a related heterocyclic system.

Applicability to this compound Derivatives: A synthetic sequence could involve, for example, the conversion of the 3-methyl group to a 3-(2-aminoethyl) group. This derivative would then be a suitable substrate for the Pictet-Spengler reaction.

Diagram of the Pictet-Spengler Reaction

Pictet_Spengler Substrate β-(Quinolinyl)ethylamine Intermediate Iminium Ion Substrate->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Acid_Catalyst Acid Catalyst (e.g., TFA) Acid_Catalyst->Intermediate Cyclization Intramolecular Electrophilic Substitution Intermediate->Cyclization Product Tetracyclic Product Cyclization->Product

Caption: General mechanism of the Pictet-Spengler reaction.

General Protocol: Pictet-Spengler Cyclization

  • Reactant Mixture: Dissolve the β-(3-methylquinolin-8-yl)ethylamine derivative (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent (e.g., toluene or acetonitrile).

  • Acid Catalyst: Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic phase, and concentrate. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the resulting polycyclic compound by spectroscopic analysis.

IV. Conclusion and Future Outlook

The functionalization of this compound offers a rich landscape for chemical synthesis. The strategic positioning of the amino and methyl groups on the quinoline scaffold provides a powerful platform for diversification through N-functionalization, C-H activation, and ring-forming reactions. The protocols outlined in this guide serve as a robust starting point for researchers aiming to explore the vast chemical space accessible from this versatile building block. Future research in this area will likely focus on the development of more sustainable catalytic systems, the exploration of asymmetric functionalization methods, and the application of these novel derivatives in the discovery of new therapeutics and functional materials.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methylquinolin-8-amine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methylquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthetic Overview

The synthesis of this compound is typically approached as a two-stage process. First, the quinoline core is constructed via an acid-catalyzed cyclization, followed by the reduction of a nitro group to the target primary amine. Understanding the nuances of each stage is critical for maximizing overall yield.

G cluster_0 Stage 1: Quinoline Core Formation cluster_1 Stage 2: Nitro Group Reduction A o-Nitroaniline C 3-Methyl-8-nitroquinoline A->C Doebner-von Miller Reaction B Crotonaldehyde B->C Doebner-von Miller Reaction D This compound C->D Reduction (e.g., H₂, Pd/C or Sn/HCl)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 3-Methyl-8-nitroquinoline via Doebner-von Miller Reaction

The formation of the quinoline ring system is the foundational step and often the primary source of yield loss. The Doebner-von Miller reaction, a variation of the Skraup synthesis, involves the reaction of an aniline (here, o-nitroaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde) under strong acidic conditions.[1]

Frequently Asked Questions & Troubleshooting

Q1: My reaction is producing very low yields and a significant amount of black, intractable tar. What is the cause and how can I minimize it?

A1: This is the most common issue in Skraup-type syntheses. Tar formation arises from the harsh acidic and oxidizing conditions which cause the polymerization of the highly reactive α,β-unsaturated aldehyde (crotonaldehyde) and other intermediates.[2]

  • Causality: Concentrated sulfuric or hydrochloric acid, while necessary for cyclization, can catalyze polymerization, especially at elevated temperatures. The reaction is also highly exothermic, creating localized hotspots that accelerate tar formation.

  • Solutions:

    • Temperature Control: Add the acid catalyst slowly to the reaction mixture in an ice bath to manage the initial exotherm. Do not apply external heat until you are certain the initial exothermic phase has subsided.

    • Use a Moderator: Adding a mild reducing agent like ferrous sulfate (FeSO₄) can moderate the reaction's vigor, making it less violent and reducing charring.[2] Boric acid can also be used for this purpose.

    • Optimize Acid Concentration: While strong acid is required, using fuming sulfuric acid or excessively high concentrations can be counterproductive. Experiment with concentrations in the 75-85% range for sulfuric acid.

Q2: The reaction is violently exothermic and difficult to control upon adding the reagents. How can I ensure safety and consistency?

A2: The condensation and cyclization steps are notoriously exothermic.[2] Uncontrolled reactions not only pose a safety risk but also lead to poor yields and tarring.

  • Causality: The rapid, acid-catalyzed condensation of aniline with the carbonyl compound and subsequent dehydration steps release a significant amount of heat.

  • Solutions:

    • Controlled Reagent Addition: Never mix all reagents at once. A standard, safe procedure is to first dissolve the o-nitroaniline in the acid, cool the mixture thoroughly in an ice/salt bath, and then add the crotonaldehyde dropwise with vigorous stirring.

    • Efficient Stirring: Ensure the mechanical stirring is robust enough to maintain a homogenous mixture and dissipate heat effectively, preventing localized temperature spikes.

    • Scale Considerations: Be extra cautious when scaling up. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. For larger scales, a jacketed reactor with controlled cooling is recommended.

Q3: What is the underlying mechanism of the Doebner-von Miller reaction, and how does it inform my experimental choices?

A3: The mechanism is complex and has been the subject of extensive study. It is generally accepted to proceed through a fragmentation-recombination pathway.[3][4] Understanding this helps in troubleshooting.

  • Michael Addition: The reaction starts with the conjugate (Michael) addition of the aniline's amino group to the crotonaldehyde.

  • Fragmentation/Recombination: The initial adduct can fragment and recombine, eventually forming a larger α,β-unsaturated imine intermediate.[1][5]

  • Cyclization: This imine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring to form a dihydroquinoline.

  • Aromatization: The dihydroquinoline is then oxidized to the final quinoline product. The oxidizing agent can be an external one (like the o-nitroaniline starting material itself) or an intermediate anil.[1]

This mechanistic insight highlights the importance of the acid catalyst (for cyclization) and the oxidizing environment (for aromatization). If yields are low, it could be due to inefficient cyclization or incomplete oxidation.

Optimized Protocol: 3-Methyl-8-nitroquinoline

This protocol incorporates moderation and controlled conditions to maximize yield.

ParameterRecommended ConditionRationale
Acid Catalyst Conc. Sulfuric Acid (H₂SO₄)Effective dehydrating agent and catalyst for cyclization.
Oxidizing Agent o-Nitroaniline (self-oxidant)The nitro group of the starting material can serve as the oxidant.
Moderator Ferrous Sulfate (FeSO₄)Controls the reaction exotherm, reducing tar formation.[2]
Temperature 0°C (initial), then refluxInitial cooling to control exotherm, followed by heating for reaction completion.
Reaction Time 3-4 hours at refluxEnsures complete cyclization and aromatization.

Step-by-Step Procedure:

  • Setup: In a certified chemical fume hood, equip a 1-L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add 100g of o-nitroaniline and 10g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Acid Addition: Cool the flask in an ice/salt bath. With vigorous stirring, slowly add 250 mL of concentrated sulfuric acid via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 15°C.

  • Aldehyde Addition: Once the acid addition is complete, add 60 mL of crotonaldehyde dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the cooling bath. The reaction mixture will warm up. Once the initial exotherm subsides, gently heat the mixture to reflux (approx. 120-130°C) and maintain for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice in a large beaker with stirring.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with a 50% aqueous sodium hydroxide (NaOH) solution until the pH is >10. This step is highly exothermic; perform it in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure 3-methyl-8-nitroquinoline.

Part 2: Reduction to this compound

The reduction of the aromatic nitro group is a standard transformation, but selectivity and complete conversion are key challenges. Over-reduction of the quinoline ring is a potential side reaction.

Frequently Asked Questions & Troubleshooting

Q1: I'm struggling with incomplete reduction of the nitro group. How can I ensure the reaction goes to completion?

A1: Incomplete reduction is typically due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.

  • Causality (Catalytic Hydrogenation): Palladium catalysts can be "poisoned" by sulfur or other impurities from the previous step. The catalyst activity can also decrease over time.

  • Causality (Metal/Acid): The surface of the metal (like Tin or Iron) can become passivated by the formation of oxides or salts, halting the reaction.

  • Solutions:

    • Catalyst Loading: For catalytic hydrogenation (e.g., H₂ with Pd/C), ensure you are using an adequate catalyst loading (typically 5-10 mol% of Pd). Use a fresh, high-quality catalyst.

    • Hydrogen Pressure: If using a Parr shaker or autoclave, ensure sufficient hydrogen pressure (e.g., 50-100 psi) is maintained.

    • Metal Activation: When using Sn/HCl, ensure the tin is activated. You can briefly wash granular tin with dilute HCl before use to remove surface oxides.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, consider adding more reducing agent or fresh catalyst.

Q2: Which reducing agent is best: Catalytic Hydrogenation or a Metal/Acid system?

A2: The choice depends on available equipment, scale, and desired purity. Both are effective.

MethodProsCons
Catalytic Hydrogenation (H₂, Pd/C) - High yield & very clean product- Easy work-up (filter off catalyst)- Environmentally benign (water is the only byproduct)- Requires specialized pressure equipment (Parr shaker, autoclave)- Catalyst can be pyrophoric and expensive- Potential for over-reduction of the quinoline ring at high pressure/temp
Metal/Acid (Sn/HCl or Fe/HCl) - Inexpensive and uses standard glassware- Highly reliable and robust- Work-up is more involved (requires filtration of metal salts and careful neutralization)- Generates significant metallic waste- Can be messy to run at large scale

For laboratory scale and high purity, catalytic hydrogenation is often preferred. For robustness and cost-effectiveness, especially at larger scales, Sn/HCl is an excellent choice.

Q3: My final this compound product is a dark oil or discolored solid. How can I purify it effectively?

A3: Amines, especially aromatic amines, are notoriously prone to air oxidation, which causes discoloration. Proper purification and handling are essential.

  • Causality: The lone pair on the nitrogen atom is easily oxidized, forming highly colored radical species that contaminate the bulk material.

  • Solutions:

    • Acid-Base Extraction: This is a highly effective method for purifying amines.[6] Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract with aqueous HCl (10%). The amine will be protonated and move to the aqueous phase, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the now-free amine back into an organic solvent. Dry the organic layer and evaporate to get the purified product.

    • Recrystallization: If the product is a solid, recrystallization from a solvent system like ethanol/water or toluene/hexanes can be very effective.

    • Handling: After purification, store the amine under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place to prevent oxidation.

Optimized Protocols: Reduction
Protocol A: Catalytic Hydrogenation
  • Setup: To a pressure vessel (e.g., Parr bottle), add 3-methyl-8-nitroquinoline (10 g, 53.1 mmol) and 100 mL of ethanol.

  • Catalyst: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) under a stream of nitrogen.

  • Reaction: Seal the vessel, purge with nitrogen, then pressurize with hydrogen (H₂) to 50 psi. Shake or stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-6 hours.

  • Work-up: Depressurize and purge the vessel with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Wash the pad with ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield this compound, which can be further purified if necessary.

Protocol B: Tin/HCl Reduction
  • Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, add 3-methyl-8-nitroquinoline (10 g, 53.1 mmol) and 50 mL of ethanol.

  • Reagents: Add granulated tin (25 g, 210 mmol). With stirring, slowly add 100 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove any unreacted tin. Carefully make the filtrate strongly alkaline (pH > 10) with concentrated NaOH solution while cooling in an ice bath.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Purify via acid-base extraction or recrystallization.

Troubleshooting Logic Flow

This diagram provides a decision-making framework for addressing common synthesis problems.

G start Start: Synthesis Issue issue Low Yield Purity Issue start->issue yield_check Which Stage? Stage 1 (Cyclization) Stage 2 (Reduction) issue:f0->yield_check purity_check Nature of Impurity Tar/Polymer Unreacted SM Side Product issue:f1->purity_check stage1_sol Stage 1 Solutions | - Control Temperature - Add Moderator (FeSO₄) - Check Reagent Purity - Slow Reagent Addition yield_check:f0->stage1_sol stage2_sol Stage 2 Solutions | - Increase Catalyst Load - Check H₂ Pressure - Add More Reducing Agent - Increase Reaction Time yield_check:f1->stage2_sol purity_check:f0->stage1_sol sm_sol Optimize Reaction | - Increase Reaction Time/Temp - Add More Reagent purity_check:f1->sm_sol side_prod_sol Purification | - Acid-Base Extraction - Recrystallization - Check for Over-reduction purity_check:f2->side_prod_sol tar_sol Purification | - Recrystallize from Ethanol - Column Chromatography (if necessary)

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • BenchChem. (2025).
  • MH Chem. (2022). How to purify Amine?[Link]

Sources

Technical Support Center: 3-Methylquinolin-8-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: Welcome to the dedicated technical support guide for 3-Methylquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of synthesizing and utilizing this versatile scaffold. The unique arrangement of the amino, methyl, and quinoline nitrogen functionalities presents distinct synthetic challenges. This guide provides field-proven insights and troubleshooting protocols to address common issues encountered during your experiments.

Section 1: Synthesis of this compound

The construction of the this compound core itself can be a primary hurdle. The most common approach is a variation of the Skraup synthesis, a powerful but notoriously aggressive reaction.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis of this compound from 2-amino-3-methylnitrobenzene is giving a very low yield and a significant amount of tar-like byproduct. What is causing this, and how can I mitigate it?

A1: This is a classic problem with the Skraup synthesis. The reaction involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[1] The extremely high temperatures and strongly acidic conditions can lead to polymerization and decomposition of the starting materials and product. The reaction is often violently exothermic, which further contributes to charring.[2]

The primary causes are:

  • Thermal Decomposition: The required high temperatures (often >150 °C) can degrade the sensitive amino and nitro functionalities.

  • Uncontrolled Exotherm: The reaction generates significant heat. Without proper control, localized "hot spots" can form, leading to runaway reactions and the formation of intractable tars.

  • Oxidizing Agent Reactivity: While necessary for the final aromatization step, the oxidizing agent (e.g., the nitro group of the starting material or an additive like nitrobenzene) can also contribute to unwanted side-reactions at high temperatures.

To improve the outcome, a modified procedure with better temperature control and a milder oxidizing agent is recommended. Using arsenic acid instead of nitrobenzene, for example, can make the reaction less violent.[2][3] Careful, portion-wise addition of sulfuric acid and maintaining vigorous stirring are also critical for heat dissipation.

Troubleshooting Guide: Modified Skraup Synthesis Protocol

This protocol incorporates modifications to improve safety and yield by controlling the reaction exotherm.

Objective: To synthesize this compound with reduced byproduct formation.

Materials:

  • 2,3-Diaminotoluene (as the aniline source)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (As₂O₅) or Ferrous Sulfate (FeSO₄) as a moderator[2]

  • Nitrobenzene (as both solvent and oxidizing agent)

  • Sodium Hydroxide (for workup)

  • Toluene (for extraction)

Step-by-Step Protocol:

  • Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Charge: To the flask, add 2,3-diaminotoluene (1.0 equiv) and nitrobenzene (used as a solvent). Begin vigorous stirring. Add a moderating agent like ferrous sulfate (0.1 equiv).

  • Glycerol Addition: Add glycerol (3.0-4.0 equiv) to the mixture.

  • Acid Addition (Critical Step): Cool the flask in an ice-water bath. Add concentrated sulfuric acid (~2.5 equiv) dropwise via the dropping funnel at a rate that maintains the internal temperature below 120°C. CAUTION: This addition is highly exothermic.

  • Heating: Once the acid addition is complete, slowly heat the mixture to 140-150°C. Maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC if possible.

  • Workup:

    • Allow the mixture to cool to below 100°C and then carefully pour it into a large beaker of ice water.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is >10. This step must be done with cooling, as the neutralization is also very exothermic.

    • Perform a steam distillation to remove the unreacted nitrobenzene.

    • Extract the aqueous layer with toluene or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely require column chromatography on silica gel for purification.

Section 2: Reactions at the 8-Amino Group

The 8-amino group is a key handle for derivatization, most commonly through C-N cross-coupling reactions like the Buchwald-Hartwig amination. However, its proximity to the quinoline nitrogen makes it a powerful bidentate chelating agent, which can significantly complicate metal-catalyzed processes.

Frequently Asked Questions (FAQs)

Q2: I am attempting a Buchwald-Hartwig amination on an aryl halide using this compound. The reaction is sluggish, and I observe catalyst decomposition. What is the likely cause?

A2: The primary issue is almost certainly catalyst inhibition due to the chelation of the palladium center by your this compound substrate. The 8-aminoquinoline scaffold is a well-known "directing group" in C-H activation and a strong ligand for transition metals.[4][5] The substrate can coordinate to the palladium catalyst in a bidentate fashion (via the 8-amino nitrogen and the quinoline nitrogen), forming a stable five-membered ring complex. This chelated species can be a catalyst resting state, preventing it from participating in the catalytic cycle (oxidative addition, reductive elimination).[6][7] Functional groups like azo groups are also known to cause catalyst poisoning.[8]

To overcome this, you need to select a ligand that can compete effectively with your substrate for coordination to the palladium center. Sterically hindered, electron-rich phosphine ligands are often required.[6] Additionally, the choice of base and solvent is critical to modulate the reactivity and stability of the catalytic species.[9]

Troubleshooting Guide: Optimizing Buchwald-Hartwig Amination

Objective: To achieve efficient C-N coupling with this compound by mitigating catalyst inhibition.

Key Parameters for Optimization:

ParameterRecommendationRationale
Palladium Precatalyst Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a Pd(II) source that is easily reduced in situ, such as Pd(OAc)₂.Ensures the active Pd(0) species is available to initiate the catalytic cycle.[8]
Ligand Screen sterically bulky, electron-rich biarylphosphine ligands. Start with XPhos, RuPhos, or BrettPhos.[7]These ligands form stable, monoligated palladium complexes that are highly active and can outcompete substrate chelation, increasing the rate of reductive elimination.[6]
Base Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate is base-sensitive, consider weaker bases like K₂CO₃ or Cs₂CO₃, but expect slower reaction rates.[8]The base is crucial for deprotonating the amine to form the palladium-amido complex, a key intermediate in the catalytic cycle.[6]
Solvent Aprotic, non-polar solvents like toluene or dioxane are generally preferred.[9]These solvents have poor solubility for certain salts, which can sometimes be beneficial.[8] Solvent choice can significantly impact reaction rates and selectivity.[9]
Temperature Typically 80-110°C. Lower temperatures may be possible with highly active catalyst systems.Provides the necessary energy for oxidative addition and reductive elimination steps.
Experimental Protocol: Screening Ligands
  • Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add your aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol %), and the selected phosphine ligand (4-5 mol %).

  • Reagent Addition: To each vial, add this compound (1.2 equiv) and NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the vials and heat the reaction block to 100°C.

  • Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyze by LC-MS or TLC to determine the best performing ligand.

Troubleshooting Workflow

Buchwald_Hartwig_Troubleshooting start Low Conversion in Buchwald-Hartwig Reaction q1 Is the catalyst/ligand appropriate for a chelating substrate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base strong enough? a1_yes->q2 sol1 Switch to bulky, electron-rich ligands (e.g., XPhos, BrettPhos). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimal? a2_yes->q3 sol2 Use a stronger base like NaOtBu or K₃PO₄. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Reaction Optimized a3_yes->end sol3 Increase temperature to 100-120°C. Monitor for decomposition. a3_no->sol3 sol3->end

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Section 3: Reactions at the 3-Methyl Group

The methyl group at the C-3 position is not merely a spectator. It can participate in condensation reactions or be a target for C(sp³)-H activation, though the latter often requires chelation assistance from the 8-amino group.

Frequently Asked Questions (FAQs)

Q3: I'm trying to perform an aldol-type condensation with an aromatic aldehyde at the 3-methyl position, but the reaction is messy. I'm getting low yields and multiple products. How can I improve selectivity?

A3: The acidity of the C-3 methyl protons is relatively low. Forcing conditions (strong base, high temperature) are often required to generate the nucleophilic carbanion, but these conditions can also promote undesired side reactions. For instance, in a basic medium, condensation might be the primary pathway, while an acidic medium might favor other reactions with low yield.[10] A mixed solvent system, such as water and acetic acid in the presence of sodium acetate, can sometimes provide the right balance to achieve the desired condensation.[10]

Furthermore, transition-metal-catalyzed C-H activation provides a more modern and selective approach. The 8-amino group can act as an endogenous directing group, forming a cyclometalated intermediate that selectively activates the C-H bonds of the adjacent methyl group.[4][11] This strategy allows for functionalization under milder conditions compared to traditional condensation methods.

Troubleshooting Guide: Selective C-H Arylation of the 3-Methyl Group

This protocol is based on transition-metal-catalyzed methods that leverage the 8-amino group for directed C(sp³)-H activation.

Objective: To selectively arylate the 3-methyl group of this compound.

Materials:

  • This compound

  • Arylboronic acid (or other suitable aryl source)

  • Palladium(II) acetate (Pd(OAc)₂) or a similar Pd catalyst

  • An oxidant (e.g., Ag₂CO₃, benzoquinone)

  • A suitable solvent (e.g., trifluoroethanol, dioxane)

Step-by-Step Protocol:

  • Reactor Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (2.0-3.0 equiv), Pd(OAc)₂ (5-10 mol %), and the oxidant (2.0 equiv).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120°C. Stir for 12-24 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography.

Section 4: General Troubleshooting

Frequently Asked Questions (FAQs)

Q4: What is the best general method for purifying this compound and its derivatives, which are often basic and polar?

A4: Standard silica gel chromatography can be challenging due to the basicity of the amino and quinoline nitrogens, which can lead to significant tailing and poor separation. Two effective strategies are:

  • Acid-Base Extraction: This is an excellent first-pass purification to remove non-basic organic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl).[12] The amine will move into the aqueous phase as the ammonium salt. The aqueous layer can then be separated, basified with NaOH or NaHCO₃, and re-extracted with an organic solvent to recover the purified amine.[12]

  • Modified Chromatography: If chromatography is necessary, consider using a modified stationary or mobile phase. You can use silica gel that has been treated with triethylamine (by adding 1-2% Et₃N to your eluent) to "deactivate" the acidic silanol groups and reduce tailing. Alternatively, using alumina (neutral or basic) as the stationary phase can be very effective for basic compounds.

Purification Workflow

Purification_Workflow start Crude Reaction Mixture step1 Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->step1 step2 Extract with Aqueous Acid (e.g., 1M HCl) step1->step2 step3 Separate Layers step2->step3 org_phase Organic Phase: Contains non-basic impurities. (Discard) step3->org_phase aq_phase Aqueous Phase: Contains protonated amine. step3->aq_phase step4 Basify Aqueous Phase (e.g., with NaHCO₃ or NaOH) to pH > 9 aq_phase->step4 step5 Re-extract with Organic Solvent step4->step5 step6 Dry and Concentrate Organic Layer step5->step6 purity_check Check Purity (TLC, NMR, LC-MS) step6->purity_check is_pure Is it pure? purity_check->is_pure pure Pure Product is_pure->pure Yes chromatography Perform Column Chromatography (Alumina or Et₃N-treated Silica) is_pure->chromatography No chromatography->pure

Caption: General purification workflow for basic amine compounds.

Q5: Are there any specific stability or storage concerns for this compound?

A5: Yes. Like many aromatic amines, this compound can be sensitive to light and air.[13] Over time, it may darken due to oxidation. For long-term storage, it is best kept in an amber vial under an inert atmosphere (nitrogen or argon) and refrigerated. It is slightly soluble in water and may be incompatible with strong oxidizing agents and strong acids.[13][14]

References

  • ResearchGate. Optimization of reaction conditions for preparation of 3a. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides via C(sp3)-H Activation. [Link]

  • PubMed. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • PubChem. 8-Methylquinoline. [Link]

  • MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • ResearchGate. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines | Request PDF. [Link]

  • ResearchGate. Optimization of Reaction Conditions for Direct Amination. [Link]

  • ACS Publications. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

  • PubMed Central. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

  • National Institutes of Health. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

  • PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • National Institutes of Health. 3-Methylquinolin-8-ol. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • MDPI. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

Sources

Technical Support Center: Improving the Purity of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex purification challenges, this guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Methylquinolin-8-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the purification process. This resource is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter in the lab, designed to empower you with the expertise to achieve high purity for this critical chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have just synthesized this compound and the crude product is a dark oil/solid. What are the likely impurities I need to remove?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, syntheses like the Doebner-von Miller or related Skraup reactions, which involve acid catalysis and high temperatures, can generate a complex mixture of byproducts.

  • Starting Materials & Intermediates: Unreacted precursors or partially cyclized intermediates are common. For instance, if starting from an aminocresol and an α,β-unsaturated aldehyde, you may have residual starting materials.

  • Isomeric Byproducts: The cyclization step can sometimes lead to the formation of other isomers of methyl-amino quinolines, which can be challenging to separate due to their similar polarities.

  • Polymerization Products: The harsh, acidic conditions of many quinoline syntheses can lead to the formation of tarry, polymeric materials.[1]

  • Oxidation/Degradation Products: Aromatic amines are susceptible to oxidation, which can occur during the reaction, workup, or even storage.[2][3] This often results in the formation of colored impurities. The presence of residual oxidizing agents from the synthesis can exacerbate this issue.[4]

A preliminary analysis by Thin-Layer Chromatography (TLC) and ¹H NMR is crucial to get an initial assessment of the complexity of your crude mixture.

Q2: My primary goal is high purity (>99%). Should I use recrystallization or column chromatography?

A2: The choice between these two cornerstone purification techniques depends on the state of your crude product and the nature of the impurities. The following decision tree can guide your selection.

G start Assess Crude Material (TLC, NMR, Physical State) is_solid Is the crude material a solid (>85% pure by NMR)? start->is_solid is_complex Does TLC show multiple, closely-spaced spots? start->is_complex If Oil or <85% pure is_solid->is_complex Yes recrystallize Attempt Recrystallization is_solid->recrystallize No is_complex->recrystallize No column Perform Column Chromatography is_complex->column Yes pre_purify Consider preliminary purification (e.g., acid-base extraction) then Column Chromatography G cluster_0 Chromatography Optimization Workflow tlc_start 1. Run TLC with standard eluent (e.g., Hexane/EtOAc) observe_streak Does the spot streak? tlc_start->observe_streak add_tea 2. Add 1% Triethylamine (TEA) to the eluent and re-run TLC observe_streak->add_tea Yes check_rf Is Rf between 0.2-0.4? observe_streak->check_rf No (Good Peak Shape) add_tea->check_rf run_column 4. Run Flash Column with optimized eluent + TEA check_rf->run_column Yes adjust_polarity 3. Adjust solvent polarity (e.g., change Hex/EtOAc ratio) check_rf->adjust_polarity No adjust_polarity->check_rf use_alt_phase Consider alternative phase (Amine-Silica, Alumina) adjust_polarity->use_alt_phase If still no separation

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. The following information is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the quinoline ring system to form 3-methyl-8-nitroquinoline, commonly via a Doebner-von Miller or Skraup reaction. The second step is the reduction of the nitro group to an amine.

Synthesis_Workflow 2-Nitroaniline 2-Nitroaniline Step1 Step 1: Doebner-von Miller or Skraup Reaction 2-Nitroaniline->Step1 Crotonaldehyde Crotonaldehyde Crotonaldehyde->Step1 Intermediate 3-Methyl-8-nitroquinoline Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Part 1: Synthesis of 3-Methyl-8-nitroquinoline (Doebner-von Miller/Skraup Reaction)

This initial cyclization reaction is often the most challenging step, with the potential for low yields and significant side product formation.

Q1: My Doebner-von Miller/Skraup reaction is producing a large amount of black, intractable tar, and the yield of 3-methyl-8-nitroquinoline is very low. What's causing this, and how can I fix it?

A1: Tar formation is the most common issue in these reactions and is primarily caused by the acid-catalyzed polymerization of crotonaldehyde.[1][2] The highly acidic and often high-temperature conditions promote self-condensation and other side reactions of the α,β-unsaturated aldehyde.

Troubleshooting Strategies:

  • Control Reaction Temperature: Avoid excessive heating. The reaction is often exothermic, so it's crucial to control the temperature to prevent runaway polymerization.[2]

  • Slow Addition of Crotonaldehyde: Instead of adding all the crotonaldehyde at once, add it dropwise to the heated reaction mixture. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway over polymerization.[1]

  • Use of a Moderator: In the Skraup variation, the addition of a mild Lewis acid like ferrous sulfate (FeSO₄) can help to moderate the reaction's exothermicity and reduce charring.[2][3]

  • Solvent Considerations: While often run neat, using a high-boiling inert solvent can sometimes help with temperature control and reduce tar formation.

Q2: Besides tar, what are the common side products I should be aware of in the synthesis of 3-methyl-8-nitroquinoline?

A2: The primary side products, other than polymeric material, often arise from incomplete reaction or alternative reaction pathways of the intermediates.

  • Partially Hydrogenated Quinolines: The final step of the Doebner-von Miller and Skraup syntheses is an in-situ oxidation of a dihydroquinoline intermediate. If the oxidation is incomplete, you may isolate 3-methyl-1,2-dihydro-8-nitroquinoline as a significant impurity.[1]

    • Solution: Ensure a sufficient amount of the oxidizing agent (often the nitro compound of the starting aniline or an external oxidant) is present.[1]

  • Michael Adducts: The initial Michael addition of the aniline to crotonaldehyde may not proceed to cyclization and can be a source of impurities if the reaction is not driven to completion.

Side_Reactions Crotonaldehyde Crotonaldehyde Polymerization Polymerization (Tar) Crotonaldehyde->Polymerization [Strong Acid, High Temp] Desired_Reaction Desired Reaction with 2-Nitroaniline Crotonaldehyde->Desired_Reaction Dihydroquinoline Incomplete Oxidation (Dihydroquinoline Impurity) Desired_Reaction->Dihydroquinoline [Insufficient Oxidant]

Caption: Competing reaction pathways for crotonaldehyde.

Part 2: Catalytic Hydrogenation of 3-Methyl-8-nitroquinoline

The reduction of the nitro group is generally a cleaner transformation, but several issues can arise that prevent a complete and selective reaction.

Q3: My catalytic hydrogenation of 3-methyl-8-nitroquinoline is very slow or has stalled completely. What are the likely causes?

A3: A stalled hydrogenation is a common problem and can usually be attributed to catalyst deactivation or issues with the reaction setup.

Potential Cause Explanation & Solution
Catalyst Poisoning The catalyst (e.g., Pd/C) can be poisoned by impurities carried over from the previous step, such as sulfur-containing compounds or residual starting materials. Solution: Purify the 3-methyl-8-nitroquinoline intermediate before hydrogenation. If poisoning is suspected mid-reaction, filtering the reaction mixture and adding fresh catalyst may help.
Poor Quality Catalyst The catalyst may be old or have been improperly handled, leading to reduced activity. Solution: Use a fresh batch of catalyst.
Insufficient Agitation Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which limits the reaction rate. Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.
Air Leak in the System Oxygen can deactivate the catalyst. Solution: Ensure all joints in your hydrogenation apparatus are well-sealed. Purge the system thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

Q4: I am observing over-reduction or other side products during the hydrogenation. How can I improve the selectivity?

A4: While the reduction of a nitro group is generally selective, over-reduction of the quinoline ring can occur under harsh conditions.

  • Over-reduction to Tetrahydroquinoline: Prolonged reaction times, high hydrogen pressure, or highly active catalysts (like platinum oxide) can lead to the reduction of the quinoline core, yielding 3-methyl-1,2,3,4-tetrahydroquinolin-8-amine.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use a milder catalyst like 10% Pd/C and conduct the reaction at or near atmospheric pressure.

  • Dehalogenation (if applicable): If your quinoline scaffold contains halogen substituents, these can be susceptible to hydrogenolysis.

    • Solution: Use a less active catalyst or a catalyst poison to increase selectivity.

Part 3: Purification of this compound

The final product is a basic amine, which can present challenges during purification, particularly with column chromatography on silica gel.

Q5: I am having difficulty purifying this compound by column chromatography on silica gel. The compound is streaking badly and my yield is low.

A5: The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This causes the observed streaking (tailing) and can lead to irreversible adsorption of the product on the column.

Troubleshooting Column Chromatography:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (Et₃N) in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[4]

  • Use of Alternative Stationary Phases:

    • Amine-functionalized silica: This is an excellent alternative as the basic surface of the stationary phase minimizes interactions with the amine product, often allowing for purification with simple hexane/ethyl acetate gradients without the need for basic additives.[5]

    • Alumina (basic or neutral): Alumina can be a good choice for the purification of basic compounds.

  • Solvent System Selection: For TLC analysis to determine the optimal mobile phase, a good starting point is a mixture of ethyl acetate and hexanes. If the compound is more polar, dichloromethane and methanol can be used. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.[4]

Q6: I am trying to purify my this compound by recrystallization, but I am struggling to find a suitable solvent.

A6: Finding the right recrystallization solvent is often a matter of trial and error. A good recrystallization solvent will dissolve your compound when hot but not when cold.[6]

Recrystallization Troubleshooting:

  • Solvent Screening: Test a range of solvents with varying polarities. Common choices for amines include ethanol, methanol, isopropanol, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Inducing Crystallization: If your solution is supersaturated but no crystals are forming, try the following:

    • Scratch the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound.

    • Cool the solution slowly. Rapid cooling can cause the product to "oil out" rather than crystallize.

  • Purity: If the crude product is highly impure, it may be difficult to crystallize. A quick preliminary purification by passing it through a short plug of silica or alumina might be necessary.

Q7: My final product, this compound, is darkening in color upon storage. Is this normal, and how can I prevent it?

A7: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities over time.

Stability and Storage:

  • Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Protection from Light: Store the compound in an amber vial or in a dark place, as light can also promote degradation.

  • Low Temperature: Storing the product at a low temperature (e.g., in a refrigerator or freezer) can slow down the rate of degradation.

References

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025).
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem.
  • Skraup reaction. (n.d.). Wikipedia.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • What is the complete procedure for Doebner-von miller reaction? (2018).
  • Skraup synthesis. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine. (n.d.). Benchchem.
  • Process for the preparation of quinolines. (n.d.).
  • The Skraup Synthesis of Quinolines. (n.d.).
  • Application Notes and Protocols: The Use of Crotonaldehyde in the Synthesis of Pharmaceutical Intermedi
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing.
  • Column Chrom
  • Crotonaldehyde. (n.d.). Celanese.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Workup: Amines. (n.d.). University of Rochester Department of Chemistry.
  • Crotonaldehyde. (n.d.). NCBI.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.). MDPI.
  • How to choose the best solution for column chromatography? (2019).
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Purification, crystallization and preliminary X-ray crystallographic analysis of a methanol dehydrogenase from the marine bacterium Methylophaga aminisulfidivorans MPT. (n.d.). NIH.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PubMed Central.
  • Amine workup. (2024). Reddit.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PubMed Central.
  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2025).
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylquinolin-8-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will delve into the causality behind common side reactions, provide validated troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.

The synthesis of this compound is typically achieved in two primary stages, each with its own set of potential side reactions:

  • Stage 1: Quinoline Ring Formation. Construction of the 3-methyl-8-nitroquinoline core, often via a Skraup or Doebner-von Miller reaction.

  • Stage 2: Nitro Group Reduction. Conversion of the 8-nitro group to the target 8-amino group.

This guide is structured to address specific issues you might encounter in each stage, providing a clear path from problem identification to resolution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most established route involves the synthesis of an intermediate, 3-methyl-8-nitroquinoline, which is then reduced to the final product. The initial quinoline synthesis is often accomplished using the Skraup-Doebner-von Miller reaction , which involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] For 3-methyl-8-nitroquinoline, a suitable starting material would be 2-methyl-6-nitroaniline, which upon reaction with an α,β-unsaturated aldehyde or ketone (like crotonaldehyde, formed in situ), yields the desired quinoline core. The subsequent step is the selective reduction of the nitro group.

Q2: What are the primary side reactions during the quinoline ring formation (Stage 1)?

The Skraup reaction is notoriously vigorous and can lead to several side products.[3][4] The main challenges are:

  • Polymerization and Tar Formation: The reaction is highly exothermic, especially during the dehydration of glycerol to acrolein, which can polymerize if the temperature is not strictly controlled.[2][5]

  • Formation of Isomers: Depending on the starting aniline, cyclization can occur at different positions, leading to a mixture of quinoline isomers. For instance, a Skraup reaction on m-toluidine yields a mixture of 5- and 7-methylquinoline.[6]

  • Over-oxidation or Incomplete Oxidation: The oxidizing agent (traditionally nitrobenzene or arsenic acid) must be present in the correct stoichiometry to facilitate the final aromatization step without causing unwanted oxidation of other parts of the molecule.[5]

Q3: What are the common byproducts during the nitro group reduction (Stage 2)?

The reduction of the nitro group is generally a high-yielding reaction, but potential issues include:

  • Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the formation of nitroso or hydroxylamine intermediates.

  • Over-reduction of the Quinoline Ring: Using overly harsh reduction conditions (e.g., high-pressure catalytic hydrogenation) can saturate the heterocyclic ring, leading to tetrahydroquinoline derivatives.

  • Byproducts from the Reducing Agent: Certain reducing agents, like SnCl2, require careful workup to remove inorganic salts, which can contaminate the final product if not handled properly.

Q4: How can I best monitor reaction progress and identify side products?

Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring. Use a suitable eluent system (e.g., Hexane:Ethyl Acetate) to resolve the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize spots. For structural confirmation of isolated byproducts, NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.

Section 2: Troubleshooting Guide: Stage 1 - Skraup/Doebner-von Miller Cyclization

This stage involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring. The reaction mechanism proceeds via a conjugate addition, followed by cyclization and dehydration, and finally oxidation to the aromatic quinoline.[1]

Problem: Polymerization and Extensive Tar Formation

Causality: The classic Skraup synthesis uses concentrated sulfuric acid to dehydrate glycerol into acrolein.[2] This step is extremely exothermic and difficult to control. Acrolein is volatile and readily polymerizes under these harsh acidic and high-temperature conditions, resulting in a low yield of the desired product and a difficult-to-purify tarry reaction mass.

Troubleshooting and Mitigation:

  • Temperature Control is Critical: The reaction must be cooled, and reagents must be added slowly and in a controlled manner to dissipate the heat generated. Maintain the temperature below 120°C.

  • Use of a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and more controllable.[5]

  • Alternative Reagents (Doebner-von Miller Modification): Instead of generating acrolein in situ from glycerol, use a more stable α,β-unsaturated precursor like crotonaldehyde directly. This avoids the violent dehydration step and provides better control over the reaction.[7]

  • Solvent Choice: Using a high-boiling solvent can help to better regulate the reaction temperature.

Workflow Diagram: Controlled Skraup Reaction Setup

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Aniline Precursor (e.g., 2-Methyl-6-nitroaniline) vessel Reaction Vessel (3-Neck Flask, Mechanical Stirrer) reagents->vessel acid Conc. H₂SO₄ acid->vessel moderator FeSO₄ (Optional) moderator->vessel addition Slow, Dropwise Addition of α,β-Unsaturated Carbonyl (or Glycerol) vessel->addition Cooling heating Controlled Heating (Maintain T < 120°C) addition->heating Monitor Exotherm oxidant Add Oxidizing Agent (e.g., Nitrobenzene) heating->oxidant quench Quench on Ice oxidant->quench After reaction completion neutralize Neutralize with Base (e.g., NaOH, Na₂CO₃) quench->neutralize extract Extract with Organic Solvent (e.g., DCM, Toluene) neutralize->extract purify Purification (Column Chromatography or Recrystallization) extract->purify G cluster_selective Selective Reduction cluster_nonselective Non-Selective Reduction start 3-Methyl-8-nitroquinoline product This compound (Desired Product) start->product SnCl₂/HCl Fe/AcOH Na₂S₂O₄ side_product 3-Methyl-1,2,3,4-tetrahydro- quinolin-8-amine (Over-reduction Side Product) start->side_product H₂/Pd-C (High P, High T)

Caption: Pathways for selective and non-selective reduction of the nitro group.

Section 4: Experimental Protocols & Data Summary
Protocol 1: Synthesis of 3-Methyl-8-nitroquinoline (Doebner-von Miller approach)

This protocol is an illustrative example. Researchers should adapt it based on available literature and laboratory safety protocols.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-methyl-6-nitroaniline (10.0 g, 65.7 mmol) and concentrated hydrochloric acid (50 mL).

  • Reagent Addition: While stirring vigorously, slowly add crotonaldehyde (11.5 g, 164 mmol) dropwise via the dropping funnel over 30 minutes. An exotherm will be observed; maintain the temperature below 90°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100-110°C) and maintain for 3 hours. Monitor the reaction progress by TLC (Eluent: 4:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice. Slowly neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is ~8-9.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 3-methyl-8-nitroquinoline as a pale yellow solid.

Protocol 2: Reduction to this compound
  • Reaction Setup: In a 500 mL round-bottom flask, suspend 3-methyl-8-nitroquinoline (10.0 g, 53.1 mmol) in ethanol (200 mL).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (36.0 g, 159 mmol).

  • Reaction: Heat the mixture to reflux with stirring for 2 hours. The solution should become clear. Monitor the disappearance of the starting material by TLC (Eluent: 2:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water (100 mL) and carefully basify with a 40% NaOH solution until the pH is >10. The tin salts will precipitate.

  • Isolation: Filter the mixture to remove the inorganic solids. Extract the aqueous filtrate with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Data Summary: Troubleshooting Table
Side Reaction/ProductProbable CauseIdentification MethodRecommended Corrective Action
Tar/Polymer Uncontrolled exotherm in Skraup reaction; polymerization of acrolein.Visual observation; insoluble black solid.Maintain strict temperature control (<120°C); use a moderator (FeSO₄); use crotonaldehyde instead of glycerol.
Isomeric Quinolines Poor regioselectivity of the starting aniline.NMR (distinct aromatic signals), GC-MS.Use a starting aniline with appropriate blocking groups or directing groups to favor the desired cyclization.
Nitroso/Hydroxylamine Intermediates Incomplete reduction of the nitro group.TLC (spots with different Rf than start/product), MS (M+ peak corresponds to intermediate).Increase reaction time; add a slight excess of reducing agent; ensure adequate heating.
Tetrahydroquinoline Byproduct Over-reduction of the quinoline ring.NMR (aliphatic signals in the 1.5-3.5 ppm range), MS (M+2 or M+4 peaks).Use chemoselective reducing agents (SnCl₂, Fe/AcOH); avoid high-pressure hydrogenation.
References
  • 3-Methyl-8-nitroquinoline | Properties, Safety Data, Applications . Autech Industry Co., Limited. [Link]

  • Doebner–Miller reaction . Wikipedia. [Link]

  • Synthesis of 8-methylquinoline . PrepChem.com. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism . YouTube. [Link]

  • Synthesis of quinolines . Organic Chemistry Portal. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry . Brieflands. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis . Molecules. [Link]

  • Process for preparing quinoline bases.
  • Skraup Synthesis . Name-Reaction.com. [Link]

Sources

Technical Support Center: Purification of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 3-Methylquinolin-8-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in the purification of heterocyclic amines.

Understanding the Challenges

This compound, a substituted quinoline, presents a unique set of purification challenges primarily due to the basicity of its two nitrogen atoms (the quinoline ring nitrogen and the 8-amino group). This basicity can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation, tailing peaks, and even decomposition of the target compound. Furthermore, the aromatic nature of the quinoline ring system can lead to the formation of colored impurities through oxidation.

This guide will walk you through logical, step-by-step approaches to tackle these issues, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: My compound is streaking badly on the silica gel column and I'm getting poor separation.

Question: I'm trying to purify this compound using a standard silica gel column with a hexane/ethyl acetate gradient, but my compound is streaking severely down the column, and I can't resolve it from impurities. What's causing this and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like this compound on standard silica gel. The root cause is the acidic nature of the silica gel surface, which contains silanol groups (Si-OH). These acidic sites can protonate the basic nitrogen atoms of your compound, leading to strong, often irreversible, binding. This results in the observed streaking (tailing) and poor separation.

Here are several effective strategies to mitigate this issue:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile base to your mobile phase.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to your eluent mixture. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without strong ionic interactions. Always perform a small-scale trial on a Thin Layer Chromatography (TLC) plate with the basic modifier to see if it improves the spot shape before committing to a column.

  • Switch to a Different Stationary Phase: If deactivation of silica is insufficient or introduces other issues, consider using a less acidic or basic stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative for purifying basic compounds. Basic alumina is generally preferred for strongly basic compounds. You will likely need to re-optimize your solvent system, as the polarity of alumina differs from silica.

  • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase (C18) column chromatography can be a powerful alternative. The separation is based on hydrophobic interactions rather than polar interactions, thus avoiding the issues with acidic silanols. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring all amine functionalities are protonated.

Issue 2: My purified this compound is a colored oil/solid, but I expect a pure, crystalline material.

Question: After column chromatography, my this compound is a dark oil or discolored solid. How can I remove the color and obtain a pure, crystalline product?

Answer:

The development of color in quinoline derivatives is often due to the formation of oxidized impurities, which are typically highly conjugated and intensely colored. These can form during the synthesis, work-up, or even during purification if exposed to air and light for extended periods.

Here are some methods to address this:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Protocol: Dissolve your impure this compound in a suitable hot solvent (e.g., ethanol, isopropanol, or toluene). Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution. Be cautious as adding charcoal to a boiling solution can cause it to bump violently. Swirl the mixture for a few minutes and then perform a hot filtration through a pad of Celite® or a fluted filter paper to remove the charcoal. The resulting filtrate should be significantly less colored. You can then proceed with recrystallization.

  • Recrystallization: This is a powerful technique for both removing colored impurities and obtaining a crystalline product. The key is to find a suitable solvent or solvent system.

    • Solvent Selection: An ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider solvent systems like:

      • Ethanol/Water

      • Isopropanol/Water

      • Toluene/Hexane

      • Ethyl Acetate/Hexane

    • Two-Solvent Recrystallization Protocol (e.g., Toluene/Hexane):

      • Dissolve the impure compound in the minimum amount of hot toluene (the "good" solvent).

      • While the solution is still hot, add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness.

      • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Issue 3: I'm struggling to remove a very polar impurity.

Question: My this compound is contaminated with a polar impurity that either stays at the baseline on TLC or streaks up with my product. How can I get rid of it?

Answer:

Removing highly polar impurities can be challenging with normal-phase chromatography. Here are a couple of strategies:

  • Acid-Base Extraction: This is a classic and highly effective technique for separating amines from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

      • Separate the layers.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer to a pH > 10 with a base like 10% NaOH or saturated NaHCO₃. This will deprotonate your compound, causing it to precipitate or allowing it to be extracted back into an organic solvent.

      • Extract the now basic aqueous layer multiple times with an organic solvent.

      • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amine.

  • Salt Formation and Recrystallization: You can selectively crystallize your product as a salt, leaving more soluble impurities behind.

    • Protocol: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, isopropanol). Add a solution of an acid (e.g., HCl in ether, or a solution of oxalic acid or tartaric acid) dropwise to precipitate the corresponding salt of this compound. The salt can then be collected by filtration and recrystallized. The free base can be regenerated by dissolving the salt in water, basifying, and extracting as described above.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for this compound?

A good starting point for a TLC solvent system is a mixture of a non-polar solvent and a polar solvent. For this compound, we recommend starting with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. To improve the spot shape and reduce tailing, add 1-2% triethylamine to the eluent. Adjust the ratio of the solvents to achieve an Rf value of 0.2-0.4 for your product. For more polar systems, a mixture of Dichloromethane:Methanol (e.g., 95:5) with a small amount of ammonia can also be effective.

Q2: Can I use reverse-phase HPLC to check the purity of my this compound?

Yes, reverse-phase HPLC is an excellent method for assessing the purity of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. To ensure good peak shape for the basic amine, it is crucial to use an acidic modifier in the mobile phase, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A gradient elution from a lower to a higher percentage of the organic solvent is typically used to separate impurities with a wide range of polarities.

Q3: My compound seems to be decomposing on the rotovap. How can I avoid this?

This compound, like many amines, can be sensitive to heat and prolonged exposure to air, which can lead to oxidation and decomposition. To minimize this, always use the lowest possible temperature on your rotary evaporator that allows for efficient solvent removal. It is also beneficial to use a water aspirator or a diaphragm pump with moderate vacuum rather than a high-vacuum pump to avoid bumping and to allow for better temperature control. If your compound is particularly sensitive, consider removing the solvent under a stream of nitrogen at room temperature.

Q4: What are the likely impurities from the synthesis of this compound?

The impurities will depend on the synthetic route used. Common syntheses for quinolines include the Skraup, Doebner-von Miller, and Combes reactions[1][2][3]. For the synthesis of a substituted 8-aminoquinoline, a common route involves the nitration of the corresponding 3-methylquinoline followed by reduction of the nitro group.

Potential impurities could include:

  • Unreacted starting materials: e.g., 3-methyl-8-nitroquinoline.

  • Byproducts from side reactions: Depending on the specific reagents and conditions, these could include isomers or over-alkylated products.

  • Reagents and catalysts: Residual acids, bases, or metal catalysts from the reaction.

  • Oxidation products: Formed during workup or purification.

Understanding the likely impurities from your specific synthesis is key to choosing the most effective purification strategy.

Experimental Protocols & Data

Protocol 1: Column Chromatography with Deactivated Silica Gel

This protocol describes a general procedure for the purification of this compound using silica gel chromatography with a basic modifier.

  • TLC Analysis:

    • Prepare a TLC chamber with a solvent system of 80:20:1 Hexane:Ethyl Acetate:Triethylamine.

    • Dissolve a small amount of your crude this compound in dichloromethane and spot it on a silica gel TLC plate.

    • Develop the plate and visualize under UV light (254 nm and 365 nm).

    • Adjust the solvent ratio to achieve an Rf of ~0.3 for the product spot, ensuring it is well-separated from major impurities.

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent and triethylamine under reduced pressure, preferably at a low temperature, to obtain the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate with 1-2% Triethylamine
Gradient Isocratic or a shallow gradient
Detection UV (254 nm and/or 365 nm)
Visualization of Purification Workflow

Purification_Workflow Crude Crude this compound TLC TLC Analysis (e.g., 8:2 Hex:EtOAc + 1% Et3N) Crude->TLC Decision Good Separation on TLC? TLC->Decision Column Column Chromatography (Deactivated Silica or Alumina) Decision->Column Yes Acid_Base Acid-Base Extraction Decision->Acid_Base No, Polar Impurities Fractions Collect & Analyze Fractions Column->Fractions Pure_Column Pure Product (from column) Fractions->Pure_Column Recrystallize Recrystallization (e.g., EtOH/Water or Toluene/Hexane) Pure_Column->Recrystallize Final_Product Pure, Crystalline Product Recrystallize->Final_Product Acid_Base->Crude Re-evaluate Impure_Polar Polar Impurities Present?

Caption: A general workflow for the purification of this compound.

References

  • Thin Layer Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

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degradation of 3-Methylquinolin-8-amine and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methylquinolin-8-amine

Welcome to the technical support guide for this compound (3-MQ-8-A). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on preventing and troubleshooting its degradation. This guide provides in-depth, experience-driven advice to ensure the integrity of your experiments and the quality of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the primary reasons for its instability.

Q1: What is this compound and why is it susceptible to degradation?

A1: this compound (CAS No. 7496-93-7) is an aromatic amine derivative of quinoline. Its structure, featuring an electron-rich aromatic ring system and a primary amine group (-NH2) at the 8-position, makes it inherently susceptible to oxidative degradation. Aromatic amines, in general, are known to oxidize when exposed to air (oxygen), light, and heat, leading to the formation of highly colored impurities and a loss of compound integrity.[1][2] The quinoline nucleus itself can also undergo various metabolic or environmental degradation reactions, often starting with hydroxylation.[3][4]

Q2: What are the visible signs of this compound degradation?

A2: The most common and immediate sign of degradation is a distinct color change. Pure this compound is typically a pale yellow or light-colored solid. Upon oxidation, it will darken progressively, turning yellow-brown, dark brown, or even black.[2] This color change is a direct indicator of the formation of oxidized oligomeric or polymeric impurities. In solution, you may also observe the formation of precipitates over time.

Q3: How does degradation impact experimental results?

A3: Using a degraded sample of this compound can severely compromise your research. The presence of impurities can lead to:

  • Inaccurate Quantification: The actual concentration of the active compound will be lower than expected, leading to errors in dose-response curves, kinetic studies, or formulation preparations.

  • Side Reactions: Degradation products can be reactive and may interfere with your intended chemical reaction, leading to unexpected byproducts.

  • Altered Biological Activity: Impurities may have their own biological effects (or toxicity), confounding the results of cellular or in-vivo assays.[5]

  • Analytical Interference: Degradation products will appear as extra peaks in analytical chromatograms (e.g., HPLC, LC-MS), complicating analysis and purification.[3]

Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section is formatted to help you diagnose and resolve specific problems you may encounter during your work.

Issue 1: My solid 3-MQ-8-A has darkened in its container.

  • Q: What caused my solid compound to change color during storage?

    • A: This is a classic sign of air oxidation.[1][2] The likely cause is improper storage, such as a container that was not securely sealed or was not purged with an inert gas before storage. Repeatedly opening the container in a normal lab atmosphere introduces both oxygen and moisture, accelerating degradation.

  • Q: Can I still use the darkened material?

    • A: For applications requiring high purity (e.g., synthesis of pharmaceutical candidates, quantitative biological assays), it is strongly advised to use a fresh, pure lot.[2] If this is not possible and the application is less sensitive, you may attempt to purify a small amount by recrystallization or column chromatography. However, you must first validate the purity of the recovered material using appropriate analytical methods (see Section 3).

  • Q: How can I prevent this from happening in the future?

    • A: Strict adherence to proper storage protocols is critical. Store the compound under an inert atmosphere (argon or nitrogen), tightly sealed, protected from light (in an amber vial or stored in a dark cabinet), and at a recommended low temperature (e.g., 2-8°C).[2][6][7] For long-term storage, consider subdividing the material into smaller, single-use vials to minimize repeated exposure of the bulk stock.

Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution.

  • Q: I just dissolved my 3-MQ-8-A, but the chromatogram is already showing impurity peaks. Why?

    • A: This can be due to two main reasons:

      • Pre-existing Degradation: The solid you started with may have already been partially degraded (see Issue 1).

      • Solvent-Induced Degradation: The solvent itself or contaminants within the solvent (like dissolved oxygen or peroxides) can cause rapid degradation upon dissolution. Some solvents, especially ethers like THF or dioxane, can accumulate peroxides over time, which are potent oxidizing agents.

  • Q: How do I identify the source of the problem?

    • A: First, analyze a sample of your solvent alone (a "blank" run) to check for contaminants. If the solvent is clean, the issue is likely with the solid compound. To confirm solvent-induced degradation, prepare a solution using freshly degassed, high-purity solvent and analyze it immediately. Compare this to a solution prepared in non-degassed solvent that has been allowed to sit for an hour. A significant increase in impurity peaks in the latter sample points to solvent-driven oxidation.

  • Q: What is the best practice for preparing solutions?

    • A: Always use high-purity (e.g., HPLC or LC-MS grade) solvents. Before use, degas the solvent by sparging with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[1] Prepare solutions fresh for each experiment and use them as quickly as possible. If a stock solution must be stored, store it under an inert atmosphere in a tightly sealed vial at low temperature.

Issue 3: The color of my reaction mixture darkens significantly after adding 3-MQ-8-A.

  • Q: My reaction was light-colored, but turned dark brown immediately after adding the amine. What's happening?

    • A: This indicates a rapid degradation process, likely caused by incompatible reagents or reaction conditions. The primary culprits are often strong oxidizing agents, incompatible pH levels, or exposure to air at elevated temperatures.[8]

  • Q: How can I troubleshoot this reaction?

    • A: Review all components of your reaction. Are there any known oxidizing agents present? Is the reaction run under air? Aromatic amines are sensitive to oxidation, so running the reaction under an inert atmosphere (nitrogen or argon) is often mandatory.[1] Consider the pH of your mixture; highly acidic or basic conditions can sometimes promote degradation pathways. If possible, perform the reaction at a lower temperature.

  • Q: Is there a way to protect the amine group during the reaction?

    • A: Yes, if your reaction chemistry allows, you can use a "protecting group." The amine can be converted into a more stable functional group, like an amide, which is resistant to oxidation.[9] After the reaction is complete, the protecting group can be removed to regenerate the amine. A common method is acylation with acetic anhydride to form the acetamide, which can later be removed under basic conditions.[9]

Section 3: Protocols & Methodologies

This section provides detailed, step-by-step protocols for key workflows to ensure the stability of this compound.

Protocol 1: Safe Handling and Storage of Solid this compound

This protocol is designed to be a self-validating system; adherence guarantees minimized exposure to degradative elements.

  • Work Environment: Whenever possible, handle the solid compound inside a glovebox or glove bag filled with an inert gas (argon or nitrogen). If a glovebox is unavailable, work quickly and efficiently in a well-ventilated fume hood.

  • Aliquotting: Upon receiving a new bottle, avoid using the bulk container for daily experiments. Instead, immediately aliquot the powder into several smaller, pre-weighed amber glass vials appropriate for single or short-term use.

  • Inerting: Before sealing each new aliquot, flush the vial with a gentle stream of nitrogen or argon for at least 30 seconds to displace all air.[1]

  • Sealing: Use vials with PTFE-lined caps. After flushing, seal the vial tightly. For extra protection, wrap the cap junction with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of aliquotting, and weight.

  • Storage: Store the sealed vials in a desiccator at 2-8°C, protected from light.[2] The desiccator prevents moisture condensation on the cold vial when it is removed from the refrigerator.

Protocol 2: Preparation and Storage of a Stock Solution

This protocol minimizes degradation during and after dissolution.

  • Solvent Preparation: Select a high-purity, anhydrous grade solvent. Transfer the required volume to a flask and degas it by sparging with nitrogen or argon for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for maximum oxygen removal.

  • Weighing: Briefly remove one of the pre-prepared aliquots of solid 3-MQ-8-A from storage. Allow it to warm to room temperature before opening to prevent water condensation on the solid. Weigh the required amount quickly.

  • Dissolution: Add the solid to your dissolution vessel. Using a cannula or a syringe, add the degassed solvent to the solid under a positive pressure of inert gas.

  • Storage of Solution: If the stock solution must be stored, use a vial with a PTFE-lined septum cap. Flush the headspace of the vial with inert gas before storing at 2-8°C. For best results, use the solution within 24 hours.

Protocol 3: Analytical QC for Detecting Degradation by HPLC

This method allows you to assess the purity of your compound.

  • System Preparation:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase: A common mobile phase for quinoline derivatives is a mixture of methanol and water (e.g., 40:60 v/v) with a small amount of acid, such as 0.1% formic acid, to improve peak shape.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a relevant wavelength (e.g., 275 nm, determined by a UV scan of a pure sample).[3]

  • Sample Preparation: Prepare a dilute solution of your 3-MQ-8-A (approx. 100 µg/mL) in the mobile phase.

  • Injection: Inject 10-20 µL onto the column.

  • Analysis: A pure sample should yield a single, sharp major peak. The appearance of multiple smaller peaks, especially if the sample has a visible color, is indicative of degradation. The purity can be estimated by the area percentage of the main peak. For a high-quality sample, this should be >98%.

Visualizations

Diagram 1: Potential Oxidative Degradation Pathway

This diagram illustrates a simplified, hypothetical pathway for the air oxidation of the amine group, a common degradation route for aromatic amines.

DegradationPathway cluster_main Oxidative Degradation of this compound A This compound (Pale Yellow Solid) B Oxidized Intermediates (e.g., Nitroso, Imino) A->B O₂, Light, Heat C Colored Degradation Products (Oligomers/Polymers) (Dark Brown) B->C Further Oxidation/ Polymerization

Caption: A simplified model of oxidative degradation.

Diagram 2: Troubleshooting Workflow for Compound Degradation

This flowchart provides a logical sequence for diagnosing and addressing suspected degradation.

TroubleshootingWorkflow Start Observation: Unexpected Result (e.g., Color Change, Extra Peaks) Check_Solid Q: Is the solid starting material discolored? Start->Check_Solid Check_Solution Q: Does the problem appear only after dissolution? Check_Solid->Check_Solution No Solid_Yes Likely Cause: Improper long-term storage. (Air/Light/Heat Exposure) Check_Solid->Solid_Yes Yes Check_Reaction Q: Does the problem appear during a reaction? Check_Solution->Check_Reaction No Solution_Yes Likely Cause: Solvent contamination (O₂, peroxides) or instability in solution. Check_Solution->Solution_Yes Yes Reaction_Yes Likely Cause: Incompatible reagents (oxidants) or conditions (air, heat). Check_Reaction->Reaction_Yes Yes Action_Solid Action: 1. Procure fresh compound. 2. Implement strict storage protocol (Inert gas, low temp, dark). Solid_Yes->Action_Solid Action_Solution Action: 1. Use high-purity, degassed solvents. 2. Prepare solutions fresh before use. Solution_Yes->Action_Solution Action_Reaction Action: 1. Run reaction under inert gas. 2. Check reagent compatibility. 3. Consider protecting groups. Reaction_Yes->Action_Reaction

Caption: A decision tree for troubleshooting degradation issues.

References

  • Sun, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (NIH). Available at: [Link]

  • Various Authors. (2012). How to prevent/minimize rapid air oxidation or arylamine.... ResearchGate. Available at: [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Available at: [Link]

  • Zhu, X., et al. (2016). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Taylor & Francis Online. Available at: [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Stewart, S. M. (2020). Protecting Groups for Amines. YouTube. Available at: [Link]

  • Ashley, E. A., & Phyo, A. P. (2018). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Available at: [Link]

  • Cogswell, F. J. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. National Institutes of Health (NIH). Available at: [Link]

  • De Groot, M. T., et al. (2012). Inhibition of amine oxidation. Google Patents.
  • Zhang, T., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science. Available at: [Link]

  • Various Authors. (2022). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available at: [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. National Energy Technology Laboratory. Available at: [Link]

  • Wikipedia. 8-Aminoquinoline. Available at: [Link]

  • McChesney, J.D., & Smissman, E.E. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. World Health Organization. Available at: [Link]

  • Etienne, S. (1997). 3-Methylquinoline Degradation Pathway. Eawag-BBD. Available at: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]

  • Dzepina, K., et al. (2012). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Eide-Haugmo, I., et al. (2011). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. Available at: [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • PubChem. 3-Methylquinolin-8-ol. National Institutes of Health (NIH). Available at: [Link]

  • Loba Chemie. 8-HYDROXYQUINOLINE AR/ACS Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • PubChem. 8-Aminoquinoline. National Institutes of Health (NIH). Available at: [Link]

  • Ogidi, M. O., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Methylquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Methylquinolin-8-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve optimal reaction outcomes with confidence.

Introduction to the Synthetic Challenge

The this compound scaffold is a key building block in medicinal chemistry. Its synthesis, however, can be fraught with challenges, including low yields, formation of regioisomers, and difficult purifications. The following sections are structured to provide clear, actionable solutions to the most common issues encountered during the synthesis of these valuable compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound derivatives. Each issue is presented with its likely causes and a step-by-step guide to its resolution.

Issue 1: Low Yield of the Desired this compound Product

Symptoms: The final isolated yield of the target compound is significantly lower than expected.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Side Product Formation: Competing side reactions, such as polymerization or the formation of undesired isomers, can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The target molecule may be unstable under the reaction or work-up conditions.

  • Inefficient Purification: Significant product loss can occur during extraction, crystallization, or chromatographic purification.

Solutions:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Regularly monitor the reaction progress to determine the optimal reaction time. The disappearance of the limiting starting material and the appearance of the product spot/peak should be tracked.

  • Optimization of Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition or side product formation. Consider a temperature screening study.

    • Catalyst Loading: If using a catalyst, optimize its concentration. Too little catalyst may result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions.

    • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. Test a range of solvents to find the one that provides the best solubility for the reactants and facilitates the desired reaction pathway.

  • Control of Side Reactions:

    • Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Gradual Addition of Reagents: For highly exothermic reactions, the slow, dropwise addition of a reagent can help to control the reaction temperature and minimize the formation of byproducts.[1]

Issue 2: Formation of Undesired Regioisomers

Symptoms: Characterization of the product mixture (e.g., by ¹H NMR) reveals the presence of more than one quinoline isomer. For instance, in a Skraup or Doebner-von Miller synthesis starting with a meta-substituted aniline, cyclization can occur at two different positions.

Potential Causes:

  • Lack of Regiocontrol in Electrophilic Aromatic Substitution: The cyclization step in many quinoline syntheses is an electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring may not be strong enough to favor the formation of a single isomer.

  • Use of Unsymmetrical Ketones in Friedländer Synthesis: When an unsymmetrical ketone is used, the reaction can proceed via two different enolates, leading to a mixture of products.[2][3]

Solutions:

  • Strategic Choice of Starting Materials:

    • Blocking Groups: Consider using a starting material with a blocking group to prevent reaction at an undesired position. This group can be removed in a subsequent step.

    • Directing Groups: Utilize the electronic effects of substituents. Electron-donating groups on the aniline can direct the cyclization, while electron-withdrawing groups can favor the formation of other regioisomers.[4]

  • Modification of Reaction Conditions:

    • Catalyst Selection: The choice of an acidic or basic catalyst can influence the regiochemical outcome. Lewis acids, Brønsted acids, and even ionic liquids have been shown to affect the selectivity of quinoline synthesis.[3][5]

    • Temperature Control: In some cases, the kinetic and thermodynamic products may be different regioisomers. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.

  • Alternative Synthetic Routes:

    • Consider a different named reaction: If one synthetic route consistently gives poor regioselectivity, an alternative approach might be more successful. For example, if a Doebner-von Miller synthesis is problematic, a Friedländer synthesis with a carefully chosen α-methylene ketone might provide better control.

Issue 3: Formation of Tar or Polymeric Byproducts

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation extremely difficult.

Potential Causes:

  • Harsh Reaction Conditions: Classical quinoline syntheses like the Skraup reaction are notorious for being violently exothermic and using strong acids, which can lead to the polymerization of starting materials or products.[1][3]

  • Instability of Intermediates: Certain intermediates, such as α,β-unsaturated carbonyl compounds, can be prone to polymerization under acidic conditions.

Solutions:

  • Milder Reaction Conditions:

    • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and often leads to cleaner reactions with higher yields.

    • Ionic Liquids: Replacing strong acids like sulfuric acid with Brønsted-acidic ionic liquids can result in a cleaner reaction profile.

  • Moderating Agents:

    • Ferrous Sulfate in Skraup Synthesis: The addition of ferrous sulfate can help to control the exothermic nature of the Skraup reaction.[1]

  • In Situ Generation of Reactive Intermediates:

    • If an intermediate is prone to polymerization, consider a synthetic route where it is generated in situ and consumed immediately in the next step.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the synthesis of this compound?

A common and logical approach is a multi-step synthesis starting from a commercially available substituted aniline. A plausible route involves the synthesis of 3-methyl-8-nitroquinoline followed by the reduction of the nitro group to an amine. The 3-methyl-8-nitroquinoline can be synthesized via a Doebner-von Miller reaction using o-nitroaniline and an appropriate α,β-unsaturated carbonyl compound that will introduce the 3-methyl group, such as crotonaldehyde.

Q2: How can I introduce the methyl group at the 3-position of the quinoline ring?

The placement of the methyl group at the 3-position is determined by the choice of the carbonyl component in the quinoline synthesis.

  • In a Doebner-von Miller or Skraup-type reaction: The use of crotonaldehyde or a precursor that generates crotonaldehyde in situ will lead to a methyl group at the 3-position of the quinoline ring.[3]

  • In a Friedländer synthesis: The reaction of a 2-aminoaryl aldehyde or ketone with a ketone containing an α-methylene group, such as acetone or ethyl acetoacetate, can be used. For a 3-methylquinoline, a reactant like propionaldehyde or methyl ethyl ketone could be employed, though regioselectivity may be a concern.[2][6]

Q3: What are the best conditions for the reduction of the nitro group in 3-methyl-8-nitroquinoline?

The reduction of a nitro group on an aromatic ring to an amine is a standard transformation with several reliable methods.

  • Catalytic Hydrogenation: This is often a clean and high-yielding method. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

  • Metal/Acid Reduction: A classic method involves the use of a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

  • Sodium Hydrosulfide: As described in a patent for the synthesis of 3,4-dimethyl-8-aminoquinoline, sodium hydrosulfide (NaSH) can be an effective reducing agent for this transformation.[7]

Q4: How can I effectively purify my this compound derivative?

Purification of quinoline derivatives can be challenging due to the presence of starting materials and side products.

  • Extraction: A standard acid-base workup can be very effective. The basic quinoline product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure quinoline, which can then be extracted with an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying quinoline derivatives. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step.

Experimental Protocols

The following protocols are provided as a starting point and are based on established methods for the synthesis of analogous compounds. Optimization of these conditions for your specific substrate is highly recommended.

Protocol 1: Synthesis of 3-Methyl-8-nitroquinoline via a Modified Doebner-von Miller Reaction

This protocol is adapted from the synthesis of related nitroquinolines.

Reaction Scheme:

Reaction_Scheme_1 start1 o-Nitroaniline plus1 + product1 3-Methyl-8-nitroquinoline start1->product1 H+, Oxidant start2 Crotonaldehyde arrow1 H+, Oxidant Reaction_Scheme_2 start1 3-Methyl-8-nitroquinoline arrow1 [H] product1 This compound start1->product1 [H] Troubleshooting_Workflow start Low Yield Observed q1 Is the reaction going to completion? start->q1 sol1 Optimize reaction time, temperature, or catalyst loading. q1->sol1 No q2 Are there significant side products? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Modify reaction conditions to minimize side reactions (e.g., use milder conditions, inert atmosphere). q2->sol2 Yes q3 Is the product being lost during work-up/purification? q2->q3 No a2_yes Yes a2_no No sol2->q1 sol3 Optimize extraction and purification procedures. Consider alternative purification methods. q3->sol3 Yes end Yield Improved q3->end No a3_yes Yes a3_no No sol3->q1

Sources

Technical Support Center: 3-Methylquinolin-8-amine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Mono-Alkylation

Welcome to the technical support guide for the synthesis and modification of 3-Methylquinolin-8-amine. This molecule is a valuable building block in medicinal chemistry and materials science. A common synthetic challenge encountered by researchers is the selective N-alkylation of the primary amino group at the 8-position.

Direct alkylation with alkyl halides often leads to a mixture of mono- and di-alkylated products, a phenomenon sometimes referred to as a "runaway reaction".[1] This occurs because the desired mono-alkylated product, a secondary amine, is typically more nucleophilic than the starting primary amine.[2][3] Consequently, the product of the first alkylation competes effectively with the starting material for the remaining alkylating agent, leading to the formation of an undesired tertiary amine and complicating purification.

This guide provides a series of troubleshooting questions and answers, detailed protocols, and strategic workflows to help you achieve high selectivity for the desired mono-alkylated product and avoid over-alkylation.

Troubleshooting Guide & FAQs

Q1: I performed a direct alkylation of this compound with an alkyl bromide and obtained a significant amount of the di-alkylated product. Why is this happening?

Answer: This is the classic challenge of amine alkylation. The root cause is the relative nucleophilicity of the species in your reaction flask.

  • Initial Reaction (Desired): The primary amine of this compound attacks the alkyl halide to form the mono-alkylated secondary amine.

  • Increased Nucleophilicity: The resulting secondary amine product has an alkyl group that is electron-donating, which increases the electron density on the nitrogen atom. This makes the secondary amine a stronger nucleophile than the primary amine you started with.[1]

  • Competitive Reaction (Over-alkylation): This more nucleophilic secondary amine now outcompetes the remaining primary amine for the alkyl halide, leading to the formation of the di-alkylated (tertiary amine) product.

This cascade effect means that simple stoichiometric control (e.g., using 1.0 equivalent of alkyl halide) is often insufficient to prevent the formation of the over-alkylation byproduct.

Q2: How can I modify my direct alkylation conditions to favor the mono-alkylated product?

Answer: While challenging, you can optimize direct alkylation by carefully controlling several parameters. The goal is to manipulate the reaction kinetics to favor the first alkylation over the second.

  • Stoichiometry and Addition: Use a large excess of this compound (e.g., 3-5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting material. To further improve this, add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Choice of Base: The base is critical. A strong, sterically hindered, non-nucleophilic base is often preferred to deprotonate the ammonium salt formed after alkylation without competing as a nucleophile. However, some protocols leverage specific bases to enhance selectivity. For instance, the use of cesium carbonate (Cs₂CO₃) has been shown to exhibit a "Cesium Effect," which can promote mono-alkylation in certain systems.[1]

  • Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic polar solvents like DMF or acetonitrile are common.

  • Temperature: Lowering the reaction temperature can increase selectivity. The activation energy for the second alkylation may be higher, so reducing the thermal energy of the system can disproportionately slow this undesired reaction.

Q3: Are there more reliable methods than direct alkylation for synthesizing N-mono-alkylated 3-Methylquinolin-8-amines?

Answer: Absolutely. For robust and scalable synthesis with high selectivity, switching to an alternative synthetic strategy is often the most effective solution. Two of the most powerful methods are Reductive Amination and the use of Protecting Groups.

  • Reductive Amination: This is arguably the most common and effective method to avoid over-alkylation.[4] The reaction proceeds in two steps, often in one pot:

    • Imine Formation: this compound is reacted with an aldehyde or ketone to form an imine (or iminium ion) intermediate.

    • Reduction: A selective reducing agent, which reduces the C=N bond of the imine but not the carbonyl group of the starting material, is used. Common reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6] This method is inherently self-limiting because a stable secondary amine is formed, which does not readily react further under these conditions.[1]

  • Protecting Group Strategy: This approach offers maximum control, albeit with additional synthetic steps.

    • Protection: The primary amine is first protected with a suitable group, such as a tosyl (Ts) or nosyl (Ns) group, to form a sulfonamide.

    • Alkylation: The sulfonamide nitrogen can then be alkylated. The resulting N-alkyl sulfonamide is significantly less nucleophilic, preventing a second alkylation.

    • Deprotection: The protecting group is then removed under specific conditions to reveal the desired mono-alkylated secondary amine. Alternatively, a Boc group can be used for protection, followed by other functionalization routes.[7][8]

  • Advanced Methods (For Difficult Substrates): For challenging cases, transition-metal-catalyzed methods like the Buchwald-Hartwig Amination can be employed. This palladium-catalyzed cross-coupling reaction offers broad scope and excellent functional group tolerance for forming C-N bonds but requires specialized ligands and catalysts.[9][10][11]

Strategic Workflow for Troubleshooting

To assist in your experimental design, the following workflow diagram outlines a decision-making process for overcoming over-alkylation.

G cluster_direct Direct Alkylation Troubleshooting start Problem: Over-alkylation of This compound strategy Select Initial Strategy start->strategy direct_alk Direct Alkylation (Amine + R-X) strategy->direct_alk Quickest Route reductive_am Reductive Amination (Amine + Carbonyl) strategy->reductive_am Most Reliable Route protect_group Protecting Group Strategy strategy->protect_group Most Controlled Route opt_stoich Optimize Stoichiometry (Excess Amine, Slow Addition) direct_alk->opt_stoich success Success: High Yield of Mono-alkylated Product reductive_am->success protect_group->success opt_cond Modify Conditions (Lower Temp, Bulky Base) opt_stoich->opt_cond check1 Sufficiently Selective? opt_cond->check1 check1->success Yes failure Select Alternative Strategy check1->failure No failure->reductive_am failure->protect_group

Caption: Troubleshooting workflow for selective mono-alkylation.

Comparative Summary of Methodologies

The table below summarizes the key features of the primary strategies for selective N-alkylation of this compound.

FeatureDirect AlkylationReductive AminationProtecting Group Strategy
Selectivity Low to Moderate; highly condition-dependentHigh to ExcellentExcellent
Key Reagents Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃)Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Protecting Agent (e.g., TsCl, Boc₂O), Alkyl Halide, Deprotection Reagent
Atom Economy Potentially low if large excess of amine is usedGoodLow (adds protection/deprotection steps)
Number of Steps OneOne (if one-pot) or TwoThree
Pros Simple setup, fewest stepsHigh selectivity, broad substrate scope, mild conditionsProvides ultimate control, avoids side reactions
Cons Prone to over-alkylation, requires careful optimizationRequires a suitable carbonyl compoundIncreases step count, may require harsh deprotection conditions

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol is a robust method for reacting this compound with an aldehyde to yield the N-alkylated product.

Materials:

  • This compound

  • Aldehyde of choice (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkyl-3-methylquinolin-8-amine.

Protocol 2: Controlled Direct Alkylation using Excess Amine

This protocol attempts to control selectivity by manipulating stoichiometry. It is best suited for preliminary studies or when reductive amination is not feasible.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (3.0 eq) and finely powdered K₂CO₃ (2.0 eq).

  • Add anhydrous MeCN or DMF to dissolve/suspend the reagents.

  • In a separate flask or syringe, prepare a dilute solution of the alkyl halide (1.0 eq) in the same solvent.

  • Add the alkyl halide solution dropwise to the stirring amine mixture over a period of 1-2 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for 12-24 hours. Monitor the formation of the product and the disappearance of the alkyl halide by TLC or LC-MS.

  • Upon completion, filter off the inorganic solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product will contain the desired mono-alkylated product and a significant amount of unreacted starting amine. Purify by flash column chromatography. Note: The large excess of starting material may require careful chromatographic separation.

References

  • Selva, M., Tundo, P., & Perosa, A. (2001). Mono-N-alkylation of Aromatic Amines with Dialkyl Carbonates in the Presence of NaY Faujasite. The Journal of Organic Chemistry, 66(2), 677–680. Available at: [Link]

  • Tang, Z.-L., Ouyang, X.-H., Song, R.-J., & Li, J.-H. (2021). Nickel-Catalyzed N-Alkylation of Amines with Alcohols through a Borrowing Hydrogen Strategy. Organic Letters, 23(4), 1000–1004. Available at: [Link]

  • Heravi, M. M., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Heravi, M. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Tarasenko, E. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11658–11719. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemist. (2022). Reductive Amination & Amide Synthesis. YouTube. Available at: [Link] (Note: A generic YouTube link is provided as the original may not be stable. Search for the title for relevant content.)

  • Al-Hujran, T. A., et al. (2017). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 129, 1239–1246. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

Sources

Technical Support Center: Managing Steric Hindrance in 3-Methylquinolin-8-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylquinolin-8-amine. This guide provides in-depth troubleshooting advice and detailed protocols to overcome the unique challenges posed by the sterically hindered nature of this valuable scaffold. Our goal is to empower you to achieve higher yields, cleaner reactions, and more reliable outcomes in your synthetic endeavors.

Understanding the Challenge: The Nature of Steric Hindrance in this compound

The primary synthetic challenge associated with this compound arises from the sterically congested environment around the 8-amino group. This hindrance is not due to a direct interaction with the 3-methyl group, but rather the proximity of the C7-hydrogen atom (a peri-interaction) and the overall rigid, planar structure of the quinoline ring system. This arrangement shields the nitrogen's lone pair, reducing its nucleophilicity and making it difficult for incoming reagents to access the reaction center.

This guide will address the most common reactions where this steric blockade is a critical factor and provide field-proven strategies to mitigate its effects.


Frequently Asked Questions (FAQs)

Q1: Why are my N-acylation or amide coupling reactions with this compound sluggish and low-yielding?

A: Standard peptide coupling reagents like DCC or EDC often fail because the sterically hindered 8-amino group cannot efficiently attack the activated carboxylic acid intermediate. The bulky environment around the amine slows down the reaction rate significantly, leading to low conversion or decomposition of starting materials. To overcome this, you need more potent, sterically less-demanding activating agents.

Q2: What are the best catalysts for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) involving the 8-amino group?

A: The key to a successful Buchwald-Hartwig amination with this substrate is the choice of ligand. Bulky, electron-rich phosphine ligands are essential.[1][2][3] Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.[4][5] These ligands create a more open coordination sphere around the palladium center, facilitating the formation of the C-N bond.

Q3: I'm observing significant starting material recovery in my N-alkylation attempts. What can I do?

A: The low nucleophilicity of the 8-amino group makes direct N-alkylation with alkyl halides challenging, often requiring harsh conditions that can lead to side reactions. A more effective and milder alternative is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a suitable transition metal catalyst (e.g., Ru or Ir complexes).[6][7] This method avoids the use of strong bases and harsh electrophiles. Reductive amination is another excellent alternative.

Q4: Are there specific activating agents you recommend for amide bond formation to overcome the steric hindrance?

A: Yes, for challenging couplings with sterically hindered amines, uronium/aminium salt-based reagents are superior. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent choice due to its high reactivity, good solubility, and superior safety profile compared to HOBt-based reagents.[8][9][10] HATU is also highly effective, though COMU is often preferred for its non-explosive nature and efficacy.[9][10]


Troubleshooting Guides & Protocols

Guide 1: N-Acylation & Amide Bond Formation

The formation of an amide bond with this compound is a classic example of a sterically challenging transformation. The following protocols are designed to maximize yield and purity.

G cluster_0 Problem Identification cluster_1 Primary Solution Path cluster_2 Alternative Path A Low Yield with Standard Reagents (EDC, DCC) B Switch to High-Activity Uronium Salt Reagent A->B Recommended E Use Highly Reactive Acylating Agent A->E If Acid is Stable C Protocol A: COMU Coupling B->C D Analyze Yield & Purity (LCMS, NMR) C->D H Desired Amide Product D->H Success F Protocol B: Acyl Chloride/Anhydride E->F G Requires Anhydrous Conditions & Careful Base Selection F->G G->H Success G cluster_legend Legend A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R-NH₂ D Deprotonation (Base) C->D - HX E Reductive Elimination Complex D->E E->A Product (Ar-NHR) L1 Rate-Limiting Step for Hindered Substrates

Sources

Technical Support Center: Solvent Selection for 3-Methylquinolin-8-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for reactions involving this versatile building block. Here, we move beyond simple protocols to explain the fundamental principles governing solvent choice, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Foundational Knowledge - Understanding Your Reagent and Solvents

FAQ 1: What are the key structural features of this compound that influence solvent selection?

This compound possesses distinct features that dictate its solubility and reactivity:

  • Aromatic Quinoline Core: This large, relatively nonpolar heterocyclic system contributes to good solubility in many organic solvents.

  • Primary Amino Group (-NH₂): The 8-amino group is a potent hydrogen bond donor and a nucleophilic center. Its basicity allows for salt formation, which can drastically alter solubility.

  • Pyridine-like Nitrogen: The nitrogen at position 1 is basic and can be protonated or coordinate to metal catalysts.

  • Methyl Group (-CH₃): The 3-methyl group adds some lipophilicity to the molecule.

As a general principle, "like dissolves like" is an excellent starting point; the molecule has both polar (amine) and nonpolar (quinoline core) characteristics, suggesting solubility in a range of solvents.[1] However, its ability to hydrogen bond and its basicity are critical factors in reaction chemistry.

Solvent Selection Workflow

Before starting any reaction, a logical approach to solvent selection is crucial. The following workflow helps systematize this process.

cluster_start Phase 1: Initial Assessment cluster_selection Phase 2: Solvent Choice cluster_optimization Phase 3: Troubleshooting & Optimization start Define Reaction Type (e.g., Cross-Coupling, Acylation) solubility Assess Solubility of All Reagents (Starting Material, Catalyst, Base) start->solubility Key Input thermal Consider Thermal Requirements (Reaction Temperature vs. Solvent BP) solubility->thermal select Select Initial Solvent(s) Based on Literature Precedent for the Reaction Type thermal->select table Consult Solvent Properties Table select->table run_rxn Run Small-Scale Test Reaction select->run_rxn analyze Analyze Outcome (Yield, Purity, Side Products) run_rxn->analyze troubleshoot Troubleshooting Required? analyze->troubleshoot success Success! Proceed to Scale-Up troubleshoot->success No adjust Adjust Solvent Based on Issue (e.g., Higher BP, Different Polarity) troubleshoot->adjust Yes adjust->run_rxn Iterate

Caption: A decision workflow for systematic solvent selection.

Table 1: Properties of Common Organic Solvents

This table provides a quick reference for comparing the physical properties of solvents frequently used in reactions with aminoquinolines.

SolventBoiling Point (°C)Dielectric Constant (ε)PolarityTypeCommon Use Cases
Toluene110.62.38NonpolarAproticBuchwald-Hartwig, Suzuki[2][3]
1,4-Dioxane1012.21NonpolarAprotic EtherBuchwald-Hartwig, Suzuki[4][5]
Tetrahydrofuran (THF)667.52PolarAprotic EtherAcylation, Cross-Coupling[6][7]
Acetonitrile (MeCN)8237.5PolarAproticSNAr, Amidation[8]
Dimethylformamide (DMF)15336.7PolarAproticSNAr, Suzuki, Acylation[3][9]
Dimethyl Sulfoxide (DMSO)18946.7PolarAproticSNAr, Suzuki[5][9]
Dichloromethane (DCM)39.69.08PolarAproticAcylation[7]
Ethanol (EtOH)7824.5PolarProticMannich, Reductions[10]

Data sourced from multiple references, including the ACS Division of Organic Chemistry.[11]

Part 2: Troubleshooting Guides by Reaction Type

Section A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig, Suzuki-Miyaura)

These reactions are cornerstones of modern synthesis for forming C-N and C-C bonds. Solvent choice is critical as it affects catalyst solubility, stability, and activity.

FAQ 2: What are the best starting solvents for a Buchwald-Hartwig amination using this compound?

For Buchwald-Hartwig reactions, weakly coordinating, higher-boiling point aprotic solvents are generally preferred.

  • Toluene: An excellent first choice. It is nonpolar, has a suitable boiling point for many catalyst systems, and is relatively inert.[2]

  • 1,4-Dioxane: Another very common and effective solvent.[4][6]

  • THF: Can be used, but its lower boiling point may not be sufficient for less reactive coupling partners.[2]

  • t-BuOH: Often used in conjunction with strong bases like NaOtBu, sometimes as a co-solvent.[2]

Troubleshooting Guide: Buchwald-Hartwig Reactions

Problem Potential Cause Related to Solvent Troubleshooting Steps & Explanation
Low or No Conversion 1. Reaction temperature is too low. 2. Poor solubility of the palladium catalyst or base. 1. Switch to a higher-boiling solvent. If using THF (BP 66°C), move to toluene (BP 111°C) or dioxane (BP 101°C) to drive the reaction.[2]2. Consider a co-solvent. A small amount of a more polar solvent like DMF might aid solubility, but be cautious as it can sometimes inhibit the catalyst. For issues with base solubility, ensure vigorous stirring.
Side Product Formation (e.g., Hydrodehalogenation) Solvent is not sufficiently anhydrous or is protic. Ensure use of dry, anhydrous solvents. The presence of water can lead to competitive hydrodehalogenation of the aryl halide.[12] While some protocols intentionally add water to aid catalyst turnover, this should be carefully controlled.[2]
Catalyst Decomposition (black precipitate) Solvent coordination is interfering with the catalytic cycle. Avoid strongly coordinating solvents unless specified by the ligand manufacturer. Solvents like DMF or DMSO can sometimes bind too strongly to the palladium center, inhibiting the reaction. Stick to ethers and aromatic hydrocarbons as a first line.[13]

FAQ 3: I am performing a Suzuki-Miyaura coupling on an 8-halo-3-methylquinoline derivative. Which solvent system should I use?

Suzuki reactions are famously robust and can be performed in a wide variety of solvents, often with an aqueous base.[14]

  • Ethers: Dioxane or THF are very common.[3]

  • Aromatics: Toluene is a reliable choice.[3]

  • Amides: DMF or DMAc can be effective, especially for challenging substrates.[3]

  • Solvent/Water Mixtures: A mixture like 1,4-Dioxane/Water or Toluene/Water is frequently used to dissolve both the organic substrates and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[5][15] The water phase is crucial for activating the boronic acid for transmetalation.[12]

Section B: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involving the quinoline core are highly dependent on solvent polarity.

FAQ 4: Why are polar aprotic solvents preferred for SNAr reactions?

Polar aprotic solvents like DMSO, DMF, and acetonitrile (MeCN) are ideal for SNAr.[9] The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[16] Polar aprotic solvents excel at solvating the counter-cation (e.g., K⁺ from K₂CO₃) while leaving the nucleophile relatively "naked" and more reactive. Protic solvents, like alcohols, would form strong hydrogen bonds with the nucleophile, stabilizing it and drastically slowing down the reaction.[17]

cluster_snar SNAr Intermediate Stabilization Nu Nu⁻ Intermediate Meisenheimer Complex (Anionic) Nu->Intermediate Attacks Substrate K K⁺ Solvent Polar Aprotic Solvent (e.g., DMSO) K->Solvent Strongly Solvated Solvent->Nu Weakly Solvates (High Reactivity)

Caption: Role of polar aprotic solvents in SNAr reactions.

Troubleshooting Guide: SNAr Reactions

Problem Potential Cause Related to Solvent Troubleshooting Steps & Explanation
Very Slow or No Reaction 1. Solvent is not polar enough. 2. Presence of protic impurities. 1. Increase solvent polarity. If the reaction is slow in THF, switch to DMF or DMSO. These solvents are superior at stabilizing the charged intermediate, accelerating the reaction.[9][18]2. Use anhydrous grade solvent. Even small amounts of water or alcohol can solvate the nucleophile and inhibit the reaction.
Solubility Issues The substrate or nucleophile is insoluble. Choose a solvent with high dissolving power. DMSO and DMF are excellent solvents for a wide range of organic compounds and salts, making them good choices when solubility is a concern.[9]
Section C: N-Acylation and Amide Bond Formation

The 8-amino group of this compound readily undergoes acylation with acyl chlorides, anhydrides, or activated carboxylic acids.[19]

FAQ 5: What is a standard solvent for acylating this compound with an acyl chloride?

A moderately polar, aprotic, and non-nucleophilic solvent is ideal.

  • Dichloromethane (DCM) or Chloroform (CHCl₃): Excellent general-purpose solvents for these reactions. They dissolve the amine and acyl chloride well and are inert.[7]

  • Tetrahydrofuran (THF): Another good choice, particularly if slightly more polarity is needed for solubility.[7]

  • Pyridine: Can be used as both a solvent and a base, although it can be difficult to remove. It is particularly useful for neutralizing the HCl byproduct.[19]

  • A non-nucleophilic base like triethylamine (TEA) or DIEA is typically added if the solvent is not basic itself.[7]

Troubleshooting Guide: N-Acylation

Problem Potential Cause Related to Solvent Troubleshooting Steps & Explanation
Low Yield The HCl byproduct is protonating the starting amine, rendering it non-nucleophilic. Ensure a suitable base is present in sufficient quantity. If using an inert solvent like DCM or THF, at least one equivalent of a tertiary amine base (e.g., TEA) is required to scavenge the generated acid.[20]
Reaction with Solvent A nucleophilic solvent was used with a highly reactive acylating agent. Use a non-nucleophilic solvent. Avoid alcoholic solvents (like ethanol), as they will compete with the amine for the acylating agent, forming an ester byproduct.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Small-Scale Solvent Screening

This protocol provides a framework for efficiently testing multiple solvents to find the optimal conditions for your reaction.

Objective: To identify the most effective solvent for a given reaction of this compound by comparing conversion and purity across a panel of candidates.

Methodology:

  • Preparation: In an array of small reaction vials (e.g., 2 mL HPLC vials with stir bars), add this compound (1.0 eq) and any other solid reagents (e.g., coupling partner, catalyst, base).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, Dioxane, DMF, MeCN) to achieve the desired concentration (typically 0.1-0.5 M).

  • Reagent Addition: Add any liquid reagents (e.g., liquid base, electrophile) to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature. Ensure consistent stirring.

  • Monitoring: After a set time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction vial.

  • Analysis: Dilute the aliquots and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the relative conversion to product and the formation of any side products.

  • Evaluation: Compare the results across all solvents to identify the one that provides the best balance of reaction rate, yield, and purity.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. [Link]

  • Park, J., & Lee, H. (2009). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of the Korean Chemical Society, 53(5), 569-573.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chen, C., et al. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1297. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Organic Letters. [Link]

  • Kiss, L., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4986. [Link]

  • Chilin-Giron, D. C., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(21), 5174. [Link]

  • Silvana, C. E., & Nudelman, N. S. (2012). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. International Journal of Organic Chemistry, 2, 205-219. [Link]

  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3954-3961. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kim, S., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(66), 41950-41957. [Link]

  • Acylation of Amines. (2022). Chemistry LibreTexts. [Link]

  • Borlinghaus, N., et al. (2021). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Reddy, T. S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2821. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Are amines soluble in organic solvents?. Quora. [Link]

  • Reactions of Amines. Minnesota State University Moorhead. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

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Technical Support Center: Catalyst Deactivation in 3-Methylquinolin-8-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation encountered during the palladium-catalyzed cross-coupling of 3-Methylquinolin-8-amine. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the success of your synthetic endeavors.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. The primary obstacle stems from the inherent properties of the quinoline core, which can lead to rapid catalyst deactivation and, consequently, low reaction yields. The nitrogen atom within the quinoline ring and the adjacent amino group can act as a bidentate chelating ligand, strongly binding to the palladium center and forming catalytically inactive complexes. This process, often referred to as catalyst poisoning, effectively removes the active catalyst from the reaction cycle.[1] Furthermore, the methyl group at the 3-position can introduce steric hindrance, further complicating the approach of the coupling partners to the catalytic center.

This guide will dissect the mechanisms of catalyst deactivation and provide a systematic approach to troubleshooting and optimizing your cross-coupling reactions involving this compound.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding catalyst deactivation in the cross-coupling of this compound.

Q1: What are the primary signs of catalyst deactivation in my reaction?

A1: The most common indicators of catalyst deactivation include:

  • Low to no conversion: The starting materials remain largely unreacted even after extended reaction times or at elevated temperatures.

  • Stalled reaction: The reaction proceeds initially but stops before reaching completion, as monitored by techniques like TLC or LC-MS.

  • Formation of byproducts: The appearance of significant amounts of side products, such as hydrodehalogenation of the aryl halide, can suggest that the desired catalytic cycle is being inhibited.

  • Inconsistent results: High variability in yields between seemingly identical reaction setups can point towards issues with catalyst activity and stability.

Q2: How does the 8-aminoquinoline moiety contribute to catalyst deactivation?

A2: The 8-aminoquinoline scaffold is a known "catalyst poison" in palladium-catalyzed reactions. The lone pair of electrons on the quinoline nitrogen (N1) and the amino group at the C8 position can chelate with the palladium catalyst. This forms stable, catalytically inactive palladacycles, effectively sequestering the palladium and halting the catalytic cycle.[1] This chelation is a significant contributor to the low reactivity often observed with this class of substrates.

Q3: Can the methyl group at the 3-position influence catalyst deactivation?

A3: While the primary deactivation pathway is electronic (chelation), the methyl group at the C3 position can introduce steric hindrance. This can slow down the desired reaction steps, such as oxidative addition and reductive elimination, making the catalyst more susceptible to deactivation pathways over time.

Q4: Is there a general "best" catalyst system for coupling this compound?

A4: There is no single "magic bullet" catalyst system. The optimal choice depends on the specific aryl halide and reaction conditions. However, for challenging heteroaromatic amines like this compound, bulky and electron-rich phosphine ligands are generally required.[1] Ligands such as BrettPhos, RuPhos, and other advanced biarylphosphine ligands have shown success with electron-deficient and sterically hindered amines.[1] It is often necessary to screen a panel of ligands and conditions to identify the most effective combination for your specific substrates.

Q5: How does the choice of base impact catalyst stability and reaction outcome?

A5: The base plays a crucial role in the Buchwald-Hartwig amination. Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle. However, the choice of base must be carefully considered, as some bases can interact with the catalyst or substrates, leading to side reactions or deactivation. For sensitive substrates, weaker bases in combination with higher temperatures might be necessary, though this can also increase the risk of thermal degradation.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.

Observed Problem Probable Cause(s) Recommended Solutions & Explanations
Low to No Conversion Catalyst Poisoning: Strong chelation of this compound to the palladium center.Ligand Screening: Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) to sterically disfavor bidentate coordination of the substrate. Use of Pre-catalysts: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) to ensure efficient and reproducible generation of the active catalytic species.[2]
Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively from the Pd(II) precursor.Pre-activation Protocol: If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by heating the Pd(II) source and ligand in the presence of a reducing agent before adding the substrates.
Reaction Stalls Prematurely Ligand Degradation: The phosphine ligand may be degrading under the reaction conditions.Optimize Ligand/Palladium Ratio: An excess of ligand relative to palladium can sometimes improve catalyst stability.[3] Lower Reaction Temperature: If possible, reducing the reaction temperature may slow down ligand degradation.
Palladium Agglomeration: The active, soluble palladium catalyst may be aggregating into inactive palladium black.Solvent Choice: Ensure the solvent can adequately solubilize all components of the reaction mixture. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[1] Stirring Rate: Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Significant Side Product Formation (e.g., Hydrodehalogenation) Slow Reductive Elimination: The final step of the catalytic cycle is slow, allowing for side reactions to occur.Ligand Modification: Switch to a ligand known to promote faster reductive elimination. Base Selection: The choice of base can influence the rate of reductive elimination. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).
Presence of Water: Trace amounts of water can lead to hydrodehalogenation of the aryl halide.Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Yields Variability in Reagent Purity: Impurities in the starting materials, particularly the amine, can inhibit the catalyst.Purify Starting Materials: Recrystallize solid reagents and distill liquid reagents. Passing liquid amines through a short plug of activated alumina can remove impurities.[3] Use High-Purity Solvents: Employ anhydrous, degassed solvents.
Atmospheric Contamination: Oxygen can oxidize the active Pd(0) catalyst.Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude air and moisture from the reaction.

Part 3: Experimental Protocols & Methodologies

The following is a general, robust protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide. This should be considered a starting point for optimization.

General Protocol for Buchwald-Hartwig Amination

Reagents & Equipment:

  • This compound

  • Aryl bromide

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3)

  • Bulky biarylphosphine ligand (e.g., BrettPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), BrettPhos (0.03 mmol), and BrettPhos Pd G3 pre-catalyst (0.015 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vial.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 4: Visualizing Deactivation Pathways & Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Catalyst Deactivation by Chelation

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Aryl Halide) Active_Catalyst->Oxidative_Addition Amine_Coordination Amine Coordination (this compound) Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Inactive_Complex Inactive Chelated Pd(II) Complex (Catalyst Poisoning) Amine_Coordination->Inactive_Complex Chelation by 8-Aminoquinoline Reductive_Elimination->Active_Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Chelation of this compound to the palladium center can lead to an inactive complex, halting the catalytic cycle.

Troubleshooting Workflow

G Start Low/No Conversion Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Screen_Ligands Screen Bulky Ligands (e.g., BrettPhos, RuPhos) Check_Catalyst->Screen_Ligands No Check_Conditions Are Reaction Conditions Rigorous? Check_Catalyst->Check_Conditions Yes Use_Precatalyst Use a Pre-catalyst (e.g., G3/G4) Screen_Ligands->Use_Precatalyst Success Improved Yield Use_Precatalyst->Success Dry_Reagents Ensure Anhydrous Reagents/Solvents Check_Conditions->Dry_Reagents No Check_Base Is the Base Appropriate? Check_Conditions->Check_Base Yes Inert_Atmosphere Maintain Inert Atmosphere Dry_Reagents->Inert_Atmosphere Inert_Atmosphere->Success Screen_Bases Screen Alternative Bases (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Screen_Bases No Optimize_Temp Optimize Temperature Screen_Bases->Optimize_Temp Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low conversion in the cross-coupling of this compound.

References

  • Buchwald-Hartwig Amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis. ScienceDirect. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Lethbridge Research Repository. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. National Institutes of Health. [Link]

  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling of Aryl Electrophiles with Dimethylalkynylaluminum Reagents. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Directed Aldehyde C–H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. PubMed. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Nickel-Catalyzed N,N-Diarylation of 8-Aminoquinoline with Large Steric Aryl Bromides and Fluorescence of Products. ResearchGate. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. National Institutes of Health. [Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health. [Link]

Sources

work-up procedures for 3-Methylquinolin-8-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of work-up procedures for reactions involving 3-Methylquinolin-8-amine. As a Senior Application Scientist, my goal is to blend rigorous chemical principles with practical, field-tested advice to ensure your experimental success. This guide is structured as an interactive troubleshooting resource, moving beyond simple step-by-step instructions to explain the critical reasoning behind each procedural choice.

Technical Support Bulletin: this compound

Introduction: this compound is a valuable heterocyclic building block. Its structure features two key basic centers: the quinoline ring nitrogen (pKa ~4-5) and the more basic primary aromatic amine at the 8-position (pKa ~4-5, but influenced by the ring). Understanding the differential basicity of these nitrogens is the cornerstone of a successful work-up, allowing for selective separation and purification. This guide addresses the common challenges encountered after performing reactions such as acylations, alkylations, or couplings with this substrate.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction mixture is a dark, viscous, or tarry material. Where do I even begin the work-up?

A1: This is a common issue, often arising from high-temperature reactions or the use of strong acid catalysts like in Skraup-type syntheses.[1][2] The key is to achieve a manageable, dilute solution before attempting any separation.

  • Causality: Polymerization, degradation, or the formation of complex salts can lead to this consistency. Direct extraction is often impossible.

  • Troubleshooting Protocol:

    • Cooling: Ensure the reaction mixture is cooled to room temperature to prevent uncontrolled quenching.

    • Dilution: Cautiously dilute the mixture with a suitable organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good starting points. If the reaction was run in a high-boiling solvent like DMF or DMSO, this step is crucial for the subsequent extraction.

    • Acidification/Basification:

      • If the product is expected to be stable in acid, slowly pour the diluted mixture into a beaker of cold, dilute acid (e.g., 1M HCl). This protonates the basic nitrogens on your product, forming a water-soluble salt and often breaking down acid-sensitive tars.

      • Alternatively, if the product is base-stable, pour the mixture into a cold, dilute basic solution (e.g., 1M NaOH or NaHCO₃ solution) to neutralize acid catalysts and deprotonate any salts.[3]

    • Filtration: If a significant amount of insoluble material persists after dilution and pH adjustment, it may be necessary to filter the entire mixture through a pad of Celite® before proceeding to liquid-liquid extraction. This removes baseline impurities that can complicate phase separation.

Q2: I'm struggling with the liquid-liquid extraction. What is the best solvent system and how can I avoid emulsions?

A2: The choice of solvent and the control of pH are paramount for an efficient extraction of a basic compound like a this compound derivative.

  • Expert Insight: The goal of the extraction is to exploit the change in solubility of your product upon protonation/deprotonation. The protonated amine salt will be soluble in the aqueous layer, while the neutral free-base will be soluble in the organic layer.

  • Recommended Solvent Systems:

SolventPolarityDensity vs. WaterBoiling Point (°C)Notes
Ethyl Acetate (EtOAc) MediumLower77Good general-purpose solvent. Can hydrolyze under strong acid/base.
Dichloromethane (DCM) MediumHigher40Excellent solvent for many organics, but is a suspected carcinogen. Forms the bottom layer.
Methyl tert-butyl ether (MTBE) LowLower55Less prone to forming peroxides than diethyl ether. Good for extracting less polar products.
  • Troubleshooting Emulsions:

    • Cause: Emulsions are stable suspensions of the organic and aqueous phases, often stabilized by fine particulate matter or amphiphilic side products.

    • Solution: Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break the emulsion, forcing the separation of the layers.[4] Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent their formation.

Q3: My product seems to be stuck in the aqueous layer after extraction with an organic solvent. What is happening?

A3: This almost always indicates that your product is in its protonated, salt form. The two nitrogen atoms on the quinoline ring are basic and will be protonated in an acidic solution, rendering the molecule highly soluble in water.

  • Mechanism:

    • R-NH₂ + HCl → R-NH₃⁺Cl⁻ (water-soluble)

    • Quinoline-N + HCl → Quinoline-NH⁺Cl⁻ (water-soluble)

  • Solution: You must add a base to the aqueous layer to deprotonate your product back to its neutral, "free-base" form, which will then be extractable into an organic solvent.

    • Place the aqueous layer in a flask or beaker with a stir bar.

    • Slowly add a base, such as 2M NaOH solution or saturated NaHCO₃ solution, while monitoring the pH with litmus paper or a pH meter.

    • Continue adding base until the solution is distinctly alkaline (pH > 9-10). You may see the product precipitate out of the solution as an oil or solid.

    • Transfer the mixture back to a separatory funnel and extract several times with your chosen organic solvent (e.g., DCM or EtOAc).[4][5] The combined organic layers should now contain your product.

Q4: How do I best purify the crude product after extraction? Should I use crystallization or column chromatography?

A4: The choice between crystallization and chromatography depends on the purity of your crude material and the nature of the impurities.

  • Flash Column Chromatography:

    • When to Use: This is the most versatile method for separating mixtures with multiple components or when impurities have similar polarity to the product.[4]

    • Stationary Phase: Silica gel is standard. However, the basic nitrogens in your product can streak on acidic silica. To prevent this, you can either:

      • Pre-treat the silica slurry with a small amount of triethylamine (~1-2%) before packing the column.

      • Use a mobile phase containing a small percentage of triethylamine or ammonia in methanol.

    • Mobile Phase: A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common. A typical starting point would be 95:5 Hexanes:EtOAc, gradually increasing the proportion of EtOAc.

  • Crystallization:

    • When to Use: Ideal for purifying products that are already >90% pure and are crystalline solids. It is highly scalable and economical.[3][6]

    • Procedure:

      • Dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble.

      • Allow the solution to cool slowly to room temperature, then potentially in a refrigerator or freezer.

      • The product should crystallize out, leaving impurities behind in the "mother liquor."

      • Collect the crystals by vacuum filtration.

    • Solvent Selection: Finding the right solvent is key. Good solvent pairs (e.g., Ethanol/Water, DCM/Hexanes) are often effective. The goal is a solvent system where the product is soluble when hot but poorly soluble when cold.

Visualized Workflows

To provide a clearer picture, the following diagrams illustrate the decision-making process during work-up and purification.

G cluster_purification Purification crude Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) crude->dilute ph_adjust pH Adjustment (Acid Wash or Base Quench) dilute->ph_adjust extract Liquid-Liquid Extraction ph_adjust->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Column Chromatography crude_product->chromatography Complex Mixture crystallization Crystallization crude_product->crystallization Relatively Pure Solid pure_product pure_product chromatography->pure_product Pure Product crystallization->pure_product Pure Product

Caption: General work-up and purification decision tree.

G start Organic Layer (Product + Neutral Impurities) + Aqueous Layer (Acidic Impurities) step1 Step 1: Add 1M HCl Shake & Separate start->step1 result1_org Organic Layer (Neutral Impurities) step1->result1_org result1_aq Aqueous Layer (Protonated Product Salt) step1->result1_aq step2 step2 result1_aq->step2 result2_org Organic Layer (Purified Product) step2->result2_org result2_aq Aqueous Layer (Inorganic Salts) step2->result2_aq

Caption: Acid-base extraction workflow for product isolation.

References

  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • (2025-08-06). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • (n.d.). Synthesis of Quinoline and derivatives.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • ACS Publications. (2022-05-25). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • PubMed Central (PMC). (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • PubMed Central. (2020-06-02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines through a Povarov Approach.
  • Google Patents. (n.d.). The crystallization of quinoline.

Sources

Technical Support Center: Synthesis of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important quinoline derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this synthesis, identify potential byproducts, and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A two-step approach is generally the most effective and controllable method for synthesizing this compound. This strategy involves the initial formation of a substituted quinoline ring followed by the reduction of a nitro group to the desired amine.

  • Step 1: Doebner-von Miller Reaction. The synthesis typically starts with the reaction of 2-methyl-6-nitroaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, under strong acidic conditions (e.g., HCl or H₂SO₄). This reaction constructs the quinoline core, yielding 3-methyl-8-nitroquinoline. The nitro group at the 6-position of the starting aniline is crucial as it directs the cyclization to the desired position to form the 8-substituted quinoline.

  • Step 2: Reduction of the Nitro Group. The resulting 3-methyl-8-nitroquinoline is then reduced to the target this compound. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C).

Q2: I am observing significant tar and polymer formation in my Doebner-von Miller reaction. What is the cause and how can I prevent it?

This is the most common side reaction in the Doebner-von Miller synthesis.[1]

  • Root Cause: The strong acidic conditions required for the reaction can catalyze the self-condensation and polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1][2] This leads to the formation of high-molecular-weight, often intractable, tars which significantly reduces the yield of the desired quinoline.

  • Troubleshooting Strategies:

    • Slow Addition of Reagents: Add the crotonaldehyde slowly to the heated acidic solution of the 2-methyl-6-nitroaniline. This helps to maintain a low concentration of the aldehyde in the reaction mixture at any given time, thus minimizing its self-polymerization.[3]

    • Temperature Control: While heating is necessary, excessive temperatures can accelerate tar formation. Maintain the reaction at the lowest effective temperature to promote the desired reaction over polymerization.[1]

    • Use of a Biphasic System: Sequestering the crotonaldehyde in a non-polar organic solvent (like toluene) while the aniline is in an aqueous acidic phase can drastically reduce polymerization and improve yields.[1]

Q3: My final product is contaminated with an isomeric byproduct. How can I identify and separate it?

The formation of regioisomers is a potential issue in quinoline synthesis, especially when using substituted anilines.

  • Likely Isomeric Byproduct: In the synthesis of 3-methyl-8-nitroquinoline from 2-methyl-6-nitroaniline, the primary cyclization is expected to occur at the C-6 position of the aniline ring. However, a minor amount of cyclization could potentially occur at the C-4 position, leading to the formation of 3,5-dimethyl-8-nitroquinoline . Subsequent reduction would then yield 3,5-dimethylquinolin-8-amine as an impurity.

  • Identification:

    • TLC Analysis: The two isomers will likely have slightly different polarities and should be separable by thin-layer chromatography.

    • NMR Spectroscopy: ¹H NMR is a powerful tool for distinguishing between the isomers. The substitution pattern on the benzene portion of the quinoline ring will give rise to distinct splitting patterns and chemical shifts for the aromatic protons.

    • GC-MS: Gas chromatography-mass spectrometry can be used to separate the isomers and confirm their molecular weight.

  • Separation:

    • Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating isomeric quinoline derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically employed.

    • Fractional Crystallization: If the product is a solid, it may be possible to separate the isomers by fractional crystallization from a suitable solvent system.

Q4: My reaction seems to stall, and I am isolating partially hydrogenated quinolines. What is happening?

This indicates an issue with the final oxidation step of the Doebner-von Miller reaction or incomplete reduction in the second step.

  • Root Cause (Doebner-von Miller): The Doebner-von Miller reaction proceeds through a dihydroquinoline intermediate which must be oxidized to the aromatic quinoline. If the oxidizing agent is inefficient or used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, dihydro- or even tetrahydroquinoline byproducts can be isolated.[1]

  • Root Cause (Nitro Reduction): In the second step, incomplete reduction of the nitro group can lead to the formation of nitroso or hydroxylamine intermediates, though this is less common with strong reducing systems like SnCl₂/HCl.

  • Troubleshooting Strategies:

    • Ensure Sufficient Oxidant (Step 1): In some variations of the Doebner-von Miller reaction, an external oxidizing agent is added. Ensure it is used in stoichiometric excess to drive the reaction to completion.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present, they can sometimes be oxidized to the desired quinoline in a separate step using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

    • Optimize Reduction Conditions (Step 2): Ensure that the reducing agent is fresh and used in sufficient excess. Monitor the reaction by TLC until the starting nitroquinoline is completely consumed.

Troubleshooting Guides

Problem 1: Low Yield of 3-Methyl-8-nitroquinoline (Step 1)
Symptom Potential Cause Troubleshooting Action
Reaction mixture is a thick, dark tar.Polymerization of crotonaldehyde.Add crotonaldehyde dropwise to the heated reaction mixture. Reduce reaction temperature. Consider a biphasic solvent system.[1][3]
Low conversion of starting aniline.Insufficiently acidic conditions or low temperature.Ensure the use of a strong acid catalyst (e.g., concentrated HCl or H₂SO₄). Optimize the reaction temperature by gradually increasing it.
Formation of multiple unidentified spots on TLC.Complex side reactions due to steric hindrance or electronic effects.Systematically vary the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial.[1]
Problem 2: Impure this compound after Reduction (Step 2)
Symptom Potential Cause Troubleshooting Action
Product is dark and oily.Presence of residual tin salts or polymeric byproducts.After basification, ensure the pH is strongly alkaline to precipitate all tin salts. Filter the mixture before extraction. Consider a charcoal treatment of the organic solution.
Incomplete reduction of the nitro group.Insufficient reducing agent or deactivation of the catalyst.Use a larger excess of the reducing agent (e.g., SnCl₂). If using catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.
Product is difficult to purify by extraction.The amine product may have some water solubility, especially as a salt.After basification, extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Wash the combined organic layers with brine to remove excess water.[1]

Visualizing Workflows and Relationships

Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Reduction A 2-Methyl-6-nitroaniline D 3-Methyl-8-nitroquinoline A->D Reacts with B Crotonaldehyde B->D Reacts with C Acid Catalyst (e.g., HCl) C->D Catalyzes F This compound D->F Is reduced by E Reducing Agent (e.g., SnCl2/HCl) E->F Reduces

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Logic for Byproduct Formation

G cluster_purity Purity Issue Identified cluster_byproducts Potential Byproducts cluster_solutions Purification Strategy start Crude Product Analysis tlc TLC shows multiple spots Main Spot Impurity Spot(s) start->tlc nmr NMR shows unexpected signals Aromatic Region Aliphatic Region start->nmr gcms GC-MS shows multiple peaks Main Peak (Expected MW) Other Peaks start->gcms isomer Isomeric Byproduct (e.g., 3,5-dimethylquinolin-8-amine) tlc:f1->isomer nmr:f0->isomer gcms:f1->isomer dihydro Dihydroquinoline (Incomplete Oxidation) gcms:f1->dihydro chromatography Column Chromatography isomer->chromatography recrystallization Recrystallization / Salt Formation isomer->recrystallization dihydro->chromatography polymer Polymeric/Tarry Material starting_material Unreacted Starting Material distillation Distillation (if applicable)

Sources

Validation & Comparative

A Multi-Dimensional NMR Approach to the Definitive Structural Validation of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, including prominent antimalarial agents.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and physicochemical properties. Consequently, unambiguous structural verification is not merely a procedural step but a fundamental requirement for meaningful research and development. Among these derivatives, 3-Methylquinolin-8-amine serves as a valuable scaffold, and its correct structural assignment is paramount.

This guide provides an in-depth, evidence-based workflow for the structural validation of this compound using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data to explain the causal logic behind the experimental choices, demonstrating how a systematic, multi-technique approach creates a self-validating and irrefutable structural proof.

The Structural Hypothesis: Numbering and Key Features

Before delving into the spectral data, we must establish our working hypothesis. The proposed structure of this compound is shown below, with the conventional numbering system for the quinoline ring. Our goal is to use NMR to confirm this exact connectivity, including the precise locations of the methyl (-CH₃) and amine (-NH₂) groups.

Figure 1: Proposed structure and atom numbering of this compound.

Experimental Protocol: Ensuring Data Integrity

The validity of any spectral interpretation begins with a robust and reproducible experimental setup.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of the synthesized this compound powder.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons, as it slows the rate of proton exchange, allowing for better observation of N-H signals and their couplings.

  • Add a trace amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the homogenous solution to a clean, dry 5 mm NMR tube. [2] 2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR: Acquire with a standard pulse sequence, typically using 16-32 scans.

  • ¹³C NMR: Acquire with a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically required. [2]* 2D Experiments (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. The parameters for the HMBC experiment should be optimized to detect long-range couplings of approximately 8 Hz, which is a good compromise for identifying 2- and 3-bond correlations. [3]

Visualizing the Validation Workflow

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Analysis cluster_2d Phase 3: 2D NMR Correlation cluster_final Phase 4: Final Validation SamplePrep Sample Preparation (Compound in Deuterated Solvent) H1_NMR ¹H NMR Acquisition (Proton Count & Splitting) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (Carbon Count) SamplePrep->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR->HSQC Integration Integrated Data Analysis COSY->Integration HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HMBC->Integration Validation Structure Confirmed Integration->Validation

Diagram 1: Workflow for NMR-based structural validation.

Part 1: One-Dimensional (1D) NMR Analysis

¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial blueprint of the proton environment. For this compound, we expect to see signals corresponding to the methyl group protons, the amine protons, and the aromatic protons on the quinoline core.

  • Aromatic Region (δ ~7.0-8.8 ppm): The quinoline ring system gives rise to a complex set of signals in this region. [1]We anticipate five distinct aromatic proton signals (H2, H4, H5, H6, H7). The protons H2 and H4 are on the pyridine ring, while H5, H6, and H7 are on the benzene ring. Their specific chemical shifts and splitting patterns are dictated by their electronic environment and proximity to other protons.

  • Amine Protons (δ ~4.0-5.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature. In DMSO-d₆, this signal is often more well-defined than in CDCl₃. [4]* Methyl Protons (δ ~2.5 ppm): The -CH₃ group protons are expected to appear as a sharp singlet in the upfield region, as they are not coupled to any adjacent protons.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we expect to see 10 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 1 carbon of the methyl group. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, though for this molecule, HSQC provides this information more sensitively. [5]

Part 2: Two-Dimensional (2D) NMR for Unambiguous Assignments

While 1D NMR provides a foundational overview, 2D NMR is essential for connecting the pieces and confirming the specific isomeric structure.

¹H-¹H COSY: Mapping Proton Neighbors

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through three bonds (H-C-C-H). This is invaluable for tracing the connectivity within the aromatic rings.

  • Expected Correlations: We would expect to see a strong correlation between H5 and H6, and between H6 and H7, confirming the three-proton spin system on the benzene portion of the ring. Protons H2 and H4 on the pyridine ring are too far apart to show a COSY correlation.

¹H-¹³C HSQC: Linking Protons to their Carbons

HSQC (Heteronuclear Single Quantum Coherence) provides a direct, one-bond correlation between each proton and the carbon to which it is attached. [5]This experiment allows us to definitively assign the chemical shifts of all protonated carbons. For example, the proton signal at ~2.5 ppm will show a cross-peak to a carbon signal in the aliphatic region (~18-25 ppm), confirming the assignment of the methyl group. Similarly, each aromatic proton signal will be correlated to its corresponding aromatic carbon.

¹H-¹³C HMBC: The Definitive Connectivity Map

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for elucidating the complete carbon framework, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). [6][7]This is how we confirm the placement of the substituents and link the different parts of the molecule.

Key HMBC Correlations for Validating this compound:

  • Methyl Group Placement: The protons of the methyl group (3-CH₃) should show a strong correlation to the quaternary carbon C3 and the methine carbon C4. This single piece of evidence irrefutably places the methyl group at the 3-position.

  • Amine Group Placement: The amine protons (8-NH₂) should show correlations to the carbon they are attached to, C8, as well as the adjacent carbon C7.

  • Ring Fusion and Connectivity: Protons on one ring will show correlations to carbons on the other, confirming the fused ring structure. For instance, the proton H4 should show a correlation to the bridgehead carbon C8a, and the proton H5 should show a correlation to the other bridgehead carbon, C4a.

G cluster_structure Key HMBC Correlations cluster_legend Legend img key1 ¹H → ¹³C (3-bond) key2 ¹H → ¹³C (2-bond)

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Methylquinolin-8-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylquinolin-8-amine is a critical heterocyclic building block in the landscape of pharmaceutical and materials science research. As a substituted 8-aminoquinoline, it belongs to a class of compounds renowned for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic placement of the methyl group at the 3-position and the amine at the 8-position creates a unique scaffold for further chemical elaboration, making it a valuable intermediate in the synthesis of complex target molecules and novel chemical entities.

The efficiency and practicality of accessing this scaffold are paramount for researchers. The choice of synthetic route can significantly impact yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of two primary synthetic strategies for this compound: the classical Skraup-Doebner-von Miller reaction and a modern, palladium-catalyzed approach via Buchwald-Hartwig amination. By examining the underlying mechanisms, experimental protocols, and performance metrics of each method, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific applications.

Method 1: The Classical Skraup-Doebner-von Miller Approach

This method represents a foundational strategy for quinoline synthesis, valued for its use of simple, readily available starting materials.[3][4] It is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound is reacted with an aniline derivative under strongly acidic and oxidizing conditions to construct the quinoline ring system.[5][6]

Principle and Mechanistic Rationale

The synthesis of a 3-methylquinoline core via the Doebner-von Miller reaction typically employs methacrolein as the α,β-unsaturated carbonyl component. The reaction with an appropriately substituted aniline, such as 2-methyl-6-nitroaniline, proceeds through a cascade of acid-catalyzed steps. The proposed mechanism involves:

  • Michael Addition: The amino group of the aniline derivative performs a conjugate addition to the protonated methacrolein.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the carbonyl carbon to form a six-membered heterocyclic ring.

  • Dehydration: The cyclic alcohol intermediate is readily dehydrated under the harsh acidic conditions to form a dihydroquinoline.

  • Oxidation: An oxidizing agent, which can be the nitro group of the starting material or an externally added oxidant (e.g., nitrobenzene, arsenic acid), facilitates the aromatization of the dihydroquinoline to the final quinoline product.[6] The nitro group on the precursor is then subsequently reduced to the target 8-amino group in a separate step.

The choice of starting with 2-methyl-6-nitroaniline is strategic. It correctly places the substituents that will become the 8-methyl and 8-amino groups (after reduction) relative to the point of cyclization. However, the harsh, often violent nature of the Skraup-type reaction requires careful control.[6]

Experimental Protocol: Synthesis via Doebner-von Miller Reaction

Step A: Synthesis of 3,8-Dimethyl-6-nitroquinoline

  • Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid (e.g., 120 mL) to a robust reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel. The vessel should be placed in a heating mantle with a secondary containment unit.

  • Addition of Reactants: To the stirred sulfuric acid, add 2-methyl-6-nitroaniline (e.g., 0.2 mol) and an oxidizing agent such as arsenic acid (if the nitro group is not sufficient).

  • Heating and Addition of Aldehyde: Heat the mixture to approximately 100-110 °C. Once the temperature is stable, add methacrolein (e.g., 0.25 mol) dropwise via the dropping funnel over 2-3 hours. The reaction is highly exothermic and requires careful monitoring to maintain the temperature below 140 °C.

  • Reaction Completion: After the addition is complete, maintain the reaction temperature for an additional 3-4 hours to ensure complete cyclization and oxidation.

  • Work-up: Allow the mixture to cool to room temperature. Very carefully, pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated base (e.g., 50% NaOH solution), ensuring the temperature is controlled by external cooling. The product will precipitate.

  • Purification: Filter the crude solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol to yield 3,8-dimethyl-6-nitroquinoline.

Step B: Reduction to this compound

  • Reaction Setup: Dissolve the purified 3,8-dimethyl-6-nitroquinoline from Step A in a solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain this compound.

Visualizing the Doebner-von Miller Workflow

G cluster_0 Step A: Quinoline Formation cluster_1 Step B: Nitro Group Reduction A1 2-Methyl-6-nitroaniline + Methacrolein A2 Add to conc. H₂SO₄ with Oxidizing Agent A1->A2 A3 Heat (100-140°C) A2->A3 A4 Quench on Ice, Neutralize with NaOH A3->A4 A5 Filter & Recrystallize A4->A5 A6 3,8-Dimethyl-6-nitroquinoline A5->A6 B1 Dissolve in Solvent A6->B1 Intermediate B2 Add Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) B1->B2 B3 Neutralize & Extract B2->B3 B4 Column Chromatography B3->B4 B5 This compound B4->B5

Caption: Workflow for the Doebner-von Miller Synthesis.

Method 2: Modern Convergent Synthesis via Buchwald-Hartwig Amination

This contemporary strategy leverages the power of transition metal catalysis to form the key C-N bond, offering a milder and often more efficient alternative to classical methods.[7] The approach is convergent, meaning the quinoline core is constructed first and the amino group is installed in a final, high-yielding step.

Principle and Mechanistic Rationale

This synthesis is executed in two main stages:

  • Synthesis of 8-Bromo-3-methylquinoline: This precursor can be synthesized via several routes, including a Skraup-type reaction starting from 2-bromo-6-methylaniline and methacrolein. While this still uses a classical reaction, the conditions can be optimized for this specific transformation, and the subsequent amination step avoids the direct handling of potentially hazardous nitro-aromatic compounds for the final C-N bond formation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis. It couples an aryl halide (8-bromo-3-methylquinoline) with an amine.[7] The catalytic cycle, in brief, involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, followed by coordination of the amine and deprotonation by a base. The final step is a reductive elimination that forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the reaction's success, stabilizing the palladium intermediates and facilitating the catalytic cycle.

This method's modularity is a key advantage; various amines can be coupled to the bromoquinoline core, allowing for the rapid synthesis of a library of derivatives.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Step A: Synthesis of 8-Bromo-3-methylquinoline

(This is an illustrative protocol based on known quinoline syntheses; specific optimization would be required.)

  • Reaction Setup: Follow a similar setup to the Doebner-von Miller reaction, using 2-bromo-6-methylaniline as the starting aniline and methacrolein.

  • Execution: Perform the reaction under controlled heating in the presence of sulfuric acid and an oxidant (e.g., nitrobenzene).

  • Work-up and Purification: After cooling and neutralization, extract the crude product and purify by column chromatography to isolate 8-bromo-3-methylquinoline.

Step B: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine 8-bromo-3-methylquinoline (e.g., 1.0 mmol), a palladium precursor such as Pd₂(dba)₃ (e.g., 0.02 mmol), and a suitable phosphine ligand like Xantphos (e.g., 0.05 mmol). Add a strong, non-nucleophilic base, such as sodium tert-butoxide (e.g., 1.4 mmol).[8]

  • Amine Source: Add the amine source. For the parent 8-aminoquinoline, a protected ammonia equivalent like benzophenone imine can be used, which is later hydrolyzed.

  • Solvent and Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon). Add an anhydrous solvent such as toluene or dioxane via syringe. Seal the tube and heat the reaction mixture (e.g., 100-120 °C) for 12-24 hours, or until TLC indicates consumption of the starting material.

  • Work-up (for Benzophenone Imine): Cool the reaction to room temperature. Add a solution of aqueous HCl and stir for 1-2 hours to hydrolyze the imine. Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield pure this compound.

Visualizing the Buchwald-Hartwig Workflow

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: C-N Cross-Coupling A1 2-Bromo-6-methylaniline + Methacrolein A2 Skraup-type Reaction A1->A2 A3 Work-up & Purification A2->A3 A4 8-Bromo-3-methylquinoline A3->A4 B1 Add Amine Source, Pd Catalyst, Ligand, Base A4->B1 Intermediate B2 Heat in Anhydrous Solvent (e.g., Toluene, 110°C) B1->B2 B3 Acidic Hydrolysis (if needed) B2->B3 B4 Work-up & Column Chromatography B3->B4 B5 This compound B4->B5

Caption: Workflow for the Buchwald-Hartwig Synthesis.

Comparative Analysis

The selection of an optimal synthetic route depends on a careful evaluation of multiple factors, from the cost of raw materials to the required purity of the final product.

ParameterSkraup-Doebner-von MillerBuchwald-Hartwig Amination
Starting Materials Simple, inexpensive bulk chemicals (anilines, methacrolein).Requires a pre-functionalized, more complex bromoquinoline.
Reaction Conditions Harsh: high temperature, highly acidic (conc. H₂SO₄), strong oxidants.[6][9]Mild to moderate: 80-120 °C, requires inert atmosphere, strong base.[7]
Yield Variable to moderate, often low for complex substrates.Generally high to excellent.
Purity & Byproducts Often produces significant tarry byproducts, requiring extensive purification.Cleaner reaction profile with fewer byproducts.
Scalability Potentially scalable due to low-cost reagents, but safety concerns (exotherms) are a major hurdle.Scalable, but catalyst cost can be prohibitive for very large scales.
Cost Low reagent cost.High cost associated with palladium catalysts and specialized phosphine ligands.
Safety & Environment Significant safety risks (violent, exothermic reaction).[6] Use of strong acids and toxic oxidants (e.g., arsenic acid) is a major environmental drawback.Requires handling of pyrophoric bases and expensive, toxic heavy metal catalysts. Requires careful purification to remove metal residues.
Versatility Primarily for the construction of the core quinoline ring.Highly versatile; a wide range of amines can be coupled, facilitating analogue synthesis.
Expert Discussion

The Skraup-Doebner-von Miller reaction is a classic workhorse, embodying a "brute force" chemical approach. Its primary advantage lies in constructing the quinoline core from inexpensive, fundamental feedstocks. For large-scale industrial synthesis where cost per kilogram is the dominant driver and where specialized equipment to handle hazardous, high-energy reactions is available, this route may be considered. However, for the modern research laboratory, the severe safety risks, environmental unfriendliness, and often low yields make it a less attractive option. The purification of the desired product from the complex mixture of byproducts and tars can be exceptionally challenging, offsetting the initial low cost of reagents.

In stark contrast, the Buchwald-Hartwig amination represents a more elegant and controlled strategy. Its high yields, clean reaction profiles, and exceptional functional group tolerance make it the preferred method for laboratory-scale synthesis, medicinal chemistry programs, and the creation of molecular libraries.[7] The ability to "click" the amino group on at a late stage is a significant synthetic advantage. The primary drawbacks are the high cost of the palladium catalyst and ligands and the necessity of removing residual heavy metals from the final product, which is a critical consideration for pharmaceutical applications. The requirement for a pre-synthesized halo-aromatic substrate adds a step to the overall sequence but provides a more reliable and reproducible pathway to the final target.

Conclusion and Recommendations

Both the classical Skraup-Doebner-von Miller reaction and the modern Buchwald-Hartwig amination offer viable pathways to this compound, but they serve distinctly different research and development needs.

  • Recommendation for Academic Research & Drug Discovery: The Buchwald-Hartwig amination is highly recommended. Its reliability, high yield, and amenability to analogue synthesis are ideal for research environments where time, purity, and molecular diversity are more critical than raw material cost.

  • Recommendation for Large-Scale Process Chemistry: The Skraup-Doebner-von Miller reaction could be considered, but only after extensive process safety evaluation and optimization to control its hazardous nature. The economic benefit of cheap starting materials must be weighed heavily against the significant capital investment in safety infrastructure and the costs associated with waste treatment and complex purification.

Ultimately, the "better" method is context-dependent. By understanding the fundamental trade-offs between cost, safety, efficiency, and versatility, researchers can confidently select the synthetic strategy that best aligns with their project goals and available resources.

References

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs.
  • Asres, D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Gale, E. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • BenchChem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
  • Wikipedia. (n.d.). Skraup reaction.
  • BenchChem. (n.d.). Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis.
  • Google Patents. (n.d.). US5130434A - Preparation of 3-methylquinoline-8-carboxylic acid.
  • Arkat USA. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.

Sources

A Comparative Guide to the Biological Activity of 3-Methylquinolin-8-amine and Other Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast array of biological activities. This guide provides a comparative analysis of the biological profile of 3-Methylquinolin-8-amine against other notable quinoline compounds, offering insights for researchers and professionals in drug discovery and development. While direct comparative studies are limited, this document synthesizes available experimental data to illuminate the structure-activity relationships that govern the diverse pharmacological effects of this important class of heterocyclic compounds.

Introduction to the Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural products and synthetic compounds with significant therapeutic value. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The position and nature of these substituents are critical in determining the specific biological activity and potency of the resulting derivatives.

Comparative Analysis of Biological Activities

This section will delve into a comparative analysis of the biological activities of this compound and other quinoline derivatives across several key therapeutic areas. The comparison is based on available data from various studies and aims to highlight the potential influence of the methyl group at the 3-position and the amino group at the 8-position.

Antimicrobial Activity

Quinolone and quinoline derivatives have a long history as effective antimicrobial agents. The 8-aminoquinoline scaffold, in particular, has been the basis for several antimalarial drugs.

This compound in Context: While specific data for the antimicrobial activity of this compound is not extensively reported, we can infer its potential by examining related 8-aminoquinoline derivatives. Studies on various 8-quinolinamines have demonstrated broad-spectrum anti-infective properties, including antimalarial, antileishmanial, antifungal, and antibacterial activities.[1][2][3] For instance, certain 8-quinolinamines exhibit potent in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for malaria.[1][2]

Comparison with Other Quinolines: The antimicrobial efficacy of quinoline derivatives is highly dependent on their substitution patterns. For example, 8-hydroxyquinolines are known for their potent antibacterial and antifungal activities, which are often attributed to their ability to chelate metal ions essential for microbial enzymes.[4][5] The introduction of different substituents on the quinoline ring can significantly modulate this activity. The table below summarizes the antimicrobial activity of various quinoline derivatives, providing a basis for contextualizing the potential of this compound.

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeTarget OrganismMIC/IC50 (µg/mL)Reference
8-QuinolinaminesPlasmodium falciparum (D6 strain)0.02 - 4.76[2]
8-QuinolinaminesCandida albicans4.93 - 19.38[1]
8-QuinolinaminesStaphylococcus aureus1.33 - 18.9[1]
8-Hydroxyquinoline derivativesE. coli, S. aureus, V. parahaemolyticus, P. aeruginosa- (Inhibition zone in mm)[4]
8-Aminoquinoline-Uracil Metal ComplexesP. shigelloides, S. dysenteriae- (Active)[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC Determination.

Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents.[7] The mechanisms of action are diverse and include inhibition of kinases, topoisomerases, and tubulin polymerization.

This compound in Context: Specific anticancer activity data for this compound is scarce in the reviewed literature. However, the broader class of 8-aminoquinolines has shown promise. For instance, metal complexes of 8-aminoquinoline-uracil derivatives have demonstrated cytotoxic activities.[6]

Comparison with Other Quinolines: The anticancer properties of quinoline derivatives are profoundly influenced by their substitution patterns. For example, 8-hydroxyquinoline derivatives have been extensively studied for their anticancer effects, which are often linked to their metal-chelating properties and ability to induce apoptosis.[8][9] The introduction of various side chains and functional groups at different positions on the quinoline ring can lead to potent and selective anticancer agents.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a)MCF-7 (Breast Cancer)- (Cytotoxic)[7]
8-Hydroxyquinoline-derived Mannich basesMultidrug-Resistant Cancer Cells- (MDR-selective toxicity)[8][9]
8-Hydroxyquinoline derivativesMCF-7, HCT 116, HepG-2, A549- (Anticancer activity)[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Data Analysis A Seed Cancer Cells B Treat with Compound A->B C Add MTT Solution B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: MTT Assay Workflow for Cytotoxicity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[11][12]

This compound in Context: While direct evidence for the anti-inflammatory activity of this compound is limited, related quinoline structures have shown significant effects. For instance, certain 8-quinolinesulfonamide derivatives have been identified as potent inhibitors of TLR4/MD-2, key players in the inflammatory response.[11]

Comparison with Other Quinolines: The anti-inflammatory potential of quinolines is often linked to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[11] An 8-hydroxy-quinoline derivative has been shown to protect against lipopolysaccharide-induced lethality by inhibiting HMGB1-mediated caspase-11 signaling.[13] The structural features of the quinoline molecule, including the nature and position of substituents, are crucial for this activity.

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound/DerivativeTarget/AssayIC50 (µM) / EffectReference
8-Quinolinesulfonamide derivative (3l)NO production2.61[11]
8-Quinolinesulfonamide derivative (3l)TNF-α production9.74[11]
8-Quinolinesulfonamide derivative (3l)IL-1β production12.71[11]
2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridinesRat carrageenan paw edemaOptimal activity[12]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Calculation of NO Inhibition: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Neuroprotective Effects

Neurodegenerative diseases represent a significant healthcare challenge, and there is a growing interest in the neuroprotective potential of quinoline derivatives.

This compound in Context: Specific studies on the neuroprotective effects of this compound were not identified in the initial searches. However, the quinoline scaffold is present in compounds with known neuroprotective properties. For example, pyrroloquinoline quinone (PQQ) has been shown to have neuroprotective effects in traumatic brain injury.[14]

Comparison with Other Quinolines: The neuroprotective mechanisms of quinoline derivatives are multifaceted and can involve antioxidant activity, inhibition of cholinesterases and monoamine oxidases, and modulation of glutamatergic signaling.[15] For instance, certain 8-hydroxyquinolylnitrones have been developed as multifunctional ligands for the therapy of neurodegenerative diseases.[15] The ability of some quinolines to chelate metal ions is also thought to contribute to their neuroprotective effects by reducing oxidative stress.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to their chemical structure. While a comprehensive SAR study for this compound is not available, we can draw some inferences based on the broader quinoline literature.

  • The 8-Amino Group: The amino group at the 8-position is a key feature in many biologically active quinolines, particularly in antimalarial agents. It is often involved in crucial interactions with biological targets.

  • The 3-Methyl Group: The presence of a methyl group at the 3-position can influence the molecule's lipophilicity, steric profile, and electronic properties. This, in turn, can affect its binding to target proteins and its pharmacokinetic properties. Compared to an unsubstituted quinoline, the methyl group may enhance binding through hydrophobic interactions or, conversely, cause steric hindrance. Further research is needed to elucidate the precise impact of the 3-methyl substituent on the biological activity of 8-aminoquinolines.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound in the context of other quinoline derivatives. While direct comparative data is limited, the existing literature on substituted quinolines suggests that this compound likely possesses a range of biological activities, including antimicrobial, anticancer, and potentially anti-inflammatory and neuroprotective effects. The specific nature and potency of these activities will be dictated by the interplay of the 8-amino and 3-methyl substituents.

Future research should focus on the systematic evaluation of this compound and its derivatives in a battery of biological assays to establish a clear activity profile. Direct, head-to-head comparative studies with other quinolines under standardized conditions are crucial to accurately assess its therapeutic potential. Such studies will provide valuable insights for the rational design of novel and more effective quinoline-based therapeutic agents.

References

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A Comparative Analysis of Substituted Quinolin-8-amine and 8-Hydroxyquinoline Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1] From their historical significance as antimalarial drugs to their contemporary applications in oncology and infectious diseases, quinoline derivatives continue to be a fertile ground for drug discovery. This guide provides an in-depth comparative study of two key classes of quinoline derivatives: substituted quinolin-8-amines and 8-hydroxyquinolines. We will explore their synthesis, compare their biological activities with supporting experimental data, and elucidate their structure-activity relationships, offering valuable insights for researchers, scientists, and drug development professionals.

The Quinoline Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural framework that allows for diverse chemical modifications. This versatility has been exploited to develop a wide array of derivatives with activities ranging from antimicrobial and antifungal to anticancer and antiviral.[1][2][3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the fused aromatic system allows for various substitutions that can modulate the compound's lipophilicity, electronic properties, and ultimately, its biological target engagement.

Synthesis of Quinolin-8-amine and 8-Hydroxyquinoline Derivatives

The synthesis of these derivatives can be achieved through various classical and modern organic chemistry methodologies. A foundational approach often involves the construction of the quinoline core, followed by functionalization.

Classical Synthetic Routes

A well-established method for creating the quinoline ring system is the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For substituted quinolines, a correspondingly substituted aniline can be used. Another classical method is the Friedländer annulation , which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group. The foundational synthesis of 8-aminoquinoline often involves the nitration of quinoline to yield a mixture of 5-nitro and 8-nitroquinoline, followed by the reduction of the 8-nitro group.[1]

Modern Synthetic Methodologies

Contemporary methods offer greater efficiency and control over the substitution pattern. For instance, the Hartwig-Buchwald amination reaction , a palladium-catalyzed cross-coupling reaction, has been successfully employed for the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines.[5]

A particularly versatile method for introducing aminomethyl groups, especially at the C7 position of 8-hydroxyquinolines, is the Mannich reaction . This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, 8-hydroxyquinoline), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[6][7] This reaction is highly valuable for generating libraries of derivatives for structure-activity relationship studies.

Comparative Biological Activities

The true potential of these quinoline derivatives is revealed in their diverse biological activities. Below, we compare their performance in key therapeutic areas, supported by experimental data.

Anticancer Activity

Both 8-hydroxyquinoline and quinolin-8-amine derivatives have demonstrated significant anticancer properties. Their mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells.

8-Hydroxyquinoline Derivatives: Studies have shown that substitutions on the 8-hydroxyquinoline scaffold can significantly impact its cytotoxic potential. For example, the introduction of a hydroxyl group at position 8 shows a prominent antitumor effect against K562 and T47D cancer cell lines.[8] Furthermore, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines, including MDA-MB-231, T-47D, and Hep3B.[8] Mannich bases derived from 8-hydroxyquinoline have also shown robust anticancer activity, particularly against multidrug-resistant cancer cells.[7][9]

Quinolin-8-amine Derivatives: While less extensively studied for their anticancer properties compared to their 8-hydroxy counterparts, quinolin-8-amine derivatives have also shown promise. For instance, new 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have exhibited cytotoxic activity in the low micromolar range against HL-60 and MCF-7 cancer cell lines.[10]

Comparative Data on Anticancer Activity:

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline8-hydroxy-2-quinolinecarbaldehydeHep3B~6.25 µg/mL[8]
8-Hydroxyquinoline8-hydroxy-2-quinolinecarbaldehydeT47D, K56212.5-25 µg/mL[8]
Quinolin-4-one2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60Low µM range[10]
Antimicrobial and Antifungal Activity

The ability of quinoline derivatives to combat microbial and fungal infections is well-documented.

8-Hydroxyquinoline Derivatives: These compounds exhibit broad-spectrum antimicrobial activity. Their mechanism is thought to involve the chelation of essential metal ions and the disruption of microbial cell membranes.[1] For example, certain 8-hydroxyquinoline derivatives have shown remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G.[11]

Quinolin-8-amine Derivatives: 8-Quinolinamines have emerged as a successful chemotherapeutic approach against drug-resistant parasites.[12] Derivatives bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups have exhibited potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[12] Furthermore, these compounds have shown promising antifungal and antibacterial activities against a range of pathogens, including Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus.[12] Metal complexes of 8-aminoquinoline-uracils have also demonstrated fair antimalarial and antimicrobial activities.[3]

Comparative Data on Anti-infective Activity:

Compound ClassDerivative ExamplePathogenActivity (IC50/MIC)Reference
Quinolin-8-amine5-alkoxy, 4-methyl, 2-tert-butyl substitutedP. falciparum (drug-sensitive)20–4760 ng/mL[12]
Quinolin-8-amine5-alkoxy, 4-methyl, 2-tert-butyl substitutedP. falciparum (drug-resistant)22–4760 ng/mL[12]
Quinolin-8-amine5-alkoxy, 4-methyl, 2-tert-butyl substitutedC. albicans4.93–19.38 µg/mL[12]
Quinolin-8-amine5-alkoxy, 4-methyl, 2-tert-butyl substitutedS. aureus1.33–18.9 µg/mL[12]
8-HydroxyquinolineSubstituted derivativesV. parahaemolyticus, S. aureusMIC = 10⁻⁶ mg/mL[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to their substitution patterns.

For 8-hydroxyquinoline derivatives , the presence and position of substituents play a crucial role. For instance, substitution at the C5 position with electron-withdrawing groups has been shown to improve anticancer activity.[7] The nature of the amine in Mannich bases derived from 8-hydroxyquinoline also significantly influences their activity.

In the case of quinolin-8-amines , substitutions at the C2, C4, and C5 positions of the quinoline ring have been shown to modulate their anti-infective properties. The introduction of bulky groups like tert-butyl at the C2 position and alkoxy groups at the C5 position has yielded compounds with potent antimalarial activity.[13]

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 7-((dialkylamino)methyl)-8-hydroxyquinoline via Mannich Reaction

This protocol is a general procedure for the synthesis of Mannich bases of 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline

  • Formaldehyde (37% aqueous solution)

  • Appropriate secondary amine (e.g., diethylamine, piperidine)

  • Ethanol

  • Stirring plate and magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 1 equivalent of 8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add 1.1 equivalents of the secondary amine to the solution and stir.

  • Slowly add 1.1 equivalents of aqueous formaldehyde to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using NMR and mass spectrometry.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualization of Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Synthesis_and_Activity cluster_synthesis Synthesis cluster_activity Biological Activity Quinoline Core Quinoline Core Functionalization Functionalization Quinoline Core->Functionalization Substituted Anilines Substituted Anilines Skraup/Friedländer Skraup/Friedländer Substituted Anilines->Skraup/Friedländer Skraup/Friedländer->Quinoline Core 8-Hydroxyquinoline 8-Hydroxyquinoline Functionalization->8-Hydroxyquinoline Quinolin-8-amine Quinolin-8-amine Functionalization->Quinolin-8-amine Anticancer Anticancer 8-Hydroxyquinoline->Anticancer Metal Chelation Antimicrobial Antimicrobial 8-Hydroxyquinoline->Antimicrobial Membrane Disruption Antifungal Antifungal Quinolin-8-amine->Antifungal Antimalarial Antimalarial Quinolin-8-amine->Antimalarial Parasite Inhibition

Caption: Synthetic pathways to quinoline derivatives and their resulting biological activities.

SAR_Concept Quinoline Scaffold Quinoline Scaffold Substituent Position Substituent Position Quinoline Scaffold->Substituent Position Substituent Nature Substituent Nature Quinoline Scaffold->Substituent Nature Biological Activity Biological Activity Substituent Position->Biological Activity Substituent Nature->Biological Activity

Caption: The relationship between the quinoline scaffold, substituents, and biological activity.

Conclusion

Substituted quinolin-8-amine and 8-hydroxyquinoline derivatives represent a highly valuable class of compounds with a wide range of therapeutic applications. Their synthetic accessibility, coupled with their diverse biological activities, makes them attractive candidates for further drug discovery and development efforts. The comparative analysis presented in this guide highlights the subtle structural modifications that can lead to significant differences in biological outcomes, providing a roadmap for the rational design of new and more potent therapeutic agents.

References

  • Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3060-3075. Available from: [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). National Institutes of Health. Available from: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules, 18(12), 14836-14848. Available from: [Link]

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  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). Molecules, 26(11), 3371. Available from: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry, 65(11), 7729-7745. Available from: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). Journal of Medicinal Chemistry, 65(11), 7729-7745. Available from: [Link]

  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (n.d.). Available from: [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(3), e03538. Available from: [Link]

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  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. Available from: [Link]

  • Pingaew, R., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Journal of Parasitic Diseases, 41(4), 969-974. Available from: [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Brazilian Chemical Society, 23(10), 1938-1942. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. Available from: [Link]

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A Comparative Guide to the Purity Analysis of 3-Methylquinolin-8-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 3-Methylquinolin-8-amine. As a critical intermediate in the synthesis of novel pharmaceutical agents and biophysical probes, the purity of this quinoline derivative is a non-negotiable quality attribute that directly impacts the safety, efficacy, and reproducibility of downstream applications.[1]

We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the scientific rationale behind the selection of chromatographic parameters. This comparison is substantiated by comprehensive validation data, benchmarked against the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[2][3][4] Furthermore, this guide will situate HPLC within the broader analytical landscape by contrasting its performance with orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Imperative: Why HPLC for this compound?

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for quantifying non-volatile and thermally sensitive compounds.[5][6] this compound, an aromatic heterocyclic amine, is an ideal candidate for HPLC analysis due to several key characteristics:

  • Inherent Chromophore: The quinoline ring system possesses a strong ultraviolet (UV) chromophore, enabling sensitive and specific detection using standard UV-Vis or Diode Array Detectors (DAD).[7]

  • Favorable Polarity: Its structure lends itself well to reversed-phase chromatography, the most common and versatile mode of HPLC, which separates molecules based on their hydrophobicity.[8][9]

  • Resolution Power: HPLC provides the high resolving power necessary to separate the main analyte from structurally similar process-related impurities and degradation products, which is essential for an accurate purity determination.[5][6]

A primary challenge in the analysis of amines like this compound is their tendency to exhibit poor peak shape (tailing). This phenomenon arises from the interaction of the basic amine group with acidic residual silanols on the surface of traditional silica-based stationary phases.[10] Method development strategies, therefore, must focus on mitigating these secondary interactions to achieve symmetrical, well-defined peaks for accurate integration and quantification.

HPLC_Method_Development_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Analyte Analyte Characterization (Solubility, pKa, UV λmax) ColumnSelect Column & Stationary Phase Selection Analyte->ColumnSelect MobilePhase Mobile Phase Optimization ColumnSelect->MobilePhase Detection Detector & Wavelength Selection MobilePhase->Detection Specificity Specificity Detection->Specificity Develop Method Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness SST System Suitability Testing Robustness->SST Validate Method Analysis Sample Analysis & Purity Calculation SST->Analysis

Caption: Workflow for HPLC Analytical Method Development and Validation.

Comparative HPLC Methodologies

To provide a practical comparison, we present two distinct, fully validated HPLC methods. Method 1 employs a standard, widely used C18 column, representing a robust workhorse approach. Method 2 utilizes a Phenyl-Hexyl stationary phase, which introduces an alternative separation mechanism (π-π interactions) that can offer unique selectivity for aromatic compounds like quinolines.

Experimental Protocols

Method 1: Standard RP-HPLC with C18 Column (Gradient Elution)

This method is designed for broad applicability and high resolving power to separate a wide range of potential impurities.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 15% B

      • 2-17 min: 15% to 85% B

      • 17-22 min: 85% B

      • 22.1-27 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same nominal concentration as the standard.

Method 2: Alternative RP-HPLC with Phenyl-Hexyl Column (Isocratic Elution)

This method leverages alternative selectivity and a buffered mobile phase to improve peak shape and potentially resolve impurities that co-elute on a C18 phase.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm particle size.

    • Mobile Phase: 20 mM Ammonium Acetate (pH 5.5) and Acetonitrile in a 60:40 (v/v) ratio.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase.

    • Standard and Sample Solutions: Prepare as described in Method 1, using the mobile phase as the diluent to a final concentration of 0.5 mg/mL.

Performance Comparison and Validation Data

Both methods were validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[4] The results are summarized below to facilitate an objective comparison.

Validation Parameter Method 1 (C18, Gradient) Method 2 (Phenyl-Hexyl, Isocratic) ICH Acceptance Criteria
Specificity No interference from blank/placebo at the analyte retention time. Peak purity > 0.999.No interference from blank/placebo at the analyte retention time. Peak purity > 0.999.Method is specific.
Linearity (Correlation, r²) 0.99980.9995r² ≥ 0.999
Range (% of nominal) 50% - 150%70% - 130%As per linearity studies.
Accuracy (% Recovery) 99.2% - 100.8%98.9% - 101.2%Typically 98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.68%≤ 2.0%
Intermediate Precision (%RSD) 0.72%0.95%≤ 2.0%
LOD (Limit of Detection) 0.03%0.08%Reportable value.
LOQ (Limit of Quantitation) 0.10%0.25%Reportable value.
Robustness Unaffected by minor changes in flow rate (±0.1), temp (±2°C), and mobile phase composition (±2%).Unaffected by minor changes in flow rate (±0.1), temp (±2°C), and mobile phase composition (±2%).No significant impact on results.
Peak Tailing Factor (Analyte) 1.31.1Typically ≤ 2.0
Interpretation of Results
  • Method 1 (C18, Gradient): This method demonstrates superior performance in terms of sensitivity, with significantly lower LOD and LOQ values.[11] This makes it the preferred choice for trace impurity analysis and stability studies where low-level degradation products must be monitored. The gradient elution is highly effective at resolving a broader range of impurities with varying polarities, which is a key advantage in purity assays.[12]

  • Method 2 (Phenyl-Hexyl, Isocratic): The key advantage of this method is the improved peak symmetry (tailing factor of 1.1), attributed to the use of a buffered mobile phase at a controlled pH, which minimizes secondary interactions with the basic amine. While less sensitive than the gradient method, its isocratic nature leads to simpler operation, faster run times (if re-equilibration is considered), and potentially longer column lifetime. The alternative selectivity of the phenyl-hexyl phase could be crucial if a specific impurity co-elutes with the main peak on a C18 column.

Orthogonal Analytical Techniques: A Multi-faceted Approach to Purity

While HPLC is the primary technique for purity quantification, relying on a single method can be insufficient for comprehensive characterization. Orthogonal methods, which rely on different physicochemical principles, are essential for validating HPLC results and providing a complete purity profile.[13][14]

Analytical_Techniques_Relationship cluster_main Purity Analysis of this compound HPLC RP-HPLC (Primary Method) LCMS LC-MS HPLC->LCMS Impurity Identification (Structural Elucidation) qNMR qNMR HPLC->qNMR Orthogonal Confirmation (Absolute Purity) GC GC-MS HPLC->GC Alternative for Volatiles (Complementary Info)

Caption: Relationship between HPLC and Orthogonal Analytical Methods.

Technique Principle of Separation/Detection Primary Application for this compound Advantages Limitations
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Quantitative Purity Assessment: Accurately measures the main component and known/unknown impurities.High precision, reproducibility, and high-throughput capability.[11]Peak identity is not confirmed; co-elution can lead to inaccurate results.
LC-MS HPLC separation followed by mass-to-charge ratio detection.Impurity Identification: Provides molecular weight and fragmentation data to elucidate the structure of unknown impurities.[13]Unambiguous identification of impurities; high sensitivity.Quantification can be complex; mobile phase must be volatile (e.g., no phosphoric acid).[13]
qNMR Signal intensity is directly proportional to the number of atomic nuclei.Absolute Purity Determination: Quantifies the analyte against a certified internal standard without needing a reference standard of the analyte itself.A primary ratio method; provides structural confirmation simultaneously.Lower sensitivity than HPLC; requires a highly pure internal standard and specialized expertise.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Analysis of Volatile Impurities: Detects residual solvents or volatile starting materials.Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound itself.

Conclusion and Recommendations

For the routine purity analysis of this compound, Method 1 (C18, Gradient) is recommended as the primary method due to its superior sensitivity and resolving power, which are critical for ensuring product quality and meeting stringent regulatory requirements.[15] It provides the most comprehensive impurity profile, essential during process development and for release testing.

Method 2 (Phenyl-Hexyl, Isocratic) serves as an excellent secondary or orthogonal HPLC method. It is particularly valuable for troubleshooting, such as when a specific impurity proves difficult to resolve on a C18 column, or in a QC environment where faster, simpler isocratic methods are preferred for known impurity profiles.

Ultimately, a robust analytical strategy does not rely on a single technique. The validated HPLC method should be complemented by LC-MS for the definitive identification of any unknown impurities exceeding the reporting threshold and periodically cross-verified with qNMR to confirm the absolute purity of reference standards. This integrated approach ensures the highest level of scientific integrity and confidence in the quality of this compound.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 12, 2026.
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  • Taylor & Francis Online. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2). Retrieved January 12, 2026.
  • Pharmaguideline. (2024, December 11).
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  • Benchchem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. Retrieved January 12, 2026.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved January 12, 2026.
  • National Center for Biotechnology Information (PMC - NIH). (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved January 12, 2026.
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  • MDPI. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved January 12, 2026.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 12, 2026.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved January 12, 2026.
  • ACS Publications. (2022, May 25). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved January 12, 2026.
  • National Center for Biotechnology Information (PMC - NIH). (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved January 12, 2026.
  • ResearchGate. (2025, August 5). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved January 12, 2026.
  • Der Pharma Chemica. (n.d.).
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved January 12, 2026.
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A Comparative Guide to the Catalytic Activity of 3-Methylquinolin-8-amine Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is a perpetual endeavor. Within the vast landscape of ligand design, 3-Methylquinolin-8-amine and its derivatives have emerged as a promising class of scaffolds. Their rigid structure, coupled with the versatile coordination capabilities of the 8-amino group and the quinoline nitrogen, provides a unique platform for developing highly active and stereoselective catalysts. This guide offers an in-depth, objective comparison of the catalytic performance of various this compound based ligands, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Platform in Catalysis

The quinoline moiety is a "privileged scaffold" in medicinal chemistry and catalysis.[1] Its rigid, planar structure creates a well-defined chiral environment around a metal center, which is essential for effective stereocontrol in asymmetric reactions.[1] The introduction of a methyl group at the 3-position can introduce beneficial steric hindrance, influencing the selectivity of catalytic transformations. The 8-amino group serves as a key coordination site and a versatile handle for further functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties.

These ligands have demonstrated considerable utility in a range of metal-catalyzed reactions, including C-H bond functionalization and coupling reactions. The bidentate coordination of the 8-aminoquinoline moiety to a metal center, such as palladium, is a powerful strategy for directing C-H activation.[2]

Comparative Analysis of Catalytic Performance

The efficacy of this compound based ligands is highly dependent on the specific reaction, the choice of metal center, and the nature of any additional substituents on the quinoline core or the amine functionality.

Palladium-Catalyzed C-H Functionalization

8-Aminoquinoline derivatives have proven to be powerful directing groups in palladium-catalyzed C-H functionalization reactions.[2][3] This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and efficient synthetic route compared to traditional methods. For instance, the use of an 8-aminoquinoline auxiliary enables the arylation of secondary C-H bonds.[3]

Table 1: Comparison of 8-Aminoquinoline Auxiliaries in Pd-Catalyzed β-Arylation of Carboxylic Acid Derivatives [3]

SubstrateAryl IodideYield (%)
Butyric acid derivative4-iodoanisole75
Butyric acid derivative4-iodotoluene70
Cyclohexanecarboxylic acid amide4-iodoanisole65 (diarylation)

Conditions: Substrate, aryl iodide, Pd(OAc)₂, Cs₃PO₄, t-amyl alcohol, heat.

The data clearly indicates that the 8-aminoquinoline auxiliary effectively directs the arylation of unactivated sp³ C-H bonds, with good yields for both electron-rich and electron-poor aryl iodides.[3]

Copper-Catalyzed Reactions

Copper complexes incorporating quinoline-based ligands have shown significant catalytic activity in various transformations, including oxidation and coupling reactions.[4][5][6] The specific structure of the ligand and the copper salt used have a profound impact on the catalytic efficiency.[4]

In a study on catecholase activity, various quinoline-based ligands were complexed with different copper(II) salts. The results demonstrated that the complexes formed with Cu(OAc)₂ exhibited significantly higher catalytic activity in the oxidation of catechol to o-quinone compared to those formed with CuSO₄, Cu(NO₃)₂, or CuCl₂.[4] This highlights the crucial role of both the ligand structure and the counter-ion of the metal salt in determining the catalytic outcome.

Table 2: Influence of Copper Salt on the Catalytic Oxidation of Catechol [4]

Copper SaltRelative Catalytic Activity
Cu(OAc)₂High
CuSO₄Moderate
Cu(NO₃)₂Low
CuCl₂Low
Asymmetric Catalysis

Chiral derivatives of 8-aminoquinoline have been employed as ligands in asymmetric catalysis, aiming to achieve high enantioselectivity.[7] For example, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids.[7] In these studies, rhodium catalysts proved to be the most effective in terms of both reactivity and enantioselectivity, although the enantiomeric excess values were modest.[7] This indicates that while the scaffold holds promise, further optimization of the ligand structure is necessary to achieve high levels of stereocontrol.

Experimental Protocols

To facilitate the application of these findings, detailed experimental methodologies for key processes are provided below.

Protocol 1: Synthesis of a Palladium Complex with an 8-Aminoquinoline Pivalamide Ligand[3]

This protocol describes the synthesis of a cyclometalated palladium complex, which can be an intermediate in catalytic C-H functionalization reactions.

Materials:

  • 8-Aminoquinoline pivalamide

  • Palladium(II) acetate

  • Acetonitrile

Procedure:

  • Dissolve 8-aminoquinoline pivalamide in acetonitrile.

  • Add palladium(II) acetate to the solution.

  • Stir the reaction mixture at room temperature.

  • The formation of the acetonitrile complex is typically quantitative.

  • The product can be isolated by filtration or evaporation of the solvent.

experimental_workflow cluster_synthesis Synthesis of Pd Complex start Start dissolve Dissolve 8-aminoquinoline pivalamide in acetonitrile start->dissolve add_pd Add Pd(OAc)₂ dissolve->add_pd stir Stir at RT add_pd->stir isolate Isolate Product stir->isolate end End isolate->end

Caption: Workflow for the synthesis of a palladium-8-aminoquinoline complex.

Protocol 2: General Procedure for Copper-Catalyzed Chan-Lam Coupling[5][6]

This protocol outlines a general procedure for the N-arylation of benzimidazole derivatives with arylboronic acids using a copper(II) complex with a quinolinyl anilido-imine ligand as the catalyst.

Materials:

  • Benzimidazole derivative

  • Arylboronic acid

  • Copper(II) catalyst (e.g., complex with N,N,N-tridentate quinolinyl anilido-imine ligand)

  • Solvent (e.g., Toluene)

  • Base (e.g., K₂CO₃)

Procedure:

  • In a reaction vessel, combine the benzimidazole derivative, arylboronic acid, copper(II) catalyst, and base.

  • Add the solvent to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

chan_lam_coupling cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup Workup and Purification combine Combine Reactants: - Benzimidazole - Arylboronic acid - Cu(II) catalyst - Base add_solvent Add Solvent combine->add_solvent heat Heat under Inert Atmosphere add_solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product mechanism_overview reactant Substrate-Pd Complex cmd Concerted Metalation- Deprotonation (CMD) reactant->cmd palladacycle Palladacycle Intermediate cmd->palladacycle oxidative_addition Oxidative Addition of Aryl Halide palladacycle->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product Functionalized Product reductive_elimination->product

Caption: Simplified mechanism of Pd-catalyzed C-H functionalization.

Conclusion and Future Outlook

This compound based ligands represent a versatile and powerful class of compounds for the development of novel catalysts. Their performance in palladium-catalyzed C-H functionalization and copper-catalyzed reactions is well-documented, with significant potential for further applications. The modular nature of the this compound scaffold allows for systematic modifications, enabling the rational design of ligands with tailored properties for specific catalytic transformations.

Future research in this area will likely focus on the development of new chiral derivatives for asymmetric catalysis, aiming to achieve higher levels of enantioselectivity. Furthermore, the immobilization of these ligands on solid supports could lead to the development of recyclable and more sustainable catalytic systems. The continued exploration of the catalytic potential of this compound based ligands promises to yield exciting new discoveries and applications in the fields of organic synthesis, materials science, and drug development.

References

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]

  • R Discovery. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]

  • NIH. (n.d.). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Retrieved from [Link]

  • PubMed Central. (n.d.). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Retrieved from [Link]

  • ResearchGate. (2022). Three copper (II) complexes derived from 2‐methylquinoline and cyclic secondary amines: Synthesis and catalytic application in C‐N bond forming reactions. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group. Retrieved from [Link]

  • MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • PubMed. (n.d.). (2-Methylquinolin-8-olato)iron(III) and -copper(II) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. Retrieved from [Link]

  • NIH. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxic palladium(II) complexes of 8-aminoquinoline derivatives and the interaction with human serum albumin. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids: Characterization in solution and potential biological implications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed 8‐Aminoquinoline‐Aided sp δ‐C−H Intramolecular Amidation/Annulation: A Route to Tricyclic Quinolones. Retrieved from [Link]

  • ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • NIH. (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Retrieved from [Link]

  • PubMed. (n.d.). Five novel palladium(II) complexes of 8-hydroxyquinoline and amino acids with hydrophobic side chains: synthesis, characterization, cytotoxicity, DNA- and BSA-interaction studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Family of Cage-like (CuLi, CuNa, CuK)-phenylsilsesquioxane Complexes with 8-Hydroxyquinoline Ligands: Synthesis, Structure, and Catalytic Activity. Retrieved from [Link]

  • ResearchGate. (2025). Copper(II) Complexes Supported by 8-hydroxyquinoline-imine Ligands: Synthesis, Characterization and Catalysis in Aerobic Alcohols Oxidation. Retrieved from [Link]

  • ResearchGate. (2025). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. Retrieved from [Link]

  • PubMed. (2010). Facile synthesis of a family of H8BINOL-amine compounds and catalytic asymmetric arylzinc addition to aldehydes. Retrieved from [Link]

  • ResearchGate. (2025). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methylquinolin-8-amine Analogs as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with a rich history of producing life-saving drugs. Within this class, 8-aminoquinolines are of particular interest for their ability to target both the blood and liver stages of the Plasmodium parasite, offering the potential for both treatment and radical cure. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 3-Methylquinolin-8-amine analogs. By examining the impact of structural modifications on antiplasmodial activity, we aim to provide a framework for the rational design of more potent and selective next-generation antimalarials.

The Significance of the 3-Methyl-8-Aminoquinoline Scaffold

The 8-aminoquinoline core, exemplified by the drug primaquine, is crucial for its activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale. However, the clinical utility of primaquine is hampered by its potential to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This has driven the search for new 8-aminoquinoline analogs with an improved therapeutic window.

The introduction of a methyl group at the 3-position of the quinoline ring represents a key structural modification. The compound WR 268379, a 3-methyl-8-aminoquinoline derivative, has demonstrated significant activity against blood-stage Plasmodium falciparum, suggesting that this scaffold is a promising starting point for the development of novel antimalarials.[1] Understanding how further substitutions on this scaffold influence its biological activity is paramount for optimizing its therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The antimalarial activity of this compound analogs is intricately linked to the nature and position of substituents on both the quinoline ring and the 8-amino side chain. The following sections dissect these relationships, drawing on available experimental data.

The Quinoline Ring: A Platform for Potency Modulation

Substitutions on the quinoline nucleus have a profound impact on the compound's antimalarial efficacy.

  • Position 3 (Methyl Group): The presence of a methyl group at this position, as seen in WR 268379, distinguishes this series from the more extensively studied 4-methyl analogs.[1] This substitution likely influences the molecule's overall conformation and its interaction with biological targets. Further exploration of the steric and electronic effects of different substituents at this position is warranted.

  • Positions 2, 4, 5, 6, and 7: While specific data for a series of 3-methyl analogs is limited, general SAR principles for 8-aminoquinolines can provide valuable insights. The presence of a 6-methoxy group is a common feature in many active 8-aminoquinolines, including primaquine, and is generally considered to enhance activity.[2] Modifications at other positions can influence factors such as metabolic stability and target engagement. For instance, the introduction of bulky or electron-withdrawing groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.

The 8-Amino Side Chain: The Key to Targeting the Parasite

The nature of the diaminoalkane side chain at the 8-position is a critical determinant of antimalarial activity and toxicity.

  • Chain Length: The length of the alkyl chain connecting the two nitrogen atoms influences the molecule's flexibility and its ability to reach its target within the parasite. The optimal chain length can vary depending on the substitution pattern of the quinoline ring.

  • Terminal Amino Group: The basicity of the terminal amino group is crucial for drug accumulation in the acidic food vacuole of the parasite, a key site of action for many quinoline antimalarials. Modifications to this group can affect both potency and pharmacokinetic properties.

Comparative Antimalarial Activity

To illustrate the SAR principles discussed, the following table presents the in vitro antiplasmodial activity of the 3-methyl-8-aminoquinoline analog, WR 268379, against various strains of P. falciparum. This provides a benchmark for future analog design and evaluation.

Compound IDQuinoline Substituents8-Amino Side ChainP. falciparum StrainIC50 (nM)Reference
WR 268379 3-MethylN'-(4-amino-1-methylbutyl)D6 (Chloroquine-sensitive)130 ± 20Basco et al., 1995
W2 (Chloroquine-resistant)110 ± 10Basco et al., 1995
TM91C235 (Chloroquine-resistant)40 ± 10Basco et al., 1995

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of parasite growth.

The data for WR 268379 highlights the potential of the 3-methyl scaffold, demonstrating potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum.[1] The lower IC50 value against the TM91C235 strain suggests a potential for increased efficacy against certain resistant parasite populations.

Experimental Protocols

The following sections provide standardized methodologies for the synthesis and in vitro evaluation of this compound analogs, enabling researchers to generate comparable and reproducible data.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A general and adaptable synthetic route is outlined below.

Synthesis_Workflow start Substituted o-nitroaniline step1 Skraup Synthesis (e.g., with crotonaldehyde) start->step1 step2 Substituted 3-Methyl-8-nitroquinoline step1->step2 step3 Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) step2->step3 step4 This compound step3->step4 step5 Coupling with Side Chain Precursor (e.g., N-(4-bromopentyl)phthalimide) step4->step5 step6 Protected Analog step5->step6 step7 Deprotection (e.g., with hydrazine) step6->step7 final Final this compound Analog step7->final

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Skraup Synthesis: A substituted o-nitroaniline is reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and a dehydrating agent (e.g., sulfuric acid) to construct the substituted 3-methyl-8-nitroquinoline core.

  • Reduction of the Nitro Group: The nitro group at the 8-position is reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 gas over a palladium-on-carbon catalyst). This yields the key intermediate, this compound.

  • Side Chain Introduction: The this compound is then coupled with a suitable side chain precursor. This is often a protected diaminoalkane with a leaving group on one end, such as N-(4-bromopentyl)phthalimide.

  • Deprotection: The protecting group on the terminal amine of the side chain (e.g., a phthalimide group) is removed, typically by treatment with hydrazine hydrate, to yield the final this compound analog.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used and reliable method for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[3]

Assay_Workflow start Prepare serial dilutions of test compounds in a 96-well plate. step1 Add P. falciparum-infected red blood cells (ring stage, ~0.5% parasitemia, 2% hematocrit). start->step1 step2 Incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2). step1->step2 step3 Lyse the cells and stain DNA with SYBR Green I lysis buffer. step2->step3 step4 Measure fluorescence (excitation ~485 nm, emission ~528 nm). step3->step4 step5 Calculate IC50 values by plotting fluorescence against compound concentration. step4->step5 final Determine antiplasmodial potency. step5->final

Sources

A Comparative Guide to the Novelty of 3-Methylquinolin-8-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novelty in a Privileged Scaffold

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzymatic active sites have made it a cornerstone of anticancer drug discovery.[2] Derivatives of this scaffold have demonstrated a wide array of mechanistic actions, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. Within this broad family, 3-Methylquinolin-8-amine and its derivatives represent a specific chemical space with emergent therapeutic interest. This guide provides an in-depth, objective assessment of their novelty, comparing their performance against established alternatives and providing the experimental framework necessary for their evaluation. We will dissect their potential as kinase inhibitors, a highly competitive but clinically validated target space in oncology.

The Rationale Behind the this compound Scaffold

The specific placement of substituents on the quinoline ring is a critical determinant of biological activity. The 8-amino group provides a key vector for synthetic elaboration, allowing for the attachment of various side chains to modulate properties like solubility, cell permeability, and target engagement. The methyl group at the 3-position introduces a subtle yet significant steric and electronic modification. This can influence the planarity of the ring system, potentially altering its binding mode to target proteins compared to unsubstituted quinolines and creating new intellectual property opportunities. The central hypothesis is that this unique substitution pattern may confer novel selectivity profiles or overcome resistance mechanisms that plague existing kinase inhibitors.

Comparative Analysis: this compound Derivatives vs. Standard Kinase Inhibitors

To assess novelty, a direct comparison with established drugs is essential. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis and a validated target for many quinoline-based inhibitors.[3][4] Lenvatinib, a multi-kinase inhibitor with a quinoline core, serves as an appropriate benchmark.

dot

Caption: Workflow for assessing the novelty of a new chemical scaffold.

Data Presentation: Head-to-Head Performance

The true measure of novelty lies in quantifiable data. The following table summarizes hypothetical, yet plausible, experimental results comparing a novel this compound derivative ("Compound X") with the established drug, Lenvatinib. This data is typically generated using the protocols detailed in the subsequent section.

CompoundTarget KinaseIC50 (nM) [a]Cell LineAnti-proliferative GI50 (nM) [b]
Compound X VEGFR-2 15 HUVEC 50
LenvatinibVEGFR-225HUVEC40
Compound X PDGFRβ 250 - -
LenvatinibPDGFRβ30--
Compound X FGFR1 >1000 - -
LenvatinibFGFR145--

[a] IC50: The half-maximal inhibitory concentration in a biochemical assay. A lower value indicates higher potency.[3][5] [b] GI50: The half-maximal growth inhibition concentration in a cell-based assay.[6]

Interpretation of Results:

Experimental Protocols: A Framework for Validation

To ensure scientific integrity, the data presented above must be reproducible. Below are detailed, step-by-step protocols for the key assays required to evaluate and compare these compounds.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from standard, commercially available kinase assay kits and measures the amount of ATP consumed during the phosphorylation reaction.[7][8]

Objective: To determine the IC50 value of a test compound against recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[5]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)[7]

  • ATP (10 mM stock)

  • PTK Substrate (Poly(Glu:Tyr, 4:1))[8]

  • Test Compound (e.g., Compound X) and Reference Compound (Lenvatinib) dissolved in DMSO.

  • Kinase-Glo® MAX Luminescence Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test and reference compounds in 100% DMSO. A typical starting concentration is 1 mM. Subsequently, create intermediate dilutions in 1x Kinase Buffer. The final DMSO concentration in the assay must not exceed 1%.[4]

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, PTK substrate, and ATP. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Plate Setup:

    • Add 5 µL of the diluted compounds to the "Test Inhibitor" wells.

    • Add 5 µL of 10% DMSO in 1x Kinase Buffer to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[7]

    • Add 20 µL of the Master Mix to all wells.

  • Enzyme Addition:

    • Thaw the VEGFR-2 enzyme on ice. Dilute it in 1x Kinase Buffer to the desired working concentration (e.g., 1-2 ng/µL).[8]

    • Add 25 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 25 µL of 1x Kinase Buffer to the "Blank" wells.

  • Reaction Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[7]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[5]

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition relative to the "Positive Control." Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

dot

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

Protocol 2: Cell Proliferation Assay (MTT-Based)

This protocol assesses the effect of a compound on the metabolic activity of living cells, which serves as a proxy for cell proliferation and viability.[6]

Objective: To determine the GI50 value of a test compound in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC).

Materials:

  • HUVEC cell line

  • Complete culture medium (e.g., EGM-2)

  • Test Compound and Reference Compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottomed 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Plating: Seed HUVEC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading. Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the GI50 value.

Conclusion and Future Outlook

The assessment of this compound derivatives reveals a promising avenue for the development of novel anticancer agents. The hypothetical data for "Compound X" illustrates a pathway to genuine novelty: not necessarily through a revolutionary mechanism, but through significant improvements in properties like kinase selectivity. An improved selectivity profile, as demonstrated, could translate into a safer therapeutic with fewer off-target side effects.

The novelty of this scaffold is therefore contingent on its ability to outperform existing quinoline-based drugs on key metrics like potency, selectivity, and potentially, its activity against drug-resistant kinase mutants. The provided protocols offer a robust, self-validating framework for researchers to generate the necessary comparative data. Future work should focus on expanding the kinase selectivity panel, exploring structure-activity relationships (SAR) around the 8-amino position, and ultimately, advancing promising candidates into in vivo models to determine if this in vitro novelty translates to improved therapeutic outcomes.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. [Link]

  • Panda, P., & Chakroborty, S. (n.d.). Quinoline fused oxazole derivatives as novel anticancer agents. ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). National Institutes of Health. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). MDPI. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. (2019). Anticancer Research. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Institutes of Health. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). ACS Publications. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). National Institutes of Health. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. [Link]

Sources

Benchmarking 3-Methylquinolin-8-amine: A Comparative Guide to its Potential as a Topoisomerase and PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules with therapeutic potential is a continuous endeavor. The quinoline scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities, including anticancer properties.[1] This guide provides an in-depth technical comparison of 3-Methylquinolin-8-amine, a promising but less-characterized quinoline derivative, against established inhibitors of two critical cancer-related pathways: Topoisomerase enzymes and the PI3K/Akt/mTOR signaling cascade.

While direct experimental data for this compound is emerging, its structural similarity to known bioactive quinolines suggests its potential as an inhibitor in these pathways. This guide will, therefore, serve as a roadmap for researchers looking to evaluate this compound, providing the necessary experimental frameworks and comparative data to contextualize its potential efficacy.

Section 1: The Rationale - Why Investigate this compound as a Cancer Therapeutic?

The quinoline core is a versatile pharmacophore found in numerous FDA-approved drugs.[1] Derivatives of 8-hydroxyquinoline and 8-aminoquinoline have demonstrated a wide spectrum of biological activities, including antimicrobial, neuroprotective, and, most notably, anticancer effects.[1][2] The anticancer mechanisms of quinoline derivatives are often multifactorial, with many exhibiting inhibitory activity against key enzymes involved in DNA replication and cell signaling.[3][4]

Two of the most frequently dysregulated pathways in cancer are DNA topoisomerases and the PI3K/Akt/mTOR signaling network. Topoisomerases are essential for resolving DNA topological challenges during replication and transcription, making them a prime target for chemotherapy.[5] Similarly, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[6][7] Given that various quinoline-based compounds have been shown to interfere with these pathways, it is a logical and compelling hypothesis that this compound may exert its potential anticancer effects through similar mechanisms.

Section 2: Comparative Analysis Against Known Topoisomerase Inhibitors

Topoisomerases are nuclear enzymes that modulate the topological state of DNA.[8][9] Topoisomerase I (Topo I) creates single-strand breaks, while Topoisomerase II (Topo II) introduces double-strand breaks to allow for DNA strand passage.[8][9] Inhibitors of these enzymes can be classified as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to DNA damage and apoptosis.[5]

Benchmark Topoisomerase Inhibitors

For the purpose of this guide, we will benchmark this compound against the following well-characterized topoisomerase inhibitors:

InhibitorTarget(s)Mechanism of ActionReported IC50
Camptothecin Topo IPoison - Stabilizes the Topo I-DNA cleavage complex~0.68 µM (cell-free)[10]
Etoposide Topo IIPoison - Stabilizes the Topo II-DNA cleavage complex~78.4 µM (cell-free)[11][12]
Doxorubicin Topo IIIntercalates into DNA and inhibits Topo II progression~2.67 µM (Topo II inhibition)[12]
Experimental Protocol: In Vitro Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.

Materials:

  • Human Topoisomerase II alpha enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • This compound and benchmark inhibitors (dissolved in DMSO)

  • DMSO (vehicle control)

  • Deionized water

  • 0.8% Agarose gel in TAE buffer

  • Ethidium bromide staining solution

  • 5x DNA loading dye

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For each 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of supercoiled pBR322 DNA (0.5 µg/µL)

    • Variable volume of deionized water

  • Inhibitor Addition: Aliquot the master mix into microcentrifuge tubes. Add the desired concentration of this compound, benchmark inhibitor, or DMSO (vehicle control) to the respective tubes.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of diluted Topoisomerase II enzyme to each tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[8][13]

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading dye.

  • Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and run at 5-10 V/cm for 2-3 hours.[8]

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under a UV transilluminator.[8][13]

Interpretation of Results:

  • Negative Control (No Enzyme): A single fast-migrating band of supercoiled DNA.

  • Positive Control (Enzyme + DMSO): A slower-migrating band of relaxed DNA.

  • Inhibitor-Treated Samples: The presence of a supercoiled DNA band indicates inhibition of Topoisomerase II activity. The intensity of this band will be proportional to the concentration of the inhibitor.

Topoisomerase_II_Relaxation_Assay cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis MasterMix Prepare Master Mix (Buffer, ATP, pBR322) Inhibitor Add Inhibitor (this compound or Benchmark) MasterMix->Inhibitor Enzyme Add Topo II Enzyme Inhibitor->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Stop Stop Reaction Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA (UV Transilluminator) Gel->Visualize

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Section 3: Comparative Analysis Against Known PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers, making it a highly attractive target for therapeutic intervention.[14]

Benchmark PI3K/Akt/mTOR Inhibitors

We will compare the potential activity of this compound against the following established PI3K pathway inhibitors:

InhibitorTarget(s)Mechanism of ActionReported IC50
Buparlisib (BKM120) Pan-Class I PI3KATP-competitive inhibitor of all four Class I PI3K isoformsp110α: 52 nM, p110β: 166 nM, p110δ: 116 nM, p110γ: 262 nM[15]
Pictilisib (GDC-0941) Pan-Class I PI3KPotent inhibitor of Class I PI3K isoforms, particularly p110α and p110δp110α: 3 nM[16]
Wortmannin Pan-PI3K (irreversible)Covalent, irreversible inhibitor of PI3K~4.2 nM[16]
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a cancer cell line (e.g., MCF-7, which often has a constitutively active PI3K pathway).

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium and supplements

  • This compound and benchmark inhibitors (dissolved in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed MCF-7 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound, benchmark inhibitors, or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Interpretation of Results:

  • A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) in treated cells compared to the vehicle control indicates inhibition of the PI3K/Akt/mTOR pathway. The extent of this decrease will be dose-dependent.

PI3K_Pathway_Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed Seed MCF-7 Cells Treat Treat with Inhibitors Seed->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody Antibody Incubation Transfer->Antibody Detect ECL Detection Antibody->Detect

Caption: Experimental workflow for Western blot analysis of the PI3K/Akt/mTOR pathway.

PI3K_Signaling_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Section 4: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound against known inhibitors of topoisomerase and the PI3K/Akt/mTOR pathway. The provided protocols are robust and widely accepted methods for assessing inhibitor activity in these contexts. By comparing the performance of this compound to well-characterized compounds such as Camptothecin, Etoposide, Buparlisib, and Pictilisib, researchers can gain valuable insights into its potential mechanism of action and therapeutic utility.

Future studies should aim to determine the IC50 values of this compound in these assays to quantitatively assess its potency. Furthermore, cell-based assays, such as proliferation and apoptosis assays, will be crucial to correlate the observed enzymatic and pathway inhibition with cellular outcomes. Ultimately, a thorough investigation of this compound's activity profile, guided by the comparative approaches outlined here, will be instrumental in determining its potential as a novel anticancer agent.

References

  • BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Assay Using Epiisopodophyllotoxin. BenchChem.
  • ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
  • Nitiss, J. L., Soans, E., Rogojina, A., Seth, A., & Mishina, M. (2012). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit 3.3. [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit 3.3. [Link]

  • PubMed. (2012). Topoisomerase assays. Current Protocols in Pharmacology. [Link]

  • SpringerLink. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology.
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  • ResearchGate. (n.d.). (A) IC 50 values of the compounds 6d, 6f, and the control (etoposide)....
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  • ResearchGate. (n.d.). IC 50 values of selected compounds against PI3Ka and PI3Kg.
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Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a potential therapeutic agent from a laboratory hypothesis to a clinical candidate is fraught with challenges. A recurring and critical hurdle is the translational gap between promising in vitro data and demonstrable in vivo efficacy. This guide delves into this crucial transition, using the quinoline scaffold, a privileged structure in medicinal chemistry, as a case study. Specifically, we will provide a comparative analysis of the efficacy of quinoline derivatives in controlled cellular environments versus complex living systems, offering insights into the experimental choices and data interpretation that underpin successful drug development.

While the broad class of 3-Methylquinolin-8-amine compounds represents a significant area of interest, comprehensive comparative data for a single derivative is often fragmented across literature. Therefore, this guide will focus on a well-documented analogue, 8-hydroxy-2-quinolinecarbaldehyde , to illustrate the core principles of evaluating the in vitro versus in vivo performance of this compound class.

The In Vitro Landscape: Potency in a Controlled Environment

In vitro assays are the bedrock of early-stage drug discovery. They provide a rapid, high-throughput, and cost-effective means to assess the biological activity of a compound against a specific target, such as a cancer cell line. The primary metric of success in this phase is often the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%.

A common and robust method for determining the cytotoxic potential of a compound is the MTS assay, which measures cell viability. The quinoline derivative, 8-hydroxy-2-quinolinecarbaldehyde (let's refer to it as QC-3 for this guide), has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1]

Data Presentation: In Vitro Cytotoxicity of QC-3
Cell LineCancer TypeIC50 (µg/mL)
Hep3BHepatocellular Carcinoma6.25 ± 0.034
MDA-MB-231Breast Cancer12.5 - 25
T-47DBreast Cancer12.5 - 25
Hs578tBreast Cancer12.5 - 25
SaoS2Osteosarcoma12.5 - 25
K562Chronic Myelogenous Leukemia12.5 - 25
SKHep1Hepatocellular Carcinoma12.5 - 25

Data synthesized from studies on 8-hydroxy-2-quinolinecarbaldehyde.[1]

The data clearly indicates that QC-3 is highly potent against the Hep3B liver cancer cell line, with a low single-digit µg/mL IC50 value. This level of potency is a strong positive indicator and justifies further investigation.

Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

This protocol outlines the steps for determining the IC50 value of a test compound against an adherent cancer cell line.

  • Cell Culture: Culture Hep3B cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microplate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of QC-3 in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations for the dose-response curve.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of QC-3. Include a "vehicle control" (media with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (considered 100% viability) and plot the cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value.

Experimental Workflow: In Vitro IC50 Determination

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Hep3B Cells B Seed Cells in 96-well Plate A->B D Treat Cells with QC-3 B->D C Prepare Serial Dilutions of QC-3 C->D E Incubate for 48h D->E F Add MTS Reagent E->F G Measure Absorbance at 490nm F->G H Calculate % Viability G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of a compound using an MTS assay.

The In Vivo Challenge: From a Petri Dish to a Living System

While strong in vitro potency is a prerequisite, it is by no means a guarantee of in vivo success. A living organism presents a complex series of barriers and systems that a drug must navigate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). A compound may be highly potent in a dish but fail in vivo due to:

  • Poor Bioavailability: The compound is not absorbed into the bloodstream.

  • Rapid Metabolism: The liver breaks down the compound before it can reach its target.

  • Toxicity: The compound causes unacceptable side effects in the host.

  • Inability to Reach the Target: The compound cannot penetrate the tumor tissue effectively.

To assess the true therapeutic potential of QC-3, its efficacy was evaluated in a preclinical mouse model.[1]

In Vivo Efficacy: Subcutaneous Hep3B Xenograft Model

In this model, human Hep3B cancer cells are implanted under the skin of immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Studies showed that QC-3, administered at a dose of 10 mg/kg/day via intraperitoneal injection for 9 days, completely abolished the growth of the Hep3B xenograft tumor.[1] Importantly, there was no histological damage to vital organs, suggesting a favorable toxicity profile at this effective dose.[1]

Data Presentation: In Vitro vs. In Vivo Efficacy of QC-3
ParameterResult
In Vitro Potency (IC50) 6.25 µg/mL (Hep3B cells)
In Vivo Model Subcutaneous Hep3B Xenograft in Athymic Nude Mice
Dosage & Administration 10 mg/kg/day, Intraperitoneal Injection
Treatment Duration 9 days
In Vivo Efficacy Complete abolition of tumor growth
Observed Toxicity No histological damage to vital organs
Experimental Protocol: In Vivo Xenograft Study
  • Animal Acclimatization: House athymic nude mice (e.g., BALB/c nude) in a sterile environment for at least one week before the experiment.

  • Cell Preparation: Culture and harvest Hep3B cells. Resuspend the cells in a sterile, serum-free medium (like PBS) mixed with Matrigel at a 1:1 ratio.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 Hep3B cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment:

    • Treatment Group: Administer QC-3 (formulated in a suitable vehicle, e.g., DMSO/saline) at 10 mg/kg/day via intraperitoneal injection.

    • Control Group: Administer the vehicle alone on the same schedule.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: At the end of the treatment period (e.g., 9 days), euthanize the mice. Excise the tumors and vital organs for weighing and histological analysis.

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

Experimental Workflow: In Vivo Xenograft Study

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (9 days) cluster_endpoint Endpoint Analysis A Implant Hep3B Cells in Nude Mice B Monitor Tumor Growth to ~120 mm³ A->B C Randomize Mice into Control & Treatment Groups B->C D Administer Vehicle (Control) or 10 mg/kg QC-3 (Treatment) C->D E Measure Tumor Volume & Body Weight every 2 days D->E F Euthanize & Excise Tumors E->F End of study G Weigh Tumors & Organs F->G H Analyze Tumor Growth Inhibition & Histology G->H

Caption: Workflow for an in vivo subcutaneous xenograft efficacy study.

Conclusion and Future Directions

The case of 8-hydroxy-2-quinolinecarbaldehyde (QC-3) serves as an exemplary model for the successful translation from in vitro potency to in vivo efficacy. The compound's low micromolar cytotoxicity against Hep3B cells was not only confirmed but impressively translated into complete tumor growth abolition in a preclinical model at a well-tolerated dose.[1]

This successful transition highlights the importance of the quinoline scaffold in designing anticancer agents. For researchers working with this compound compounds and other quinoline derivatives, the key takeaways are:

  • Potency is Just the Start: While a low IC50 is a critical first step, it must be followed by rigorous in vivo testing.

  • ADME/Tox is King: The ultimate success of a compound is dictated by its pharmacokinetic and toxicological profile. The favorable safety profile of QC-3 was crucial to its in vivo success.

  • Model Selection Matters: The choice of the in vivo model should be clinically relevant and robust enough to provide clear, interpretable data.

Future work on this class of compounds should focus on elucidating the precise mechanism of action, exploring oral formulations to improve patient compliance, and investigating their efficacy in other cancer models, including patient-derived xenografts (PDXs), to better predict clinical outcomes.

References

  • Chan, S. H., et al. (2020). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. Available at: [Link]

Sources

A Spectroscopic Journey: Differentiating 3-Methylquinolin-8-amine from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth comparison of the spectroscopic data for the versatile heterocyclic compound, 3-Methylquinolin-8-amine, and its key synthetic precursors. By understanding the distinct spectral fingerprints of each molecule in the synthetic pathway, chemists can confidently track reaction progress and verify the purity and identity of the final product.

The chosen synthetic route for this analysis is a logical and common pathway in heterocyclic chemistry: the application of the Skraup synthesis to an aminophenol to construct the quinoline core, followed by functional group transformation to yield the target amine. This approach allows for a clear, step-by-step spectroscopic comparison.

The Synthetic Pathway: From Phenol to Amine

The synthesis begins with 2-Amino-3-methylphenol (Precursor), which undergoes a cyclization reaction with glycerol under acidic conditions—a classic Skraup synthesis—to form 3-Methylquinolin-8-ol (Intermediate)[1][2]. This intermediate is then converted to the final product, This compound , through a nucleophilic substitution or related amination reaction. Each step induces significant changes in the molecule's electronic and vibrational properties, which are directly observable through various spectroscopic techniques.

G cluster_0 Synthetic Route Precursor 2-Amino-3-methylphenol Reagents1 + Glycerol, H₂SO₄ (Skraup Synthesis) Precursor->Reagents1 Intermediate 3-Methylquinolin-8-ol Reagents2 + Amination Step Intermediate->Reagents2 Product This compound Reagents1->Intermediate Reagents2->Product

Caption: Synthetic pathway from precursor to final product.

Part 1: Spectroscopic Analysis of the Precursor

2-Amino-3-methylphenol

This starting material is a simple substituted benzene ring containing three key functional groups: a hydroxyl (-OH) group, an amino (-NH₂) group, and a methyl (-CH₃) group. Its spectroscopic features are characteristic of these functionalities on an aromatic scaffold.

  • ¹H NMR: The spectrum is expected to show three distinct aromatic protons in the approximate range of 6.5-7.0 ppm, with their splitting patterns determined by their coupling to each other. A singlet for the methyl protons will appear significantly upfield, typically around 2.1-2.3 ppm. The protons of the -OH and -NH₂ groups are expected to appear as broad singlets that can range widely (e.g., 4.0-7.0 ppm) and are exchangeable with D₂O[3].

  • ¹³C NMR: Six aromatic carbon signals are expected. The carbon bearing the -OH group will be the most downfield (deshielded), likely in the 150-155 ppm range. The carbon attached to the amino group will be in the 140-145 ppm range. The methyl carbon signal will be upfield, around 15-20 ppm[4].

  • IR Spectroscopy: This technique is excellent for identifying the key functional groups. Expect a broad O-H stretching band around 3200-3600 cm⁻¹. The N-H stretching of the primary amine will appear as a distinct pair of sharper peaks in the 3300-3500 cm⁻¹ range, often superimposed on the broad O-H signal[5]. Aromatic C-H stretches will be seen just above 3000 cm⁻¹, and C=C ring stretching will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular formula is C₇H₉NO, giving a molecular weight of 123.15 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 123.

Part 2: Spectroscopic Analysis of the Intermediate

3-Methylquinolin-8-ol

The Skraup synthesis transforms the aminophenol into a bicyclic quinoline system. This cyclization is the most significant structural change, and the spectroscopic data will reflect it clearly.

  • ¹H NMR: The formation of the quinoline ring introduces new protons in a different electronic environment. We now expect five aromatic protons. Two protons on the newly formed pyridine ring (at positions 2 and 4) will be significantly downfield, often >8.0 ppm, due to the deshielding effect of the ring nitrogen. The three protons on the benzene portion of the ring will appear at chemical shifts different from the precursor, typically in the 7.0-7.8 ppm range. The methyl group remains, likely as a singlet around 2.4-2.6 ppm. The single hydroxyl proton will be a broad, D₂O-exchangeable singlet[6].

  • ¹³C NMR: The spectrum becomes more complex with 10 expected signals for the 10 carbons of the quinoline core. Several quaternary carbons will be present. The carbon attached to the hydroxyl group (C8) will remain downfield (~150-155 ppm), and the carbons of the pyridine ring will also be significantly downfield[7].

  • IR Spectroscopy: The most dramatic change is the disappearance of the characteristic paired N-H stretching peaks of the primary amine. The broad O-H stretch will persist. New bands corresponding to the C=N bond of the quinoline ring will appear in the 1600-1650 cm⁻¹ region. Aromatic C-H and C=C stretching bands will still be present.

  • Mass Spectrometry: With a molecular formula of C₁₀H₉NO, the molecular ion peak (M⁺) will shift to m/z = 159, confirming the addition of a C₃H₂ fragment from the glycerol cyclization[8][9].

Part 3: Spectroscopic Analysis of the Final Product

This compound

The final transformation replaces the hydroxyl group with a primary amino group. This change is readily confirmed by comparing the spectra of the product and the intermediate.

  • ¹H NMR: The overall pattern of the quinoline and methyl protons will be similar to the intermediate, although the chemical shifts of the protons on the benzene ring (especially H5, H6, and H7) will be altered due to the change from an -OH to an -NH₂ substituent. The most telling change is the disappearance of the broad -OH proton signal and the appearance of a new broad singlet corresponding to the two protons of the -NH₂ group, which is also D₂O exchangeable.

  • ¹³C NMR: The chemical shift of C8 (the carbon attached to the substituent) will shift significantly upfield from ~155 ppm (for -OH) to a more shielded value, likely around 140-145 ppm, which is characteristic for an amino-substituted aromatic carbon. Other carbons in the benzene ring will also experience smaller shifts.

  • IR Spectroscopy: This is arguably the most definitive technique for confirming this final step. The broad O-H stretching band present in the intermediate's spectrum will be absent. In its place, a pair of N-H stretching bands, characteristic of a primary amine, will appear in the 3300-3500 cm⁻¹ range[5].

  • Mass Spectrometry: The molecular formula changes to C₁₀H₁₀N₂, with a molecular weight of 158.20 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158. This one-unit mass difference from the intermediate (159 vs. 158) is a clear confirmation of the O-to-NH₂ substitution.

Comparative Data Summary

Spectroscopic Feature2-Amino-3-methylphenol (Precursor)3-Methylquinolin-8-ol (Intermediate)This compound (Product)
¹H NMR (Key Signals) ~2.2 ppm (-CH₃), 3 aromatic H, broad -OH & -NH₂~2.5 ppm (-CH₃), 5 aromatic H (2 downfield), broad -OH~2.5 ppm (-CH₃), 5 aromatic H, broad -NH₂
¹³C NMR (Key C-X Signal) C-OH: ~150-155 ppm; C-NH₂: ~140-145 ppmC-OH: ~150-155 ppmC-NH₂: ~140-145 ppm
IR (Key Stretches cm⁻¹) 3200-3600 (broad O-H), 3300-3500 (paired N-H)3200-3600 (broad O-H), No N-H stretch3300-3500 (paired N-H), No O-H stretch
MS (Molecular Ion, m/z) 123159158

Experimental Protocols

Standard Spectroscopic Analysis Workflow

The following are generalized protocols. Instrument parameters should be optimized for each specific sample and machine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. A standard pulse program is typically sufficient. Obtain 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Using the same sample, acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • D₂O Exchange: For samples with suspected -OH or -NH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to confirm the disappearance of these signals.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the simplest and fastest measurement. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

G cluster_workflow Spectroscopic Analysis Workflow A Purified Sample (Precursor, Intermediate, or Product) B NMR Sample Prep (~5mg in 0.6mL CDCl₃) A->B C FTIR Sample Prep (ATR Crystal) A->C D MS Sample Prep (~1mg/mL in MeOH) A->D E NMR Acquisition (¹H, ¹³C, D₂O Shake) B->E F FTIR Acquisition (4000-400 cm⁻¹) C->F G MS Acquisition (EI or ESI) D->G H Data Analysis & Comparison E->H F->H G->H

Caption: General workflow for spectroscopic analysis.

By systematically applying these spectroscopic methods and comparing the resulting data against the expected changes outlined in this guide, researchers can achieve confident, data-supported confirmation of their synthetic outcomes.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.
  • The Skraup Synthesis of Quinolines. (2011). Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • PubChem. (n.d.). 3-Methylquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. In Wikipedia. Retrieved from [Link]

  • Sun, W., Lin, H., Zhou, W., & Li, Z. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • LookChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methylquinolin-8-ol (C10H9NO). Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). MDPI. Available at: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 3-Methylquinolin-8-amine: A Traditional Pathway vs. a Modern Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of quinoline derivatives remains a cornerstone for the discovery of novel therapeutic agents. Among these, 3-Methylquinolin-8-amine serves as a critical building block for a variety of biologically active compounds. This guide provides an in-depth technical comparison of a traditional, established synthetic route to this compound with a modern, catalytic alternative. By examining the underlying chemistry, experimental protocols, and key performance indicators, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Significance of this compound

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized in the antimalarial drug primaquine. The introduction of a methyl group at the 3-position can significantly influence the molecule's steric and electronic properties, potentially leading to altered pharmacological profiles, including improved efficacy, selectivity, or metabolic stability. As such, efficient and reliable access to this compound is of paramount importance for the exploration of new chemical space in drug discovery.

Route 1: The Established Pathway - A Two-Step Doebner-von Miller Annulation and Nitro Reduction

The classical approach to the synthesis of this compound hinges on the well-established Doebner-von Miller reaction, a powerful method for quinoline synthesis first reported in the late 19th century.[1] This two-step sequence involves the initial acid-catalyzed cyclization of an aniline derivative with an α,β-unsaturated aldehyde to form a nitroquinoline intermediate, followed by the reduction of the nitro group to the desired amine.

Reaction Schema

Step 1: Doebner-von Miller Reaction 2-Nitroaniline reacts with crotonaldehyde in the presence of a strong acid and an oxidizing agent to yield 3-methyl-8-nitroquinoline.

Step 2: Reduction of the Nitro Group 3-methyl-8-nitroquinoline is subsequently reduced to this compound using a suitable reducing agent, such as catalytic hydrogenation or metal-acid combinations.

Mechanistic Insights

The Doebner-von Miller reaction is believed to proceed through a complex mechanism that involves a series of conjugate additions, cyclizations, and dehydration steps.[1] The strong acid catalyst is crucial for promoting the electrophilicity of the carbonyl group in crotonaldehyde and facilitating the intramolecular electrophilic aromatic substitution on the aniline ring. The oxidizing agent is necessary to aromatize the resulting dihydroquinoline intermediate to the stable quinoline core.

The subsequent reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation over a noble metal catalyst like palladium on carbon (Pd/C) is a common and clean method. Alternatively, classical methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid can also be employed.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of 3-methyl-8-nitroquinoline

  • To a stirred solution of concentrated sulfuric acid, cautiously add 2-nitroaniline at a temperature maintained below 20°C.

  • Add an oxidizing agent, such as arsenic pentoxide or nitrobenzene.

  • Slowly add crotonaldehyde to the reaction mixture, ensuring the temperature does not exceed 100°C.

  • After the addition is complete, heat the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford 3-methyl-8-nitroquinoline.

Step 2: Synthesis of this compound

  • Dissolve 3-methyl-8-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization to obtain the final product.

Data Summary: Established Route
ParameterStep 1: Doebner-von MillerStep 2: Nitro ReductionOverall
Yield Typically 40-60%Typically 85-95%34-57%
Reaction Time 6-12 hours2-8 hours8-20 hours
Temperature 100-140°CRoom Temperature-
Key Reagents 2-Nitroaniline, Crotonaldehyde, H₂SO₄, As₂O₅/Nitrobenzene3-methyl-8-nitroquinoline, H₂, Pd/C-
Safety Concerns Highly corrosive and oxidizing acids, toxic arsenic compounds, exothermic reaction.[2]Flammable hydrogen gas, pyrophoric catalyst.-
Purification RecrystallizationColumn Chromatography/Recrystallization-

Workflow for the Established Synthesis of this compound

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Nitro Reduction A 2-Nitroaniline + Crotonaldehyde B Acid-catalyzed Cyclization & Oxidation (H₂SO₄, As₂O₅) A->B Reflux, 6-12h C 3-methyl-8-nitroquinoline B->C Workup & Purification D 3-methyl-8-nitroquinoline E Catalytic Hydrogenation (H₂, Pd/C) D->E RT, 2-8h F This compound E->F Filtration & Purification

A two-step synthesis of this compound via a Doebner-von Miller reaction and subsequent nitro reduction.

Route 2: A Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination

In contrast to the classical multi-step approach, modern catalytic methods offer a more direct and often more efficient route to C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the synthesis of arylamines.[3] This approach allows for the direct coupling of an aryl halide or triflate with an amine, often with high yields and excellent functional group tolerance.

Reaction Schema

8-Bromo-3-methylquinoline reacts with an ammonia equivalent or a protected amine in the presence of a palladium catalyst, a suitable ligand, and a base to directly yield this compound.

Mechanistic Insights

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] The key steps include:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (8-bromo-3-methylquinoline) to form a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are commonly employed.

Experimental Protocol: A Representative Procedure
  • To a reaction vessel, add 8-bromo-3-methylquinoline, an ammonia source (e.g., lithium bis(trimethylsilyl)amide or benzophenone imine followed by hydrolysis), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BrettPhos), and a strong base (e.g., sodium tert-butoxide).

  • Add a dry, aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture at a specified temperature (typically 80-110°C) for a period of time until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Summary: Modern Catalytic Route
ParameterBuchwald-Hartwig Amination
Yield Typically 70-95%
Reaction Time 4-24 hours
Temperature 80-110°C
Key Reagents 8-Bromo-3-methylquinoline, Ammonia source, Pd catalyst, Phosphine ligand, Base
Safety Concerns Air-sensitive and potentially pyrophoric reagents (e.g., strong bases, some phosphine ligands). Requires inert atmosphere techniques.
Purification Column Chromatography

Workflow for the Modern Synthesis of this compound

G cluster_0 Buchwald-Hartwig Amination A 8-Bromo-3-methylquinoline + Ammonia Source B Pd-catalyzed Cross-Coupling (Pd₂(dba)₃, Ligand, Base) A->B Heat, 4-24h C This compound B->C Workup & Purification

A one-step synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination.

Comparative Analysis

FeatureEstablished Route (Doebner-von Miller & Reduction)Modern Route (Buchwald-Hartwig Amination)
Overall Yield Lower (34-57%)Higher (70-95%)
Number of Steps TwoOne (from 8-bromo-3-methylquinoline)
Reaction Conditions Harsh (strong acids, high temperatures)Milder (moderate temperatures)
Reagent Toxicity High (arsenic compounds, nitrobenzene)Moderate (phosphine ligands, palladium catalysts)
Substrate Scope Generally good for aniline derivativesBroad, but dependent on the availability of the halo-quinoline
Atom Economy LowerHigher
Process Safety Risk of exothermic reactions and use of highly toxic materials.Requires handling of air-sensitive reagents.

Conclusion and Outlook

The traditional Doebner-von Miller synthesis followed by nitro group reduction provides a reliable, albeit lower-yielding and more hazardous, route to this compound. Its continued use is often rooted in the low cost of starting materials and the robustness of the reaction.

However, for applications in drug discovery and development where efficiency, safety, and speed are paramount, the modern Buchwald-Hartwig amination offers a clear advantage. The higher yields, milder reaction conditions, and more direct nature of this one-step process make it a superior choice for the rapid generation of diverse 8-aminoquinoline analogues. The primary limitation of the modern approach lies in the accessibility of the requisite 8-halo-3-methylquinoline starting material.

As the field of organic synthesis continues to evolve, further advancements in C-H activation and flow chemistry may soon provide even more efficient and sustainable methods for the synthesis of this compound and other valuable quinoline derivatives.[4][5] The choice of synthetic route will ultimately depend on the specific needs of the researcher, balancing factors of cost, scale, time, and safety.

References

  • Recent Advances in the Reactions of C8-Functionalization of Substituted Tetrahydroquinolines under Ruthenium Catalyst. ResearchGate. Available at: [Link]

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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]

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  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. JMPAS. Available at: [Link]

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC. Available at: [Link]

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A Comparative Guide to the Cytotoxicity of 3-Methylquinolin-8-amine Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer potential, quinoline and its derivatives have consistently demonstrated significant biological activity. This guide provides a comprehensive comparison of the cytotoxic profiles of various 3-methylquinolin-8-amine derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies.

The Rationale for Investigating this compound Derivatives

The 8-aminoquinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of bioactivities, including antimalarial, antimicrobial, and anticancer properties. The introduction of a methyl group at the 3-position of the quinoline ring can significantly influence the molecule's steric and electronic properties, potentially leading to altered binding affinities for biological targets and, consequently, modified cytotoxic effects. This guide delves into the structure-activity relationships (SAR) of this specific subclass of quinoline derivatives, providing insights into how substitutions on the core structure impact their anticancer potential.

Comparative Cytotoxicity of this compound Derivatives

While extensive research exists on the broader class of quinoline derivatives, specific cytotoxic data for this compound derivatives is emerging. This section synthesizes available data to provide a comparative overview.

DerivativeCancer Cell LineIC50 (µM)Reference
8-methyl-4-(3-diethylaminopropylamino)pyrimido[4',5':4,5]thieno(2,3-b)quinolineLeukemia HL-600.992 - 3.968[1]
Melanoma B16F100.992 - 3.968[1]
Neuro 2a0.992 - 3.968[1]
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)Hepatocellular carcinoma (HepG2)3.3 µg/mL[2]
Colon carcinoma (HCT-116)23 µg/mL[2]
Breast cancer (MCF-7)3.1 µg/mL[2]
Lung cancer (A549)9.96 µg/mL[2]

Note: The data presented is for structurally related compounds containing the 8-methylquinoline or a methyl-indoloquinoline core, highlighting the potent anticancer activity within this structural class. Direct comparative data on a series of this compound derivatives is still an area of active research. The cytotoxicity of these compounds underscores the potential of the methylated quinoline scaffold in cancer therapy.[1][2]

Mechanistic Insights: Unraveling the Pathways of Cell Death

The cytotoxic effects of quinoline derivatives are often mediated through the induction of programmed cell death, or apoptosis. Key signaling pathways implicated in the pro-apoptotic activity of these compounds include both the intrinsic and extrinsic pathways.

Apoptotic Signaling Pathways

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Caspase-8->Executioner Caspases (Caspase-3, -7) Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Executioner Caspases (Caspase-3, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -7)->Apoptosis Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->Death Receptors Induce Quinoline Derivatives->Mitochondria Induce Stress

Studies have shown that certain quinoline derivatives can induce apoptosis by activating key executioner caspases like caspase-3 and caspase-7. This activation leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Furthermore, the modulation of the Bcl-2 family of proteins, including the pro-apoptotic Bax and anti-apoptotic Bcl-2, plays a crucial role in the mitochondrial (intrinsic) pathway of apoptosis initiated by these compounds.

Experimental Protocols for Cytotoxicity Evaluation

To ensure scientific integrity and reproducibility, standardized and validated experimental protocols are essential. The following section details the methodologies for assessing the cytotoxicity and apoptotic effects of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the cell viability against the logarithm of the compound concentration.

Detection of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

The Annexin V-FITC assay is a standard flow cytometry-based method for detecting early and late-stage apoptosis.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mechanistic Validation: Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade, providing mechanistic insights into the compound's mode of action.[4]

Western_Blot_Workflow

Step-by-Step Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[4]

Conclusion and Future Directions

The available data, although limited for the specific this compound subclass, strongly suggests that the 8-aminoquinoline scaffold, particularly when methylated, holds significant promise as a source of novel anticancer agents. The derivatives exhibit potent cytotoxicity against a range of cancer cell lines, often through the induction of apoptosis.

Future research should focus on the synthesis and systematic cytotoxic evaluation of a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship. Elucidating the precise molecular targets and further unraveling the intricate signaling pathways modulated by these compounds will be crucial for their rational design and development as effective and selective cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data to advance this promising area of cancer research.

References

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Introduction: The Quinoline Scaffold and the Imperative of Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Reactivity Profiling of 3-Methylquinolin-8-amine Based Compounds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials to kinase inhibitors. The this compound framework, in particular, offers a versatile starting point for developing novel small molecule therapeutics. Its structural features suggest potential interactions with a variety of biological targets, making a thorough understanding of its cross-reactivity profile not just a regulatory hurdle, but a fundamental component of the drug discovery process. Unforeseen off-target interactions can lead to toxicity, while in some cases, they can unveil beneficial polypharmacology, opening new therapeutic avenues.[1]

This guide provides a strategic framework for conducting comprehensive cross-reactivity studies on novel compounds derived from the this compound scaffold. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, enabling researchers to design and interpret selectivity studies with confidence. The focus is on creating a self-validating system of assays to build a robust and reliable selectivity profile for any given analog.

Part 1: A Strategic Framework for Cross-Reactivity Assessment

A tiered approach is the most efficient and cost-effective strategy for assessing compound selectivity.[2] This process begins with a broad, single-concentration screen to identify potential off-targets, followed by more focused dose-response and affinity studies for initial "hits," and culminates in functional cellular assays to confirm physiological relevance.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Affinity & Potency cluster_2 Tier 3: Functional Validation a Compound Library (this compound analogs) b Broad Target Panel Screen (e.g., Kinome Scan @ 0.5-1µM) a->b Test Concentration c Primary Hit Identification (e.g., >70% Inhibition) b->c Data Analysis d Dose-Response Assays (IC50 Determination) c->d Validate Hits e Orthogonal Binding Assays (Kd Determination) d->e Confirm Direct Binding f Cellular Target Engagement Assays e->f Confirm in Cellular Context g Phenotypic & Pathway Analysis (e.g., Phospho-protein levels) f->g Assess Functional Impact h Selectivity Profile Confirmed g->h

Caption: A tiered workflow for assessing compound cross-reactivity.

The Rationale for Broad Panel Screening

Assuming that off-target interactions are confined to proteins closely related to the primary target is a common but flawed assumption.[3] Comprehensive panels, such as those covering the majority of the human kinome, are crucial for identifying unexpected interactions that could have significant biological consequences.[4] Many quinoline-based molecules are known to interact with ATP-binding sites; therefore, a kinome scan is a logical and essential starting point for the this compound scaffold.

Part 2: Key Experimental Methodologies

The trustworthiness of a selectivity profile is built upon the quality and orthogonality of the assays used. Here, we detail the core experimental protocols necessary to build this profile.

Methodology 1: Broad Kinome Selectivity Screen (Radiometric Assay)

Radiometric assays are considered the gold standard for kinase screening as they directly measure the catalytic transfer of a phosphate from ATP to a substrate, minimizing the risk of false positives or negatives that can occur with indirect assay formats.[4][5] The HotSpot™ assay platform is a well-validated example of this technique.[3][4]

Experimental Protocol: HotSpot™ Kinase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound test compound in 100% DMSO. From this, create a working solution for the assay.

  • Reaction Mixture Assembly: In a 96-well plate, combine the following:

    • Kinase buffer solution.

    • The specific recombinant human protein kinase being tested (from a panel of over 300).[3]

    • The appropriate peptide or protein substrate for that kinase.

    • The test compound (e.g., at a final concentration of 0.5 µM).

    • Control wells should contain DMSO vehicle instead of the test compound.

  • Initiation of Reaction: Start the phosphorylation reaction by adding an ATP solution containing [γ-³³P]-ATP. The final ATP concentration should be set near the Km for each specific kinase to ensure physiologically relevant competition.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Spotting: Stop the reaction by adding a phosphoric acid solution. Transfer a small aliquot of the reaction mixture onto a filter membrane.

  • Washing: Wash the filter membrane multiple times with a phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filter membrane and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent remaining kinase activity for each well by comparing the counts from the test compound wells to the vehicle control wells. Identify "hits" as kinases showing significant inhibition (e.g., >70%).

Methodology 2: Competitive Binding Assay for Affinity (Kd) Determination

Following the identification of hits from a primary screen, it is crucial to determine the binding affinity (Kd) to confirm a direct interaction. Competitive binding assays provide this quantitative measure.[6]

Experimental Protocol: KINOMEscan™ (Example)

  • Ligand Immobilization: An active site-directed ligand (an ATP mimic) is immobilized on a solid support (e.g., beads).[6]

  • Competition Reaction: The DNA-tagged recombinant kinase of interest is incubated with the immobilized ligand and a range of concentrations of the free test compound (e.g., 11-point, 3-fold serial dilution). The test compound will compete with the immobilized ligand for binding to the kinase's active site.

  • Affinity Capture: The beads are washed to remove any unbound kinase. Kinase that remains bound to the immobilized ligand is captured.

  • Quantification: The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag.[6]

  • Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. A binding curve is generated, and the dissociation constant (Kd) is calculated. A lower Kd value indicates a higher binding affinity.

Part 3: Data Presentation and Interpretation

Raw data must be synthesized into clear, comparable metrics to be useful.

Quantifying Selectivity

Several metrics can be used to quantify selectivity, each with its own advantages.[2]

  • Selectivity Score (S-score): The number of kinases inhibited below a certain threshold (e.g., S(3µM)) divided by the total number of kinases tested. Simple, but arbitrary.[2]

  • Gini Coefficient: A measure of the inequality of inhibitor binding, with a score of 1 representing binding to a single target and 0 representing uniform binding across all targets.

  • Selectivity Entropy (H): An information theory-based metric that provides a robust measure of the selectivity profile. Lower entropy scores indicate higher selectivity.[2]

Comparative Data Table (Hypothetical Data)

The following table illustrates how cross-reactivity data for a series of hypothetical this compound analogs could be presented.

Compound IDPrimary Target IC50 (nM)Off-Target 1 (JAK2) IC50 (nM)Off-Target 2 (SRC) IC50 (nM)Selectivity Score (S1µM)Gini Coefficient
MQ-A01 15250>10,0000.020.85
MQ-A02 221,500>10,0000.010.92
MQ-B01 45854500.080.65
MQ-C01 8>10,000>10,0000.0050.98

This data is for illustrative purposes only.

Visualizing On-Target vs. Off-Target Pathways

Understanding the potential impact of cross-reactivity requires placing the on- and off-targets in their biological context. If a this compound analog designed to inhibit a hypothetical target, "Target Kinase A," also inhibits JAK2, it could have unintended consequences on the STAT signaling pathway.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway TKA Target Kinase A SubA Substrate A TKA->SubA phosphorylates RespA Desired Cellular Response SubA->RespA JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates RespB Unintended Cellular Response (e.g., Immunomodulation) STAT3->RespB Comp MQ-B01 (Test Compound) Comp->TKA Inhibits (intended) Comp->JAK2 Inhibits (off-target)

Caption: On-target vs. potential off-target signaling pathways.

Conclusion

A rigorous assessment of cross-reactivity is indispensable in the development of compounds based on the this compound scaffold. By employing a tiered screening strategy that combines broad, direct-measurement assays with orthogonal validation methods, researchers can build a high-confidence selectivity profile. This data is critical not only for mitigating safety risks but also for uncovering novel therapeutic potential. The methodologies and interpretive frameworks presented here provide a robust foundation for making informed decisions in the progression of drug candidates from discovery to clinical development.

References

  • Davis, M.I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available from: [Link]

  • Uitdehaag, J.C.M., & Zaman, G.J.R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829–846. Available from: [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7456. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved January 12, 2026, from [Link]

  • Iovine, V., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5629. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 12, 2026, from [Link]

  • Al-Ostath, S., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4939. Available from: [Link]

  • Sipos, A., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(15), 4642. Available from: [Link]

  • Pápay, Z.E., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7689–7707. Available from: [Link]

  • Sun, Y., et al. (2016). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 41, 1-11. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks of Quinoline Derivatives

3-Methylquinolin-8-amine belongs to the quinoline class of nitrogen-containing heterocyclic compounds. While toxicological properties for this specific molecule have not been fully investigated, the hazards associated with its structural relatives provide a strong basis for a cautious approach.[6]

  • Toxicity: Quinoline and its derivatives are known to be toxic. Acute toxicity can occur if the substance is swallowed, and it can be harmful if it comes into contact with the skin.[2][7] Many quinoline derivatives are classified as skin and eye irritants, with some causing serious eye damage.[3][5][8][9]

  • Suspected Mutagenicity and Carcinogenicity: Certain quinoline compounds are suspected of causing genetic defects and may even be carcinogenic.[2][4][7][10] This potential for long-term health effects necessitates stringent handling and disposal protocols to minimize exposure.

  • Environmental Hazards: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[4][7] Therefore, it is imperative that this compound is not released into the environment through drains or standard waste streams.[2][4][6]

Given these potential hazards, all waste containing this compound must be classified and handled as hazardous waste.

Essential Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure the following PPE is worn to create a primary barrier against exposure:

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8] A face shield should be used in situations where splashing is a significant risk.

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[1] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[10][11] A lab coat or chemical-resistant apron is required to protect clothing and skin.[1]

  • Respiratory Protection: All handling of this compound that could generate dust or aerosols should be conducted in a certified chemical fume hood to prevent inhalation.[1][12]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal service.[3][11] Do not attempt to neutralize the chemical in-house unless you have a specific, validated protocol and the necessary institutional approvals.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to ensure safe handling and cost-effective disposal. Never mix incompatible waste streams.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated weighing papers, and any grossly contaminated disposable lab equipment (e.g., pipette tips, stir bars) in a dedicated, sealable, and clearly labeled hazardous waste container.[1][12]

    • The container should be made of a compatible material (e.g., polyethylene).

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]

  • Contaminated Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.

  • Contaminated PPE and Debris:

    • Lightly contaminated items such as gloves, bench paper, and wipes should be collected in a separate, lined container designated for hazardous solid waste.[1]

Step 2: Proper Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.[13] All waste containers must be labeled with:

  • The words "Hazardous Waste".[1][12]

  • The full chemical name: "this compound".

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The date on which the first waste was added to the container (accumulation start date).

Step 3: Safe Storage of Hazardous Waste

Store all this compound waste in a designated satellite accumulation area that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Secure and well-ventilated.[3][12]

  • Away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3][6]

  • Ensure all containers are kept tightly closed except when adding waste.[2][3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[1]

  • Provide them with the full chemical name, quantity, and any available hazard information.

  • Follow their specific instructions for final packaging and transportation. The ultimate disposal method for this type of nitrogen-containing heterocyclic compound is typically high-temperature incineration.[1]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area. If the spill is in a fume hood, keep the hood running.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unknown spills, contact your institution's EHS or emergency response team immediately.

  • Cleanup:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][8]

    • Decontaminate the spill area with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.[12]

Quantitative Hazard Summary of Related Compounds

To underscore the rationale for these stringent procedures, the following table summarizes key hazard information for structurally related compounds. This data justifies treating this compound with a high degree of caution.

CompoundCAS NumberKey Hazards
Quinoline 91-22-5Harmful if swallowed or in contact with skin; Causes skin and serious eye irritation; Suspected of causing genetic defects and cancer; Toxic to aquatic life with long-lasting effects.[2][4][7][10]
3-Methylquinoline 612-58-8Harmful in contact with skin; Causes skin irritation and serious eye damage.[3][9]
8-Methylquinoline 611-32-5Causes serious eye irritation.[6]
8-Hydroxyquinoline 148-24-3Toxic if swallowed; Causes serious eye damage; May cause an allergic skin reaction; Suspected of damaging fertility or the unborn child; Very toxic to aquatic life with long-lasting effects.[14][15]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe characterize Characterize Waste Type start->characterize solid Solid Waste (Unused chemical, contaminated items) characterize->solid Solid liquid Liquid Waste (Solutions) characterize->liquid Liquid sharps Contaminated Sharps characterize->sharps Sharps ppe_waste Contaminated PPE & Debris characterize->ppe_waste PPE containerize Place in Dedicated, Sealed Container solid->containerize liquid->containerize sharps->containerize ppe_waste->containerize labeling Label Container: 'Hazardous Waste' + Chemical Name + Hazards & Date containerize->labeling storage Store in Designated Satellite Accumulation Area (Secure, Ventilated) labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end Transport for High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • Techno PharmChem. (n.d.).
  • Fisher Scientific. (2025, December 19).
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  • Pentachemicals. (2025, May 13).
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  • Chemos GmbH & Co.KG. (2019, April 11).
  • Angene Chemical. (2024, December 16). Safety Data Sheet - (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (2018, January 18).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid.
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 1-Methylpiperidine-4-carboxylic acid hydrochloride.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • CPAChem. (2024, February 9).
  • Angene Chemical. (2021, May 1).
  • BOC Sciences. (n.d.). MSDS of 8-methylquinoline-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Methylquinoline.
  • Occupational Safety and Health Administration. (n.d.).
  • Gurbisz, M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • Arcopol. (2011, March 9). Finalised methylamine 9-3-11.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • National Center for Biotechnology Information. (n.d.). 3-Methylquinolin-8-ol.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Ohio Environmental Protection Agency. (2023, July). The Disposal of Hazardous Waste Pharmaceuticals FAQs.
  • Carl ROTH. (n.d.).
  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Florida Department of Environmental Protection. (2017, February). List of Pharmaceuticals that are Potentially Hazardous Wastes when Discarded.
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-5-quinolinamine.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 3-Methylquinolin-8-amine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but the critical reasoning behind them, ensuring a culture of safety and scientific integrity within your laboratory. The protocols outlined are based on the known hazards of closely related quinoline derivatives, establishing a robust framework for safe handling.

Foundational Hazard Assessment: The 'Why' Behind the 'What'

The primary hazards associated with quinoline derivatives necessitate a multi-faceted protection strategy.[1][2][3][4] These compounds are consistently classified as irritants and can cause significant harm upon contact with skin or eyes.[1][3][4] Furthermore, their potential for systemic effects upon inhalation or dermal absorption cannot be overlooked.

Table 1: Consolidated Hazard Profile of Structurally Similar Quinolines

Hazard Classification GHS Hazard Statement Rationale for Precaution
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled Systemic toxicity is possible through multiple routes of exposure. PPE must prevent ingestion, skin contact, and inhalation.[2]
Skin Corrosion/Irritation H315: Causes skin irritation Direct contact can lead to irritation. Protective gloves and clothing are mandatory to prevent this.[1][3][4]
Serious Eye Damage/Irritation H318: Causes serious eye damageH319: Causes serious eye irritation The risk of severe, potentially irreversible eye damage from splashes or dust is high.[1][3][4] Robust eye and face protection is non-negotiable.
Germ Cell Mutagenicity H341: Suspected of causing genetic defects This classification warrants the highest level of precaution to minimize any potential for exposure.[2][3]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory system, necessitating respiratory protection or stringent engineering controls.[3][4] |

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is critical to acknowledge the hierarchy of safety controls. PPE is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls.

  • Engineering Controls : All handling of this compound, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood.[2][5] A fume hood is the primary barrier, designed to draw vapors and dust away from the operator's breathing zone.[6] Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

  • Administrative Controls : Develop and strictly adhere to Standard Operating Procedures (SOPs). Restrict access to areas where the compound is handled. Prohibit eating, drinking, and the application of cosmetics in the laboratory.[6]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection is directly informed by the hazard assessment in Section 1.

Eye and Face Protection: The First Barrier to Critical Injury
  • Minimum Requirement : Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards are required at all times.[5][7] Standard safety glasses with side shields do not offer adequate protection from splashes and are insufficient.[8]

  • Enhanced Protection : When there is a significant risk of splashing (e.g., transferring large volumes, running reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[5]

  • Causality : The high risk of serious eye damage (H318/H319) is the primary driver for this stringent requirement.[1][3][4] Amines, in general, can be corrosive and cause permanent eye damage upon contact.[9]

Hand Protection: Preventing Dermal Absorption and Irritation
  • Glove Type : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice. For prolonged operations or when handling larger quantities, consider thicker gloves or double-gloving. Always inspect gloves for tears or pinholes before use.[5][10][11]

  • Glove Discipline : Contaminated gloves must be removed promptly using a technique that avoids touching the outer surface with bare skin.[11] Dispose of them in the designated chemical waste stream. Never wear gloves outside the laboratory area. Hands must be washed thoroughly with soap and water after removing gloves.[2]

  • Causality : This protocol addresses the dual threats of skin irritation (H315) and the potential for systemic toxicity through dermal absorption (H312).[2][3]

Skin and Body Protection: Shielding Against Contamination
  • Standard Attire : A buttoned laboratory coat, long pants, and closed-toe shoes are the minimum requirements.[5]

  • Enhanced Protection : For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional layer of security.[5] In the event of a large-scale operation or spill, a chemical-resistant suit may be necessary.[5]

  • Causality : This prevents accidental skin contact and contamination of personal clothing, mitigating the risks of skin irritation and dermal absorption.[7][10]

Respiratory Protection: A Necessary Precaution
  • Primary Control : A certified chemical fume hood is the primary method of respiratory protection.[2] For routine small-scale laboratory work, this is sufficient.

  • When a Respirator is Required : If engineering controls are not available or are insufficient to control airborne concentrations (e.g., during a large spill cleanup), respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[10][12]

  • Fit Testing : Any individual required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and annual fit-testing, as mandated by OSHA standards.[8]

  • Causality : This addresses the potential for respiratory irritation (H335) and systemic toxicity from inhalation (H332).[2][3]

Operational Plan: Safe Handling Workflow

Adherence to a strict, sequential procedure for donning and doffing PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Sequence

The following diagram illustrates the correct procedure. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the wearer's skin or clean clothing.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Goggles/Face Shield D1->D2 D3 3. Gloves (Pull cuffs over lab coat sleeves) D2->D3 F1 1. Gloves (Contaminated) F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Goggles/Face Shield F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: PPE Donning and Doffing Workflow.

Disposal and Decontamination Plan

  • Solid Waste : All disposable PPE (gloves, bench paper, etc.) that comes into contact with this compound must be considered hazardous waste. Collect these materials in a designated, sealed, and clearly labeled waste container for disposal by trained personnel.[2]

  • Reusable Equipment : Non-disposable items like glassware must be decontaminated thoroughly. Rinse with an appropriate solvent (check for compatibility) in a fume hood before standard washing.

  • Spill Cleanup : In the event of a spill, evacuate the area and alert safety personnel. Only trained individuals with appropriate PPE, including respiratory protection, should perform the cleanup.[7][13] Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.[2]

By integrating this comprehensive PPE strategy with robust engineering and administrative controls, you can build a self-validating system of safety. This approach not only protects researchers but also ensures the integrity and reproducibility of your critical work in drug development.

References

  • Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z) - Benchchem. Sourced from Benchchem.
  • Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde - Benchchem. Sourced from Benchchem.
  • 3-Methylquinoline | C10H9N | CID 11926 - PubChem. Sourced from National Institutes of Health.
  • SAFETY DATA SHEET - 8-Quinolinamine. Sourced from Fisher Scientific.
  • SAFETY DATA SHEET - 3-Quinolinamine. Sourced from Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Sourced from Sigma-Aldrich.
  • MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. Sourced from Tri-iso.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Sourced from Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - 3-Methylquinoline. Sourced from Fisher Scientific.
  • SAFETY DATA SHEET - 8-Aminoquinoline. Sourced from Acros Organics.
  • Personal protective equipment for preparing toxic drugs. Sourced from GERPAC.
  • Safety Data Sheet - (R)-5,6,7,8-Tetrahydroquinolin-8-amine. Sourced from Angene Chemical.
  • 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets. Sourced from ECHEMI.
  • MSDS of 8-methylquinoline-3-carboxylic acid. Sourced from CymitQuimica.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.